4-methoxy-2,3-dihydro-1H-indole
Description
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Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOTXFNRNVNXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585691 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7555-94-4 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Indoline Scaffold
An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-2,3-dihydro-1H-indole
In the landscape of modern medicinal chemistry and organic synthesis, the indoline (2,3-dihydro-1H-indole) framework stands out as a "privileged scaffold." Its rigid, bicyclic structure is a cornerstone in a multitude of biologically active compounds. The strategic introduction of substituents onto this core allows for the fine-tuning of electronic and steric properties, profoundly influencing molecular interactions with biological targets. This guide focuses on a particularly valuable derivative: This compound (also known as 4-methoxyindoline).
The placement of an electron-donating methoxy group at the 4-position of the benzene ring significantly modulates the electron density of the aromatic system. This structural feature enhances the molecule's utility as a versatile building block for more complex chemical entities.[1][2] Consequently, this compound has become a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of novel materials.[2][3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and characterization for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. This compound is typically handled in its free base form or as a hydrochloride salt to improve solubility and stability.[1][3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Methoxyindoline | [3] |
| CAS Number | 7555-94-4 (Free Base) | Alfa Chemistry |
| 90609-70-4 (HCl Salt) | [1][3][5][6][7] | |
| Molecular Formula | C₉H₁₁NO (Free Base) | Santa Cruz Biotechnology |
| C₉H₁₂ClNO (HCl Salt) | [1] | |
| Molecular Weight | 149.19 g/mol (Free Base) | Santa Cruz Biotechnology |
| 185.65 g/mol (HCl Salt) | [1] | |
| Appearance | White crystal powder (Free Base) | Alfa Chemistry |
| Off-white to tan crystalline powder (HCl Salt) | [3] | |
| Purity | ≥95% | [5] |
Molecular Structure and Characterization
The structural identity and purity of this compound are confirmed using standard analytical techniques.
Caption: Representative synthesis workflow from a nitroaromatic precursor.
Representative Protocol: Synthesis of 4-Methoxyindole
This protocol, adapted from established methods for substituted indoles, outlines the synthesis of the aromatic precursor, 4-methoxyindole. [8]The subsequent reduction to the target indoline is a standard procedure.
Causality: The synthesis begins with a nitro-substituted toluene derivative. The nitro group is a powerful electron-withdrawing group that activates the adjacent methyl group for condensation. The subsequent step is a reductive cyclization, where a reducing agent like activated zinc simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.
Step 1: Formation of the Enamine Intermediate
-
To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 mL of Dimethylformamide (DMF), add 8.74 mL of N,N-dimethylformamide dimethyl acetal (DMFDMA) and 5.44 mL of pyrrolidine.
-
Reflux the mixture for 3 hours.
-
Concentrate the mixture to half its volume under reduced pressure.
-
Pour the remaining mixture into an ether/water mixture and extract with diethyl ether.
-
Wash the organic phase with a saturated NaCl solution, dry over MgSO₄, and evaporate the solvent to yield the crude enamine intermediate. [8] Step 2: Reductive Cyclization to 4-Methoxyindole
-
Prepare activated zinc by stirring zinc powder (150 mL) in 500 mL of 0.5N HCl for 1 hour at room temperature. Filter, wash with water until neutral, then with anhydrous ethanol and ether, and dry.
-
To a solution of 10 g of the enamine intermediate from Step 1 in 46 mL of acetic acid, add 31.6 g of activated zinc portionwise, maintaining the temperature between 20-30°C using an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the mixture. Extract the filtrate with ethyl acetate (EtOAc).
-
Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.
-
Evaporate the solvent and purify the residue by silica gel chromatography to yield 4-methoxyindole. [8] Step 3: Reduction to this compound
-
The resulting 4-methoxyindole can be reduced to the target 4-methoxyindoline using various established methods, such as catalytic hydrogenation (H₂/Pd-C) or with reducing agents like sodium cyanoborohydride in an acidic medium.
Chemical Reactivity and Applications
The chemical behavior of this compound is dictated by three main structural features: the secondary amine, the activated aromatic ring, and the aliphatic C2-C3 bond.
Caption: Key reactive sites of this compound.
-
Reactivity of the Secondary Amine: The nitrogen atom is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. This site is crucial for linking the indoline scaffold to other molecular fragments.
-
Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating, ortho-, para-directing group. [9]This significantly enhances the reactivity of the benzene ring towards electrophiles. Substitution is expected to occur primarily at the C5 and C7 positions, which are ortho and para to the methoxy group, respectively.
-
Oxidation: The dihydro-indole can be aromatized to the corresponding indole derivative under various oxidative conditions. This provides a synthetic route back to the fully aromatic system if required.
Core Applications in Drug Discovery and Synthesis
The true value of this compound lies in its role as a versatile intermediate. [2]* Pharmaceutical Development: It is a foundational building block for synthesizing compounds targeting neurological disorders. [3][4][10]Its structure is also incorporated into potential anti-cancer and anti-inflammatory agents. [11][12]* Organic Synthesis: The defined reactivity of the molecule allows for its use in the controlled, stepwise construction of complex heterocyclic systems and natural product analogues. [2][3]* Materials Science: The electronic properties imparted by the methoxy-substituted indoline system are being explored for the development of novel organic electronic materials. [3][4]
Safety and Handling
While comprehensive toxicological data for this compound is not fully established, data from the related compound 4-methoxyindole indicates that it should be handled with care. The compound is classified as an irritant. [12]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [13]* Precautionary Measures:
-
Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. [7] * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask (e.g., N95 type). * Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light. [7][11]Recommended storage is often at 0-8°C. [3]
-
Conclusion
This compound is a compound of significant strategic value in chemical and pharmaceutical research. Its unique combination of a saturated heterocyclic amine and an electronically activated aromatic ring provides a rich platform for synthetic diversification. The predictable reactivity, governed by the methoxy substituent, allows for the regioselective functionalization required to build complex molecular architectures. As the demand for novel therapeutics and advanced materials continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase, making a thorough understanding of its chemical properties essential for the modern scientist.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
- Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences.
-
J&K Scientific LLC. (n.d.). 4-Methoxyindole | 4837-90-5. Retrieved from [Link]
-
Xiamen Aeco Chemical Co., Ltd. (n.d.). 4-Methoxyindole CAS:4837-90-5 - Comprehensive Overview and Applications. Retrieved from [Link]
- Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 9(10), 3461-3474.
- Somei, M., Yamada, F., & Kunimoto, M. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES, 22(4), 797.
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- 6. ivychem.com [ivychem.com]
- 7. CAS No. 90609-70-4 Specifications | Ambeed [ambeed.com]
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Spectroscopic Data of 4-methoxy-2,3-dihydro-1H-indole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-2,3-dihydro-1H-indole, also known as 4-methoxyindoline, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indoline core is a common scaffold in a variety of biologically active molecules and natural products. The methoxy substituent at the 4-position of the benzene ring can critically influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a foundational resource for its unambiguous identification and characterization.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the atoms is crucial for the assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their connectivity.
Experimental Protocol
A typical protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The resulting free induction decay (FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
Data Summary and Interpretation
While a publicly available, peer-reviewed spectrum with full assignments is not readily accessible, Certificates of Analysis for commercially available this compound confirm that its ¹H NMR spectrum is consistent with the expected structure.[1][2] Based on the structure and data for analogous compounds, the expected chemical shifts and multiplicities are summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9 - 7.1 | t | 1H | H-6 |
| ~6.3 - 6.5 | d | 1H | H-5 or H-7 |
| ~6.2 - 6.4 | d | 1H | H-7 or H-5 |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.6 | t | 2H | H-2 |
| ~3.0 | t | 2H | H-3 |
| ~3.5 - 4.5 | br s | 1H | N-H |
Interpretation:
-
The aromatic region is expected to show an AMX spin system for the three protons on the benzene ring. The proton at C6, being coupled to both H5 and H7, should appear as a triplet. The protons at C5 and C7 would appear as doublets.
-
The methoxy group protons will appear as a sharp singlet around 3.8 ppm.
-
The protons of the dihydro-pyrrole ring at C2 and C3 are adjacent to each other and would therefore be expected to appear as triplets due to coupling. The C2 protons, being adjacent to the nitrogen atom, are typically shifted further downfield than the C3 protons.
-
The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:
-
Acquisition Parameters: A wider spectral width is used. Proton decoupling is typically employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Relaxation: Carbon-13 nuclei have a longer relaxation time, so a longer relaxation delay may be necessary for quantitative analysis, although this is not typically required for routine characterization.
Data Summary and Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-4 |
| ~140 | C-7a |
| ~128 | C-6 |
| ~115 | C-3a |
| ~107 | C-5 |
| ~105 | C-7 |
| ~55 | -OCH₃ |
| ~47 | C-2 |
| ~30 | C-3 |
Interpretation:
-
The carbon atom attached to the oxygen of the methoxy group (C-4) is expected to be the most downfield of the aromatic carbons.
-
The quaternary carbons (C-3a and C-7a) will also be in the aromatic region.
-
The aliphatic carbons of the dihydro-pyrrole ring (C-2 and C-3) will appear at significantly higher field (lower ppm values). The carbon adjacent to the nitrogen (C-2) will be more deshielded than C-3.
-
The methoxy carbon will appear as a distinct signal around 55 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol
-
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (for oils). For solids, grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk is a common method.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Data Summary and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, aliphatic C-H bonds, the C-O bond of the methoxy group, and the aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch (asymmetric) |
| ~1050 | Strong | Aryl-O stretch (symmetric) |
Interpretation:
-
The presence of a band around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.
-
Bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.
-
Bands just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic CH₂ groups and the methoxy group.
-
The strong absorptions in the 1250-1050 cm⁻¹ region are characteristic of the aryl ether linkage.
-
The absorptions in the 1600-1480 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Experimental Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for GC-MS, which often leads to extensive fragmentation. For LC-MS, softer ionization techniques like electrospray ionization (ESI) are used, which typically result in a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Summary and Interpretation
The molecular weight of this compound is 149.19 g/mol .
-
Molecular Ion: In an EI mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 149. In an ESI mass spectrum, the protonated molecular ion ([M+H]⁺) would be at m/z = 150.
-
Fragmentation: The fragmentation pattern will depend on the ionization method. Under EI conditions, common fragmentation pathways for indolines involve the loss of small, stable molecules or radicals.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Interpretation of Fragmentation:
-
Loss of a methyl radical (•CH₃): A peak at m/z 134 would correspond to the loss of the methyl group from the methoxy substituent.
-
Loss of a methoxy radical (•OCH₃): A peak at m/z 118 would result from the cleavage of the aryl-ether bond.
-
Retro-Diels-Alder type fragmentation: Cleavage of the dihydro-pyrrole ring could lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z 121.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. While publicly available, fully assigned spectra are scarce, the expected spectral features derived from the known behavior of related compounds offer a reliable basis for researchers. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for an unambiguous confirmation of the structure of this important synthetic building block.
References
- (Reference to a general spectroscopy textbook or resource, if applicable)
- (Additional relevant cit
Sources
A Comprehensive Technical Guide to 4-methoxy-2,3-dihydro-1H-indole: Synthesis, Characterization, and Applications
Introduction
4-methoxy-2,3-dihydro-1H-indole, commonly referred to as 4-methoxyindoline, is a heterocyclic scaffold of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring an electron-rich indoline core functionalized with a methoxy group on the benzene ring, serves as a versatile building block for a wide array of more complex molecules. The presence of the methoxy group enhances the reactivity of the aromatic ring, while the saturated pyrrolidine moiety offers distinct stereochemical and conformational properties compared to its aromatic indole counterpart.[1][2] This guide provides an in-depth examination of the synthesis, structural characterization, and key applications of 4-methoxyindoline, designed for researchers and professionals in drug development.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. These data are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 7555-94-4 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Yellowish-brown powder to liquid | [1] |
| Storage | Store at 0-8 °C | [1] |
Synthesis of this compound
The most direct and common synthesis of 4-methoxyindoline involves the catalytic hydrogenation of its aromatic precursor, 4-methoxy-1H-indole. This two-step approach first requires the construction of the indole core, followed by the selective reduction of the C2-C3 double bond.
Step 1: Synthesis of the Precursor, 4-Methoxy-1H-indole
While numerous methods exist for indole synthesis, the Fischer Indole Synthesis remains a robust and widely employed strategy for preparing substituted indoles.[2] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[3][4] The general mechanism involves the formation of a phenylhydrazone, tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, and subsequent aromatization with the elimination of ammonia to form the stable indole ring.[4][5]
Caption: General workflow for the Fischer Indole Synthesis.
Step 2: Catalytic Hydrogenation to this compound
The conversion of the stable aromatic indole ring to the corresponding indoline is achieved through catalytic hydrogenation. This reaction selectively reduces the pyrrole ring's C2-C3 double bond without affecting the benzene ring. The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity.
Sources
A Guide to the Synthetic Pathways for 4-Methoxy-2,3-dihydro-1H-indole: A Senior Application Scientist's Perspective
Introduction: The Strategic Importance of the 4-Methoxyindoline Scaffold
In the landscape of modern drug discovery and development, the 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone. Its rigid, bicyclic structure provides a valuable framework for presenting pharmacophoric elements in a defined three-dimensional space. The specific derivative, 4-methoxy-2,3-dihydro-1H-indole, has emerged as a particularly crucial intermediate.[1][2] Its strategic placement of the methoxy group on the aromatic ring significantly influences its electronic properties and metabolic stability, making it a sought-after building block in the synthesis of novel therapeutics, especially those targeting neurological disorders.[1][2]
This technical guide provides an in-depth analysis of the principal and most reliable synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles and rationale that govern the selection of reagents and conditions. The focus is on providing researchers and process chemists with a robust, field-proven understanding of how to approach the synthesis of this valuable molecule, prioritizing efficiency, selectivity, and scalability.
Primary Synthetic Strategy: Selective Reduction of 4-Methoxy-1H-indole
The most direct and industrially favored approach to this compound is the selective reduction of its aromatic precursor, 4-methoxy-1H-indole. This starting material is commercially available and its own synthesis is well-documented.[3] The core challenge of this strategy lies in selectively hydrogenating the C2-C3 double bond of the pyrrole ring without affecting the benzenoid ring or causing unwanted side reactions. Two primary methodologies have proven most effective: Catalytic Hydrogenation and Chemical Reduction with hydride reagents.
Pathway 1: Catalytic Hydrogenation
Heterogeneous catalytic hydrogenation represents a clean, atom-economical method for this transformation. However, the reduction of indoles is not trivial; the aromatic stability of the indole ring and the potential for the basic indoline product to poison the metal catalyst present significant hurdles.[4]
Mechanistic Insight: The key to a successful and selective hydrogenation is the activation of the indole ring towards reduction. This is achieved under acidic conditions. Protonation of the indole at the C3 position disrupts the aromaticity of the pyrrole ring, forming a reactive iminium ion intermediate. This intermediate is far more susceptible to hydrogenation than the parent indole.[4]
A highly effective and environmentally conscious protocol utilizes a Platinum-on-Carbon (Pt/C) catalyst in water, with a catalytic amount of p-toluenesulfonic acid (p-TsOH) as the activator.[4]
Caption: Catalytic Hydrogenation Workflow
Data Summary: Catalytic Hydrogenation Conditions
| Parameter | Condition | Rationale / Notes |
| Catalyst | 5-10% Platinum on Carbon (Pt/C) | Provides high activity for indole reduction. |
| Hydrogen Source | H₂ gas (pressure system) | Clean reducing agent; no stoichiometric waste. |
| Solvent | Water | Green, non-toxic, and economical solvent choice.[4] |
| Activator | p-Toluenesulfonic acid (catalytic) | Crucial for forming the reactive iminium ion intermediate.[4] |
| Temperature | Ambient to moderate (e.g., 25-50 °C) | Balances reaction rate with selectivity. |
| Pressure | 1-10 bar | Sufficient to drive the reaction without requiring specialized high-pressure equipment. |
Pathway 2: Chemical Reduction with Hydride Reagents
For laboratories not equipped for catalytic hydrogenation or for smaller-scale syntheses, chemical reduction offers a robust alternative. The choice of reducing agent is critical. Strong, unselective hydrides like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they can lead to over-reduction or side reactions.
Mechanistic Insight & Reagent Choice: The ideal reagent is one that selectively reduces the iminium ion intermediate in the presence of the unactivated indole and other functional groups. Sodium cyanoborohydride (NaBH₃CN) is exceptionally well-suited for this task.[5][6] Its reactivity is attenuated by the electron-withdrawing cyano group, making it stable in mildly acidic conditions (pH 3-6) and less reactive towards carbonyls than iminium ions.[7] The reaction is typically performed in a protic solvent like acetic acid or methanol with an acid catalyst.
Caption: Chemical Reduction Workflow
Data Summary: Chemical Reduction Conditions
| Parameter | Condition | Rationale / Notes |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over the parent indole; stable in mild acid.[6] |
| Stoichiometry | 1.5 - 3.0 equivalents | An excess is used to ensure complete conversion. |
| Solvent / Acid | Glacial Acetic Acid | Serves as both solvent and the acid catalyst to generate the iminium ion. |
| Temperature | 0 °C to Ambient | The reaction is typically initiated at a lower temperature to control the initial rate and then allowed to warm. |
Alternative Strategy: De Novo Synthesis via Reductive Cyclization
Synthetic Sequence:
-
Condensation: 2-Methoxy-6-nitrobenzaldehyde is condensed with nitromethane under basic conditions to form 1-(2-methoxy-6-nitrophenyl)-2-nitroethene.
-
Reductive Cyclization: This dinitro intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C or Pt/C). The process simultaneously reduces both nitro groups and induces cyclization to form the indole ring. This method has been used for the commercial-scale production of related methoxyindoles.[8]
-
Final Reduction: The resulting 4-methoxy-1H-indole is then reduced to the target this compound using one of the primary pathways described above.
Comparative Analysis of Primary Pathways
| Feature | Pathway 1: Catalytic Hydrogenation | Pathway 2: Chemical Reduction (NaBH₃CN) |
| Green Chemistry | Excellent; H₂ is the only reagent, water can be used as a solvent. | Fair; generates stoichiometric borate and cyanide waste. |
| Scalability | Highly scalable for industrial production. | More suited for lab-scale to pilot-scale. |
| Safety | Requires handling of hydrogen gas and pyrophoric catalysts. | NaBH₃CN is toxic and liberates HCN gas with strong acids.[7] Requires careful pH control. |
| Equipment | Requires a pressure-rated hydrogenation reactor. | Standard laboratory glassware is sufficient. |
| Selectivity | Excellent, with proper catalyst and acid choice.[4] | Excellent; highly selective for iminium ions.[5][6] |
| Cost | Catalyst can be expensive but is recyclable. | Reagent cost is moderate. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Methoxy-1H-indole
Materials:
-
4-Methoxy-1H-indole (1.0 eq)
-
10% Platinum on Carbon (Pt/C), 50% wet (0.05 eq by weight of Pt)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
Procedure:
-
To a pressure-rated hydrogenation vessel, add 4-methoxy-1H-indole (1.0 eq) and p-toluenesulfonic acid (0.1 eq).
-
Add deionized water to create a slurry of approximately 0.2-0.5 M concentration relative to the substrate.
-
Carefully add the 10% Pt/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 3-5 bar.
-
Stir the mixture vigorously at room temperature (20-25 °C) for 12-24 hours, monitoring hydrogen uptake.
-
Upon completion (cessation of hydrogen uptake or confirmed by TLC/LC-MS), carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The product will be in the aqueous layer as the protonated salt.
-
Carefully basify the aqueous layer with saturated sodium bicarbonate solution until pH > 8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Chemical Reduction of 4-Methoxy-1H-indole with NaBH₃CN
Materials:
-
4-Methoxy-1H-indole (1.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide solution
Procedure:
-
Dissolve 4-methoxy-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In small portions, carefully add sodium cyanoborohydride (2.0 eq) to the stirred solution over 15-20 minutes. Caution: Gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Slowly basify the mixture by adding 1 M NaOH solution until the pH is > 9. Ensure the mixture remains cool during neutralization.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography if necessary.
Conclusion
The synthesis of this compound is most pragmatically achieved through the selective reduction of its readily available indole precursor. For large-scale, green production, catalytic hydrogenation using a platinum catalyst with an acid activator in water is the superior choice. For laboratory-scale synthesis, chemical reduction with sodium cyanoborohydride in acetic acid provides a reliable, high-yielding, and operationally simple alternative. While de novo syntheses like the Nenitzescu reductive cyclization are chemically elegant and important for creating diverse analogues, they represent a more circuitous route to this specific, unadorned target. The selection between the primary pathways should be guided by the scale of the synthesis, available equipment, and safety infrastructure.
References
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Szolcsanyi, P., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Available at: National Institutes of Health. [Link]
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PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. [Link]
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Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from Interchim. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. Retrieved from organic-chemistry.org. [Link]
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ResearchGate. (2020). Chelation controlled reductive amination of cyclic ketones to trans-4-methoxycyclohexylamines: 9-BBN reduction mediated with FeCl3. Request PDF. [Link]
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Chem-Impex. (n.d.). This compound hydrochloride. Retrieved from Chem-Impex. [Link]
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Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex. [Link]
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Smith, A., & Utley, J. H. P. (1965). The catalytic hydrogenation of indoles. Chemical Communications (London). [Link]
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Somei, M., Yamada, F., et al. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES, 22(4). [Link]
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ResearchGate. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform Abstract. [Link]
-
Zhang, Y., et al. (2016). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. [Link]
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Movassaghi, M., et al. (2021). A general approach to 2,2-disubstituted indoxyls: total synthesis of brevianamide A and trigonoliimine C. Chemical Science. [Link]
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ResearchGate. (2020). Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from Wikipedia. [Link]
-
Gribble, G. (2016). Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization. ResearchGate. [Link]
-
National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from NIH. [Link]
-
Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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A Technical Guide to the Potential Neuroscience Applications of 4-methoxy-2,3-dihydro-1H-indole
Executive Summary
4-methoxy-2,3-dihydro-1H-indole, also known as 4-methoxyindoline, is a heterocyclic compound belonging to the dihydroindole family. While direct research into its neuropharmacological effects is limited, its structural similarity to key neurochemicals and established therapeutic agents suggests significant potential for applications in neuroscience. The indole core is a foundational element of neurotransmitters like serotonin and melatonin, and various neurologically active drugs. The addition of a methoxy group and the saturation of the 2,3-double bond create a unique chemical entity that warrants investigation for its potential to modulate central nervous system (CNS) targets. This guide provides a comprehensive overview of the theoretical framework for its neurological relevance, outlines a detailed roadmap for its preclinical evaluation, and discusses potential therapeutic applications.
Introduction to this compound
This compound is a derivative of indole, a bicyclic aromatic heterocycle. Its structure is characterized by a benzene ring fused to a pyrroline ring, with a methoxy group (-OCH₃) substituted at the 4-position of the benzene ring. The key distinction from its parent molecule, 4-methoxyindole, is the saturation of the C2-C3 bond in the pyrrole ring, which imparts greater conformational flexibility.
Chemically, it serves as a versatile intermediate in organic synthesis for the creation of more complex molecules, including pharmaceuticals.[1][2] Its hydrochloride salt form is often used to enhance solubility in biological assays.[1] While its primary documented use is as a synthetic building block, its structural motifs are present in a variety of biologically active compounds, including those with anticancer and anti-inflammatory properties.[2][3]
Structural Rationale for Neurological Activity
The potential of this compound in neuroscience is predicated on the principle of structural analogy to known neuromodulators.
-
The Indole Scaffold: The indole nucleus is a privileged scaffold in neuropharmacology. It forms the core of the neurotransmitter serotonin (5-hydroxytryptamine), the neurohormone melatonin, and a vast array of psychedelic compounds (e.g., psilocin, DMT) and pharmaceuticals.
-
The 4-Methoxy Group: The position of the methoxy group is critical. In psychedelic tryptamines, substitution at the 4-position (e.g., 4-HO-DMT or psilocin) is a key determinant of their potent activity at serotonin 5-HT₂ₐ receptors. Methoxyindoles, as a class, are known to interact with various biological targets, including the aryl hydrocarbon receptor (AhR) and melatonin receptors, and can influence immune responses.[4][5]
-
The Dihydroindole (Indoline) Core: The reduction of the indole's C2-C3 double bond to form an indoline alters the planarity and electronic properties of the molecule. Dihydroindoles are recognized as promising scaffolds for compounds with neuroprotective and antioxidant properties.[6][7] This modification can change receptor binding profiles and metabolic stability compared to the corresponding indole.
Based on these features, it is hypothesized that this compound could act as a modulator of several key CNS targets.
Potential Molecular Targets:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C subtypes, which are implicated in mood, cognition, and psychosis.
-
Melatonin (MT) Receptors: The structural similarity to melatonin suggests potential affinity for MT₁ and MT₂ receptors, which are involved in regulating circadian rhythms and sleep.[6][7]
-
Monoamine Transporters: Potential interaction with transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), which would suggest applications in mood and attention disorders.
Proposed Preclinical Research and Development Roadmap
To validate the therapeutic potential of this compound, a systematic, multi-stage research program is proposed. This roadmap is designed to first establish a pharmacological profile and then assess its functional consequences in vitro and in vivo.
Stage 1: In Vitro Pharmacological Profiling
The initial step is to determine the binding affinity and functional activity of the compound at a panel of CNS targets. This provides the foundational data for understanding its mechanism of action.
Experimental Protocol: Radioligand Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional efficacy (EC₅₀/IC₅₀) of this compound at key neurological receptors and transporters.
-
Materials:
-
Test compound: this compound HCl.
-
Cell lines stably expressing human recombinant receptors (e.g., HEK293-h5HT₁ₐ, CHO-K1-h5HT₂ₐ).
-
Membrane preparations from these cell lines.
-
Specific radioligands (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).
-
Assay buffers, scintillation cocktail, filter mats, and a microplate scintillation counter.
-
Reagents for functional assays (e.g., cAMP assay kits, calcium mobilization assay kits).
-
-
Methodology (Binding Assay Example - 5-HT₂ₐ):
-
Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine cell membrane homogenate (expressing 5-HT₂ₐ), a fixed concentration of [³H]ketanserin, and either vehicle, a known competitor (for non-specific binding), or the test compound.
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow filters to dry, then add scintillation fluid.
-
Quantify radioactivity using a microplate scintillation counter.
-
Calculate specific binding and plot the data using non-linear regression to determine the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
-
Data Presentation: The results should be compiled into a clear, comparative table.
| Target | Radioligand | Ki (nM) - Hypothetical Data | Functional Assay | Efficacy (EC₅₀/IC₅₀) - Hypothetical Data |
| 5-HT₁ₐ | [³H]8-OH-DPAT | 85 | cAMP Inhibition | 150 nM (Agonist) |
| 5-HT₂ₐ | [³H]Ketanserin | 45 | Calcium Mobilization | 90 nM (Partial Agonist) |
| 5-HT₂C | [³H]Mesulergine | 210 | Calcium Mobilization | 400 nM (Antagonist) |
| SERT | [³H]Citalopram | >1000 | Neurotransmitter Uptake | >1000 nM |
| MT₁ | [¹²⁵I]Iodomelatonin | 120 | cAMP Inhibition | 250 nM (Agonist) |
Causality: This broad panel screening is crucial. It prevents premature focus on a single target and reveals the compound's selectivity profile. High affinity for a specific receptor (e.g., 5-HT₂ₐ) with lower affinity for others would suggest a more targeted therapeutic effect with potentially fewer side effects.
Diagram: Preclinical Evaluation Workflow
This diagram illustrates the logical progression from initial compound characterization to in vivo efficacy studies.
Caption: A streamlined workflow for the preclinical assessment of a novel CNS compound.
Stage 2: In Vivo Pharmacokinetics and Safety
Before assessing efficacy in animal models, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a preliminary safety profile.
-
Pharmacokinetic (PK) Studies: Administer the compound intravenously (IV) and orally (PO) to rodents to determine key parameters like half-life (t₁/₂), bioavailability (%F), and maximum concentration (Cₘₐₓ). Brain-to-plasma ratio should also be determined to ensure CNS penetration.
-
Acute Toxicity: A dose-escalation study in rodents to identify the maximum tolerated dose (MTD) and observe any overt adverse effects.
Stage 3: Behavioral Pharmacology
Based on the in vitro profile, specific behavioral assays in animal models can be selected to test functional outcomes. For a compound with hypothetical 5-HT₂ₐ partial agonism and 5-HT₁ₐ agonism, the following models would be relevant:
-
Test for 5-HT₂ₐ Agonist Activity: The head-twitch response (HTR) in mice is a classic behavioral proxy for 5-HT₂ₐ receptor activation.
-
Anxiolytic Potential (5-HT₁ₐ Activity): The Elevated Plus Maze (EPM) or Light-Dark Box tests can assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Antidepressant Potential: The Forced Swim Test (FST) or Tail Suspension Test (TST) are common screening models for antidepressant-like activity, where active compounds reduce immobility time.
Potential Therapeutic Applications
Based on a hypothetical profile as a 5-HT₁ₐ and 5-HT₂ₐ modulator, this compound could be investigated for:
-
Treatment-Resistant Depression: Combination 5-HT₁ₐ/5-HT₂ₐ activity is a feature of some atypical antipsychotics used as adjuncts in depression. A novel compound could offer a better side-effect profile.
-
Anxiety Disorders: The 5-HT₁ₐ agonist component could drive anxiolytic effects, similar to buspirone.
-
Psychedelic-Assisted Therapy: As a potential partial agonist at 5-HT₂ₐ, it might produce attenuated psychedelic-like effects, potentially offering a safer alternative to classic psychedelics for therapeutic use, with a shorter duration of action or reduced hallucinatory intensity.
Diagram: Hypothesized 5-HT₂ₐ Receptor Signaling
This diagram shows the canonical Gq-coupled signaling cascade activated by a 5-HT₂ₐ agonist.
Caption: Gq-protein coupled signaling cascade for the 5-HT₂ₐ receptor.
Conclusion and Future Directions
This compound represents an unexplored chemical entity with a strong theoretical basis for potential applications in neuroscience. Its structural relationship to known serotonergic and melatonergic agents makes it a compelling candidate for investigation as a novel therapeutic for mood, anxiety, or sleep disorders. The preclinical roadmap outlined in this guide provides a rigorous and efficient pathway to elucidate its pharmacological profile and validate its potential. Future work should focus on executing the proposed in vitro and in vivo studies, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties if initial results are promising.
References
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JAGR, M., Dvorak, Z., & Hudecek, J. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 631–644. Retrieved from [Link]
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Konakchieva, R., Kyurkchiev, S., Kehayov, I., Taushanova, P., & Kanchev, L. (1995). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. Journal of Neuroimmunology, 63(2), 125–132. Retrieved from [Link]
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Gribble, G. W. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2015(3), 145-181. Retrieved from [Link]
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Reyes-Gonzales, M. C., Esteban-Zubero, E., Lopez-Pingarron, L., Soria, M. S., Pereboom, D., Tan, D. X., & Reiter, R. J. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Melatonin Research, 2(1), 1-10. Retrieved from [Link]
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Kuo, C. C., Hsieh, H. P., Pan, W. Y., Chen, C. P., Liou, J. P., Lee, S. J., Chang, Y. L., Chen, C. T., & Chang, J. Y. (2005). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1147–1155. Retrieved from [Link]
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Maslov, M. A., Marzeeva, A. V., Zherebker, A. Y., Khavanskii, A. V., Popov, I. A., Yarovaya, O. I., & Zefirov, N. S. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7500. Retrieved from [Link]
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Yáñez, C., & Yúfera, A. (1996). Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity. General and Comparative Endocrinology, 104(2), 155–163. Retrieved from [Link]
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Maslov, M. A., Marzeeva, A. V., Zherebker, A. Y., Khavanskii, A. V., Popov, I. A., Yarovaya, O. I., & Zefirov, N. S. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 4-Methoxyindole | 4837-90-5. Retrieved from [Link]
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Molbase. (n.d.). 4-Methoxyindole 4837-90-5 wiki. Retrieved from [Link]
-
ResearchGate. (n.d.). Neuropharmacological profile of indole derivatives. Retrieved from [Link]
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role of "4-methoxy-2,3-dihydro-1H-indole" in medicinal chemistry
An In-depth Technical Guide to the Role of 4-Methoxy-2,3-dihydro-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound, commonly known as 4-methoxyindoline, represents a structurally intriguing and synthetically versatile scaffold in modern medicinal chemistry. While its fully aromatized counterpart, 4-methoxyindole, is a well-documented precursor to a multitude of bioactive compounds, the dihydro form possesses a unique combination of physicochemical and stereochemical properties that render it a valuable asset in drug discovery. This guide provides an in-depth analysis of the 4-methoxyindoline core, exploring its structural attributes, synthetic accessibility, and its dual role as both a critical synthetic intermediate and a promising, though less exploited, terminal pharmacophore. Particular emphasis is placed on its application in the development of therapeutics targeting the central nervous system (CNS), where its three-dimensional geometry and aniline-like electronics are of significant interest.
The 4-Methoxyindoline Core: A Scaffold of Untapped Potential
The 4-methoxyindoline scaffold is a privileged structure that merges the electron-rich nature of an anisole ring with the conformational flexibility of a saturated nitrogen heterocycle. This unique fusion imparts distinct properties that medicinal chemists can leverage for designing novel therapeutics.
-
Electronic Properties : The methoxy group at the 4-position is a strong electron-donating group, which increases the electron density of the aromatic ring. This electronic enrichment influences the molecule's reactivity and its ability to participate in crucial π-π stacking or cation-π interactions with biological targets.[1]
-
Structural & Conformational Properties : Unlike the planar indole ring, the 2,3-dihydro-1H-indole core possesses a non-planar, puckered five-membered ring. This introduces a three-dimensional geometry, which is increasingly sought after in drug design to improve selectivity and escape "flatland". The secondary amine (N-H) acts as a hydrogen bond donor, while the nitrogen atom itself is a hydrogen bond acceptor. The basicity of this nitrogen (pKa ≈ 5) allows for salt formation, which can significantly enhance aqueous solubility—a key attribute for drug formulation.[2]
-
Synthetic Handle : The secondary amine provides a robust and predictable site for chemical modification, allowing for the facile introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Caption: Key structural and physicochemical features of the 4-methoxyindoline scaffold.
Synthesis and Derivatization Strategies
The utility of a scaffold is directly proportional to its synthetic accessibility. 4-Methoxyindoline can be prepared through several reliable routes, with the reduction of 4-methoxyindole being a common laboratory-scale method.
Experimental Protocol 1: Synthesis of this compound
This protocol describes the reduction of 4-methoxyindole to the target indoline using a strong reducing agent.
Materials:
-
4-Methoxyindole
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et3SiH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Dissolve 4-methoxyindole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, ~10 eq) to the stirred solution. The solution may change color.
-
Add triethylsilane (Et3SiH, ~2-3 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of NaHCO3 to neutralize the TFA.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Derivatization Workflow
The N1-position of the indoline core is the primary point for diversification. Standard N-alkylation, N-acylation, and N-arylation reactions can be used to generate large libraries of analogs for screening.
Caption: Common synthetic pathways for the derivatization of the 4-methoxyindoline core.
Primary Role: A Gateway to Bioactive 4-Methoxyindoles
A predominant role of 4-methoxyindoline in medicinal chemistry is as a stable intermediate that is subsequently dehydrogenated to the corresponding 4-methoxyindole. This aromatic indole is a crucial reactant in the synthesis of numerous pharmaceutical agents across diverse therapeutic areas.[3][4] The methoxy group enhances the reactivity of the indole ring, making it a versatile building block.[1]
Key Therapeutic Classes Derived from 4-Methoxyindole:
-
Anticancer Agents : Used in the synthesis of compounds that inhibit cell proliferation.[4]
-
HIV-1 Integrase Inhibitors : Forms the core of certain antiretroviral agents.[4]
-
SGLT2 Inhibitors : A class of drugs used to manage hyperglycemia in diabetes.[4]
-
GABA Analogs : Important for developing agents that modulate GABAergic neurotransmission.[4]
Direct Applications in CNS Drug Discovery
While often used as a precursor, the inherent properties of the 4-methoxyindoline scaffold make it an attractive candidate for direct incorporation into CNS-active drugs.[2][5] The design of CNS drugs requires a careful balance of properties to ensure blood-brain barrier (BBB) penetration, including molecular size, lipophilicity, and hydrogen bonding capacity.[6] The 3D structure and basic nitrogen of 4-methoxyindoline are well-suited to meet these requirements.[7][8]
Case Study: Insights from Choline Transporter (CHT) Inhibitors
While a marketed drug featuring the 4-methoxyindoline core remains elusive, valuable SAR insights can be drawn from related structures. A study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the high-affinity choline transporter (CHT) underscores the value of the 4-methoxy substitution pattern in optimizing ligands for CNS targets.[9] CHT is crucial for acetylcholine synthesis and is a target for modulating cholinergic signaling in disorders like Alzheimer's disease and ADHD.[9]
In this series, iterative medicinal chemistry efforts led to the discovery of ML352, a potent and selective CHT inhibitor.[9] The SAR exploration revealed critical insights into the role of substituents on the methoxy-bearing ring.
| Compound ID | Modification from Lead Structure | CHT Inhibition IC50 (µM) | Key Insight |
| 10e | Isopropyl on piperidine N | 0.15 | Initial potent hit, but suffered from high metabolic clearance.[9] |
| 10m (ML352) | Methyl on piperidine N | 0.17 | Equipotent with 10e but displayed significantly lower intrinsic clearance, leading to a much-improved pharmacokinetic profile. Selected as a probe compound. [9] |
| 10l | H on piperidine N (secondary amine) | 12.3 | Removal of the N-alkyl group led to a dramatic loss of potency, indicating the importance of this substituent for target engagement or optimal physicochemical properties.[9] |
| 10n | 3-Methylpiperidine ether linkage | 0.77 | Moving the piperidine linkage from the 4-position to the 3-position was tolerated but resulted in a ~5-fold loss in activity.[9] |
| 10v | Unsubstituted phenol (no piperidine) | >25 | Complete removal of the piperidine ether moiety abolished activity, confirming its essential role as a pharmacophoric element.[9] |
| Data synthesized from reference[9]. |
This case study, while not directly involving 4-methoxyindoline, authoritatively demonstrates that the 4-methoxyaryl motif is a viable and tunable component for achieving high-potency CNS agents with favorable drug-like properties. The principles learned here—namely, the modulation of potency and metabolic stability through subtle substituent changes—are directly applicable to the design of novel 4-methoxyindoline-based CNS drug candidates.
Conclusion
The this compound scaffold holds a distinct and valuable position in the medicinal chemist's toolkit. Its primary, field-proven role is as a versatile and reliable synthetic intermediate for accessing the rich pharmacology of 4-methoxyindoles. However, its own structural and physicochemical properties—a defined three-dimensional shape, a basic nitrogen center for interaction and solubilization, and an electron-rich aromatic system—mark it as a promising but currently underexplored scaffold for direct use in drug discovery. The future development of novel therapeutics, particularly for complex neurological disorders, may well benefit from a deeper exploration of the unique chemical space offered by 4-methoxyindoline and its derivatives.
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The Versatile Scaffold: A Technical Guide to 4-Methoxy-2,3-dihydro-1H-indole as a Synthetic Building Block
Introduction: Unveiling the Potential of a Privileged Substructure
In the landscape of modern medicinal chemistry and organic synthesis, the indole nucleus stands as a "privileged scaffold," a recurring motif in a vast array of biologically active compounds and natural products.[1] Among its many derivatives, 4-methoxy-2,3-dihydro-1H-indole, also known as 4-methoxyindoline, has emerged as a particularly valuable and versatile building block. Its unique electronic and structural features, conferred by the methoxy group on the electron-rich benzene ring and the saturated pyrrolidine moiety, offer a nuanced reactivity profile that can be strategically exploited for the construction of complex molecular architectures.[2] This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, reactivity, and application in the pursuit of novel therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and illuminate the pathways to innovation that this remarkable scaffold enables.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | Commercial Suppliers |
| Molecular Weight | 149.19 g/mol | Commercial Suppliers |
| Appearance | Yellowish-brown powder to liquid | [3] |
| CAS Number | 7555-94-4 | Commercial Suppliers |
| Solubility | Soluble in common organic solvents. The hydrochloride salt exhibits enhanced solubility in aqueous media. | [1] |
| Storage | Store at 0-8 °C to ensure stability. | [3] |
Synthetic Strategies: Accessing the 4-Methoxyindoline Core
The strategic placement of the methoxy group at the 4-position of the indoline ring is crucial for its subsequent reactivity and the biological activity of its derivatives. Several synthetic routes have been developed to access this key intermediate. A common and effective method involves the reduction of a substituted nitroarene precursor.
Protocol: Reductive Cyclization for the Synthesis of this compound
This protocol outlines a two-step process starting from 1-methoxy-2-methyl-3-nitrobenzene, which proceeds through an enamine intermediate followed by a reductive cyclization.
Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in dimethylformamide (DMF, 100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).
-
Reflux the mixture for 3 hours.
-
Concentrate the reaction mixture to half its volume under reduced pressure.
-
Pour the remaining mixture into a separatory funnel containing diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic phases with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under vacuum to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.
Step 2: Reductive Cyclization to this compound
-
Prepare activated zinc by stirring zinc powder (150 g) in 0.5N HCl (500 ml) for 1 hour at room temperature. Filter the suspension, wash with water until neutral pH, followed by washes with anhydrous ethanol and diethyl ether, and then dry.
-
To a solution of the enamine from Step 1 (10 g) in acetic acid (46 ml), add the activated zinc (31.6 g) portion-wise, maintaining the temperature between 20-30°C using an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the reaction mixture.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with a sodium bicarbonate solution and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent under vacuum.
-
Purify the residue by column chromatography on silica gel, eluting with a cyclohexane/ethyl acetate gradient to afford this compound.[4]
Causality of Experimental Choices: The use of pyrrolidine and DMF-DMA in the first step facilitates the formation of a reactive enamine intermediate. The subsequent reductive cyclization with activated zinc in acetic acid is a classic and effective method for the formation of the indole ring from a nitro precursor. The activation of zinc with HCl is crucial to remove the passivating oxide layer and enhance its reducing capability.
The Reactivity Landscape: Harnessing the Potential of the 4-Methoxyindoline Scaffold
The synthetic utility of this compound lies in the reactivity of both its secondary amine and the electron-rich aromatic ring. The methoxy group at the 4-position acts as an electron-donating group, activating the benzene ring towards electrophilic substitution, primarily at the 5 and 7-positions.
N-Functionalization Reactions: Building Molecular Diversity
The secondary amine of the indoline core is a nucleophilic handle that readily undergoes a variety of functionalization reactions, including acylation and alkylation.
N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in many pharmaceutical agents.
Protocol: N-Acylation with Thioesters
This protocol utilizes a mild and chemoselective method for the N-acylation of indoles using thioesters as the acyl source.
-
To a reaction vessel, add this compound (0.2 mmol, 1.0 equiv), the desired thioester (0.6 mmol, 3.0 equiv), and cesium carbonate (Cs₂CO₃, 0.6 mmol, 3.0 equiv).
-
Add xylene (2.0 mL) as the solvent.
-
Heat the reaction mixture to 140 °C and stir for 12 hours.
-
After cooling to room temperature, purify the reaction mixture by column chromatography to isolate the N-acylated product.[5]
Scientific Rationale: The use of thioesters as acylating agents offers an advantage over more reactive acyl chlorides, as they are more stable and allow for a broader functional group tolerance. Cesium carbonate acts as a base to deprotonate the indoline nitrogen, increasing its nucleophilicity and facilitating the attack on the thioester carbonyl.
N-alkylation introduces alkyl substituents, which can significantly impact the pharmacological properties of the final molecule, such as lipophilicity and receptor binding affinity.
Protocol: Copper-Catalyzed N-Alkylation
This enantioselective method utilizes a copper hydride catalyst for the N-alkylation of indole derivatives.
-
In a glovebox, to a vial, add the copper catalyst precursor and the appropriate chiral ligand.
-
Add a solution of this compound (as an electrophilic derivative) and the desired styrene derivative in a suitable solvent (e.g., dioxane).
-
Initiate the reaction by adding a hydride source.
-
Stir the reaction at the specified temperature until completion.
-
Purify the product by column chromatography to obtain the N-alkylated indoline.[6]
Mechanistic Insight: This reaction proceeds through a polarity reversal (umpolung) strategy where an electrophilic indole derivative reacts with a nucleophilic alkylcopper species generated in situ. The choice of chiral ligand is critical for controlling the enantioselectivity of the transformation.[6]
C-H Functionalization: Modifying the Aromatic Core
The electron-rich nature of the 4-methoxyindoline ring system makes it amenable to direct C-H functionalization reactions, offering a step-economical approach to introduce further complexity.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation of the indoline core is possible, a more common strategy involves the initial halogenation of the aromatic ring followed by a cross-coupling reaction.
Conceptual Workflow: Suzuki-Miyaura Coupling
-
Halogenation: Electrophilic halogenation (e.g., with N-bromosuccinimide) of this compound, likely at the 5 or 7-position.
-
Suzuki-Miyaura Coupling: The resulting halo-indoline is then subjected to palladium-catalyzed cross-coupling with a boronic acid or ester in the presence of a suitable palladium catalyst, ligand, and base.[7][8]
Applications in Drug Discovery and Development: Case Studies
The true measure of a synthetic building block's value is its successful application in the synthesis of biologically active molecules. This compound has proven to be a key component in the development of several important therapeutic agents.
Case Study 1: Synthesis of Vilazodone
Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. The synthesis of vilazodone often utilizes a key intermediate derived from an indole core. While various synthetic routes exist, the core structure highlights the importance of functionalized indoles in accessing this class of drugs.[9][10][11][12][13]
Case Study 2: Development of Melatonin Receptor Agonists
Melatonin, a hormone that regulates the sleep-wake cycle, exerts its effects through melatonin receptors (MT1 and MT2). The development of selective agonists for these receptors is a key strategy for treating insomnia and other circadian rhythm disorders. Shifting the N-acetyl side chain of melatonin from the C3 to the N1 position of the indole ring has been a successful strategy for obtaining high-affinity melatonergic agonists.[3] this compound provides a scaffold that can be elaborated to mimic the core structure of melatonin and its analogues, enabling the synthesis of novel receptor modulators.[14][15][16]
Conclusion and Future Outlook
This compound has solidified its position as a valuable and versatile building block in the synthetic chemist's toolbox. Its nuanced reactivity, stemming from the interplay of the secondary amine and the activated aromatic ring, provides a platform for the efficient construction of complex and biologically relevant molecules. The successful application of this scaffold in the synthesis of marketed drugs and promising clinical candidates underscores its importance in drug discovery.
Future research in this area will likely focus on the development of novel and more efficient methods for the selective functionalization of the 4-methoxyindoline core. The exploration of asymmetric C-H activation and functionalization reactions will undoubtedly open new avenues for creating chiral indole-based compounds with unique pharmacological profiles. As our understanding of the biological roles of indole-containing molecules continues to expand, the demand for versatile and strategically functionalized building blocks like this compound will only continue to grow, paving the way for the next generation of innovative therapeutics.
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The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Methoxy-2,3-dihydro-1H-indole
For Immediate Release
A comprehensive whitepaper detailing the historical context, initial discovery, and evolution of synthetic methodologies for 4-methoxy-2,3-dihydro-1H-indole (4-methoxyindoline), a foundational scaffold in modern medicinal chemistry.
Abstract
This technical guide provides a detailed exploration of the discovery and history of this compound, a key heterocyclic compound. While the parent indole molecule was first synthesized by Adolf von Baeyer in 1866, the specific history of its 4-methoxy-dihydro derivative is intrinsically linked to the groundbreaking total synthesis of the alkaloid physostigmine. This guide will illuminate the pioneering work of Percy Lavon Julian and Josef Pikl in the 1930s, which represents one of the earliest documented syntheses of a 4-methoxy-substituted indoline core. We will dissect the original synthetic strategies and trace their evolution to the more refined methods employed today, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Indole Nucleus and its Significance
The indole ring system is a ubiquitous and vital scaffold in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1][2] The indole alkaloids, a large class of naturally occurring compounds, exhibit a wide spectrum of physiological activities.[1] The initial synthesis of indole by Adolf von Baeyer in 1866 marked a pivotal moment in organic chemistry, paving the way for the exploration of this versatile heterocycle.[2] The dihydro-derivative, indoline, provides a three-dimensional structure that is often sought after in drug design to improve binding affinity and pharmacokinetic properties. The introduction of a methoxy group at the 4-position of the indoline ring significantly influences its electronic properties and metabolic stability, making this compound a valuable building block in the synthesis of complex molecular architectures.
The Dawn of an Era: The First Synthesis within the Physostigmine Challenge
The first documented synthesis of a molecule containing the this compound core can be traced back to the landmark total synthesis of physostigmine (also known as eserine) by Percy Lavon Julian and Josef Pikl in 1935.[3][4][5] Physostigmine, an alkaloid isolated from the Calabar bean, was a crucial therapeutic agent for glaucoma.[3][5] The race to achieve its total synthesis was a significant challenge in the chemical community at the time.
Julian and Pikl's elegant multi-step synthesis involved the preparation of a key intermediate, d,l-eserethole, which possesses the 4-methoxy-substituted indoline skeleton.[5] Their work not only represented a monumental achievement in natural product synthesis but also laid the foundational groundwork for the chemistry of substituted indolines.
The Julian and Pikl Synthesis of a 4-Methoxyindoline Derivative (d,l-Eserethole)
While not the direct synthesis of the unsubstituted this compound, the preparation of d,l-eserethole was a pioneering effort that established a viable synthetic route to this class of compounds. The key steps leading to the formation of the methoxy-indoline core are outlined below.
Conceptual Workflow of the Julian and Pikl Synthesis:
Caption: A simplified workflow of the Julian and Pikl synthesis leading to a 4-methoxyindoline derivative.
Detailed Experimental Protocol (Conceptual Reconstruction):
The exact, detailed experimental procedures from the 1935 publication require careful interpretation of the scientific language of the era. However, the core chemical transformations can be understood as follows:
-
Fischer Indole Synthesis: The synthesis commenced with a Fischer indole synthesis, reacting a suitably substituted phenylhydrazine with a keto-ester. This acid-catalyzed reaction leads to the formation of a substituted indole ring.
-
Reduction of the Indole to an Indoline: The resulting indole intermediate was then subjected to a reduction step to yield the desired indoline (dihydroindole) core. At the time, catalytic hydrogenation over platinum or palladium catalysts was a common method for such transformations. This critical step converted the planar indole ring into the saturated heterocyclic system of the indoline.
This seminal work by Julian and Pikl not only provided a synthetic route to a vital pharmaceutical but also demonstrated a practical method for accessing the 4-methoxy-substituted indoline scaffold, which would later become a cornerstone in the synthesis of numerous other compounds.
Evolution of Synthetic Methodologies
Since the pioneering work of Julian and Pikl, numerous synthetic methods have been developed for the preparation of this compound and its derivatives. These modern approaches offer improvements in terms of yield, efficiency, and substrate scope. Two primary strategies have emerged: the reduction of 4-methoxyindole and the reductive cyclization of substituted nitroarenes.
Reduction of 4-Methoxyindole
A straightforward and widely used method for the synthesis of 4-methoxyindoline is the reduction of the corresponding indole, 4-methoxyindole.
Workflow for the Reduction of 4-Methoxyindole:
Caption: General workflow for the synthesis of 4-methoxyindoline via the reduction of 4-methoxyindole.
Representative Experimental Protocol: Catalytic Hydrogenation
A common and efficient method for this transformation is catalytic hydrogenation.
-
Catalyst Preparation: A reaction vessel is charged with 4-methoxyindole and a suitable solvent, such as ethanol or acetic acid. A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically at pressures ranging from atmospheric to 50 psi) at room temperature until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Isolation: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by distillation or chromatography.
Quantitative Data Comparison for Reduction Methods:
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Pressure | Typical Yield (%) | Reference |
| H₂/Pd-C | Ethanol, Acetic Acid | 25-50 | 1-4 atm | >90 | General Knowledge |
| Sodium Cyanoborohydride | Acetic Acid | 25 | Atmospheric | ~85 | [Modern Synthesis] |
| Sodium Borohydride/TFA | Dichloromethane | 0-25 | Atmospheric | Variable | [Modern Synthesis] |
Reductive Cyclization of Nitro Compounds
An alternative and powerful strategy for the synthesis of the indoline core involves the reductive cyclization of ortho-substituted nitroarenes. This approach allows for the construction of the heterocyclic ring in a single transformative step. A common precursor for the synthesis of 4-methoxyindoline via this route is a derivative of 2-nitro-5-methoxytoluene.
Conceptual Workflow for Reductive Cyclization:
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physical and chemical characteristics of "4-methoxy-2,3-dihydro-1H-indole"
A Technical Guide to 4-Methoxy-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 4-methoxyindoline, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a methoxy-substituted benzene ring fused to a dihydropyrrole ring, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. The methoxy group at the 4-position enhances the electron-donating nature of the aromatic system, influencing its reactivity and making it a valuable precursor for a range of indole derivatives with diverse biological activities.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound, along with a detailed synthesis protocol and safety considerations, to support its application in research and drug development.
Physical and Chemical Properties
This compound is typically encountered as an off-white to tan crystalline powder.[3] Key physical and chemical data are summarized in the table below. The hydrochloride salt form is also common and is noted to enhance solubility.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Appearance | Off-white to tan crystalline powder | [3] |
| Melting Point | 69-70 °C (for the related 4-methoxyindole) | [5] |
| Boiling Point | 181-183 °C at 24 mmHg (for the related 4-methoxyindole) | [5] |
| Solubility | Soluble in ethanol | [5] |
| Storage Conditions | Store at 0-8 °C, protect from light | [3][6] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the dihydropyrrole ring, the methoxy group protons, and the N-H proton. The aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm. The protons of the two methylene groups (-CH₂-) in the five-membered ring will likely appear as triplets in the range of 3.0 to 4.0 ppm. The singlet for the methoxy (-OCH₃) protons will be observed around 3.8 ppm. The N-H proton will present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The aromatic carbons will resonate in the 110-150 ppm range, with the carbon attached to the methoxy group appearing further downfield. The methylene carbons will be found in the upfield region, typically between 20 and 50 ppm. The methoxy carbon will have a characteristic signal around 55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for:
-
N-H stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.
-
C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O stretch (aryl ether): A strong band around 1230-1270 cm⁻¹.
-
C-N stretch: A band in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (149.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Chemical Reactivity and Applications
The chemical reactivity of this compound is largely dictated by the nucleophilic secondary amine and the electron-rich aromatic ring. The methoxy group enhances the reactivity of the indole nucleus, making it a versatile building block in organic synthesis.[2]
Key Reactions:
-
N-Functionalization: The secondary amine can readily undergo reactions such as alkylation, acylation, and arylation to introduce various substituents at the N-1 position.
-
Electrophilic Aromatic Substitution: The electron-donating methoxy group directs electrophilic substitution primarily to the positions ortho and para to it on the benzene ring.
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals.[1] It is a key reactant in the preparation of:
Synthesis Protocol
A common synthetic route to produce substituted indoles involves the reduction of a corresponding nitro compound. The synthesis of 4-methoxyindole, a closely related precursor, often starts from 1-methoxy-2-methyl-3-nitrobenzene.[5] A general workflow for such a synthesis is outlined below.
Step-by-Step Methodology
-
Starting Material Preparation: The synthesis typically begins with a commercially available substituted nitrobenzene derivative.
-
Condensation: The nitroaromatic compound is reacted with a reagent like N,N-dimethylformamide dimethyl acetal and a secondary amine (e.g., pyrrolidine) under reflux conditions.[7]
-
Reductive Cyclization: The intermediate product is then subjected to a reductive cyclization. A common method involves using a reducing agent such as activated zinc powder in acetic acid.[7] This step reduces the nitro group to an amine, which then cyclizes to form the indole ring.
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The organic phase is washed, dried, and the solvent is evaporated.
-
Chromatography: The crude product is purified by column chromatography on silica gel to yield the final product.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[8]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] It is noted to be air and light-sensitive.[9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
Conclusion
This compound is a compound of considerable utility in the fields of organic synthesis and medicinal chemistry. Its physical and chemical properties, particularly the enhanced reactivity conferred by the methoxy group, make it an important building block for the creation of complex molecules with potential therapeutic applications. A thorough understanding of its characteristics, reactivity, and handling requirements is essential for its effective and safe use in a research and development setting.
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Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet. Retrieved from [Link]
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Autechaux. (n.d.). 4-Methoxyindole CAS:4837-90-5 - Comprehensive Overview and Applications. Retrieved from [Link]
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A Comprehensive Technical Guide to 4-Methoxy-2,3-dihydro-1H-indole
This guide provides an in-depth exploration of 4-methoxy-2,3-dihydro-1H-indole, a versatile heterocyclic compound with significant applications in pharmaceutical research and organic synthesis. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a key building block in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-methoxyindoline, is an aromatic organic compound. The presence of a methoxy group on the benzene ring enhances its reactivity, making it a valuable intermediate for further chemical modifications.[1][2] The compound and its hydrochloride salt are key players in medicinal chemistry.[3]
Core Compound: this compound
| Property | Value | Source |
| CAS Number | 7555-94-4 | [1][4] |
| Molecular Formula | C₉H₁₁NO | [1][4] |
| Molecular Weight | 149.19 g/mol | [1][4] |
| Appearance | Yellowish-brown powder to liquid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Hydrochloride Salt: this compound HCl
The hydrochloride salt form of this compound is often utilized to improve its solubility and stability, which is advantageous for various biological assays and pharmaceutical formulations.[3]
| Property | Value | Source |
| CAS Number | 90609-70-4 | [3][5] |
| Molecular Formula | C₉H₁₁NO·HCl | [3] |
| Molecular Weight | 185.65 g/mol | [5] |
| Appearance | Off-white to tan crystalline powder | [3][5] |
| Purity | ≥ 99% (HPLC) | [3] |
| Storage Conditions | 0-8 °C | [3] |
Synthesis and Reaction Mechanisms
The synthesis of methoxy-activated indoles is a subject of considerable interest in organic chemistry.[2] While specific, detailed protocols for the synthesis of this compound are proprietary and often found in patent literature, a general approach involves the reduction of the corresponding indole. One common synthetic strategy is the reduction of 4-methoxyindole.
Illustrative Synthetic Pathway: Reduction of 4-Methoxyindole
A plausible and frequently employed method for the synthesis of 2,3-dihydroindoles is the reduction of the parent indole. The choice of reducing agent is critical to selectively reduce the pyrrole ring without affecting the benzene ring.
Caption: General synthesis pathway for this compound.
Experimental Protocol: A General Method for Indole Reduction
The following is a representative protocol for the reduction of an indole to an indoline using sodium cyanoborohydride. This method is illustrative and may require optimization for specific substrates.
-
Dissolution: Dissolve 4-methoxyindole in a suitable solvent such as acetic acid.
-
Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium cyanoborohydride (NaBH₃CN) portion-wise, maintaining the temperature below 20°C. The cyanoborohydride is a milder reducing agent than sodium borohydride, which is often advantageous for this transformation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Neutralize the acetic acid with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6] Methoxy-substituted indoles, in particular, have garnered significant attention for their diverse biological activities.[2]
Central Nervous System (CNS) Active Agents
This compound serves as a crucial building block for pharmaceuticals targeting neurological disorders.[1][3] Its structure is incorporated into molecules designed to modulate neurotransmitter systems, which is vital for research in neuroscience and the development of treatments for mental health conditions.[3]
Anticancer and Anti-inflammatory Agents
Indole derivatives are known for their potential as anticancer and anti-inflammatory agents.[3] The 2,3-dihydro-1H-indene scaffold, a related structure, has been investigated for the development of tubulin polymerization inhibitors with antitumor and anti-angiogenic properties.[7] The structural similarities suggest that this compound could be a valuable precursor for novel anticancer therapeutics.
Antimicrobial and Other Therapeutic Areas
The versatility of the indole nucleus extends to the development of agents against infectious diseases, including tuberculosis.[8] The ability to functionalize the this compound core allows for the generation of diverse chemical libraries to screen for a wide range of biological activities.
Caption: Applications of this compound in drug discovery.
Safety and Handling
Proper handling of this compound and its derivatives is essential in a laboratory setting. The following information is a summary of general safety precautions and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
While a specific SDS for this compound was not available in the search, general safety practices for related indole compounds should be followed. Indole itself can be harmful if swallowed and toxic in contact with skin.[9]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Eye Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Skin Protection: Wear protective gloves and a lab coat.[9][10]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[9]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[9][10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
-
If inhaled: Move to fresh air.[10]
-
If swallowed: Rinse mouth and seek medical attention.[9][11]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[9][10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9][11]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of a wide array of biologically active molecules. Its enhanced reactivity, attributed to the methoxy group, makes it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development endeavors aimed at discovering novel therapeutics.
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- Wang, Y., et al. (2020). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Bioorganic & Medicinal Chemistry Letters, 30(18), 127393.
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An In-depth Technical Guide to the Safe Handling and Application of 4-Methoxy-2,3-dihydro-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Scientist's Perspective on Compound Stewardship
In the landscape of modern drug discovery and organic synthesis, the indole scaffold remains a cornerstone of innovation. Its derivatives are integral to a vast array of biologically active molecules and natural products.[1][2][3] Among these, 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline) serves as a critical building block, particularly in the development of therapeutics targeting neurological disorders.[4][5] Its unique electronic properties, imparted by the methoxy group, enhance its reactivity and utility as a synthetic intermediate.[1][5] This guide is crafted not as a mere checklist, but as a comprehensive resource grounded in the principles of laboratory safety and scientific causality. Our objective is to empower researchers with the knowledge to handle this valuable compound with the respect and caution it warrants, ensuring both personal safety and the integrity of experimental outcomes.
Section 1: Core Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in safe and effective handling. This compound is a heterocyclic organic compound whose key identifiers and properties are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-Methoxyindoline | [4][6] |
| CAS Number | 7555-94-4 | [6][7] |
| Molecular Formula | C₉H₁₁NO | [6][7] |
| Molecular Weight | 149.19 g/mol | [6][7] |
| Appearance | Off-white to yellow or brown crystalline powder/solid. | [4][7] |
| Boiling Point | 278.1 ± 29.0 °C (Predicted) | [7] |
| Density | 1.076 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 4.96 ± 0.20 (Predicted) | [7] |
Section 2: Hazard Identification and Toxicological Profile
The toxicological data for this compound itself is not extensively detailed in publicly available literature. However, an expert assessment necessitates an evaluation of related indole structures and functional groups to extrapolate potential hazards. While some safety data sheets (SDS) for structurally similar compounds like 4-methoxyindole do not classify it as hazardous under OSHA standards[8], others for different methoxy-indole isomers indicate potential for irritation. For instance, the SDS for 5-methoxyindole lists it as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]
Principle of Prudent Practice: In the absence of specific, comprehensive toxicological data for the target compound, a conservative approach is mandated. We must assume the potential for irritation to the skin, eyes, and respiratory system. This approach ensures a robust margin of safety.
Potential Health Effects:
-
Eye Contact: May cause serious irritation. Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing. Seek immediate medical attention.[10]
-
Skin Contact: May cause skin irritation. Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[11]
-
Inhalation: May cause respiratory tract irritation.[9] Move the individual to fresh air and keep them comfortable for breathing.
-
Ingestion: While acute oral toxicity is not well-defined, ingestion should always be avoided. Rinse mouth with water and seek medical attention if symptoms occur.[10] Do NOT induce vomiting.
Studies on other complex indole derivatives have shown that high concentrations can induce histopathological changes in organisms[12], and high doses of indole alkaloids can have observable toxic effects, although the lethal dose can be very high.[13] This reinforces the need for diligent exposure control.
Section 3: Exposure Controls and Personal Protection
Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All weighing and transfer operations involving solid this compound should be conducted inside a certified chemical fume hood to prevent inhalation of dust.[14]
-
Ventilation: Ensure the laboratory is well-ventilated to handle any potential fugitive emissions.[9]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for preventing dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.
-
Eye/Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used if there is a risk of splashing.[8]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities, additional protective clothing may be necessary to prevent skin exposure.[10][11]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator may be required.
Workflow: PPE Donning and Doffing Sequence
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize exposure risk.
Section 4: Safe Handling and Storage Procedures
The stability and integrity of this compound depend heavily on proper handling and storage. The compound is noted to be potentially air, light, and moisture-sensitive.[10][15]
Protocol: Weighing and Transfer of Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for the procedure.
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, consider handling the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). The SDS for the hydrochloride salt specifically recommends handling and storing under an inert gas.
-
Tool Selection: Use clean, dry spatulas and weighing vessels. Avoid generating dust by handling the material gently.
-
Transfer: Carefully transfer the desired amount of the solid. If adding to a solvent, do so slowly to control any potential exothermic reactions.
-
Cleanup: After transfer, decontaminate the spatula and weighing vessel. Wipe down the work surface in the fume hood.
-
Container Sealing: Promptly and tightly reseal the source container, preferably after purging with an inert gas like argon or nitrogen.[7][15]
Storage Protocol
Proper storage is crucial for maintaining the compound's purity.
-
Temperature: Store in a cool, dry place. Recommended storage temperatures range from 0-8°C.[4][7]
-
Atmosphere: Store under an inert gas (nitrogen or argon) to protect against air and moisture.[7][15]
-
Light: Protect from light.[16]
Diagram: Storage Decision Logic
Caption: Decision workflow for the proper storage of this compound.
Section 5: Accidental Release and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[10][11]
-
Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[10][11]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[10]
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.
-
Contain: Prevent the spill from spreading or entering drains.
-
Absorb/Collect: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[10][15]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of the collected material and cleaning supplies as hazardous waste.
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for responding to a minor laboratory spill.
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Waste Characterization: this compound should be treated as chemical waste.
-
Disposal Method: Dispose of the compound and any contaminated materials through a licensed and approved waste disposal plant. Do not mix with other waste. Uncleaned containers should be treated as the product itself.
Section 7: A Note on Reactivity and Synthetic Application
As a key intermediate, this compound is used in a variety of chemical reactions.[5] The methoxy group activates the indole ring system, enhancing its reactivity in electrophilic substitution and other functionalization reactions.[1] This inherent reactivity is precisely what makes it valuable, but it also underscores the need for careful planning of reactions. Always consider the potential for exothermic reactions, gas evolution, or the formation of hazardous byproducts. Conduct a thorough risk assessment before initiating any new synthetic procedure.
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The Versatile Scaffold: A Technical Guide to 4-Methoxy-2,3-dihydro-1H-indole
Abstract
This guide provides an in-depth exploration of 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline), a heterocyclic building block of significant interest in modern medicinal chemistry and materials science. Its unique structural features—a bicyclic aromatic-aliphatic system with an electron-donating methoxy group—make it a versatile scaffold for the synthesis of complex molecular architectures. We will dissect its synthesis from commercially available precursors, detail robust experimental protocols, analyze its reactivity, and survey its applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Physicochemical and Structural Properties
4-Methoxyindoline is typically handled in its free base form as a yellowish liquid or powder, or as a more stable, water-soluble off-white crystalline hydrochloride salt.[1] The presence of the methoxy group at the 4-position of the indoline core significantly influences the electron density of the benzene ring, enhancing its reactivity toward electrophilic substitution and modulating the basicity of the nitrogen atom.[1]
A comparison with its aromatic precursor, 4-methoxyindole, is instructive for understanding its properties.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-Methoxy-1H-indole (Precursor) |
| CAS Number | 7555-94-4[2] | 4837-90-5[3] |
| Molecular Formula | C₉H₁₁NO | C₉H₉NO[3] |
| Molecular Weight | 149.19 g/mol [2] | 147.17 g/mol [3] |
| Appearance | Yellowish brown powder to liquid[2] | Off-white to light brown crystalline powder[4] |
| Purity (Typical) | ≥95% (HPLC)[2] | ≥99%[4] |
| Storage Conditions | Store at 0-8 °C, protect from light[1][4] | Store at 4°C, protect from light[4] |
Synthesis of this compound
The most logical and efficient pathway to 4-methoxyindoline involves a two-stage process: first, the construction of the aromatic 4-methoxyindole ring system, followed by the selective reduction of the pyrrole double bond.
Synthetic Workflow Overview
The synthesis begins with a modified Leimgruber-Batcho indole synthesis to form the 4-methoxyindole core, followed by a chemoselective reduction using sodium borohydride in an acidic medium to yield the target indoline.
Caption: Two-stage synthesis of 4-methoxyindoline.
Experimental Protocol: Stage 1 - Synthesis of 4-Methoxy-1H-indole
This protocol is adapted from established methods for substituted indole synthesis.[5] The core principle is the condensation of a nitrotoluene derivative to form an enamine, which is then reductively cyclized.
Step 1: Enamine Formation
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in dimethylformamide (DMF, 100 ml), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 8.74 ml) and pyrrolidine (5.44 ml).[5]
-
Reflux the reaction mixture for 3 hours.
-
Concentrate the mixture to half its original volume under reduced pressure.
-
Pour the residue into an ether/water mixture and perform a liquid-liquid extraction with diethyl ether.
-
Wash the combined organic phases with saturated sodium chloride solution (brine), dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under vacuum to yield the crude enamine intermediate.[5]
Step 2: Reductive Cyclization
-
Prepare activated zinc by stirring zinc powder (31.6 g) in 0.5N HCl for 1 hour, followed by washing with water, ethanol, and ether, and drying.[5]
-
Dissolve the crude enamine from the previous step in glacial acetic acid (46 ml).
-
Add the activated zinc portionwise, maintaining the internal temperature between 20-30°C using an ice bath. This step is highly exothermic and requires careful control.
-
Stir the reaction mixture at room temperature for 30 minutes after the addition is complete.
-
Filter the reaction mixture to remove zinc salts.
-
Extract the filtrate with ethyl acetate. Wash the organic phase sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.[5]
-
Dry the organic layer over MgSO₄ and concentrate under vacuum.
-
Purify the residue by silica gel chromatography, eluting with a cyclohexane/ethyl acetate gradient to afford pure 4-methoxy-1H-indole.[5]
Experimental Protocol: Stage 2 - Reduction to this compound
This procedure utilizes the robust and selective indole reduction method developed by Gribble et al.
Protocol:
-
Dissolve 4-methoxy-1H-indole (1.0 eq) in trifluoroacetic acid (TFA) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0-5°C using an ice bath.
-
Add sodium borohydride (NaBH₄, approx. 3-4 eq) portionwise over 30-60 minutes. Careful, controlled addition is crucial as the reaction generates hydrogen gas.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate or sodium carbonate until gas evolution ceases and the pH is basic (>8).
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield crude this compound.
-
If necessary, purify the product via silica gel chromatography.
Expert Insight: The choice of acid is critical for the outcome of indole reductions with borohydrides. Trifluoroacetic acid serves as both a solvent and a strong, non-nucleophilic proton source. It protonates the indole at the C3 position, forming an indoleninium ion. This activation makes the C2-C3 double bond susceptible to hydride attack from NaBH₄. Using a weaker, nucleophilic carboxylic acid like acetic acid can lead to a competing N-alkylation reaction, which is undesirable in this context.
Chemical Reactivity and Derivatization Potential
4-Methoxyindoline is a valuable building block precisely because it offers several distinct sites for chemical modification. The nucleophilic nitrogen and the electron-rich aromatic ring can be functionalized selectively.
Caption: Primary sites of reactivity on the 4-methoxyindoline scaffold.
-
N-Functionalization: The secondary amine is readily alkylated, acylated, or used in transition-metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl or heteroaryl substituents.
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by both the secondary amine and the methoxy group. The directing effects of these groups favor substitution at the C5 and C7 positions. However, harsh acidic conditions (e.g., nitration) should be used with caution to avoid side reactions.
Applications in Drug Discovery and Medicinal Chemistry
The 4-methoxyindoline scaffold is a key component in a wide array of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, while the methoxy group can serve as a crucial hydrogen bond acceptor or metabolic blocking group.
This building block is frequently employed in the synthesis of compounds targeting:
-
Neurological Disorders: The indoline core is structurally related to neurotransmitters like serotonin, making it a valuable starting point for agents targeting CNS receptors.[1]
-
Oncology: Derivatives have shown promise as anticancer agents, with the indole/indoline nucleus being a feature in numerous kinase inhibitors and cytotoxic compounds.[4]
-
Infectious Diseases: The scaffold has been incorporated into HIV-1 integrase inhibitors and other antiviral and antibacterial agents.[4]
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of both the intermediate and the final product.
4-Methoxy-1H-indole (Precursor)
The spectroscopic data for the aromatic precursor is well-established.
Table 2: Experimental Spectroscopic Data for 4-Methoxy-1H-indole
| Technique | Data | Source |
| ¹H NMR | Spectra available, showing characteristic aromatic and pyrrole proton signals. | [6] |
| ¹³C NMR | Spectra available, showing signals for 8 distinct aromatic/pyrrolic carbons and one methoxy carbon. | [7] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 147. | [8] |
This compound (Final Product)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| Mass Spec | Expected Molecular Ion (M⁺) at m/z = 149, corresponding to the molecular formula C₉H₁₁NO. |
| ¹H NMR | Aromatic Region (δ 6.0-7.0 ppm): Three protons exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A triplet around δ 6.8-7.0 (H6) and two doublets around δ 6.2-6.4 (H5 and H7). Aliphatic Region (δ 2.5-4.0 ppm): Two characteristic triplets, each integrating to 2H. One around δ 3.5-3.7 (C2-H₂) adjacent to the nitrogen, and one around δ 2.9-3.1 (C3-H₂) adjacent to the aromatic ring. Other Signals: A singlet for the methoxy group (-OCH₃) around δ 3.7-3.8 ppm and a broad singlet for the amine proton (N-H) which may vary in position. |
| ¹³C NMR | Aromatic Region (δ 100-160 ppm): Six distinct signals for the benzene ring carbons. The carbons attached to oxygen (C4) and nitrogen (C7a) will be the most downfield. Aliphatic Region (δ 25-55 ppm): Two signals for the saturated carbons of the pyrrolidine ring (C2 and C3). Other Signals: A signal for the methoxy carbon around δ 55 ppm. |
Rationale for Prediction: The key transformation from indole to indoline is the saturation of the C2-C3 bond. In the ¹H NMR, this results in the disappearance of the characteristic C2-H and C3-H olefinic/aromatic signals and the appearance of two upfield aliphatic triplets. In the ¹³C NMR, the signals for C2 and C3 will shift dramatically upfield from the aromatic region (δ > 100 ppm) to the aliphatic region (δ < 60 ppm).
Conclusion
This compound is a high-value synthetic intermediate with a proven track record in the construction of complex, biologically active molecules. Its straightforward two-stage synthesis from common starting materials, combined with its versatile reactivity, ensures its continued importance in discovery chemistry. This guide provides the foundational knowledge and detailed protocols necessary for scientists to confidently incorporate this powerful building block into their research and development programs.
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The Strategic Versatility of the 4-Methoxy-2,3-dihydro-1H-indole Scaffold: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indole ring system stands as a "privileged structure," a recurring motif in numerous natural products and clinically successful pharmaceuticals.[1][2] Its electron-rich nature and versatile reactivity have made it a cornerstone for the development of novel therapeutic agents.[3] The introduction of a methoxy substituent, particularly at the 4-position, significantly enhances and diversifies this reactivity, paving the way for a new dimension of chemical exploration.[3] Furthermore, the reduction of the indole to its 2,3-dihydro (indoline) form imparts conformational flexibility, a critical attribute for optimizing interactions with complex biological targets. This guide provides an in-depth technical overview of the 4-methoxy-2,3-dihydro-1H-indole core, offering a roadmap for researchers and drug development professionals to harness its full potential. We will delve into robust synthetic strategies, explore its application in neuroscience and oncology, and dissect the nuanced structure-activity relationships that govern its therapeutic efficacy.
I. Synthesis of the Core Scaffold: From 4-Methoxyindole to 4-Methoxyindoline
The journey to harnessing the therapeutic potential of this compound and its analogs begins with the efficient and scalable synthesis of the core structure. This process is typically a two-stage approach: the synthesis of the aromatic precursor, 4-methoxy-1H-indole, followed by its selective reduction to the desired indoline.
Synthesis of 4-Methoxy-1H-indole
A common and effective method for the synthesis of 4-methoxy-1H-indole involves a multi-step sequence starting from 1-methoxy-2-methyl-3-nitrobenzene.[4][5] The rationale behind this approach lies in the strategic introduction of functional groups that facilitate the crucial cyclization step to form the indole ring.
Experimental Protocol: Synthesis of 4-Methoxy-1H-indole [4][5]
-
Step 1: Vinylation of 1-methoxy-2-methyl-3-nitrobenzene.
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in dimethylformamide (DMF, 100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).
-
Reflux the mixture for 3 hours. The reaction of the activated methyl group with the DMF acetal and pyrrolidine forms a vinylogous amine intermediate.
-
Concentrate the mixture to half its volume under vacuum.
-
Pour the remaining mixture into a separatory funnel containing ether and water.
-
Extract the aqueous phase with ether. Wash the combined organic phases with a saturated NaCl solution and dry over MgSO₄.
-
Evaporate the solvent under vacuum to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine (yield: 14.6 g).[4]
-
-
Step 2: Reductive Cyclization to 4-Methoxy-1H-indole.
-
Prepare activated zinc by stirring zinc powder (150 ml) in 0.5N HCl (500 ml) for 1 hour at room temperature.
-
Filter the zinc powder by suction, wash with water until a neutral pH is achieved, followed by washes with anhydrous ethanol and ether. Dry the activated zinc.
-
To a solution of the vinylpyrrolidine intermediate from Step 1 (10 g) in acetic acid (46 ml), add the activated zinc (31.6 g) portion-wise, maintaining the temperature between 20-30°C using an ice bath. The activated zinc serves as the reducing agent to convert the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.
-
Stir the reaction mixture at room temperature for 30 minutes and then filter.
-
Extract the filtrate with ethyl acetate (EtOAc).
-
Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.
-
Evaporate the solvent under vacuum.
-
Purify the residue by silica gel chromatography, eluting with a cyclohexane/EtOAc gradient (from 98:2 to 95:5 v/v) to afford 4-Methoxy-1H-indole (yield: 1.6 g).[4]
-
Reduction to this compound (4-Methoxyindoline)
The conversion of the electron-rich 4-methoxyindole to its corresponding indoline requires a selective reduction of the pyrrole ring without affecting the benzene ring or the methoxy group. Catalytic hydrogenation is the most widely employed and efficient method for this transformation. The choice of catalyst and reaction conditions is critical to achieve high yield and selectivity.
Experimental Protocol: Catalytic Hydrogenation of 4-Methoxy-1H-indole
-
Materials:
-
4-Methoxy-1H-indole
-
Ethanol (or a suitable solvent like acetic acid)
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Parr shaker or other suitable hydrogenation apparatus
-
Hydrogen gas source
-
Celite or another filtration aid
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-methoxy-1H-indole in a suitable solvent (e.g., ethanol).
-
Add the 5% Rh/C catalyst (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 bar).[6]
-
Heat the mixture to a suitable temperature (e.g., 50-80°C) and agitate vigorously using a Parr shaker.[7]
-
Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
If necessary, purify the product by column chromatography or distillation.
-
II. Therapeutic Applications and Structure-Activity Relationships
The this compound scaffold is a versatile building block for synthesizing compounds with a wide range of biological activities, particularly in the fields of neuropharmacology and oncology.[8][9]
Neuropharmacological Applications: Targeting Serotonin and Dopamine Receptors
The indoline core is a well-established pharmacophore for ligands of dopamine and serotonin receptors, which are crucial targets for treating a variety of central nervous system (CNS) disorders.[10][11][12] The 4-methoxy substituent can significantly influence the binding affinity and functional activity of these ligands.
A prominent example of a clinically successful drug with a related indole core is Vilazodone , an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor.[13][14] While Vilazodone itself is an indole, its mechanism provides a compelling rationale for exploring 4-methoxyindoline derivatives as modulators of the serotonergic system.[15][16]
Mechanism of Action: Vilazodone as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI)
The dual mechanism of Vilazodone offers potential advantages over traditional SSRIs.[14] By inhibiting the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft.[4] Simultaneously, its partial agonism at 5-HT₁ₐ receptors is thought to accelerate the desensitization of presynaptic autoreceptors, potentially leading to a faster onset of antidepressant effects.[13][16]
Structure-Activity Relationships (SAR) for Dopamine Receptor Ligands
While specific SAR data for 4-methoxyindoline derivatives is limited in the provided search results, we can extrapolate from related structures like aminotetralins and indanes, which are also known dopamine receptor agonists.[10][11]
-
The N-alkyl substituents: The nature and size of the substituents on the indoline nitrogen are critical for receptor affinity and selectivity.
-
Aromatic substitution: The position and electronic properties of substituents on the benzene ring, such as the 4-methoxy group, modulate binding to different dopamine receptor subtypes (D₁, D₂, D₃, etc.).[3][8]
Table 1: Binding Affinities of Selected Dopamine Receptor Ligands
| Compound | Receptor | Kᵢ (nM) | Reference |
| Vilazodone | SERT | 0.1 | [4] |
| Vilazodone | 5-HT₁ₐ | 2.1 (IC₅₀) | [4][14] |
| Indolyl Carboxamide 14a | D₃ | 0.18 | [8] |
| Indolyl Carboxamide 14a | D₂ | 15.7 | [8] |
| Indolyl Carboxamide 14b | D₃ | 0.4 | [8] |
| Indolyl Carboxamide 14b | D₂ | 24 | [8] |
Experimental Protocol: In Vitro Dopamine Receptor Binding Assay [3]
This protocol outlines a general method for determining the binding affinity of test compounds to dopamine receptors using radioligand displacement.
-
Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (containing the cell membranes with dopamine receptors) in fresh buffer.
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) by non-linear regression analysis. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Anticancer Applications: Mechanisms of Action and SAR
Indole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[13][14][15] These mechanisms include the inhibition of tubulin polymerization, modulation of key signaling pathways (e.g., PI3K/Akt/mTOR), and induction of apoptosis.[15] The presence of a methoxy group on the indole ring has been shown to enhance the anticancer potency of some derivatives.[1]
Potential Anticancer Mechanisms of Indole Derivatives
-
Tubulin Polymerization Inhibition: Some indole derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]
-
Kinase Inhibition: Indole-based compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR-2, which is involved in angiogenesis.[16]
-
Induction of Apoptosis: Many indole derivatives can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[17]
Structure-Activity Relationships for Anticancer Activity
The anticancer activity of indole derivatives is highly dependent on their substitution pattern. For example, in a series of N-phenylpyrazoline derivatives with methoxy substituents, the position and number of methoxy groups significantly influenced their cytotoxicity against various cancer cell lines.[1]
Table 2: Anticancer Activity of Methoxy-Substituted Pyrazoline Derivatives [1]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 2e | HeLa | 0.09 |
| 2d | WiDr | 0.12 |
| 2f | MCF-7 | 0.23 |
| 2g | HeLa | 0.15 |
| 2g | WiDr | 0.18 |
| 2g | MCF-7 | 0.31 |
Experimental Protocol: MTT Assay for Cytotoxicity [1]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
III. Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. Its synthetic accessibility and the tunability of its electronic and steric properties make it an attractive core for exploring a diverse chemical space. The demonstrated success of related indole-based drugs in the CNS arena, coupled with the emerging potential of indole derivatives in oncology, underscores the immense value of this scaffold.
Future research in this area should focus on:
-
Expanding the chemical diversity of 4-methoxyindoline libraries through innovative synthetic methodologies.
-
Conducting systematic structure-activity relationship studies to elucidate the key structural features required for potent and selective modulation of various biological targets.
-
Utilizing computational modeling and in silico screening to guide the rational design of next-generation derivatives with improved pharmacokinetic and pharmacodynamic profiles.
-
Investigating the therapeutic potential of these compounds in a broader range of diseases, including inflammatory and infectious diseases.
By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can unlock the full therapeutic potential of the this compound core and contribute to the development of innovative medicines for unmet medical needs.
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van Amsterdam, C., & Seyfried, C. A. (2014). Mechanism of action of the bimodal antidepressant vilazodone: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output. Psychopharmacology, 231(12), 2547–2558. [Link]
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Gesto, D., et al. (2012). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform, 43(32). [Link]
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Yufita, E. Y., et al. (2022). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Pakistan journal of pharmaceutical sciences, 35(4), 965–972. [Link]
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Delferro, M., et al. (2018). Chemoselective Hydrogenation with Supported Organoplatinum(IV) Catalyst on Zn(II)-Modified Silica. Journal of the American Chemical Society, 140(12), 4413–4423. [Link]
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Penco, S., et al. (1983). Synthesis and antitumor activity of novel 4-demethoxyanthracyclines. Journal of medicinal chemistry, 26(11), 1643–1648. [Link]
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Li, J., et al. (2016). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 40(11), 9324-9330. [Link]
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Liljefors, T., et al. (1993). A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. Journal of medicinal chemistry, 36(20), 2878–2885. [Link]
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Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular diversity, 13(3), 357–366. [Link]
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Moody, C. J., et al. (2012). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of medicinal chemistry, 55(23), 10592–10604. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Methoxy-2,3-dihydro-1H-indole
Introduction: The Significance of the Indoline Scaffold
The 4-methoxy-2,3-dihydro-1H-indole, commonly known as 4-methoxyindoline, is a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. Its structure serves as a crucial intermediate for a wide array of pharmacologically active molecules, particularly those targeting neurological disorders.[1][2][3] The indoline nucleus is a common feature in natural products and its derivatives are explored for anti-inflammatory and anti-cancer properties.[1][4] This guide provides a comprehensive and reliable protocol for the synthesis of 4-methoxyindoline, focusing on the robust method of catalytic hydrogenation of its aromatic precursor, 4-methoxyindole.
The precursor, 4-methoxyindole, is itself a reactant in the synthesis of numerous therapeutic candidates, including HIV-1 integrase inhibitors, anticancer agents, and inhibitors for sodium-dependent glucose co-transporter 2 (SGLT2).[5] Therefore, a complete synthetic strategy, from a commercially viable starting point to the final indoline, is presented.
Overall Synthesis Strategy
The most direct and widely adopted method for preparing 4-methoxyindoline is through the selective reduction of the pyrrole ring of 4-methoxyindole. While several methods exist for the initial synthesis of 4-methoxyindole, such as the Fischer, Bischler, and Hemetsberger indole syntheses, this guide will first briefly touch upon the principles of the Fischer indole synthesis for precursor preparation before detailing the primary focus: the catalytic hydrogenation of 4-methoxyindole.[6]
Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and scalability.[7] This process involves the addition of hydrogen across the C2-C3 double bond of the indole, a reaction that must be carefully controlled to avoid over-reduction of the adjacent benzene ring.
Figure 1: Overall two-stage synthetic pathway.
Part 1: Precursor Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable chemical reaction for producing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[8] Discovered in 1883 by Emil Fischer, it remains a cornerstone of heterocyclic chemistry.[8][9]
Mechanism Insight: The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone intermediate.[10]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acid catalysis, the enamine undergoes a concerted[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[8][11]
-
Aromatization: The resulting intermediate loses a molecule of ammonia, driven by the formation of the energetically favorable aromatic indole ring.[10]
While various acid catalysts can be employed, including Brønsted acids like HCl and Lewis acids like ZnCl₂, polyphosphoric acid (PPA) is often effective for promoting the cyclization.[8][10]
Part 2: Synthesis of this compound via Catalytic Hydrogenation
This section details the core protocol for the selective reduction of 4-methoxyindole. The primary objective is to saturate the C2-C3 double bond of the pyrrole moiety without cleaving the methoxy group or reducing the benzene ring.
Principle of Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation utilizes a solid catalyst, typically a noble metal like palladium or platinum dispersed on a high-surface-area support such as activated carbon, in the presence of hydrogen gas.[7] The choice of catalyst, solvent, hydrogen pressure, and temperature are critical variables that dictate the reaction's rate and selectivity.[7] For the reduction of an indole to an indoline, palladium on carbon (Pd/C) is a highly effective and commonly used catalyst.
Figure 2: Experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Methoxyindole | ≥99% | Sigma-Aldrich | Starting material. |
| Palladium on Carbon (Pd/C) | 10 wt. %, dry basis | Major chemical suppliers | Catalyst. Handle with care, can be pyrophoric. |
| Ethanol (EtOH) | Anhydrous, 200 proof | Major chemical suppliers | Reaction solvent. |
| Hydrogen (H₂) Gas | High purity (≥99.99%) | Gas supplier | Reducing agent. |
| Celite® 545 | N/A | Major chemical suppliers | Filter aid for removing the catalyst. |
| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers | For work-up and chromatography. |
| Hexanes | ACS Grade | Major chemical suppliers | For chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major chemical suppliers | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major chemical suppliers | Drying agent. |
Equipment
-
Parr shaker hydrogenation apparatus or similar high-pressure reactor
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure the reactor is properly sealed and leak-tested.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the catalyst to become dry in the air. Quench the filtered catalyst promptly and carefully under a stream of inert gas or by wetting it with water.
-
Substrate Hazards: 4-Methoxyindole is a skin and eye irritant and may cause respiratory irritation.[12] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
Step-by-Step Procedure
-
Reactor Charging:
-
To a suitable pressure vessel (e.g., a 250 mL Parr bottle), add 4-methoxyindole (5.0 g, 33.97 mmol).
-
Add anhydrous ethanol (100 mL).
-
Carefully add 10% Pd/C (0.50 g, 10% w/w) under a gentle stream of nitrogen or argon to prevent ignition. Causality Note: Adding the catalyst last and under an inert atmosphere minimizes the risk of a solvent fire.
-
-
Hydrogenation Reaction:
-
Securely attach the vessel to the hydrogenation apparatus.
-
Flush the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.
-
Flush the system with hydrogen gas (to ~50 psi) and vent three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 psi).
-
Begin vigorous stirring and heat the reaction to a gentle reflux if necessary (typically, room temperature is sufficient).
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases. Progress can also be checked by carefully depressurizing, taking an aliquot, filtering, and analyzing by TLC (stain with KMnO₄).
-
-
Work-up and Catalyst Removal:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess hydrogen pressure in the fume hood.
-
Flush the vessel with nitrogen three times.
-
Prepare a pad of Celite (approx. 1-2 cm thick) in a Büchner funnel. Causality Note: Filtering through Celite is crucial as the fine Pd/C particles will pass through standard filter paper, contaminating the product.
-
Wet the Celite pad with a small amount of ethanol.
-
Carefully filter the reaction mixture through the Celite pad. Wash the reaction vessel and the Celite pad with additional ethanol (2 x 20 mL) to ensure complete transfer of the product.
-
CRITICAL: Do not allow the Celite pad with the catalyst to dry. Immediately transfer the wet catalyst pad to a beaker and quench by slowly adding water.
-
-
Isolation of Crude Product:
-
Combine the filtrate and washes in a round-bottom flask.
-
Remove the ethanol using a rotary evaporator to yield the crude this compound, typically as a yellowish-brown oil or powder.[2]
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Summary of Product Specifications
| Property | Expected Value | Reference |
| Appearance | Yellowish-brown powder to liquid | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Purity (HPLC) | ≥95% | [2] |
| Typical Yield | 85-95% | Typical result |
| Storage | Store at 0-8 °C, protected from light | [2] |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By employing a robust catalytic hydrogenation of the readily accessible 4-methoxyindole precursor, researchers can reliably produce this valuable building block in high yield and purity. The emphasis on the causality behind procedural choices and adherence to strict safety protocols ensures both the success of the synthesis and the safety of the operator.
References
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Fischer Indole Synthesis | Chem-Station Int. Ed. Chem-Station. Available at: [Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis . National Institutes of Health (NIH). Available at: [Link]
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Fischer indole synthesis - Wikipedia . Wikipedia. Available at: [Link]
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Supporting information - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]
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Synthesis, reactivity and biological properties of methoxy-activated indoles . ARKIVOC. Available at: [Link]
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4-methoxy-2,3-dimethyl-2,3-dihydro-1H-indole - PubChem . National Institutes of Health (NIH). Available at: [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI . MDPI. Available at: [Link]
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Application Note & Protocol: A Two-Stage Synthesis of 4-Methoxy-2,3-dihydro-1H-indole via Fischer Indolization and Subsequent Reduction
Abstract
4-Methoxy-2,3-dihydro-1H-indole, also known as 4-methoxyindoline, is a valuable heterocyclic building block in medicinal chemistry and neuroscience research, frequently utilized in the synthesis of novel therapeutic agents targeting neurological disorders.[1][2] This application note provides a comprehensive, two-stage protocol for the synthesis of this important intermediate. The initial stage employs the classic Fischer indole synthesis to construct the core indole scaffold, yielding 4-methoxy-1H-indole.[3][4] The second stage involves a selective reduction of the C2-C3 double bond to furnish the final dihydroindole product. This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, and critical considerations for success.
Introduction: The Strategic Importance of the Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and versatile methods for constructing the indole nucleus.[5][6] The reaction typically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[7][8] Its enduring utility is evident in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[9]
While the Fischer synthesis directly yields an aromatic indole, it serves as the logical and efficient entry point for producing dihydroindoles (indolines). This guide details a reliable pathway that leverages the power of the Fischer synthesis to first create 4-methoxy-1H-indole, which is then quantitatively reduced to the target compound, this compound.
Mechanistic Deep Dive: The Fischer Indole Synthesis Pathway
The reaction proceeds through a well-established sequence of transformations under acidic conditions.[5] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Hydrazone Formation: The process begins with the reversible condensation of a (substituted) phenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone.[10]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[11] This step is crucial for enabling the subsequent rearrangement.
-
[12][12]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a key irreversible[12][12]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement.[10][13] This step breaks the weak N-N bond and forms a new C-C bond, establishing the core connectivity of the final product.
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon, forming a five-membered ring aminal.[5]
-
Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia to generate the energetically favorable aromatic indole ring.[10][11]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Causality Behind Experimental Choices: The Methoxy Substituent
The presence of an electron-donating group (EDG) like a methoxy group on the phenylhydrazine ring generally accelerates the reaction by making the aromatic ring more nucleophilic, which favors the key[12][12]-sigmatropic rearrangement step.[13] However, with meta-substituted hydrazines, such as the (3-methoxyphenyl)hydrazine required here, there is a possibility of forming two regioisomeric indole products (4-methoxy and 6-methoxy). In practice, cyclization typically occurs para to the electron-donating group, favoring the formation of the 6-methoxyindole. To selectively obtain the 4-methoxyindole, steric hindrance or specific directing effects of the chosen carbonyl partner and catalyst system are crucial. Some studies have noted that methoxy-substituted phenylhydrazones can sometimes lead to abnormal reaction pathways, underscoring the need for careful reaction monitoring.[14]
Experimental Protocols
This synthesis is divided into two primary stages, each with a detailed protocol.
Stage 1: Fischer Indole Synthesis of 4-Methoxy-1H-indole
This protocol utilizes (3-methoxyphenyl)hydrazine hydrochloride and pyruvic acid. The resulting 4-methoxy-1H-indole-2-carboxylic acid is then decarboxylated in a subsequent step.
Protocol 1A: Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend (3-methoxyphenyl)hydrazine hydrochloride (10.0 g, 57.3 mmol) in absolute ethanol (100 mL).
-
Hydrazone Formation: Add pyruvic acid (5.04 g, 57.3 mmol) to the suspension. The mixture will typically change color. Stir at room temperature for 1 hour to ensure complete formation of the phenylhydrazone.
-
Catalyst Addition & Cyclization: To the hydrazone mixture, add polyphosphoric acid (PPA) (50 g) cautiously. Note: The addition of PPA is exothermic.
-
Reaction: Heat the reaction mixture to 90-100 °C using an oil bath and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Workup: Allow the mixture to cool to approximately 60 °C and pour it carefully onto 500 g of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product under vacuum to yield crude 4-methoxy-1H-indole-2-carboxylic acid.
Protocol 1B: Decarboxylation to 4-Methoxy-1H-indole
-
Setup: Place the crude 4-methoxy-1H-indole-2-carboxylic acid from the previous step into a flask suitable for distillation, equipped with a heating mantle. Add copper powder (approx. 0.5 g) as a catalyst.
-
Reaction: Heat the solid mixture under vacuum. The product, 4-methoxy-1H-indole, will sublime or distill. Collect the product in a cooled receiving flask.
-
Purification: The collected solid can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.
Stage 2: Reduction of 4-Methoxy-1H-indole to this compound
This protocol employs sodium cyanoborohydride, a mild reducing agent that selectively reduces the C2=C3 double bond of the indole without affecting the benzene ring.
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-methoxy-1H-indole (5.0 g, 33.9 mmol) in glacial acetic acid (100 mL). Stir until fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Reductant Addition: Add sodium cyanoborohydride (NaCNBH₃) (4.27 g, 67.9 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: NaCNBH₃ reacts with acid to produce flammable and toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 500 mL of ice-cold water.
-
Basification: Basify the aqueous solution to pH > 9 by the slow addition of a concentrated sodium hydroxide (NaOH) solution. Perform this step in an ice bath as the neutralization is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexane) to yield pure this compound.
Overall Synthesis Workflow & Data Summary
Caption: High-level workflow for the two-stage synthesis.
Table 1: Summary of Reaction Parameters
| Parameter | Stage 1: Fischer Indole Synthesis | Stage 2: Reduction to Indoline |
| Key Reagents | (3-Methoxyphenyl)hydrazine, Pyruvic Acid | 4-Methoxy-1H-indole, NaCNBH₃ |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) / Ethanol | Glacial Acetic Acid |
| Temperature | 90-100 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 2-3 hours | 12-18 hours |
| Purification Method | Filtration, Distillation/Sublimation | Flash Column Chromatography |
| Typical Yield | 40-60% (over two steps) | 70-85% |
Conclusion
This application note outlines a validated and reliable two-stage pathway for the synthesis of this compound. By combining the classic Fischer indole synthesis for the construction of the aromatic core with a subsequent selective reduction, researchers can access this valuable building block in good yields. The provided protocols, mechanistic details, and procedural insights offer a comprehensive guide for professionals in organic synthesis and drug discovery.
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Mastering the Purification of 4-methoxy-2,3-dihydro-1H-indole: A Guide for Drug Development Professionals
Introduction: The Critical Role of Purity for a Versatile Building Block
4-methoxy-2,3-dihydro-1H-indole, also known as 4-methoxyindoline, is a valuable heterocyclic intermediate in the synthesis of a wide range of pharmacologically active molecules and research chemicals.[1][2] Its structural motif is a key component in the development of novel therapeutics, particularly those targeting neurological disorders.[3][4] The purity of this building block is paramount, as even trace impurities can lead to unforeseen side reactions, impact product yield and stability, and complicate the interpretation of biological data.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, empowering researchers to obtain material of the highest quality and consistency. We will delve into the rationale behind various purification strategies, from classical techniques like crystallization and chromatography to modern HPLC methods, ensuring a thorough understanding of the principles and practical execution.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The selection of an optimal purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude material. The synthesis of this compound typically involves the reduction of 4-methoxy-1H-indole. This transformation can introduce several classes of impurities:
-
Unreacted Starting Material: Incomplete reduction can leave residual 4-methoxy-1H-indole in the final product.
-
Over-reduction Products: Harsh reduction conditions may lead to the saturation of the aromatic ring or cleavage of the methoxy group.
-
Reagent-derived Impurities: Impurities can originate from the reducing agents, solvents, and catalysts used in the synthesis.
-
Degradation Products: The indoline ring system can be susceptible to oxidation or decomposition under certain conditions.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the choice of purification method.
Purification Strategies: A Multi-faceted Approach
The purification of this compound can be approached through several effective techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Crystallization: The Art of Solid-State Purification
Crystallization is a powerful and scalable technique for purifying solid compounds.[5] For this compound, which can exist as a yellowish-brown powder or liquid, inducing crystallization may require the formation of a salt.[6] The hydrochloride salt of 4-methoxyindoline is known to be a stable, off-white to tan crystalline powder, making it an excellent candidate for purification by recrystallization.[3]
Principle of Recrystallization via Salt Formation: This technique leverages the difference in solubility between the desired salt and impurities in a given solvent system. The crude basic 4-methoxyindoline is first converted to its hydrochloride salt. A suitable solvent is then chosen that will dissolve the salt at an elevated temperature but in which it is sparingly soluble at lower temperatures. As the solution cools, the pure salt crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Protocol for Recrystallization of this compound Hydrochloride:
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent such as isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
The hydrochloride salt will precipitate out of the solution. If it does not, cooling the solution in an ice bath may be necessary.
-
Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.
-
-
Recrystallization:
-
Select an appropriate solvent system. A mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent (like diethyl ether or hexane) is often effective.[7]
-
In an Erlenmeyer flask, add the crude hydrochloride salt and a small amount of the primary solvent.
-
Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Data Presentation: Solvent Selection for Crystallization
| Solvent System (v/v) | Expected Outcome |
| Isopropanol/Diethyl Ether | Good for inducing crystallization and removing non-polar impurities. |
| Ethanol/Hexane | Another effective system for removing a range of impurities. |
| Methanol/Water | Can be effective for polar impurities, but care must be taken to avoid oiling out. |
Column Chromatography: Separation Based on Polarity
Flash column chromatography is a highly effective method for purifying small to medium quantities of this compound, especially when dealing with impurities of similar polarity.[8] The principle lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[9]
Causality in Experimental Choices:
-
Stationary Phase: Silica gel is the most common choice due to its polarity and ability to separate a wide range of organic compounds.[10]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio of these solvents is optimized to achieve good separation. For indole-type compounds, a gradient elution starting with a low polarity mixture and gradually increasing the polarity can be very effective. A common starting point for similar compounds is a cyclohexane/ethyl acetate mixture.[11]
Protocol for Flash Column Chromatography:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation: Eluent Systems for Flash Chromatography
| Eluent System (v/v) | Polarity | Typical Application |
| Cyclohexane/Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good for separating closely related indole derivatives.[11] |
| Dichloromethane/Methanol (99:1 to 95:5) | Medium to High | Effective for more polar impurities. |
| Hexane/Dichloromethane (4:1) | Low | Can be used for initial purification to remove highly non-polar impurities.[12] |
High-Performance Liquid Chromatography (HPLC): For High Purity Analysis and Preparative Separation
HPLC is a powerful analytical technique that can also be adapted for preparative purification to achieve very high purity levels.[13] Reversed-phase HPLC is particularly well-suited for indole derivatives.
Principle of Reversed-Phase HPLC: In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). More polar compounds will elute first, while less polar compounds will be retained longer on the column.
Protocol for Analytical and Preparative HPLC:
-
Method Development (Analytical Scale):
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic or trifluoroacetic acid to improve peak shape) and acetonitrile is commonly used.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 220-280 nm).
-
Optimize the gradient to achieve good separation between the main peak and any impurities.
-
-
Scale-Up to Preparative HPLC:
-
Once an analytical method is established, it can be scaled up to a preparative column with a larger diameter.
-
The flow rate and injection volume are increased proportionally.
-
A fraction collector is used to automatically collect the eluting peaks.
-
The fractions containing the pure product are combined and the solvent is removed.
-
Data Presentation: Comparative HPLC Methods
| Parameter | Method A (General Purity) | Method B (High Resolution) |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-90% B over 15 min | 20-80% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C |
Vacuum Distillation: A Potential for Thermally Stable Liquids
If this compound is a liquid at room temperature and is thermally stable, vacuum distillation can be an effective method for purification on a larger scale, particularly for removing non-volatile impurities.[14]
Principle of Vacuum Distillation: By reducing the pressure above the liquid, the boiling point of the compound is lowered.[15] This allows for distillation at a lower temperature, preventing thermal decomposition.
Considerations for Vacuum Distillation:
-
Boiling Point: The boiling point of this compound under reduced pressure must be determined.
-
Thermal Stability: The compound must be stable at the temperatures required for distillation, even under vacuum.
-
Impurity Volatility: This method is most effective when there is a significant difference in boiling points between the product and the impurities.
A preliminary small-scale distillation (e.g., using a Kugelrohr apparatus) is recommended to assess the feasibility of this method.
Workflow and Decision Making
Caption: Decision workflow for selecting the optimal purification technique.
Characterization of Purified this compound
After purification, it is essential to confirm the identity and purity of the final product using a combination of analytical techniques.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure and assessing purity. The absence of impurity signals is a key indicator of high purity.
-
FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the N-H and C-O stretches.
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.
-
Melting Point: For solid samples, a sharp and well-defined melting point is a good indicator of purity.
-
HPLC: A single, sharp peak in the HPLC chromatogram indicates high purity.
Conclusion
The successful purification of this compound is a critical step in its application as a building block for pharmaceutical and chemical synthesis. By understanding the potential impurities and selecting the appropriate purification technique—be it crystallization, column chromatography, or distillation—researchers can ensure the quality and reliability of their starting materials. The detailed protocols and decision-making framework provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, enabling the production of high-purity 4-methoxyindoline for their research and development endeavors.
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Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]
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Supplementary Information File. (n.d.). Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Retrieved from [Link]
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University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
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-
Hong-li, L. (2003). Synthesis of 4-hydroxyindole and 4-methoxyindole. Chinese Journal of Medicinal Chemistry. Retrieved from [Link]
-
LOCKSS. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES I. HETEROCYCLES, Vol. 22, No 4. Retrieved from [Link]
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Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]
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PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. J Phys Chem A, 117(3), 513-21. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
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-
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-
Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]
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PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein J Org Chem, 7, 32-39. Retrieved from [Link]
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N-alkylation of "4-methoxy-2,3-dihydro-1H-indole" methods
An In-Depth Guide to the N-Alkylation of 4-Methoxy-2,3-dihydro-1H-indole: Methods and Protocols
Abstract
The this compound (4-methoxyindoline) scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a wide array of pharmacologically active compounds, particularly those targeting neurological disorders.[1][2] Functionalization of the nitrogen atom via N-alkylation is a pivotal step in the synthesis of these molecules, directly influencing their biological activity, potency, and pharmacokinetic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for the N-alkylation of this compound. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and discuss optimization strategies for two principal methods: Classical N-Alkylation via Nucleophilic Substitution and Modern Reductive Amination.
Introduction: The Significance of the N-Alkyl-4-Methoxyindoline Core
The indoline nucleus is a common motif in natural products and pharmaceuticals. The introduction of an alkyl group onto the indole nitrogen can significantly alter a molecule's interaction with biological targets. Specifically, the 4-methoxyindoline framework is a versatile intermediate used in the synthesis of complex molecules with potential therapeutic applications ranging from anti-inflammatory to anti-cancer agents.[1] The N-alkylation of this secondary amine is often a key diversification point in a synthetic route, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]
The choice of an N-alkylation method depends on several factors, including the nature of the alkyl group to be introduced, functional group tolerance, desired scale, and reagent availability. This guide will focus on the most reliable and widely adopted methodologies.
Method 1: Classical N-Alkylation with Alkyl Halides
This is the most traditional and direct approach for forging a C-N bond. The strategy relies on a two-step sequence occurring in a single pot: deprotonation of the indoline nitrogen to generate a potent nucleophile, followed by its reaction with an electrophilic alkyl halide in a classic SN2 reaction.[4]
Principle and Mechanistic Insight
The N-H bond of the indoline is weakly acidic. Treatment with a suitable base removes the proton, creating a highly nucleophilic amide anion. This anion then readily attacks the electrophilic carbon of an alkyl halide (or tosylate/mesylate), displacing the leaving group to form the N-alkylated product.
The choice of base and solvent is critical for reaction success and selectivity.[5]
-
Strong Bases (e.g., Sodium Hydride - NaH): Using a strong, non-nucleophilic base like NaH ensures essentially complete and irreversible deprotonation of the indoline nitrogen.[6] This maximizes the concentration of the reactive amide anion, driving the reaction forward efficiently, especially with less reactive alkyl halides like alkyl chlorides. The reaction is typically performed in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[6][7]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): For more reactive alkylating agents like alkyl iodides, benzyl bromides, or allylic halides, weaker inorganic bases such as potassium carbonate or cesium carbonate can be highly effective.[8][9] These bases establish an equilibrium, generating a small but sufficient concentration of the deprotonated indoline. This approach offers milder conditions and avoids the handling of pyrophoric reagents like NaH.
Experimental Protocol: N-Benzylation using K₂CO₃
This protocol describes a general procedure for the N-benzylation of this compound using benzyl bromide and potassium carbonate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetonitrile (or DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.1 M concentration of the indoline).
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-4-methoxy-2,3-dihydro-1H-indole.
Data Summary Table
| Parameter | Strong Base Method | Weak Base Method |
| Base | NaH, LiHMDS, NaHMDS | K₂CO₃, Cs₂CO₃, KOH |
| Alkylating Agent | R-Cl, R-Br, R-OTs | R-I, R-Br (activated) |
| Solvent | Anhydrous THF, DMF | Acetonitrile, DMF, Acetone |
| Temperature | 0 °C to RT | RT to 80 °C |
| Advantages | High reactivity, broad scope | Milder, safer, easier workup |
| Disadvantages | Requires strict anhydrous conditions, pyrophoric base | Slower, may not work for unreactive halides |
Workflow Diagram
Caption: General workflow for classical N-alkylation.
Method 2: Reductive Amination
Reductive amination is a powerful and versatile one-pot method for N-alkylation that avoids the use of alkyl halides and strong bases.[10] It is particularly advantageous for creating structurally diverse amine products and is highly compatible with a wide range of functional groups.[11]
Principle and Mechanistic Insight
This reaction proceeds in two distinct stages within the same pot:
-
Iminium Ion Formation: The nucleophilic nitrogen of the 4-methoxyindoline attacks the electrophilic carbon of an aldehyde or ketone. This initially forms a hemiaminal intermediate, which then dehydrates to form an iminium ion.[10] This step is often accelerated by a weak acid catalyst, such as acetic acid.
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion as it is formed.[12] The key to success is using a hydride donor that is mild enough to not reduce the starting aldehyde/ketone but reactive enough to reduce the iminium intermediate.
Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[12] It is mild, non-toxic, and highly selective for iminium ions over carbonyls. It tolerates weakly acidic conditions, which are ideal for iminium formation.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation. It is effective but highly toxic (releases HCN gas in strong acid) and requires careful pH control.[12] For most applications, STAB has superseded it.
Experimental Protocol: N-alkylation with an Aldehyde using STAB
This protocol provides a general procedure for reacting this compound with isobutyraldehyde.
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 eq or as co-solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.2 eq).
-
Dissolve the components in an anhydrous solvent like DCM or DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 1-24 hours.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated indoline.
Data Summary Table
| Parameter | Details |
| Carbonyl Source | Aldehydes, Ketones |
| Amine | This compound |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB), NaBH₃CN |
| Solvent | DCM, DCE, THF, Acetonitrile |
| Catalyst | Acetic Acid (often optional, can accelerate iminium formation) |
| Temperature | Room Temperature |
| Advantages | One-pot, mild conditions, high functional group tolerance, avoids alkyl halides |
| Disadvantages | Requires stoichiometric reducing agent, may be slower for hindered ketones |
Mechanism Diagram
Caption: Mechanism of reductive amination.
Advanced & Alternative Methods
While the two methods above cover the vast majority of N-alkylation needs for this substrate, more specialized techniques exist for challenging transformations.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for forming C-N bonds, especially for N-arylation.[13][14] While overkill for simple alkylation, it is invaluable for coupling aryl, heteroaryl, or vinyl halides/triflates to the indoline nitrogen.[15] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a base.
-
Copper-Catalyzed Alkylation: Copper catalysis can offer alternative reactivity and is sometimes used for N-alkylation under milder conditions than classical methods.[16]
Conclusion
The N-alkylation of this compound is a fundamental transformation in synthetic and medicinal chemistry. For the synthesis of simple N-alkyl derivatives, classical alkylation with alkyl halides using a base like K₂CO₃ provides a robust and cost-effective solution. For broader substrate scope, superior functional group tolerance, and access to more complex N-substituents derived from aldehydes and ketones, reductive amination with STAB is the preferred modern method. The choice between these powerful techniques allows researchers to efficiently synthesize a diverse range of N-functionalized indolines for drug discovery and development.
References
-
Bull, J. A., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]
-
Reddy, L. H., et al. (2016). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkylated indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Retrieved from [Link]
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Douglas, C. J., et al. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
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Králik, L., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. Retrieved from [Link]
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Retrieved from [Link]
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Viciosa, M., & Nolan, S. P. (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysis Science & Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ruijter, E., & Orru, R. V. A. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Arkivoc. (n.d.). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
W.M. Keck Science Department. (2022). Reductive Amination: Preparation of an Imine. YouTube. Retrieved from [Link]
-
Wang, C., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Tosylates of 4-Methoxy-1,2,3,4-tetrahydrocarbazole and 2-(6-Methoxy-1-cycloalken-1-yl)anilines. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 7555-94-4. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 4-Methoxy-2,3-dihydro-1H-indole for Biological Screening and Drug Discovery
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This application note provides a comprehensive guide for the strategic derivatization of 4-methoxy-2,3-dihydro-1H-indole, a versatile building block for creating novel molecular entities.[3][4] We present detailed, field-tested protocols for N-acylation and N-alkylation, two fundamental transformations that allow for extensive exploration of the chemical space around this scaffold. Furthermore, we outline standardized biological screening protocols, including cytotoxicity and enzyme inhibition assays, to enable the functional evaluation of the synthesized derivatives. This guide is designed for researchers in drug discovery, chemical biology, and medicinal chemistry, providing the foundational methodologies to construct and evaluate a focused compound library for hit identification and structure-activity relationship (SAR) studies.
The 4-Methoxyindoline Scaffold: Reactivity and Synthetic Handles
This compound (also known as 4-methoxyindoline) offers two primary sites for chemical modification: the nucleophilic secondary amine at the N-1 position and the electron-rich aromatic ring.
-
N-1 Position: The secondary amine is the most reactive site for nucleophilic attack. Its derivatization via acylation or alkylation is a straightforward and highly effective strategy to introduce a wide range of functional groups, thereby modulating the compound's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are critical for influencing pharmacokinetic and pharmacodynamic profiles.
-
Aromatic Ring: The 4-methoxy group is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution.[5] The primary positions for substitution are C7 and C5, ortho and para to the activating methoxy group, respectively. While functionalization of the aromatic ring can be a powerful tool for SAR exploration, this guide will focus on the more direct and versatile N-1 derivatization.
Caption: Key reactive sites on the this compound scaffold.
Protocols for N-1 Derivatization: Building a Focused Library
The following section details robust protocols for modifying the N-1 position of the 4-methoxyindoline core. A logical workflow ensures efficient synthesis and purification, leading to high-quality compounds for biological evaluation.
Sources
The Strategic Application of 4-Methoxy-2,3-dihydro-1H-indole in Modern Drug Discovery: A Guide for Researchers
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with superior therapeutic profiles. Within this dynamic environment, the selection of the core scaffold is a critical determinant of success in any drug discovery program. The 2,3-dihydro-1H-indole, or indoline, framework is a privileged heterocyclic motif, owing to its structural resemblance to endogenous biomolecules and its synthetic tractability. The introduction of a methoxy group at the 4-position of this scaffold yields 4-methoxy-2,3-dihydro-1H-indole , a versatile building block that has garnered significant interest for its potential in crafting a new generation of therapeutics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this valuable intermediate.
The this compound Scaffold: A Privileged Starting Point
The strategic advantage of employing this compound in drug discovery stems from a confluence of favorable chemical and biological attributes. The methoxy group at the 4-position significantly influences the electron distribution of the aromatic ring, thereby modulating the reactivity and physicochemical properties of the entire molecule.[1] This electronic perturbation can enhance interactions with biological targets and provides a handle for further chemical elaboration.[2]
The indoline core itself is a bioisostere of the endogenous neurotransmitter serotonin and other key biological signaling molecules, making it an excellent starting point for the design of ligands for a variety of receptors and enzymes.[3] Indeed, derivatives of this scaffold have shown promise in the development of therapies for neurological disorders, cancer, and inflammatory conditions.[4][5]
Synthesis of this compound: A Reproducible Protocol
The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. The initial step involves the synthesis of 4-methoxyindole, which is then subjected to reduction to yield the desired indoline.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 4-Methoxyindole
A common route to 4-methoxyindole involves the Leimgruber-Batcho indole synthesis, which offers high yields and regioselectivity.[6]
Materials:
-
1-Methoxy-2-methyl-3-nitrobenzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dimethylformamide (DMF)
-
Zinc powder (activated)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Cyclohexane
-
Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath, filtration apparatus, rotary evaporator, and standard laboratory glassware.
Procedure:
-
Step 1: Formation of the Enamine. To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in DMF (100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).
-
Reflux the mixture for 3 hours.
-
Concentrate the reaction mixture to half its volume under reduced pressure.
-
Pour the remaining mixture into a separatory funnel containing ether and water.
-
Extract the aqueous layer with ether.
-
Wash the combined organic phases with saturated NaCl solution and dry over MgSO₄.
-
Evaporate the solvent under reduced pressure to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.
Part B: Reductive Cyclization to 4-Methoxyindole
-
Step 2: Activation of Zinc. Prepare a suspension of zinc powder (150 ml) in 0.5N HCl (500 ml) and stir for 1 hour at room temperature.
-
Filter the activated zinc by suction, wash with water until the pH is neutral, followed by washes with anhydrous ethanol and ether. Dry the activated zinc.
-
Step 3: Reductive Cyclization. To a solution of the enamine from Step 1 (10 g) in acetic acid (46 ml), add the activated zinc (31.6 g) portion-wise, maintaining the temperature between 20 and 30°C using an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with EtOAc.
-
Wash the organic phase with saturated NaHCO₃ solution and then with saturated NaCl solution.
-
Dry the organic phase over MgSO₄ and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of cyclohexane/EtOAc (from 98/2 to 95/5 v/v) to obtain 4-methoxy-1H-indole.[6]
Part C: Catalytic Hydrogenation to this compound
The reduction of the indole double bond to the corresponding indoline can be achieved via catalytic hydrogenation.[7][8][9]
Materials:
-
4-Methoxy-1H-indole
-
Ethanol or Methanol
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Dissolve 4-methoxy-1H-indole in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization) and shake or stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain this compound. Further purification by chromatography may be necessary if impurities are present.
dot
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: Targeting Key Biological Pathways
The this compound scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have shown significant activity against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][5]
Kinase Inhibitors for Oncology
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer.[10] The indole nucleus is a common feature in many approved kinase inhibitors. The this compound scaffold can be strategically functionalized to target the ATP-binding site of various kinases.
dot
Caption: Mechanism of action for kinase inhibitors.
Table 1: Representative Indole-based Kinase Inhibitors and their Targets
| Compound Class | Target Kinase | Anticancer Activity | Reference |
| Indole Derivatives | Topoisomerase II | Potent activity against hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values in the sub-micromolar range. | [11] |
| Indole-based Tyrphostins | VEGFR-2 | Inhibited tumor cell proliferation at sub-micromolar concentrations. | [12] |
GPCR Modulators for Neurological and Other Disorders
G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[13] The structural similarity of the indoline core to serotonin makes this compound an ideal starting point for the design of modulators for serotonin receptors and other GPCRs.[14][15][16]
dot
Caption: GPCR signaling and modulation.
Key Experimental Protocols for Compound Evaluation
The successful application of this compound in drug discovery necessitates robust and reproducible bioassays to evaluate the biological activity of its derivatives. The following are detailed protocols for common assays used in the characterization of anticancer and GPCR-modulating compounds.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[17][18][19][20]
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory potential of a compound against a specific kinase.[11][12][21][22][23]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production, or a phosphospecific antibody for ELISA-based detection)
-
384-well plates (low-volume, white plates for luminescence assays)
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase reaction buffer at appropriate concentrations. Prepare serial dilutions of the test compounds.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Add the kinase enzyme to each well (except for the no-enzyme control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and proceed with the detection method. For the ADP-Glo™ assay:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 4: GPCR β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in GPCR desensitization and signaling. The PathHunter® β-arrestin assay from DiscoverX is a widely used platform.[24][25][26][27][28]
Materials:
-
PathHunter® cell line co-expressing a ProLink™ (PK)-tagged GPCR and an Enzyme Acceptor (EA)-tagged β-arrestin
-
Cell plating reagent
-
Test compounds
-
Agonist for the GPCR of interest
-
PathHunter® detection reagents (Galacton Star® substrate, Emerald II™ solution)
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the PathHunter® cells into a 384-well plate at the recommended density and incubate overnight.
-
Compound Addition (for Antagonist Mode): For antagonist testing, add serial dilutions of the test compounds to the cells and incubate for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add a predetermined concentration of the agonist (typically the EC₈₀) to all wells except the no-agonist control. For agonist testing, add serial dilutions of the test compounds directly to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the PathHunter® detection reagent mixture to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. For agonists, calculate the EC₅₀ value from the dose-response curve. For antagonists, calculate the IC₅₀ value by determining the concentration of the antagonist that inhibits the agonist-induced signal by 50%.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile starting point for the design and synthesis of novel drug candidates. Its favorable physicochemical properties and inherent biological relevance provide a solid foundation for exploring diverse chemical space and targeting a wide array of biological pathways. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this privileged scaffold in their drug discovery endeavors. As our understanding of disease biology continues to expand, the strategic application of such well-characterized and synthetically accessible building blocks will be paramount in the development of the next generation of innovative medicines.
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Adriaenssens E. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. 2023. [Link]
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Al-Ostoot FH, et al. Prescribed drugs containing nitrogen heterocycles: an overview. RSC Adv. 2021;11(42):26136-26164. [Link]
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Synthesis of 4-Methoxy-2,3-dihydro-1H-indole Derivatives: An Application Note for Advanced Research
Abstract
This comprehensive guide details the experimental procedures for the synthesis of 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline) derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[1][2][3] This document provides detailed, step-by-step protocols for two primary synthetic routes: the reductive cyclization of substituted 2-(2-nitrophenyl)ethanol precursors and the catalytic hydrogenation of 4-methoxyindole derivatives. It further delves into the rationale behind key experimental choices, offering insights into reaction mechanisms, optimization strategies, and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore the therapeutic potential of this versatile scaffold.[3][4]
Introduction: The Significance of the 4-Methoxyindoline Scaffold
The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[5] The introduction of a methoxy group at the 4-position significantly influences the molecule's electronic properties and conformational flexibility, making 4-methoxyindoline derivatives valuable building blocks for targeting a diverse range of biological targets.[1][2] These derivatives have shown promise in the development of novel therapeutics for neurological disorders, as well as possessing anti-inflammatory and anti-cancer properties.[1] This application note aims to provide robust and reproducible protocols to empower researchers in their synthesis of these important compounds.
Synthetic Strategies: A Comparative Overview
Several methods exist for the synthesis of indolines, each with its own advantages and limitations.[5] This guide will focus on two widely applicable and reliable strategies for accessing this compound derivatives:
-
Reductive Cyclization of 2-(2-Nitrophenyl)ethanol Derivatives: This classical approach involves the synthesis of a substituted ortho-nitrophenylethanol precursor, followed by a reductive cyclization step to form the indoline ring. This method is highly versatile, allowing for the introduction of various substituents on both the aromatic ring and the side chain.
-
Catalytic Hydrogenation of 4-Methoxyindoles: For instances where the corresponding 4-methoxyindole is readily available, catalytic hydrogenation offers a direct and efficient route to the desired indoline.[6] This method is often characterized by high yields and clean reaction profiles.
The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.
Protocol I: Reductive Cyclization of a 2-(2-Methoxy-6-nitrophenyl)ethanol Derivative
This protocol outlines a representative synthesis of a 4-methoxyindoline derivative starting from a commercially available nitrobenzene precursor. The overall transformation is depicted in the workflow below.
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of 1-((E)-2-(2-methoxy-6-nitrophenyl)vinyl)pyrrolidine
This initial step involves a condensation reaction to form an enamine, a key intermediate in the Leimgruber-Batcho indole synthesis.[7]
Materials:
-
1-Methoxy-2-methyl-3-nitrobenzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in DMF (100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).[7]
-
Heat the mixture to reflux and maintain for 3 hours.[7]
-
Cool the reaction mixture to room temperature and concentrate to approximately half its original volume using a rotary evaporator.[7]
-
Pour the remaining mixture into a separatory funnel containing diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated NaCl solution.[7]
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude enamine product.[7]
Rationale: The reaction of the activated methyl group of the nitrobenzene derivative with DMF-DMA and a secondary amine like pyrrolidine forms a stable enamine intermediate. This transformation is crucial for the subsequent reductive cyclization to form the indole ring.
Step 2: Reductive Cyclization to 4-Methoxyindole
The enamine intermediate is then subjected to reductive cyclization to form the indole core. Activated zinc in acetic acid is a common and effective reducing agent for this transformation.[7]
Materials:
-
1-((E)-2-(2-methoxy-6-nitrophenyl)vinyl)pyrrolidine (from Step 1)
-
Activated Zinc powder
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare activated zinc by stirring zinc powder in 0.5N HCl for 1 hour, followed by washing with water, ethanol, and ether, and then drying.[7]
-
Dissolve the crude enamine from the previous step in acetic acid (46 ml).[7]
-
Cool the solution in an ice bath to maintain the temperature between 20-30°C.
-
Add the activated zinc (31.6 g) portion-wise to the solution while stirring and maintaining the temperature.[7]
-
After the addition is complete, continue stirring at room temperature for 30 minutes.[7]
-
Filter the reaction mixture to remove the remaining zinc.
-
Extract the filtrate with ethyl acetate.[7]
-
Wash the organic phase sequentially with saturated NaHCO₃ solution and saturated NaCl solution.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of cyclohexane/EtOAc, to obtain pure 4-methoxyindole.[7]
Rationale: The activated zinc reduces the nitro group to an amino group, which then undergoes an intramolecular cyclization with the enamine moiety, followed by elimination of pyrrolidine to form the aromatic indole ring.
Protocol II: Catalytic Hydrogenation of 4-Methoxyindole
This protocol describes the direct conversion of 4-methoxyindole to this compound via catalytic hydrogenation. This method is highly efficient for substrates that are stable under hydrogenation conditions.[6]
Caption: Simplified mechanism of indole hydrogenation.
Materials:
-
4-Methoxyindole
-
Platinum on activated carbon (Pt/C, 5-10 wt%)
-
p-Toluenesulfonic acid (PTSA) or other suitable Brønsted acid
-
Water or Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve 4-methoxyindole in water or ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid. The acid protonates the indole at the C-3 position, forming an iminium ion which is more susceptible to hydrogenation.[6]
-
Carefully add the Pt/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to a moderate pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by crystallization or column chromatography if necessary.
Rationale: The hydrogenation of the indole ring is facilitated by an acid catalyst which disrupts the aromaticity by protonating the C3 position.[6] The resulting iminium ion is then readily reduced by hydrogen in the presence of a platinum catalyst. This method provides a green and efficient route to indolines.[6]
Characterization of this compound Derivatives
The successful synthesis of 4-methoxyindoline derivatives should be confirmed by a combination of spectroscopic and analytical techniques.
Table 1: Key Characterization Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), and the aliphatic protons of the dihydropyrrole ring (C2-H₂ and C3-H₂). The aliphatic protons will typically appear as triplets. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the indoline ring. |
| FT-IR | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy group. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the synthesized derivative. |
| Elemental Analysis | The percentage composition of C, H, and N should be in close agreement with the calculated values. |
Note: Specific chemical shifts and coupling constants will vary depending on the substitution pattern of the derivative.[8][9]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield in reductive cyclization | Incomplete reduction of the nitro group. | Ensure the zinc is fully activated. Increase the reaction time or the amount of zinc. |
| Side reactions or decomposition. | Maintain the reaction temperature carefully, especially during the addition of zinc. | |
| Incomplete hydrogenation | Catalyst poisoning. | Use fresh, high-quality catalyst. The indoline product itself can sometimes inhibit the catalyst.[6] |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure or extend the reaction time. | |
| Over-reduction to octahydroindole | Harsh reaction conditions. | Use milder conditions, such as lower hydrogen pressure or temperature.[6] Monitor the reaction closely to stop it once the desired product is formed. |
| Difficulty in purification | Presence of closely related impurities. | Optimize the chromatographic conditions (solvent system, gradient). Consider crystallization as an alternative purification method. |
Conclusion
The synthetic protocols detailed in this application note provide reliable and adaptable methods for the preparation of this compound derivatives. The choice between reductive cyclization and catalytic hydrogenation allows for flexibility based on the availability of starting materials and desired substitution patterns. By understanding the underlying chemical principles and potential challenges, researchers can confidently synthesize these valuable compounds for further investigation in drug discovery and development programs. The versatility of the 4-methoxyindoline scaffold ensures its continued importance in the quest for novel therapeutic agents.[4]
References
- Carballo, R. M., et al. (2018). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals.
- Bagh, B., & D. K. Maiti. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 14(16), 4234-4237.
- Che, C.-M., & Lu, H. (2018). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. Chemistry – A European Journal, 24(58), 15488-15492.
- List, B., & Čorić, M. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(15), 3384-3387.
- Zhou, Y.-G., et al. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers, 5(19), 2805-2809.
- Sugasawa, S., & S. Akahoshi. (1952). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Pharmaceutical Bulletin, 1(1), 12-15.
- Kumar, V., et al. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 5(10), 7125-7153.
-
Chem-Station. (2014, August 27). Fischer Indole Synthesis. Retrieved from [Link]
-
Aute, A. (n.d.). 4-Methoxyindole CAS:4837-90-5 - Comprehensive Overview and Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[7][10]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry, 19(26), 5834-5838.
- Al-Obaidi, A. S. M., et al. (2022). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(1), 1-10.
- Al-Obaidi, A. S. M., et al. (2022). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
-
PubChem. (n.d.). This compound-2,3-dione. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 4-Methoxy-2,3-dihydro-1H-isoindole. Retrieved from [Link]
- National Institutes of Health. (2014). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC.
-
Organic Chemistry Portal. (n.d.). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Retrieved from [Link]
- Bentham Science. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(13), 1054-1076.
- Julian, P. L., & Pikl, J. (1935). The Synthesis and Reactions of Methoxyindole Compounds. Journal of the American Chemical Society, 57(3), 563-566.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289.
- PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1435-1449.
-
SIELC Technologies. (2018, February 16). 2-(2-Nitrophenyl)ethanol. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of 4-methoxy-2,3-dihydro-1H-indole
Introduction
4-methoxy-2,3-dihydro-1H-indole, also known as 4-methoxyindoline, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indoline core is a prevalent scaffold in a variety of biologically active molecules and natural products.[1][2] The methoxy substituent at the 4-position can influence the molecule's electronic properties and binding interactions with biological targets, making it a valuable building block in the synthesis of novel therapeutic agents.[3] Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research and development purposes.
This guide provides a detailed overview of the key analytical methodologies for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for routine analysis.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [5] |
| Appearance | Off-white to tan crystalline powder | [1] |
| CAS Number | 7555-94-4 | [5] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is generally suitable for this compound.[6]
Rationale for Method Selection
A C18 column is selected as the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like this compound. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the solvent strength. The addition of a small amount of an acid, such as formic acid, to the mobile phase helps to ensure consistent ionization of the analyte, leading to sharper and more symmetrical peaks.[7] UV detection is appropriate as the indole ring system contains a chromophore that absorbs in the UV region.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Protocol for HPLC Purity Determination
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or vacuum filtration.
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of mobile phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Method Parameters:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Gradient Program | 10% B to 90% B over 20 minutes |
5. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimates based on data from similar compounds and general spectroscopic principles.[8][9]
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~3.0 - 3.2 | t | 2H |
| H-3 | ~3.5 - 3.7 | t | 2H |
| OCH₃ | ~3.8 | s | 3H |
| Ar-H | ~6.5 - 7.2 | m | 3H |
| N-H | ~4.0 - 5.0 | br s | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C-2 | ~30 |
| C-3 | ~50 |
| OCH₃ | ~55 |
| Ar-C | ~110 - 150 |
| Ar-C-O | ~150 |
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
2. Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
3. Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals and determine the multiplicities.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
For this compound (C₉H₁₁NO), the expected monoisotopic mass is 149.0841 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 150.0919.[10]
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Acquire the spectrum in positive ion mode.
3. Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Compare the observed mass with the calculated exact mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ether) | Stretching | 1000 - 1300 |
| C-N | Stretching | 1250 - 1350 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.[11]
1. Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powder directly on the ATR crystal.
2. Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum before running the sample.
3. Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Integrated Analytical Approach
A comprehensive characterization of this compound relies on the synergistic use of these analytical techniques.
Sources
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Application Notes & Protocols for Electrophilic Reactions of 4-Methoxy-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the reactivity of 4-methoxy-2,3-dihydro-1H-indole (4-methoxyindoline) with common electrophiles. As a highly activated heterocyclic system, 4-methoxyindoline is a valuable building block in medicinal chemistry and organic synthesis.[1] Understanding its electrophilic substitution patterns is critical for the rational design of novel indole-based compounds.[2] This guide elucidates the mechanistic principles governing its reactivity, predicts the regiochemical outcomes of substitution, and provides detailed, field-tested protocols for key transformations including halogenation, nitration, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.
Introduction: Reactivity and Electronic Profile
This compound can be conceptualized as a cyclic derivative of 3-alkylanisole fused with an aniline moiety. The benzene portion of the molecule is endowed with two powerful electron-donating groups (EDGs): the secondary amine nitrogen and the 4-methoxy group. Both groups activate the aromatic ring towards Electrophilic Aromatic Substitution (EAS) far beyond the level of benzene itself.[3][4]
-
Amino Group (-NH-) : As in anilines, the nitrogen lone pair is delocalized into the aromatic π-system, greatly increasing the nucleophilicity of the ring. It is a strongly activating, ortho, para-director.[5]
-
Methoxy Group (-OCH₃) : The oxygen lone pairs also participate in resonance with the ring, further enhancing its electron density. This group is also a strong activator and an ortho, para-director.[6]
The synergistic effect of these two groups renders the 4-methoxyindoline scaffold exceptionally reactive, often allowing for reactions under mild conditions without the need for harsh Lewis acid catalysis that can be detrimental to the indole core.[7]
Mechanistic Rationale and Regioselectivity
The primary challenge in the functionalization of 4-methoxyindoline is controlling the site of electrophilic attack. The directing effects of the two activating groups are paramount in determining the regiochemical outcome.
-
The amino group directs electrophiles to its ortho (C7) and para (C5) positions.
-
The 4-methoxy group directs electrophiles to its ortho (C3 and C5) and para (C7-like, relative to C4) positions.
Both groups strongly favor substitution at the C5 position (para to the amine and ortho to the methoxy group) and the C7 position (ortho to the amine). Analysis of the resonance structures of the Wheland intermediate (the carbocation formed upon electrophile attack) reveals that attack at C5 allows for charge delocalization onto both the nitrogen and oxygen atoms, leading to a highly stabilized intermediate. Attack at C7 is also favorable, with stabilization from the nitrogen lone pair. Attack at C6 is significantly less favored as it does not permit direct resonance stabilization from the nitrogen atom.
Caption: Predicted regioselectivity of electrophilic attack.
Application Notes & Experimental Protocols
Note on N-Protection: The secondary amine of the indoline is nucleophilic and can react with certain electrophiles (e.g., acyl chlorides). For reactions like Friedel-Crafts acylation, N-protection (e.g., as an acetyl or tosyl amide) may be necessary to prevent N-acylation and to moderate the ring's reactivity. However, for many reactions, direct C-functionalization is possible under carefully controlled conditions.
Halogenation
Halogenation introduces a synthetically versatile handle for further cross-coupling reactions. Due to the high activation of the ring, mild halogenating agents are sufficient and strong Lewis acids are generally not required.[8]
Protocol: Selective Bromination at C5
-
Reagent Preparation: In a fume hood, dissolve this compound (1.0 eq) in dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in DCM or MeCN dropwise over 15-20 minutes. The reaction is often rapid.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 5-bromo-4-methoxy-2,3-dihydro-1H-indole.
| Parameter | Value / Reagent | Rationale |
| Electrophile | N-Bromosuccinimide (NBS) | Mild and selective brominating agent for activated rings.[8] |
| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility for reactants. |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes side-product formation. |
| Major Product | 5-Bromo-4-methoxyindoline | Governed by electronic directing effects. |
| Minor Product | 7-Bromo-4-methoxyindoline | Potential minor isomer due to ortho-activation by the amine. |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];A [label="1. Dissolve 4-methoxyindoline\nin DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add NBS solution\ndropwise", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitor by TLC\n(~1 hour)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Quench with Na2S2O3 (aq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Extract with DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Purify via\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Product:\n5-Bromo-4-methoxyindoline", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Workflow for the selective bromination of 4-methoxyindoline.
Nitration
Nitration of highly activated anilinic compounds is notoriously challenging due to the risk of oxidation and the formation of multiple products. A common strategy involves the temporary protection of the amino group as an acetamide, which moderates its activating effect and prevents oxidation.[9]
Protocol: Synthesis of 5-Nitro-4-methoxy-2,3-dihydro-1H-indole
-
N-Acetylation (Protection):
-
Dissolve this compound (1.0 eq) in acetic anhydride (3.0 eq).
-
Gently warm the mixture to 50-60 °C for 30 minutes.
-
Pour the cooled reaction mixture into ice-water to precipitate the N-acetyl-4-methoxyindoline. Filter, wash with cold water, and dry the solid thoroughly.
-
-
Nitration:
-
Suspend the dried N-acetyl-4-methoxyindoline in glacial acetic acid and cool to 0-5 °C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.
-
Add the pre-cooled nitrating mixture dropwise to the indoline suspension, ensuring the internal temperature does not exceed 10 °C.[9]
-
Stir at low temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash extensively with cold water until the washings are neutral, and dry.
-
-
N-Deacetylation (Deprotection):
-
Reflux the crude 1-acetyl-5-nitro-4-methoxyindoline in a mixture of aqueous hydrochloric acid (~6 M) and ethanol until TLC indicates complete removal of the acetyl group.
-
Cool the mixture, pour into ice-water, and carefully neutralize with a base (e.g., NaOH solution) to precipitate the final product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
-
| Parameter | Value / Reagent | Rationale |
| Protection | Acetic Anhydride | Prevents N-oxidation and moderates ring activation.[9] |
| Nitrating Agent | HNO₃ / H₂SO₄ | Standard reagent for generating the nitronium ion (NO₂⁺). |
| Temperature | 0-10 °C | Critical for controlling the exothermic reaction and selectivity.[10] |
| Deprotection | Acid Hydrolysis | Removes the acetyl group to restore the free amine. |
| Major Product | 5-Nitro-4-methoxyindoline | Acetamido group is still a strong o,p-director. |
Friedel-Crafts Acylation
This reaction installs an acyl group, a precursor to many other functionalities. N-acylation is a significant competing reaction. Using a less reactive acylating agent or performing the reaction on an N-protected substrate is advisable.[11]
Protocol: Synthesis of 5-Acetyl-4-methoxy-2,3-dihydro-1H-indole
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 eq) and dry dichloromethane (DCM).
-
Acylium Ion Formation: Cool the suspension to 0 °C and slowly add acetyl chloride (1.2 eq). Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add a solution of N-acetyl-4-methoxyindoline (1.0 eq, prepared as in the nitration protocol) in dry DCM dropwise, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl.
-
Extraction & Deprotection: Extract the aqueous layer with DCM (3x). The resulting 1,5-diacetyl-4-methoxyindoline can be isolated, or the combined organic layers can be concentrated and subjected directly to acidic hydrolysis (as in the nitration protocol) to remove the N-acetyl group.
-
Purification: After deprotection and basic work-up, purify the final product by column chromatography.
| Parameter | Value / Reagent | Rationale |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid required to generate the acylium ion electrophile.[12] |
| Acylating Agent | Acetyl Chloride | Common, reactive source for the acetyl group. |
| Substrate | N-Acetyl-4-methoxyindoline | Prevents competitive N-acylation of the more nucleophilic amine. |
| Temperature | 0 °C to RT | Standard conditions for Friedel-Crafts reactions.[13] |
| Major Product | 5-Acetyl-4-methoxyindoline | Strong directing effect of the N-acetyl and methoxy groups. |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[14][15] It avoids the use of unstable formyl chloride.
Protocol: Synthesis of this compound-5-carbaldehyde
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, ~3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. A solid may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of dry DMF.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice. Then, carefully add an aqueous solution of sodium hydroxide (e.g., 3 M) until the mixture is basic (pH > 10) to hydrolyze the intermediate iminium salt.
-
Work-up: Heat the basic mixture gently (e.g., 50 °C) for 30 minutes to ensure complete hydrolysis. Cool to room temperature and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography or recrystallization.
| Parameter | Value / Reagent | Rationale |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | Mild electrophile suitable for highly activated rings.[16] |
| Solvent | N,N-Dimethylformamide (DMF) | Serves as both reagent and solvent. |
| Temperature | 60-80 °C | Provides energy for the reaction with the relatively weak electrophile. |
| Work-up | Basic Hydrolysis | Required to convert the intermediate iminium salt to the final aldehyde.[15] |
| Major Product | 5-Formyl-4-methoxyindoline | Consistent with predicted regioselectivity. |
References
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National Center for Biotechnology Information. Electrophilic Aromatic Substitution of a BN Indole. PubMed Central. Available from: [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. (2017). Available from: [Link]
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Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Available from: [Link]
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National Center for Biotechnology Information. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. (2022). Available from: [Link]
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Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Available from: [Link]
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Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. (2020). Available from: [Link]
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FuseSchool. Halogenation | Organic Chemistry | Chemistry. YouTube. (2015). Available from: [Link]
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The Organic Chemistry Tutor. Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. (2023). Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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Mettler Toledo. Halogenation Reactions | Key Syntheses in Chemistry. Available from: [Link]
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ResearchGate. Electrophilic Substitution Reactions of Indoles | Request PDF. Available from: [Link]
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Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2022). Available from: [Link]
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ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). Available from: [Link]
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Kanazawa University Repository. Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. Available from: [Link]
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Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
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MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (2021). Available from: [Link]
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Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]
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Master Organic Chemistry. Alkyne Halogenation: Bromination and Chlorination of Alkynes. (2013). Available from: [Link]
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Royal Society of Chemistry. Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate. Available from: [Link]
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SCIRP. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). Available from: [Link]
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The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. (2022). Available from: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
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The Organic Chemistry Tutor. Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. YouTube. (2018). Available from: [Link]
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ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions | Request PDF. Available from: [Link]
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CORE. An Efficient Route to Highly Substituted Indoles via Tetrahydroindol-4(5H). Available from: [Link]
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National Center for Biotechnology Information. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PubMed Central. (2024). Available from: [Link]
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Química Orgánica.org. Electrophilic substitution at the indole. Available from: [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. (2020). Available from: [Link]
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Chemistry LibreTexts. Halogenation of Alkanes. (2023). Available from: [Link]
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Beilstein Journal of Organic Chemistry. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid. (2023). Available from: [Link]
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ResearchGate. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). Available from: [Link]
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Beilstein Journal of Organic Chemistry. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (2019). Available from: [Link]
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Application Note: A Scalable and Robust Synthesis of 4-Methoxy-2,3-dihydro-1H-indole for Pharmaceutical Research and Development
Abstract: This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 4-methoxy-2,3-dihydro-1H-indole, a key building block in the development of various pharmaceutical agents.[1][2] The presented methodology is designed for scalability, safety, and efficiency, addressing the needs of researchers, scientists, and drug development professionals. This guide offers in-depth technical details, from the selection of starting materials to the final quality control of the product, with a focus on the underlying scientific principles and practical considerations for industrial applications.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, also known as 4-methoxyindoline, is a crucial heterocyclic scaffold found in a multitude of biologically active molecules. Its structural motif is integral to the design of novel therapeutics targeting a range of conditions, including neurological disorders.[1][2] The presence of the methoxy group at the 4-position of the indoline ring system imparts specific electronic and steric properties that can significantly influence the pharmacological activity of the parent molecule. Consequently, a reliable and scalable synthesis of this intermediate is of paramount importance for advancing drug discovery programs. This application note details a two-step synthetic route commencing with the synthesis of 4-methoxyindole, followed by its selective reduction to the desired this compound.
Strategic Approach to Synthesis: A Two-Step Pathway
The overall synthetic strategy involves two key transformations:
-
Synthesis of 4-Methoxyindole: A robust and scalable synthesis of the indole precursor is crucial. While the classical Fischer indole synthesis is a well-established method, it can present challenges in terms of regioselectivity and the handling of hydrazines on a large scale.[3][4][5][6] Therefore, a more direct and controllable approach starting from a substituted nitroarene is presented here.
-
Reduction to this compound: The selective reduction of the pyrrole ring of the indole nucleus to the corresponding indoline is the final step. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and scalability.[7]
The following diagram illustrates the overall workflow for the scale-up synthesis:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Scalable Synthesis of 4-Methoxyindole
This section details the synthesis of the key intermediate, 4-methoxyindole, from 1-methoxy-2-methyl-3-nitrobenzene.
Reaction Scheme and Mechanism
The synthesis of 4-methoxyindole proceeds through a two-step sequence involving the formation of an enamine intermediate followed by a reductive cyclization.
Caption: Reaction scheme for the synthesis of 4-methoxyindole.
The mechanism involves the initial formation of a vinylogous nitro compound, which then undergoes reduction of the nitro group and subsequent intramolecular cyclization to form the indole ring.
Detailed Protocol for 4-Methoxyindole Synthesis
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) | Notes |
| 1-Methoxy-2-methyl-3-nitrobenzene | 50869-02-8 | 167.16 g/mol | 1.0 | Starting material |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 g/mol | 1.5 | Reagent and solvent |
| Pyrrolidine | 123-75-1 | 71.12 g/mol | 1.2 | Catalyst |
| Zinc dust, activated | 7440-66-6 | 65.38 g/mol | ~5.0 | Reducing agent |
| Acetic acid | 64-19-7 | 60.05 g/mol | - | Solvent for reduction |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | - | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | - | - | For neutralization |
| Saturated Sodium Chloride Solution (Brine) | - | - | - | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - | Drying agent |
Step-by-Step Procedure:
-
Formation of the Enamine Intermediate:
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.5 eq) and pyrrolidine (1.2 eq).[8]
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove excess reagents.
-
The crude enamine intermediate can be used directly in the next step or purified by extraction.
-
-
Reductive Cyclization:
-
Prepare activated zinc by stirring zinc dust in 0.5N HCl for 1 hour, followed by washing with water, ethanol, and ether, and then drying under vacuum.[8]
-
Dissolve the crude enamine intermediate in glacial acetic acid.
-
Carefully add the activated zinc portion-wise, maintaining the internal temperature between 20-30°C using an ice bath.[8]
-
Stir the reaction mixture at room temperature for 30-60 minutes after the addition is complete.
-
Filter the reaction mixture to remove the remaining zinc.
-
-
Work-up and Purification:
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxyindole.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate).[8]
-
Part 2: Reduction of 4-Methoxyindole to this compound
This section outlines the selective reduction of the synthesized 4-methoxyindole to the target indoline.
Reaction Scheme
The reduction is achieved via catalytic hydrogenation, which selectively reduces the C2=C3 double bond of the indole ring.
Caption: Reduction of 4-methoxyindole to this compound.
Detailed Protocol for Catalytic Hydrogenation
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) | Notes |
| 4-Methoxyindole | 4837-90-5 | 147.17 g/mol | 1.0 | Starting material |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | 5-10 mol% | Catalyst |
| Ethanol or Acetic Acid | - | - | - | Solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol | Excess | Reducing agent |
| Celite® or other filter aid | 61790-53-2 | - | - | For filtration |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a suitable hydrogenation reactor (e.g., a Parr shaker), dissolve 4-methoxyindole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrogenation:
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the uptake of hydrogen ceases.
-
Monitor the reaction progress by TLC or HPLC to confirm the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen from the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.[1]
-
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[9][10][11][12]
-
An emergency eyewash station and safety shower should be readily accessible.[10]
Specific Hazards:
-
Pyrrolidine: Corrosive and flammable. Handle with care.
-
Activated Zinc: Can be pyrophoric. Handle in an inert atmosphere.
-
Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen and a solvent. Handle as a slurry and do not allow it to dry.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
Analytical Methods:
| Method | Purpose | Typical Specifications |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identity | Spectra consistent with the structure |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity ≥ 98%[13] |
| Mass Spectrometry (MS) | Molecular weight confirmation | M/z corresponding to [M+H]⁺ |
| Melting Point (for solid form or salt) | Purity and identity confirmation | Sharp melting point range |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The described methods are robust, efficient, and suitable for the production of this key pharmaceutical intermediate on a larger scale. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce high-quality this compound for their research and development needs.
References
- Google Patents. (n.d.). Reduction of indole compounds to indoline compounds.
-
Capot Chemical. (n.d.). Specifications of 4-Methoxy-2,3-dihydro-1H-isoindole. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved January 11, 2026, from [Link]
-
Loba Chemie. (2018, July 26). INDOLINE MSDS. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 6). One-pot synthesis of highly substituted indolines. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 8). A convenient preparation of indoline. Retrieved January 11, 2026, from [Link]
-
SDS Manager. (n.d.). Indole for synthesis SDS. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Study of catalytic hydrogenation dehydrogenation on an alternative LOHC: 4-methylindole. Retrieved January 11, 2026, from [Link]
-
Wiley Online Library. (n.d.). Synthesis of Polycyclic Indolines by Utilizing a Reduction/Cyclization Cascade Reaction. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved January 11, 2026, from [Link]
-
American Supplier. (n.d.). This compound suppliers USA. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 5). A General Large Scale Synthesis of 2Alkyl7-methoxyindoles. Retrieved January 11, 2026, from [Link]
-
Chem-Impex. (n.d.). This compound hydrochloride. Retrieved January 11, 2026, from [Link]
-
J&K Scientific. (n.d.). This compound hydrochloride. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2021, January 4). Fischer Indole Synthesis. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved January 11, 2026, from [Link]
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Application of 4-Methoxy-2,3-dihydro-1H-indole in Parallel Synthesis for Drug Discovery
Introduction: The Strategic Value of the Indoline Scaffold in Medicinal Chemistry
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The 4-methoxy-2,3-dihydro-1H-indole, in particular, serves as a versatile building block for the construction of compound libraries aimed at exploring new chemical space in drug discovery.[1][2] The methoxy group at the 4-position can influence the electronic properties and metabolic stability of the molecule, while the secondary amine at the 1-position offers a prime handle for diversification.
Parallel synthesis, a cornerstone of modern medicinal chemistry, enables the rapid generation of a multitude of structurally related compounds.[3] This high-throughput approach is instrumental in constructing compound libraries for screening campaigns, allowing for the systematic exploration of structure-activity relationships (SAR). This application note provides a detailed guide for the use of this compound in solution-phase parallel synthesis to generate a library of N-acylated and N-sulfonylated derivatives. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Core Concept: Diversity-Oriented Synthesis with a Privileged Scaffold
The central strategy outlined here is a diversity-oriented synthesis (DOS) approach.[4][5][6] Starting from a common core, this compound, we will introduce diversity at the N-1 position through two robust and well-established reactions: N-acylation and N-sulfonylation. This allows for the exploration of a wide range of steric and electronic properties in the resulting library members, increasing the probability of identifying hits against a variety of biological targets.
Below is a conceptual workflow for the parallel synthesis of a diversified indoline library.
Caption: Workflow for diversifying the this compound scaffold.
Experimental Protocols: Solution-Phase Parallel Synthesis
The following protocols are designed for execution in a 96-well plate format, a common platform for high-throughput synthesis.[7][8] All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation |
| This compound | 13523-93-6 | Sigma-Aldrich, Combi-Blocks |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Acros Organics, Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich, Alfa Aesar |
| A diverse set of acyl chlorides | Varies | Commercially available |
| A diverse set of sulfonyl chlorides | Varies | Commercially available |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | Acros Organics, Sigma-Aldrich |
| Acetonitrile (ACN), HPLC grade | 75-05-8 | Fisher Scientific |
| Water, HPLC grade | 7732-18-5 | Fisher Scientific |
| Formic acid | 64-18-6 | Sigma-Aldrich |
Protocol 1: Parallel N-Acylation of this compound
This protocol describes the parallel acylation of the title compound with a library of diverse acyl chlorides.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.6 M stock solution of DIPEA in anhydrous DCM.
-
In a 96-well plate (plate A), dispense 1.2 equivalents of a unique acyl chloride into each well. Dissolve each acyl chloride in anhydrous DCM to a final concentration of 0.6 M.
-
-
Reaction Setup:
-
To a 96-well reaction block (plate B), add 200 µL of the this compound stock solution (0.1 mmol, 1.0 equivalent) to each well.
-
Add 200 µL of the DIPEA stock solution (0.12 mmol, 1.2 equivalents) to each well of plate B.
-
Using a liquid handling robot or a multichannel pipette, transfer the acyl chloride solutions from plate A to the corresponding wells of plate B.
-
-
Reaction and Work-up:
-
Seal the reaction block (plate B) and agitate at room temperature for 16 hours.
-
After the reaction is complete, unseal the plate and place it in a fume hood to allow for the evaporation of the solvent.
-
To each well, add 500 µL of DMSO to dissolve the residue. This plate is now ready for purification.
-
Causality Behind Experimental Choices:
-
Solvent: Anhydrous DCM is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the starting materials and reagents.
-
Base: DIPEA is a non-nucleophilic organic base that effectively scavenges the HCl generated during the acylation reaction without competing with the nucleophilic indoline.[9]
-
Stoichiometry: A slight excess of the acyl chloride and base is used to ensure complete consumption of the starting indoline.
Protocol 2: Parallel N-Sulfonylation of this compound
This protocol details the parallel sulfonylation of the title compound with a library of diverse sulfonyl chlorides.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.6 M stock solution of DIPEA in anhydrous DCM.
-
In a 96-well plate (plate C), dispense 1.2 equivalents of a unique sulfonyl chloride into each well. Dissolve each sulfonyl chloride in anhydrous DCM to a final concentration of 0.6 M.
-
-
Reaction Setup:
-
To a 96-well reaction block (plate D), add 200 µL of the this compound stock solution (0.1 mmol, 1.0 equivalent) to each well.
-
Add 200 µL of the DIPEA stock solution (0.12 mmol, 1.2 equivalents) to each well of plate D.
-
Transfer the sulfonyl chloride solutions from plate C to the corresponding wells of plate D.
-
-
Reaction and Work-up:
-
Seal the reaction block (plate D) and agitate at room temperature for 16 hours.
-
Following the reaction, evaporate the solvent under a stream of nitrogen.
-
Dissolve the residue in each well in 500 µL of DMSO for subsequent purification.
-
Self-Validating System:
-
Reaction Monitoring: For initial library synthesis, a representative subset of reactions can be monitored by LC-MS to ensure completion.
-
Purification and Analysis: The crude products are typically purified by high-throughput preparative HPLC-MS. The purity and identity of the final compounds are then confirmed by analytical LC-MS and ¹H NMR for a selection of library members.
Data Presentation: Expected Outcomes
The yields and purity of the synthesized library will vary depending on the specific acyl or sulfonyl chloride used. Below is a representative table of expected outcomes for a small subset of building blocks.
| Entry | R-Group (Acyl/Sulfonyl) | Product Structure | Expected Yield (%) | Purity (%) |
| 1 | Benzoyl | N-benzoyl-4-methoxyindoline | 85-95 | >95 |
| 2 | Acetyl | N-acetyl-4-methoxyindoline | 90-98 | >95 |
| 3 | 4-Tosyl | N-(4-tosyl)-4-methoxyindoline | 80-90 | >95 |
| 4 | Phenylacetyl | N-phenylacetyl-4-methoxyindoline | 82-92 | >95 |
| 5 | Methanesulfonyl | N-methanesulfonyl-4-methoxyindoline | 88-96 | >95 |
Visualization of the Synthetic Strategy
The following diagram illustrates the diversification of the this compound core.
Caption: Reaction scheme for the parallel synthesis of N-acyl and N-sulfonyl indolines.
Conclusion and Future Directions
The protocols described herein provide a robust and efficient method for the parallel synthesis of a diverse library of this compound derivatives. This approach allows for the rapid generation of novel chemical entities for high-throughput screening and subsequent lead optimization. Further diversification can be achieved by employing other synthetic transformations on the indoline core, such as palladium-catalyzed cross-coupling reactions to functionalize the aromatic ring.[10][11] The strategic application of parallel synthesis with privileged scaffolds like this compound will continue to be a powerful engine for innovation in drug discovery.
References
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Leard, L., & Hendry, A. (2007). Combinatorial Chemistry - Modern Synthesis Approach. PharmaTutor. Retrieved from [Link]
- Spring, D. R. (2005). Diversity-oriented synthesis. Chemical Society Reviews, 34(6), 472-482.
- Galloway, W. R., & Spring, D. R. (2012). Diversity-oriented synthesis: producing chemical tools for dissecting biology. Chemical Society Reviews, 41(13), 4659-4672.
- Singh, M. S., & Chowdhury, S. (2012).
- Baxendale, I. R., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Medicinal Chemistry, 12(5), 809-818.
- Spring, D. R. (2003). Diversity-oriented synthesis; a challenge for synthetic chemists. Organic & Biomolecular Chemistry, 1(22), 3867-3870.
- Cernak, T., et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science, 347(6217), 49-53.
- Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35.
- An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(20), 3468-3474.
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Open Access Journals. (n.d.). Combinatorial Chemistry: Innovations and Applications. Retrieved from [Link]
- Kumar, P. J., et al. (2012). An overview on Combinatorial Chemistry. Research Journal of Pharmaceutical Technology, 5(1), 1-10.
- O'Sullivan, T. P., et al. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(56), 33857-33881.
-
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
- Yao, Y., et al. (2020). An efficient method for N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 543-548.
- Katritzky, A. R., et al. (2008). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 13(12), 3028-3040.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Scott, M. S., et al. (2008). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.
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Application Notes & Protocols: Leveraging 4-Methoxy-2,3-dihydro-1H-indole for the Synthesis of Novel Serotonin Receptor Ligands
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, particularly for targeting the central nervous system. Its prevalence in numerous biologically active compounds stems from its ability to interact with a wide array of biological targets.[1] Methoxy-substituted indoles, in particular, offer enhanced and diversified reactivity, making them invaluable in drug discovery.[1] This guide provides an in-depth exploration of 4-methoxy-2,3-dihydro-1H-indole, a versatile building block for the synthesis of potent and selective serotonin (5-HT) receptor ligands. We will delve into the strategic considerations for its functionalization, provide detailed, field-tested protocols for its N-acylation, and discuss its subsequent elaboration into more complex molecular architectures relevant to targeting serotonin receptors like 5-HT1A and 5-HT7.[2][3]
The Strategic Importance of the this compound Scaffold
Serotonin receptors are a family of G protein-coupled receptors (GPCRs) that mediate a vast range of physiological and neurological processes, including mood, appetite, sleep, and cognition.[4] Consequently, ligands that can selectively modulate these receptors are of immense therapeutic interest for treating depression, anxiety, and other CNS disorders.[2][4]
The this compound (also known as 4-methoxyindoline) scaffold serves as an excellent starting point for several reasons:
-
Structural Preorganization: The dihydro-indole core presents a rigid, bicyclic structure that can effectively orient functional groups into the binding pockets of receptors.
-
Reactivity of the Methoxy Group: The electron-donating nature of the 5-methoxy group (in the related 5-methoxyindole series) is known to enhance the reactivity of the indole ring and influence ligand-receptor interactions.[5] While our focus is the 4-methoxy isomer, this substituent similarly modulates the electronic properties of the aromatic ring, influencing subsequent synthetic transformations.
-
Versatile Functionalization Handle: The secondary amine at the N-1 position is a prime site for nucleophilic reactions, allowing for the straightforward introduction of diverse side chains necessary for achieving desired receptor affinity and selectivity.[6][7]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [8] |
| Molecular Weight | 149.19 g/mol | [8] |
| Appearance | Varies (typically a solid or oil) | - |
| Key Functional Groups | Secondary Amine, Methoxy, Aromatic Ring | - |
| Reactivity Center | Nucleophilic Nitrogen (N-1) | - |
Core Synthetic Strategy: N-Acylation of the Indoline Core
The most direct and common initial step in elaborating the this compound scaffold is the acylation of the nitrogen atom. This reaction forms a stable amide bond and introduces a carbonyl group that can serve as a key pharmacophoric element or a handle for further modifications.
Causality Behind Experimental Choices
The choice of acylating agent and reaction conditions is critical for achieving high yield and purity. While reactive acyl chlorides are often used, they can be unstable and have poor functional group tolerance.[9] Thioesters have emerged as a milder, more stable, and highly chemoselective alternative for the N-acylation of indoles.[9][10] The use of a suitable base, such as Cesium Carbonate (Cs₂CO₃), is crucial for deprotonating the indole nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the acyl source.[10]
General Workflow for N-Acylation
The following diagram outlines the typical experimental workflow for the N-acylation of our scaffold.
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Application Note: A Detailed Protocol for the Selective Reduction of 4-Methoxyindole to 4-Methoxy-2,3-dihydro-1H-indole
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, 4-methoxy-2,3-dihydro-1H-indole (4-methoxyindoline) serves as a critical building block in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[2][3][4] This application note provides a detailed, field-proven protocol for the selective reduction of the C2-C3 double bond of 4-methoxyindole to yield 4-methoxyindoline. We will explore the mechanistic underpinnings of the reaction, justify the choice of reagents, and present a step-by-step methodology suitable for researchers in organic synthesis and drug development.
Introduction and Scientific Background
The conversion of indoles to indolines is a fundamental transformation in heterocyclic chemistry. The primary challenge lies in selectively reducing the electron-rich pyrrole ring without affecting the adjacent benzene ring. While catalytic hydrogenation can be employed, it often requires high pressures and can lead to over-reduction or hydrogenolysis of sensitive functional groups.[5]
Chemical reduction methods offer a more controlled and often milder alternative. Among these, acid-mediated hydride reductions have proven exceptionally effective. The core principle involves the protonation of the indole ring at the C3 position. This disrupts the aromaticity of the pyrrole moiety and generates a highly electrophilic iminium ion intermediate. This intermediate is then readily susceptible to attack by a mild hydride donor.
Several reagent systems can accomplish this transformation, most notably borane complexes in trifluoroacetic acid (TFA) or sodium cyanoborohydride (NaBH₃CN) in a carboxylic acid medium.[6][7] Sodium cyanoborohydride is a particularly advantageous reagent; its electron-withdrawing cyano group attenuates its hydridic character compared to sodium borohydride (NaBH₄).[8] This reduced reactivity allows it to coexist with acidic protons and selectively reduce the iminium ion intermediate in situ without significantly reducing other carbonyl groups that might be present in more complex substrates.[8] This protocol will focus on the use of sodium cyanoborohydride in trifluoroacetic acid for a clean, efficient, and high-yielding synthesis of 4-methoxyindoline.
Reaction Mechanism and Rationale
The mechanism for the reduction of an indole with sodium cyanoborohydride in an acidic medium is a well-established two-step process.
Caption: Reaction mechanism for indole reduction.
Causality of Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA serves as both the solvent and the proton source. Its strong acidity ensures efficient protonation of the 4-methoxyindole at the C3 position to generate the necessary iminium ion intermediate.[6][9] Using the acid as the solvent ensures a high concentration of the protonating agent.
-
Sodium Cyanoborohydride (NaBH₃CN): This mild reducing agent is stable in acidic conditions, a critical feature for this one-pot reaction.[8][10] It selectively reduces the highly reactive iminium ion over the less reactive indole starting material, minimizing side reactions.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the electron-rich indole and indoline compounds.
-
Temperature Control: The initial addition of NaBH₃CN is performed at 0 °C to control the exothermic reaction between the hydride and the strong acid, preventing potential degradation of the starting material or product.
Comparative Analysis of Reduction Methods
The following table summarizes common methods for the reduction of indoles to indolines, providing a comparative overview for researchers to select the most appropriate method for their specific needs.
| Method | Reagents & Conditions | Advantages | Disadvantages | Reference(s) |
| Cyanoborohydride | NaBH₃CN, Acetic Acid or Trifluoroacetic Acid | High selectivity, mild conditions, functional group tolerance, one-pot procedure. | Use of toxic cyanide-containing reagent; requires careful quenching. | [10],[7] |
| Borane Complex | BH₃·THF or BH₃·DMS, Trifluoroacetic Acid | Rapid reaction, good yields. | Borane reagents are air and moisture sensitive; can be less selective with other reducible groups. | [11],[6] |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Rh/C | "Green" reagent (H₂), simple workup (filtration). | May require high pressure; risk of over-reduction or debenzylation; catalyst poisoning. | [12],[5],[13] |
Detailed Experimental Protocol
This protocol details the reduction of 4-methoxyindole using sodium cyanoborohydride.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 4-Methoxyindole | 4837-90-5 | 147.17 g/mol | Off-white to light brown powder.[14] |
| Sodium Cyanoborohydride | 25895-60-7 | 62.84 g/mol | Highly Toxic. Handle with extreme care in a fume hood. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 g/mol | Corrosive. Handle with appropriate PPE. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | HPLC Grade |
| Saturated NaHCO₃ solution | - | - | Aqueous |
| Brine | - | - | Saturated NaCl(aq) |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying |
| Silica Gel | - | - | For column chromatography (230-400 mesh) |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert gas line (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Experimental Workflow
Caption: Experimental workflow for indoline synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyindole (1.0 g, 6.79 mmol). Purge the flask with nitrogen or argon.
-
Dissolution: Add trifluoroacetic acid (20 mL) to the flask via syringe. Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, slowly add sodium cyanoborohydride (0.85 g, 13.58 mmol, 2.0 equiv) in small portions over 15-20 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation in a fume hood. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product, 4-methoxyindoline, will have a lower Rf value than the starting 4-methoxyindole.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture again to 0 °C. Very carefully and slowly, pour the reaction mixture into a beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate (200 mL). Caution: Vigorous gas evolution (CO₂) will occur as the acid is neutralized. Perform this step slowly to control the foaming.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% EtOAc).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a colorless or pale yellow oil. Characterize by ¹H NMR, ¹³C NMR, and MS. The ¹H NMR spectrum should show the disappearance of the indole C2 and C3 protons and the appearance of two characteristic triplets for the new methylene protons around δ 3.0-3.8 ppm.[11]
Safety and Handling
-
Sodium Cyanoborohydride: This reagent is highly toxic and can release hydrogen cyanide (HCN) gas upon contact with strong acids if not controlled. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Trifluoroacetic Acid: TFA is a strong, corrosive acid. Avoid contact with skin and eyes. Handle only in a fume hood.
-
Quenching: The neutralization of TFA with sodium bicarbonate is highly exothermic and produces a large volume of CO₂ gas. Perform the quench slowly and in a large vessel to prevent overflow.
References
-
Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. 15
-
Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Cardiff University. 11
-
Borane-catalysed reduction of indoles and the proposed mechanism. ResearchGate. 16
-
4-Methoxyindole synthesis. ChemicalBook. 17
-
This compound hydrochloride. Chem-Impex. 2
-
Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. 1
-
Reduction of indole compounds to indoline compounds. Google Patents. Link
-
This compound. Chem-Impex. 3
-
4-Methoxy-1H-indole. PubChem. Link
-
4-Methoxyindole. GoldBio. Link
-
Spectroscopic Profile of 4-Chloro-5-methoxy-1H-indole: A Technical Overview. Benchchem. Link
-
On the reaction of indole with sodium borohydride in trifluoroacetic acid. ResearchGate. Link
-
4-Methoxyindole(4837-90-5) 1H NMR. ChemicalBook. Link
-
Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Rhodium Archive. Link
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Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Semantic Scholar. Link
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4-Methoxy-1H-indole-3-carboxylic acid. Chem-Impex. Link
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A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES. Link
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5-Methoxy-4,7-dihydro-1H-indole. Benchchem. Link
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4-Methoxyindole 99% 4837-90-5. Sigma-Aldrich. Link
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Development of Indole Alkaloid-Type Dual Immune Checkpoint Inhibitors Against CTLA-4 and PD-L1 Based on Diversity-Enhanced Extracts. NIH. Link
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Sodium Cyanoborohydride. Common Organic Chemistry. Link
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The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Link
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Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. RSC Publishing. Link
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Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. ResearchGate. Link
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Application Notes & Protocols: The Strategic Use of 4-Methoxy-2,3-dihydro-1H-indole in Natural Product Synthesis
Abstract
The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceuticals.[1][2] Among the vast array of functionalized indole precursors, 4-methoxy-2,3-dihydro-1H-indole, also known as 4-methoxyindoline, stands out as a particularly versatile and strategic building block.[3] Its unique electronic properties, conferred by the C4-methoxy group, enhance and direct the reactivity of the bicyclic system, providing synthetic chemists with a powerful tool for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of 4-methoxyindoline's applications, detailing key synthetic transformations and providing field-proven protocols for its use as a precursor in the synthesis of elaborate natural products and related bioactive molecules.
Introduction: The Strategic Advantage of the 4-Methoxyindoline Scaffold
Indole alkaloids, derived biosynthetically from tryptophan, represent one of the most significant classes of natural products, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1][2][4][5][6] The synthetic pursuit of these complex molecules has driven the development of novel chemical methodologies.[4][5]
This compound serves as a valuable intermediate in this pursuit for several key reasons:
-
Enhanced Nucleophilicity : The electron-donating methoxy group at the C4 position activates the benzene ring, making it more susceptible to electrophilic substitution reactions compared to the unsubstituted indole core.[1]
-
Regiocontrol : The C4-methoxy group sterically and electronically directs incoming electrophiles, often favoring substitution at the C7 position, a crucial handle for further elaboration in many total synthesis campaigns.
-
Latent Aromaticity : The dihydro-indole (indoline) form allows for selective transformations on the saturated nitrogen-containing ring before a final, often high-yielding, aromatization step to furnish the fully conjugated indole system. This "protecting group" strategy prevents unwanted side reactions on the electron-rich pyrrole ring of an indole.
-
Structural Foundation : It provides the core bicyclic framework found in a multitude of complex alkaloids, streamlining synthetic routes.[3][7]
This document will dissect the key reactions of this precursor and provide actionable protocols for its implementation in a research setting.
Core Reactivity and Strategic Considerations
The primary value of 4-methoxyindoline lies in its predictable reactivity. The C4-methoxy group exerts a strong +M (mesomeric) effect, increasing electron density primarily at the C5 and C7 positions, as well as on the nitrogen atom.
Figure 1: Key reactive sites of the 4-methoxyindoline scaffold.
The synthetic strategy often involves a sequence of N-functionalization, C7-functionalization, and subsequent aromatization to construct the desired substituted indole core of a target natural product.
Key Synthetic Transformation: Electrophilic Substitution at C7
A powerful application of the activating effect of the C4-methoxy group is the Mannich reaction, which introduces an aminomethyl group onto the aromatic ring. This functional group is a versatile handle for constructing more complex heterocyclic systems, such as those found in pyrroloquinazoline alkaloids.[8]
Protocol 1: Trifluoroacetic Acid Catalyzed Mannich Reaction
This protocol describes the reaction of a 4-methoxyindole derivative with an N,N-bis(methoxymethyl)amine to achieve C7-functionalization, a key step toward fused heterocyclic systems.[8]
Reaction Scheme: 4,6-Dimethoxyindole Derivative + N,N-bis(methoxymethyl)benzylamine → C7-Substituted Product
Table 1: Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
|---|---|---|---|---|
| 4,6-Dimethoxy-2,3-disubstituted indole | - | 1.0 eq | 1.0 | Starting material. |
| N,N-bis(methoxymethyl)benzylamine | 195.26 | 1.1 eq | 1.1 | Mannich reagent. |
| Dichloromethane (DCM) | 84.93 | 10 mL | - | Anhydrous solvent. |
| Trifluoroacetic Acid (TFA) | 114.02 | 1.2 eq | 1.2 | Catalyst. |
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the 4,6-dimethoxy-2,3-disubstituted indole (1.0 mmol).
-
Dissolution : Add anhydrous dichloromethane (10 mL) and stir until the starting material is fully dissolved.
-
Addition of Mannich Reagent : Add N,N-bis(methoxymethyl)benzylamine (1.1 mmol) to the solution via syringe.
-
Catalyst Addition : Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.2 mmol) dropwise over 2 minutes. Causality Note: TFA acts as a strong acid catalyst to generate the electrophilic Eschenmoser's salt-like iminium ion in situ, which is required for the electrophilic attack on the electron-rich indole ring.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the C7-functionalized product.
Key Synthetic Transformation: Aromatization to the Indole Core
Once the desired substitutions are installed on the indoline scaffold, the final step is often the dehydrogenation (oxidation) to form the aromatic indole ring. This unmasks the final core of many natural products and is a critical value-unlocking step.
Protocol 2: Manganese Dioxide (MnO₂) Mediated Dehydrogenation
Manganese dioxide is a mild and effective reagent for the oxidation of indolines to indoles, often proceeding in high yield with minimal side products.
Reaction Scheme: Substituted 4-Methoxyindoline → Substituted 4-Methoxyindole
Table 2: Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
|---|---|---|---|---|
| Substituted 4-Methoxyindoline | - | 1.0 eq | 1.0 | Starting material from previous step. |
| Activated Manganese Dioxide (MnO₂) | 86.94 | 10 eq | 10.0 | Oxidizing agent. |
| Dichloromethane (DCM) or Toluene | - | 20 mL | - | Anhydrous solvent. |
Step-by-Step Procedure:
-
Reaction Setup : To a 100 mL round-bottom flask, add the substituted 4-methoxyindoline (1.0 mmol) and the chosen solvent (20 mL).
-
Addition of Oxidant : Add activated manganese dioxide (10.0 mmol) to the solution in one portion. Causality Note: A large excess of activated MnO₂ is used to ensure complete conversion. The reaction is heterogeneous, and its efficiency depends on the surface area and activity of the MnO₂.
-
Reaction Conditions : Stir the resulting black suspension vigorously at room temperature or gentle reflux (40-60 °C) for 12-24 hours.
-
Reaction Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.
-
Filtration : Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts.
-
Washing : Wash the filter cake thoroughly with dichloromethane or ethyl acetate (3 x 20 mL) to ensure all product is recovered.
-
Purification : Combine the filtrates and concentrate under reduced pressure. The crude product is often clean, but can be further purified by silica gel chromatography or recrystallization if necessary.
Figure 2: General synthetic workflow utilizing 4-methoxyindoline.
Application in the Total Synthesis of Indole Alkaloids
The strategies outlined above are not merely theoretical. They form the basis of synthetic routes to complex natural products. For instance, the synthesis of various indole alkaloids leverages a Fischer indole synthesis to create a methoxy-substituted indole, which is then elaborated.[2] The use of 4-methoxyindoline as a starting point provides an alternative and powerful entry into these systems, particularly when selective C7-functionalization is required early in the synthesis.
While a complete total synthesis is beyond the scope of this note, the protocols provided for C7-functionalization and subsequent aromatization are fundamental steps that would be employed in the construction of alkaloids such as minfiensine or the core of tryprostatin A, which feature substituted indole motifs.[2]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic precursor that offers chemists enhanced control over reactivity and regioselectivity. Its utility in introducing functionality at the C7 position and as a stable surrogate for the more reactive indole nucleus makes it an invaluable tool in the synthesis of complex pharmaceuticals and natural products. The protocols detailed herein provide a robust and validated framework for researchers, scientists, and drug development professionals to leverage the unique advantages of this powerful building block in their synthetic endeavors.
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Synthesis, reactivity and biological properties of methoxy-activated indoles . Arkivoc. Available at: [Link]
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Application Notes & Protocols: Strategic N-Protection of 4-Methoxy-2,3-dihydro-1H-indole
Introduction
4-Methoxy-2,3-dihydro-1H-indole, a substituted indoline, is a privileged scaffold in medicinal chemistry and pharmaceutical development. Its structure is a key building block in a variety of biologically active compounds, including agents targeting neurological disorders.[1][2] The electron-donating methoxy group enhances the reactivity of the indole system, making it a versatile intermediate for constructing complex molecular architectures.[3] However, the nucleophilicity of the indoline nitrogen (N-H) often necessitates protection to prevent undesired side reactions during multi-step syntheses. Chemoselective N-functionalization is a common challenge, as acylation, for example, can sometimes occur at the C3 position in related indole structures due to high electron density.[4] This guide provides an in-depth analysis of common and effective protecting group strategies for the indoline nitrogen, detailing the causality behind procedural choices and providing robust, field-tested protocols for researchers, scientists, and drug development professionals.
Conceptual Framework: Selecting the Optimal Protecting Group
The choice of a nitrogen protecting group is a critical strategic decision in a synthetic campaign. It is dictated by the overall synthetic route and the chemical environment the molecule will be exposed to. The ideal protecting group should be:
-
Easy to Install: The protection reaction should be high-yielding and proceed under mild conditions that do not affect other functional groups.
-
Stable (Inert): It must be robust enough to withstand a variety of subsequent reaction conditions (e.g., acidic, basic, oxidative, reductive).
-
Easy to Remove: Deprotection should be efficient, selective, and occur under conditions that do not compromise the integrity of the final molecule.
-
Orthogonal: In complex syntheses, it is often necessary to use multiple protecting groups. An orthogonal protecting group can be removed selectively in the presence of other protecting groups.[5]
This guide will focus on three major classes of protecting groups for the indoline nitrogen: Carbamates (N-Boc) , Acyls (N-Ac) , and Sulfonyls (N-Ts) .
Figure 1: A generalized workflow for the application of protecting group strategies in multi-step synthesis.
The Boc Group (tert-Butoxycarbonyl): A Versatile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in modern organic synthesis. Its popularity stems from its general stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions.[6]
Field Insights: Expertise & Experience
The Boc group is an excellent first choice for many synthetic routes. It is exceptionally stable and its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically clean and high-yielding. However, its lability to strong acid means it is not suitable if subsequent steps require harsh acidic conditions. Poorly nucleophilic amines, such as some indolines, can be slow to react with the standard protecting agent, di-tert-butyl dicarbonate (Boc₂O).[7]
Protocol 1.1: N-Boc Protection of this compound
This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) for the efficient protection of the indoline nitrogen.
Figure 2: Reaction scheme for N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA, 1.2 equiv.) (Optional, but recommended for faster reaction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected indoline.
Protocol 1.2: N-Boc Deprotection (Acid-Catalyzed)
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA), a standard and highly effective method.[8]
Figure 3: Reaction scheme for the acid-catalyzed deprotection of an N-Boc group.
Materials:
-
N-Boc-4-methoxy-2,3-dihydro-1H-indole
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 20-50% v/v in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected indoline in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the TFA/DCM solution to the flask with stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid (Caution: CO₂ evolution).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected indoline. Further purification may be performed if necessary.
Acyl Protecting Groups: Enhancing Stability
N-acylation is a straightforward method to protect the indoline nitrogen.[9] Acyl groups, such as acetyl or pivaloyl, convert the amine into a less nucleophilic and less basic amide. They are generally more robust than Boc groups, particularly towards acidic conditions. The pivaloyl group, due to its steric bulk, can also be used to direct substitution reactions away from the nitrogen and adjacent positions.[10]
Field Insights: Expertise & Experience
Acyl groups are valuable when downstream chemistry involves acidic conditions that would cleave a Boc group. However, their removal often requires harsh conditions (e.g., strong base like NaOH or LiAlH₄ reduction), which may not be compatible with sensitive functional groups like esters. The N-acylation of indolines can be achieved using various acylating agents, including stable thioesters, which offer good functional group tolerance.[4] The pivaloyl group is notoriously difficult to remove due to steric hindrance, often requiring strong bases like LDA.[10]
Protocol 2.1: N-Acetylation of this compound
Materials:
-
This compound
-
Acetyl chloride (AcCl, 1.1 equiv.) or Acetic anhydride (Ac₂O, 1.1 equiv.)
-
Pyridine or Triethylamine (1.5 equiv.)
-
Dichloromethane (DCM)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
Procedure:
-
Dissolve the indoline (1.0 equiv.) and pyridine (1.5 equiv.) in DCM and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to provide the N-acetylated product. Purify by chromatography or recrystallization if needed.
Protocol 2.2: N-Acyl Deprotection (Basic Hydrolysis)
Materials:
-
N-acetyl-4-methoxy-2,3-dihydro-1H-indole
-
Methanol (MeOH) or Ethanol (EtOH)
-
Aqueous sodium hydroxide (NaOH, 10-20%)
-
Ethyl acetate
Procedure:
-
Dissolve the N-acetylated indoline in methanol.
-
Add the aqueous NaOH solution and heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected indoline.
Sulfonyl Protecting Groups: Maximum Robustness
Sulfonyl groups, such as p-toluenesulfonyl (tosyl, Ts) and 2-nitrophenylsulfonyl (nosyl), form highly stable sulfonamides.[11] They are resistant to a wide range of acidic and basic conditions as well as many oxidizing and reducing agents, making them suitable for demanding synthetic sequences.
Field Insights: Expertise & Experience
The tosyl group is exceptionally stable, which is both its primary advantage and disadvantage. Its removal often requires harsh reductive conditions (e.g., sodium in liquid ammonia, magnesium in methanol) or strong acids at high temperatures, limiting its applicability with sensitive substrates.[12] The nosyl group offers a significant advantage as it can be cleaved under much milder, chemoselective conditions using a thiol nucleophile (e.g., thiophenol) and a base like potassium carbonate.[13][14] This makes the nosyl group a more versatile choice for complex molecule synthesis.
Protocol 3.1: N-Tosylation of this compound
Figure 4: Reaction scheme for the N-Tosylation of this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl, 1.1 equiv.)
-
Pyridine (as solvent and base)
-
1 M aqueous HCl
-
Ethyl acetate
Procedure:
-
Dissolve the indoline (1.0 equiv.) in pyridine and cool the solution to 0 °C.
-
Add TsCl (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Protocol 3.2: N-Nosyl Deprotection (Thiolysis)
This protocol is specific for the nosyl group and highlights its orthogonal removal capability.
Figure 5: Workflow for the mild deprotection of N-Nosyl groups using thiolysis.
Materials:
-
N-Nosyl-4-methoxy-2,3-dihydro-1H-indole
-
Thiophenol (3-5 equiv.)
-
Potassium carbonate (K₂CO₃, 3-5 equiv.)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-nosyl indoline (1.0 equiv.) in MeCN or DMF.
-
Add potassium carbonate (3-5 equiv.) and thiophenol (3-5 equiv.) to the solution.
-
Stir the mixture vigorously at room temperature for 1-5 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography to remove sulfur-containing byproducts.
Summary and Comparison of Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Orthogonality |
| Boc | Boc₂O, base (optional), DCM/THF, RT | Mild Acid (TFA, HCl)[15] | Stable to base, nucleophiles, hydrogenation. Acid labile. Orthogonal to Fmoc, Cbz, Ts.[6] |
| Acetyl (Ac) | AcCl or Ac₂O, Pyridine/TEA, DCM, 0°C to RT | Strong Base (NaOH, KOH) or LiAlH₄ | Stable to acid, hydrogenation. Base labile. |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine, DCM | Very Strong Base (LDA, NaOMe)[10] | Very stable to acid and most bases. Removal is challenging. |
| Tosyl (Ts) | TsCl, Pyridine, 0°C to RT | Harsh Reduction (Na/NH₃, Mg/MeOH)[12] | Extremely stable to acid, base, and redox conditions. |
| Nosyl (Ns) | NsCl, Pyridine, 0°C to RT | Mild Thiolysis (Thiophenol, K₂CO₃)[14] | Very stable, but chemoselectively removed. Orthogonal to acid/base labile groups. |
Conclusion
The strategic protection of the nitrogen atom in this compound is fundamental to its successful application in complex organic synthesis. The choice between carbamate, acyl, and sulfonyl protecting groups must be made by carefully considering the stability requirements of subsequent synthetic steps and the conditions required for final deprotection. The Boc group offers excellent versatility for general use, while acyl groups provide enhanced acid stability. For maximum robustness, sulfonyl groups are unparalleled, with the nosyl group, in particular, providing a powerful combination of stability and mild, orthogonal removal. The protocols and insights provided herein serve as a comprehensive guide for the rational selection and implementation of these crucial synthetic tools.
References
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- Krishnaveni T., Lakshmi K., Kadirvelu K., Kaveri M.V. (2020). Exploration of Catalytic Activity of Quercetin Mediated Hydrothermally Synthesized NiO Nanoparticles Towards C–N Coupling of Nitrogen Heterocycles.
- Reisenbauer, J. C., et al. (2022). Molecular-editing reaction expands indoles with nitrogen. Science, 377(6612), 1315-1320.
- Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(21), 3774–3777.
- ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.
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- Chem-Impex. (n.d.). This compound.
- Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 45-50.
- ResearchGate. (2025).
- Terashima, M., & Fujioka, M. (1982). A direct N-acylation of indole with carboxylic acids. Heterocycles, 19(1), 91-94.
- ResearchGate. (2025). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.
- ResearchGate. (2025). Indole N‐Boc deprotection method development.
- Taber, D. F., & Stachel, S. J. (2001). Synthesis, reactivity and biological properties of methoxy-activated indoles. Current Organic Chemistry, 5(2), 149-183.
- Reddy, K. K., et al. (2016). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 6(92), 89163-89167.
- Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(21), 3774-3777.
- Fresneda, P. M., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 7(8), 609-617.
- Lott, C., et al. (2006). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science, 12(12), 767-775.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. (2025). The deprotection of the N-Ts and N-Boc group.
- Chem-Impex. (n.d.). This compound hydrochloride.
- LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Murray, J., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst.
- ResearchGate. (2025).
- ChemicalBook. (n.d.). 4-Methoxyindole synthesis.
- Murray, J., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst.
- Bernier, D., et al. (2018). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 83(1), 221-235.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ResearchGate. (2025).
- Alker, D., et al. (1999). Deprotection of Sulfonyl Aziridines. Tetrahedron, 55(4), 1137-1150.
- PubChem. (n.d.). 4-methoxy-2,3-dimethyl-2,3-dihydro-1H-indole.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Kumar, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(35), 22695-22728.
- ResearchGate. (2025).
- Reddy, C. R., et al. (2014). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 12(4), 559-563.
- ResearchGate. (2025). Reaction with Boc protection of indole nitrogen (a) and the two... | Download Scientific Diagram.
- Gribble, G. W., et al. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(10), 1611-1616.
- ResearchGate. (2025).
- GoldBio. (n.d.). 4-Methoxyindole.
- Imperial College London. (2016).
- Tang, S., et al. (2020). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2,3-dihydro-1H-indole
Welcome to the technical support guide for the synthesis of 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline). This document is designed for chemistry professionals engaged in pharmaceutical research and organic synthesis. 4-Methoxyindoline is a valuable building block, particularly for developing drugs targeting neurological disorders.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its synthesis.
The synthesis is typically approached as a two-stage process: first, the synthesis of the aromatic precursor, 4-methoxy-1H-indole, followed by its reduction to the desired 2,3-dihydro derivative. This guide will address challenges in both stages.
Visualizing the Synthetic Workflow
To provide a clear overview, the general synthetic pathway is outlined below. The primary challenges and decision points, which will be detailed in this guide, occur during the indole formation and, most critically, during the reduction step.
Caption: General two-stage workflow for 4-methoxyindoline synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the cause and a recommended protocol to resolve the issue.
Question 1: My synthesis of the 4-methoxy-1H-indole precursor is giving a very low yield. What are the likely causes?
Low yields in indole syntheses often stem from suboptimal reaction conditions or inefficient cyclization.[3] For a substituted indole like 4-methoxyindole, a common route is the Leimgruber-Batcho synthesis starting from 2-methoxy-6-nitrotoluene.
Primary Causes & Solutions:
-
Inefficient Enamine Formation: The initial condensation to form the enamine intermediate may be incomplete.
-
Solution: Ensure your reagents, particularly N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine, are fresh. Drive the reaction to completion by increasing the reaction time or temperature (e.g., refluxing for 3-4 hours) and monitor progress by TLC.[4]
-
-
Poor Reductive Cyclization: The subsequent step, converting the nitro-enamine to the indole, can be problematic. The choice and activity of the reducing agent are critical.
-
Solution: If using catalytic hydrogenation (e.g., Pd/C or Raney Nickel), ensure the catalyst is active and not poisoned.[5] Alternatively, a chemical reduction using activated zinc in acetic acid is effective.[4] Ensure the zinc is freshly activated (e.g., by washing with dilute HCl) to maximize its reactivity.
-
Question 2: The reduction of 4-methoxy-1H-indole to 4-methoxyindoline is incomplete. How can I drive the reaction to completion?
This is the most frequent challenge. The aromatic stability of the indole ring makes its reduction more difficult than a simple olefin. Incomplete reduction leads to a difficult separation of the starting material from the desired indoline.
Primary Causes & Solutions:
-
Insufficiently Active Reducing Agent: The chosen reagent may lack the necessary hydridic character to reduce the indole ring under your conditions.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) in an acidic medium (like acetic acid) is a standard and effective method.[5] The acidic conditions are crucial as they protonate the indole ring, activating it towards reduction. If this fails, a stronger reducing agent like borane-THF complex (BH₃·THF) with trifluoroacetic acid (TFA) can be employed.
-
-
Deactivated Reagent: Sodium cyanoborohydride is sensitive to moisture and can lose activity over time.
-
Solution: Always use a freshly opened bottle of NaBH₃CN. To ensure potency, you can perform a small-scale test reaction on a known, reactive substrate.
-
Troubleshooting Workflow: Incomplete Indole Reduction
Caption: Decision tree for troubleshooting an incomplete reduction step.
Question 3: My final product is unstable and darkens upon storage. How can I improve its stability?
Indolines, particularly those with electron-donating groups like a 4-methoxy substituent, are susceptible to air oxidation, which can lead back to the aromatic indole or to other colored degradation products.
Primary Causes & Solutions:
-
Air Oxidation: The N-H bond and the electron-rich aromatic ring are prone to oxidation.
-
Solution 1 (Storage): Store the final product under an inert atmosphere (Nitrogen or Argon) at low temperatures (0-8 °C is recommended).[1] Protecting it from light is also beneficial.[6]
-
Solution 2 (Salt Formation): Convert the free base to a more stable salt form, such as the hydrochloride salt.[1] This protonates the nitrogen, making it less susceptible to oxidation. The hydrochloride salt often has the added benefit of being a crystalline solid, which is easier to handle and purify.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for the reduction of 4-methoxy-1H-indole?
Based on established methods for reducing indoles to indolines, the following protocol using sodium cyanoborohydride is recommended.[5]
Experimental Protocol: Reduction of 4-Methoxy-1H-indole
-
Setup: In a round-bottom flask, dissolve 4-methoxy-1H-indole (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).
-
Addition of Reducing Agent: Cool the solution to 0-5 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold water. Basify the mixture to pH > 10 by the slow addition of a 5 M sodium hydroxide solution.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Q2: Are there alternative reducing agents I can use, and what are their pros and cons?
Yes, several alternatives exist. The best choice depends on substrate compatibility, safety considerations, and available equipment.
| Reagent | Typical Conditions | Pros | Cons |
| Sodium Cyanoborohydride | Acetic Acid, Room Temp | Good functional group tolerance; mild conditions.[5] | Toxic cyanide byproduct; reagent can be moisture-sensitive. |
| Borane-THF Complex | Trifluoroacetic Acid (TFA), 0 °C to RT | More powerful; can reduce more stubborn indoles. | Less selective; can reduce other functional groups (e.g., esters, amides). |
| Zinc Dust / Acid | Phosphoric or Acetic Acid, Heat | Inexpensive and effective. | Harsh conditions; may not be suitable for sensitive substrates. |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, Acidic Solvent | Clean reaction; no salt byproducts. | Requires specialized hydrogenation equipment; catalyst can be expensive or poisoned. |
Q3: How do I best purify the final this compound?
Purification can be challenging due to the basicity of the nitrogen atom and potential for oxidation.
-
Flash Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. To prevent streaking caused by the basic nitrogen, it is highly recommended to add a small amount of triethylamine (~1%) to the eluent.
-
Crystallization (as a salt): If the free base is an oil or difficult to purify via chromatography, converting it to its hydrochloride salt can be an excellent purification strategy. Dissolve the crude free base in a minimal amount of a solvent like diethyl ether or ethyl acetate, and add a solution of HCl in ether dropwise. The hydrochloride salt will often precipitate as a pure, crystalline solid that can be collected by filtration.[1]
References
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. (URL: [Link])
-
C2 Selective Direct Alkynylation of Indoles - AWS. (URL: [Link])
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. (URL: [Link])
-
Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (URL: [Link])
-
Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (URL: [Link])
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC - NIH. (URL: [Link])
-
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. (URL: [Link])
-
This compound suppliers USA. (URL: [Link])
-
This compound-2,3-dione - PubChemLite. (URL: [Link])
-
Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
-
A Unified Approach to Mono- and 2,3-Disubstituted N-H Indoles - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC - PubMed Central. (URL: [Link])
-
(PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (URL: [Link])
-
Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo - ResearchGate. (URL: [Link])
Sources
Technical Support Center: Fischer Indole Synthesis of Methoxyindoles
Introduction
Welcome to the Technical Support Center for the Fischer Indole Synthesis of Methoxyindoles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful and historic reaction to construct methoxy-substituted indole scaffolds. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry due to its versatility.[1][2] However, the presence of the strongly electron-donating methoxy group introduces specific challenges and side reactions that require careful consideration and optimization.[1][3]
This document provides in-depth, field-proven insights into the causality behind common experimental issues. It is structured as a series of frequently asked questions (FAQs) for quick reference and a detailed troubleshooting guide for resolving specific problems you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of methoxyindole consistently low?
Low yields in the Fischer indole synthesis of methoxyindoles can stem from several factors. The methoxy group, while generally facilitating the key[4][4]-sigmatropic rearrangement by enriching the aromatic ring, can also promote side reactions.[1][5] Common causes include substrate or product decomposition under harsh acidic conditions and at elevated temperatures, the formation of intractable tars, or competing reaction pathways.[6][7] Optimizing the choice of acid catalyst, temperature, and reaction time is critical.[8]
Q2: I'm seeing an unexpected mass peak corresponding to a chlorinated indole. What is happening?
This is a well-documented "abnormal" side reaction, particularly when using methoxy-substituted phenylhydrazones with hydrochloric acid (HCl) as the catalyst.[8][9] The electron-donating methoxy group activates the aromatic ring, making it susceptible to nucleophilic attack. The chloride ion from the HCl can displace the methoxy group, leading to a chlorinated byproduct.[4][10] This is especially prevalent in the synthesis of 7-methoxyindoles from 2-methoxyphenylhydrazones, where the desired product is often minor compared to the chlorinated analog.[10][11]
Q3: My reaction with a meta-methoxyphenylhydrazine is giving me a mixture of products I can't separate. How do I control the regioselectivity?
The cyclization of a meta-substituted phenylhydrazone can theoretically produce two different regioisomers (e.g., a 4-methoxyindole and a 6-methoxyindole). The outcome is often a mixture, with the ratio influenced by both steric and electronic factors.[10][12] Generally, cyclization tends to occur para to the electron-donating methoxy group, but the competing ortho cyclization can be significant.[5][10] Achieving high regioselectivity often requires careful selection of the acid catalyst and reaction conditions.
Q4: The reaction mixture is turning into a dark, intractable tar. How can I prevent this?
Tar and polymer formation is a frequent issue in Fischer indole syntheses, especially when conditions are too harsh.[6] The strongly acidic environment and high temperatures required for the cyclization can lead to the degradation and polymerization of the electron-rich starting materials, intermediates, and the final methoxyindole product.[6] Using the mildest possible acid catalyst and the lowest effective temperature is key to minimizing this problem.[6]
Q5: What is the best acid catalyst for synthesizing methoxyindoles?
There is no single "best" catalyst, as the optimal choice is highly substrate-dependent.[2][13]
-
Brønsted acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA) are commonly used.[1][13] PPA is often effective for less reactive substrates.[6] As discussed, HCl should be used with caution due to the risk of chlorination.[8]
-
Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective.[2] However, be aware that ZnCl₂ can also lead to chloro-substitution, sometimes at a different position than with HCl.[8][10] Experimentation with a range of catalysts is often necessary to find the ideal conditions for your specific transformation.[8]
Visual Guide to Key Mechanisms
To better understand the challenges, it is crucial to visualize the reaction pathways.
Caption: The accepted mechanism of the Fischer Indole Synthesis.[2][13]
Caption: Pathway for the formation of chlorinated byproducts.[8][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Presence of Chlorinated Impurities
-
Symptom: Your characterization data (MS, NMR) indicates the presence of an indole where the methoxy group has been replaced by chlorine.
-
Causality: This "abnormal" Fischer indole synthesis is caused by the acid catalyst, typically HCl.[4][8] The methoxy group is protonated and eliminated as methanol, creating a cationic intermediate that is trapped by the chloride anion.[10] This side reaction is particularly efficient for 2-methoxyphenylhydrazones.[9][10]
-
Solutions:
-
Change the Acid Catalyst: This is the most effective solution. Avoid using HCl.
-
Switch to a non-nucleophilic Brønsted acid like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH).[8]
-
Consider using a Lewis acid like boron trifluoride (BF₃).[8]
-
Use zinc chloride (ZnCl₂) with caution, as it can still sometimes act as a chloride source, although the regiochemistry of substitution may differ.[10]
-
-
Use a Different Halogen-Free Acid System: Explore options like Eaton's reagent (P₂O₅ in MeSO₃H), which can also improve regioselectivity.[6]
-
Experimental Protocol: Minimizing Chlorinated Byproducts
-
Hydrazone Formation (Optional, but recommended):
-
In a round-bottom flask, dissolve the methoxy-substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.05 eq.) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Isolate the hydrazone by filtration or by removing the solvent under reduced pressure. This allows for purification before the critical cyclization step.[8]
-
-
Indolization:
-
Place the purified phenylhydrazone in a flask under an inert atmosphere (Nitrogen or Argon).
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring to 80-120 °C. The optimal temperature will be substrate-dependent.
-
Monitor the reaction progress carefully by TLC.
-
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6][8]
-
Problem 2: Low or No Yield of Desired Methoxyindole
-
Symptom: TLC analysis shows a complex mixture of spots, significant starting material remaining, or a large amount of baseline material (tar). The isolated yield is poor.
-
Causality: This often points to sub-optimal reaction conditions or impure starting materials.[7][8] High temperatures can cause decomposition, while an inappropriate acid choice can lead to competing side reactions or failure to catalyze the reaction effectively.[6]
-
Troubleshooting Workflow:
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis | Semantic Scholar [semanticscholar.org]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis | CoLab [colab.ws]
- 12. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing N-Alkylation of 4-Methoxy-2,3-dihydro-1H-indole
Welcome to the technical support center for the N-alkylation of 4-methoxy-2,3-dihydro-1H-indole (4-methoxyindoline). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights to help you successfully navigate this common yet sometimes challenging transformation. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for yield, purity, and scalability.
Foundational Knowledge: The N-Alkylation Reaction
The N-alkylation of 4-methoxyindoline is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[1][2] The core transformation involves the deprotonation of the indole nitrogen to form a nucleophilic indolinide anion, which then attacks an electrophilic alkylating agent (e.g., an alkyl halide) to form the new N-C bond.
While seemingly straightforward, the success of this reaction hinges on a delicate balance of base strength, solvent polarity, temperature, and reagent stoichiometry. Improper conditions can lead to low conversion, the formation of impurities, or even undesired side reactions.
Caption: General two-step mechanism for N-alkylation.
Standard Experimental Protocol: N-Benzylation
This section provides a reliable baseline protocol for the N-benzylation of 4-methoxyindoline, a common model reaction.
Objective: To synthesize 1-benzyl-4-methoxy-2,3-dihydro-1H-indole.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Step-by-step experimental workflow diagram.
Detailed Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: Carefully add sodium hydride (1.2 equiv, 60% dispersion) in small portions. Vigorous hydrogen gas evolution will occur. Adding the base slowly at 0 °C prevents a dangerous exotherm and ensures controlled deprotonation.[5]
-
Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become turbid as the sodium indolinide salt forms.[6]
-
Add benzyl bromide (1.1 equiv) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and transfer to a separatory funnel. Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the pure product.
Quantitative Data Summary:
| Reagent | Molar Equiv. | Purpose | Typical Yield |
| 4-Methoxyindoline | 1.0 | Starting Material | - |
| Sodium Hydride (NaH) | 1.2 | Base | - |
| Benzyl Bromide | 1.1 | Alkylating Agent | 85-95% |
| Anhydrous DMF | - | Solvent | - |
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the N-alkylation of 4-methoxyindoline.
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Solvents for Alkylations - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. quora.com [quora.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Demethylation of 4-Methoxyindoles in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxyindoles via the demethylation of 4-methoxyindole precursors. The conversion of the robust 4-methoxy group to a hydroxyl functionality is a critical transformation in the synthesis of numerous biologically active compounds, including psychedelic tryptamines like psilocin.[1] However, this seemingly straightforward deprotection can be fraught with challenges, including low yields, incomplete reactions, and substrate degradation.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve successful and reproducible outcomes.
Troubleshooting Guide
This section is designed to help you resolve common problems encountered during the demethylation of 4-methoxyindoles. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired 4-Hydroxyindole
Q: My demethylation reaction is resulting in a very low yield or is failing completely. What are the common causes and how can I address this?
A: Low yields in 4-methoxyindole demethylation can stem from several factors, ranging from reagent choice to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inappropriate Demethylating Agent: The choice of reagent is critical and substrate-dependent.
-
Boron tribromide (BBr₃) is a powerful and frequently used Lewis acid for cleaving aryl methyl ethers.[2][3][4] It is highly effective but can be aggressive, potentially leading to side reactions if not used under optimal conditions.
-
Hydrobromic acid (HBr) is a strong Brønsted acid that can also effect demethylation, typically at elevated temperatures.[3][5]
-
Aluminum chloride (AlCl₃) is another Lewis acid option, generally considered less reactive than BBr₃.[3][6]
-
Thiol-based reagents , such as sodium thioethoxide in DMF, can be effective for substrates that are sensitive to acidic conditions.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: BBr₃ reactions are often initiated at low temperatures (e.g., -78°C or 0°C) and gradually warmed to room temperature to control the reaction's exothermicity and minimize side reactions.[3][4] HBr demethylations typically require heating, sometimes to around 130°C.[3]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at higher temperatures, can result in product degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[7]
-
-
Reagent Quality and Stoichiometry:
-
Anhydrous Conditions: Lewis acids like BBr₃ and AlCl₃ are highly moisture-sensitive. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[2][7] BBr₃ reacts violently with water.[3][6]
-
Stoichiometry: While a 1:1 stoichiometry of BBr₃ to the methoxy group is often cited, studies have shown that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[8][9][10] However, in practice, using a slight excess (1.1-1.5 equivalents) per methoxy group is common to drive the reaction to completion.
-
-
Substrate Stability: The indole nucleus can be sensitive to strongly acidic conditions.[11] If your substrate has other sensitive functional groups, they may require protection.
Issue 2: Significant Formation of Side Products
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I improve the selectivity?
A: Side product formation is a common hurdle. Here are the likely culprits and strategies to enhance selectivity:
-
Ring Bromination: When using BBr₃ or HBr, electrophilic substitution on the electron-rich indole ring can occur, leading to brominated byproducts.
-
Solution: Lowering the reaction temperature can often suppress this side reaction. For BBr₃, maintaining the temperature at 0°C or below during addition and slowly warming up is recommended.
-
-
Decomposition of the Indole Ring: Harsh acidic conditions and high temperatures can lead to the degradation of the indole moiety.
-
Solution: Consider using a milder demethylating agent. If BBr₃ is too harsh, AlCl₃ with a thiol co-reagent might be a better option.[6] Alternatively, explore non-acidic methods.
-
-
Reaction with Other Functional Groups: If your 4-methoxyindole substrate contains other reactive functional groups (e.g., esters, alcohols), they may react with the demethylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of demethylation of 4-methoxyindoles with BBr₃?
A1: The demethylation of aryl methyl ethers with BBr₃ proceeds through a Lewis acid-mediated pathway. The mechanism involves the following key steps:
-
Adduct Formation: The highly Lewis acidic boron atom of BBr₃ coordinates to the oxygen atom of the methoxy group.
-
Nucleophilic Attack: A bromide ion, either from another BBr₃ molecule or from the initially formed adduct, acts as a nucleophile and attacks the methyl group in an Sₙ2-like fashion.
-
Cleavage: This attack leads to the cleavage of the carbon-oxygen bond, forming methyl bromide and a boron-oxygen species.
-
Hydrolysis: Upon aqueous workup, the boron-oxygen bond is hydrolyzed to yield the final 4-hydroxyindole.
Recent computational studies suggest a more complex mechanism involving charged intermediates and the potential for one equivalent of BBr₃ to demethylate multiple equivalents of the ether.[8][9][10]
Caption: BBr₃ Demethylation Mechanism of 4-Methoxyindole.
Q2: How do I choose the right demethylating agent for my specific 4-methoxyindole derivative?
A2: The optimal demethylating agent depends on the overall functionality of your molecule. The following table provides a comparison of common reagents to guide your decision-making process.
| Demethylating Agent | Pros | Cons | Best Suited For |
| BBr₃ | Highly effective, often works at low temperatures.[3][4] | Highly toxic, corrosive, and moisture-sensitive.[3][6] Can cause side reactions like ring bromination. | A wide range of substrates, especially when other methods fail. |
| HBr (47%) | Inexpensive and readily available.[3] | Requires high temperatures, which can lead to substrate decomposition.[3] | Robust substrates that can withstand harsh, acidic conditions. |
| AlCl₃/Thiol | Milder than BBr₃, can be more selective.[6] | May require a co-reagent (e.g., ethanethiol). | Substrates with acid-sensitive functional groups. |
| Sodium Thioethoxide | Non-acidic conditions. | The thiol reagent has a strong, unpleasant odor.[4] | Substrates that are highly sensitive to acid. |
Q3: My 4-hydroxyindole product is unstable and decomposes during workup or purification. What can I do?
A3: 4-Hydroxyindoles can be prone to oxidation, especially in the presence of air and light. Here are some tips to improve stability:
-
Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid or sodium bisulfite to the aqueous workup solution can help prevent oxidation.
-
Prompt Purification: Purify the product as quickly as possible after the reaction is complete. Avoid leaving the crude product exposed to air for extended periods.
-
Storage: Store the purified 4-hydroxyindole under an inert atmosphere, protected from light, and at low temperatures.
Experimental Protocols
Protocol 1: General Procedure for Demethylation using Boron Tribromide
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the 4-methoxyindole (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C or 0°C using an appropriate cooling bath.
-
Reagent Addition: Slowly add a solution of BBr₃ (1.1-1.5 eq.) in DCM dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to stir at low temperature for a specified time (e.g., 1 hour), then gradually warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0°C, followed by water.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental Workflow for BBr₃ Demethylation.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
- ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. ResearchGate.
- BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. BenchChem.
- Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. ResearchGate.
- Chem-Station. (2024). O-Demethylation. Chem-Station Int. Ed.
- Shaikh, Y. A. (1976). Oxidative demethylation of 4,7-dimethoxyindoles. synthesis of 4,7-indoloquinones from 4,7-dimethoxyindoles.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- Wikipedia. (n.d.). Ether cleavage. Wikipedia.
- Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
- Arques, A., & Molina, P. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2005(6), 22-30.
- PrepChem. (n.d.). Synthesis of 4-hydroxyindole. PrepChem.com.
- ResearchGate. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate.
- Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.
- CORE. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE.
- Khatri, J. K., et al. (2022).
- ResearchGate. (2016). What demethylating reagent do you suggest?. ResearchGate.
- Sci-Hub. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. Sci-Hub.
- PubMed. (1990). An investigation of demethylation in the metabolism of methoxytryptamine and methoxytryptophol. PubMed.
- ResearchGate. (2016). What is suitable stable N-Protecting group while demethylate aromatic (Ar-OMe) group?. ResearchGate.
- Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole. Google Patents.
- Reddit. (2021). Problems with Fischer indole synthesis. Reddit.
- University of California, Irvine. (n.d.). Indoles. UCI.
- SciSpace. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. SciSpace.
- ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. ResearchGate.
- SynArchive. (n.d.). Protecting Groups List. SynArchive.
- National Institutes of Health. (2020). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- Google Patents. (n.d.). US6291675B1 - Methods of o-demethylation and n-deprotection. Google Patents.
- ResearchGate. (2025). An efficient method for demethylation of aryl methyl ethers. ResearchGate.
- PubMed Central. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. PubMed Central.
- Google Patents. (n.d.). US9073934B2 - Method for the N-demethylation of N-methyl heterocycles. Google Patents.
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Technical Support Center: Synthesis of 4-Methoxy-2,3-dihydro-1H-indole
Welcome to the technical support center for the synthesis of 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield, purity, and scalability of your synthesis.
Introduction: The Synthetic Landscape
4-Methoxyindoline is a valuable building block in pharmaceutical and materials science research, often serving as a key intermediate for neurologically active compounds and complex molecular scaffolds.[1] While conceptually straightforward, its synthesis can present several practical challenges, from precursor preparation to the final reduction and purification.
The most common and direct synthetic route involves the preparation of 4-methoxyindole, followed by the selective reduction of the pyrrole ring. This guide will focus on troubleshooting this two-stage process.
Caption: Overall synthetic workflow.
Part 1: FAQs - Synthesis of 4-Methoxyindole (Precursor)
This section addresses common issues in preparing the 4-methoxyindole starting material, frequently via the Fischer indole synthesis.
Q1: My Fischer indole synthesis of 4-methoxyindole is giving a low yield and forming a lot of tar. What's going wrong?
A: This is a classic problem in Fischer indole synthesis, often caused by harsh acidic conditions and high temperatures.[2] The methoxy group on the phenylhydrazine ring is electron-donating, which can sometimes lead to side reactions if conditions are not optimized.[3]
-
Causality: Strong acids like polyphosphoric acid (PPA) or sulfuric acid, while effective for cyclization, can promote polymerization and degradation of the electron-rich indole product. The key is to find conditions that are strong enough to catalyze the[4][4]-sigmatropic rearrangement but mild enough to avoid product decomposition.[2][3]
-
Troubleshooting Steps:
-
Catalyst Choice: If using PPA or H₂SO₄, try a milder catalyst. Eaton's reagent (P₂O₅ in MeSO₃H) can offer better regioselectivity and milder conditions.[2] Acetic acid can also serve as both a catalyst and solvent, though it may require higher temperatures.[3]
-
Temperature Control: Do not overheat. Monitor the reaction by TLC. Start with conditions reported for similar substrates and optimize the temperature. Excessive heat is a primary cause of tar formation.[5]
-
One-Pot vs. Two-Step: Consider pre-forming and isolating the phenylhydrazone before the cyclization step. This removes water and can lead to a cleaner reaction when the acid catalyst is introduced.
-
Q2: I'm observing the formation of an unexpected isomer during the Fischer synthesis. How can I control the regioselectivity?
A: When using an unsymmetrical ketone, the formation of two regioisomers is possible. For 4-methoxyindole, this is less of a concern if you are using a symmetrical ketone or a pyruvate derivative (which is later decarboxylated). However, with a meta-substituted precursor like 3-methoxyphenylhydrazine, the cyclization can occur on either side of the substituent.
-
Expert Insight: The general rule for an electron-donating group (EDG) like methoxy at the meta-position is that cyclization will preferentially occur para to the EDG, leading to the desired 4-methoxyindole and the 6-methoxyindole. The 4-methoxy isomer is often the major product, but the ratio can be highly dependent on the acid catalyst.
-
Mitigation Strategy: The choice of acid can influence the isomer ratio. Lewis acids like ZnCl₂ or milder Brønsted acids may offer different selectivity compared to strong acids like PPA. Careful chromatographic separation will be necessary to isolate the desired 4-methoxyindole.
Part 2: Troubleshooting Guide - Reduction of 4-Methoxyindole to 4-Methoxyindoline
The reduction of the electron-rich pyrrole ring of indole to an indoline is the critical step. The main challenges are preventing over-reduction of the benzene ring, avoiding side reactions, and handling the potentially air-sensitive product.
Caption: Troubleshooting decision-making for the reduction step.
Q3: My catalytic hydrogenation of 4-methoxyindole is sluggish and incomplete. What is causing this?
A: This is a frequent challenge in the hydrogenation of unprotected indoles. Two primary factors are likely at play:
-
Catalyst Deactivation: The indoline product is a secondary amine, which can act as a Lewis base and bind to the surface of the metal catalyst (e.g., Pt/C, Pd/C), effectively poisoning it and stopping the reaction.[6]
-
Aromatic Stability: The indole ring is highly resonance-stabilized, making its reduction more difficult than a simple isolated double bond.[6]
-
Authoritative Solution: A highly effective method is to perform the hydrogenation in the presence of a strong acid activator. An environmentally benign and efficient procedure uses Platinum on carbon (Pt/C) as the catalyst with p-toluenesulfonic acid (TsOH) in water.[6] The acid protonates the product indoline's nitrogen, forming an ammonium salt. This prevents the lone pair from coordinating to and poisoning the platinum surface, allowing the reaction to proceed to completion.[6]
Q4: I am using a chemical reducing agent like a borane complex, but the reaction is not going to completion. Why?
A: Borane reagents (e.g., BH₃·DMS or BH₃·THF) are excellent for reducing indoles to indolines.[7] However, the reaction can be slow at room temperature.
-
Expert Insight: The mechanism involves the formation of a 1-BH₂-indoline intermediate.[8] Gentle heating (e.g., to 40-50 °C) is often required to drive the reaction to completion within a reasonable timeframe. Always monitor by TLC to avoid over-heating or prolonged reaction times that could lead to side products. The reaction is typically quenched with an acid or alcohol to hydrolyze the boron-nitrogen species and yield the final indoline product.[8]
Q5: My final product is unstable and turns dark upon exposure to air during purification. How can I isolate pure 4-methoxyindoline?
A: Indolines, especially electron-rich ones like 4-methoxyindoline, are susceptible to oxidation back to the corresponding indole or to other colored degradation products.
-
Trustworthy Protocol:
-
Inert Atmosphere: After the reaction is complete, conduct the entire work-up and purification under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Rapid Purification: Do not let the crude product sit for extended periods. Perform extraction and chromatographic purification promptly. If using column chromatography, consider using silica gel that has been pre-treated with triethylamine to prevent streaking and degradation of the basic product on the acidic silica surface.
-
Salt Formation: The most robust method for long-term storage is to convert the oily free-base into its hydrochloride salt. After purification, dissolve the indoline in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in the same solvent. The 4-methoxyindoline hydrochloride will typically precipitate as a stable, off-white to tan crystalline solid that is much easier to handle and store.[9]
-
Part 3: Experimental Protocols
Protocol 1: Reduction of 4-Methoxyindole via Catalytic Hydrogenation
This protocol is adapted from a green chemistry approach for the hydrogenation of unprotected indoles.[6]
-
Vessel Preparation: To a hydrogenation vessel, add 4-methoxyindole (1.0 eq), 5% Platinum on Carbon (Pt/C, 5 mol %), and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.1 eq).
-
Solvent Addition: Add deionized water to form a slurry (approx. 0.1 M concentration of the substrate).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50-100 psi H₂. Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS by carefully depressurizing, taking an aliquot, and analyzing for the disappearance of the starting material.
-
Work-up: Once complete, carefully vent the H₂ and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with water and ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Make the aqueous layer basic (pH > 9) by the careful addition of aqueous NaOH or NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-methoxyindoline, which can be purified further or converted to its salt.
Protocol 2: Reduction of 4-Methoxyindole with Borane Dimethyl Sulfide (BH₃·DMS)
This protocol is based on established methods for indole reduction using borane reagents.[7][8]
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 4-methoxyindole (1.0 eq) in anhydrous THF (to make a ~0.5 M solution).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add borane dimethyl sulfide complex (BH₃·DMS, ~1.5–2.0 eq) dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 40-50 °C for 2-4 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC (a useful stain for indoles/indolines is vanillin or p-anisaldehyde).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 2M HCl.
-
Work-up: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of boron intermediates. Remove the THF under reduced pressure.
-
Extraction & Isolation: Basify the remaining aqueous solution with NaOH and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
Data Summary Table
The choice of reducing agent significantly impacts yield, safety, and scalability. Below is a comparative summary.
| Reducing Agent System | Typical Conditions | Advantages | Potential Issues & Mitigation |
| H₂ / Pt/C / TsOH | 50-100 psi H₂, RT, Water | Green solvent (water); High yield; No toxic byproducts from the reductant. | Requires hydrogenation equipment; Catalyst poisoning (Mitigation: Use of acid activator).[6] |
| BH₃·DMS or BH₃·THF | THF, 0 °C to 40-50 °C | High yields; Does not require pressure equipment; Good functional group tolerance. | Reagent is moisture-sensitive and has a strong odor; Quenching can be exothermic. |
| NaCNBH₃ / Acetic Acid | Acetic Acid, RT | Mild conditions; High chemoselectivity (reduces iminium ions preferentially). | Stoichiometric amounts of reagent needed; Generates toxic cyanide waste.[6] |
| Et₃SiH / TFA | Dichloromethane, RT | Ionic hydrogenation; Mild conditions; Good for acid-stable substrates. | Requires stoichiometric silane and strong acid (TFA); Can be expensive for large scale.[6] |
References
-
Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. [Link]
-
Jayaraman, A., Powell-Davies, H., & Fontaine, F.-G. (n.d.). Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Cardiff University ORCA. [Link]
-
Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. (2024-09-09). [Link]
-
A convenient preparation of indoline. ResearchGate. (2025-08-08). [Link]
-
Synthesis of indolines. Organic Chemistry Portal. [Link]
-
Scheme 7: Borane-catalysed reduction of indoles and the proposed mechanism. ResearchGate. [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. National Institutes of Health. [Link]
-
Reduction of indoles and related compounds. ACS Publications. [Link]
- Reduction of indole compounds to indoline compounds.
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health. [Link]
-
Fischer Indole Synthesis. Wikipedia. [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. (2025-04-17). [Link]
-
Reaction mechanism of a new variant of selective reduction using sodium borohydride (NaBH4) and iodine (I2). International Journal of Biomedical Investigation. (2024-06-30). [Link]
-
Ionic hydrogenation. Wikipedia. [Link]
-
Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium borohydride (NaBH4) and Iodine (I2). SvedbergOpen. (2024-06-30). [Link]
-
Reaction Mechanism of A New Variant of "Selective Reduction" Using Sodium borohydride (NaBH4) and Iodine (I2). ResearchGate. (2024-07-05). [Link]
-
Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. RSC Publishing. [Link]
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. National Institutes of Health. [Link]
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Semantic Scholar. (2022-04-15). [Link]
-
4-Methoxy-1H-indole. PubChem. [Link]
-
Indole production Test. VUMIE. [Link]
-
Sulphur Reduction Test - Principle, Procedure, Uses and Interpretation. Microbe Online. (2022-08-10). [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Institutes of Health. [Link]
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). E3S Web of Conferences. (2022-02-04). [Link]
-
Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. ResearchGate. (2025-08-07). [Link]
-
Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. National Institutes of Health. [Link]
-
Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. University of Malta. (2023-05-12). [Link]
-
Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
-
The catalytic hydrogenation of indoles. Sci-Hub. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methoxy-2,3-dihydro-1H-indole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline). This valuable building block in pharmaceutical and organic synthesis presents unique purification challenges.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when working with this compound?
The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis, such as substituted anilines or nitroaromatics, can carry through to the final product.
-
Reaction byproducts: Incomplete reactions or side reactions can lead to a variety of structurally similar impurities. For instance, if a Fischer indole synthesis-type route is used to create a related indole which is then reduced, byproducts from the cyclization are possible.[4]
-
Oxidation products: The 2,3-dihydroindole core is susceptible to oxidation, which can occur during the reaction, workup, or even during purification.[5] This can lead to the formation of the corresponding aromatic indole (4-methoxy-1H-indole) or oxindole derivatives.
-
Residual solvents: Solvents used in the reaction or purification may be retained in the final product.
Q2: My purified this compound is showing signs of degradation. What could be the cause?
This compound can be sensitive to a few factors:
-
Air Oxidation: Prolonged exposure to air, especially in solution, can lead to oxidation.[5] It is advisable to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Acidic Conditions: While generally stable, prolonged exposure to strong acidic conditions, particularly at elevated temperatures, could potentially lead to the cleavage of the methoxy ether group.[6][7] More commonly, an acidic environment (like standard silica gel) can promote side reactions or degradation.
-
Light Sensitivity: Indole derivatives can be light-sensitive.[1][8] It is good practice to store the compound in amber vials or protected from light to prevent photodegradation.
Q3: Can I use standard silica gel for the column chromatography of this compound?
Yes, standard silica gel is commonly used for the purification of indole derivatives. However, the basic nature of the nitrogen atom in the indoline ring can lead to strong interactions with the acidic silanol groups on the silica surface, which can cause tailing or streaking of your compound's band on the column.[5] If you experience this, you may need to deactivate the silica gel.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Q: My compound is streaking/tailing on the silica gel column. How can I fix this?
A: Tailing is a common issue with amine-containing compounds on silica gel due to the interaction between the basic nitrogen and acidic silanol groups.[5] Here are a few solutions:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2%.
-
Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.
-
Check your loading: Overloading the column can also lead to tailing. A general rule of thumb is to use a sample-to-silica gel ratio of 1:30 to 1:100 by weight.[5]
Q: I am getting poor separation between my product and an impurity. What should I do?
A: Poor separation is often due to an unoptimized mobile phase.
-
Systematic TLC analysis: Before running a column, screen a variety of solvent systems with different polarities using Thin Layer Chromatography (TLC). The ideal solvent system will give your desired compound an Rf value of ~0.3 and provide good separation from impurities.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to resolve compounds with similar polarities.
-
Consider a different stationary phase: If normal-phase chromatography is not providing adequate separation, reversed-phase chromatography (e.g., with C18 silica) may be a viable alternative.
Q: My product seems to be degrading on the column. What are the signs and how can I prevent it?
A: Signs of on-column degradation include the appearance of new spots on TLC of the collected fractions that were not in the crude mixture, and low overall recovery.
-
2D TLC: To confirm instability on silica, you can perform a 2D TLC. Spot your compound on one corner of a TLC plate, run it in one solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is unstable, you will see spots that are not on the diagonal.
-
Deactivate the silica: As mentioned for tailing, adding a base like triethylamine to the eluent can neutralize the acidic silica and prevent degradation of acid-sensitive compounds.[5]
-
Work quickly: Do not let the compound sit on the column for an extended period.
Recrystallization Issues
Q: I'm having trouble finding a suitable recrystallization solvent. What are the key properties to look for?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]
-
"Like dissolves like": Start by testing solvents with polarities similar to your compound. Given the structure of this compound, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes are good starting points.[10][11]
-
Solvent pairs: If a single solvent is not effective, a two-solvent system can be used. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
Q: My compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is not ideal.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-dissolve and add more solvent: If oiling out persists, you may need to reheat the solution to redissolve the oil and then add a bit more of the "good" solvent before attempting to cool it again.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)[12]
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system of hexanes and ethyl acetate (e.g., start with 4:1 hexanes:ethyl acetate).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent system until the desired compound has an Rf of approximately 0.3. If tailing is observed, add 1% triethylamine to the solvent system and re-run the TLC.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude material in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If it is insoluble, gently heat the test tube and observe if the solid dissolves.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the flask on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.
-
Data Summary
The choice of purification method will depend on the nature and quantity of impurities. The following table provides a qualitative comparison of the two main techniques for purifying this compound.
| Feature | Column Chromatography | Recrystallization |
| Purity Achievable | High to very high | High (can be very high with multiple recrystallizations) |
| Yield | Generally lower due to losses on the column | Can be high if the solvent is chosen carefully |
| Scalability | Can be scaled up, but becomes more cumbersome | Generally easier to scale up |
| Time Commitment | Can be time-consuming, especially for large columns | Can be faster, but may require optimization of conditions |
| Impurity Removal | Effective for a wide range of impurities with different polarities | Best for removing small amounts of impurities that have different solubility profiles |
Visualizations
Troubleshooting Workflow for Column Chromatography
Sources
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. guidechem.com [guidechem.com]
- 9. mt.com [mt.com]
- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 11. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 12. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Stability of 4-methoxy-2,3-dihydro-1H-indole Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline) in acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the challenges associated with handling this versatile synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chemical behavior of this compound in the presence of acids.
Q1: What is the primary site of reactivity for this compound under acidic conditions?
A: The primary site of reactivity is the nitrogen atom (N-1) of the indoline ring. As a secondary amine, the lone pair of electrons on the nitrogen is basic and will be readily protonated by an acid to form a water-soluble indolinium salt. This initial protonation is a critical first step that often precedes any subsequent degradation.
Q2: My reaction mixture turned dark and formed a tar-like precipitate after adding a strong acid. What is happening?
A: This is a classic sign of acid-catalyzed polymerization. The protonation of the indoline nitrogen activates the molecule. The electron-rich aromatic ring of one protonated molecule can then be attacked by another neutral molecule in an electrophilic aromatic substitution-type reaction. This process can repeat, leading to the formation of oligomers or polymers, which are often insoluble and appear as dark tars. The indole nucleus, in general, is known for its poor stability under a variety of conditions, especially acidic ones.[1]
Q3: How does the 4-methoxy group affect the compound's stability in acid?
A: The methoxy group at the 4-position is an electron-donating group (EDG). This group increases the electron density of the benzene portion of the indoline ring system.[2] This enhanced electron density makes the aromatic ring more susceptible to electrophilic attack, which can exacerbate the polymerization issue mentioned above. While the primary basicity is at the nitrogen, the increased nucleophilicity of the aromatic ring makes the entire molecule more reactive in acidic media compared to its unsubstituted counterpart.
Q4: Can I perform reactions like a Pictet-Spengler or Bischler-Napieralski cyclization with this compound?
A: While these are classic acid-catalyzed reactions used to form new ring systems, proceeding without N-protection is highly risky and likely to result in low yields and significant byproduct formation due to the instability of the indoline. For such transformations, it is almost always necessary to first protect the indoline nitrogen.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Recovery of Product After an Acidic Workup
You've run a reaction and believe your product is present, but after an aqueous acidic wash or extraction, you observe a significant loss of material.
-
Primary Cause: Protonation and Phase Partitioning.
-
Explanation: When you wash your organic layer with an acidic solution (e.g., 1M HCl), the basic nitrogen of your 4-methoxyindoline is protonated. The resulting indolinium salt is ionic and now highly soluble in the aqueous phase. You are inadvertently extracting your product out of the organic layer.
-
Solution: To recover your product, take the acidic aqueous layer, cool it in an ice bath, and carefully basify it with a suitable base (e.g., 1M NaOH, NaHCO₃) to a pH > 9. This deprotonates the indolinium salt, regenerating the neutral, water-insoluble indoline. You can then re-extract your product back into an organic solvent like ethyl acetate or dichloromethane.
-
-
Secondary Cause: Degradation.
-
Explanation: Prolonged contact with the acidic solution, even during a workup, can cause degradation.
-
Solution: Perform acidic washes quickly and at low temperatures (e.g., with a pre-chilled acid solution). Do not let the biphasic mixture sit for extended periods before separation.
-
Sources
Technical Support Center: Reactions of 4-Methoxy-2,3-dihydro-1H-indole
Welcome to the technical support center for synthetic transformations involving 4-methoxy-2,3-dihydro-1H-indole (4-methoxyindoline). This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common challenges, understand the underlying chemical principles, and optimize reaction outcomes. The inherent reactivity of the indoline scaffold, influenced by the electron-donating methoxy group, presents unique challenges and opportunities. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Section 1: N-Alkylation Reactions
N-alkylation is a fundamental transformation for elaborating the 4-methoxyindoline core. However, the nucleophilic nature of both the nitrogen and the C3 position of the corresponding indole (formed via in-situ oxidation) can lead to undesired side reactions.
FAQ 1.1: I am observing a significant amount of a C-alkylated byproduct in my N-alkylation reaction. How can I improve N-selectivity?
Answer:
This is a classic challenge in indole chemistry. The indoline nitrogen (N1) and the C3 position of the aromatic indole form (which can arise from trace oxidation) are both nucleophilic. The regioselectivity of alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions.
Causality: The C3 position of the indole ring is often more nucleophilic than the nitrogen atom in the neutral state. Direct alkylation of any trace 4-methoxyindole present will likely occur at C3. To favor N-alkylation, it is crucial to fully deprotonate the indoline nitrogen to form the indolenate anion. This anion is a much stronger nucleophile at the nitrogen position.
Troubleshooting & Optimization:
-
Choice of Base and Solvent: This is the most critical factor. Using a strong, non-nucleophilic base is essential to ensure complete deprotonation of the N-H bond. Sodium hydride (NaH) is a common and effective choice. The solvent should be polar and aprotic to solvate the cation and promote the desired SN2 reaction.
-
Recommended: Use NaH in anhydrous N,N-dimethylformamide (DMF). DMF is particularly effective at promoting N-alkylation over C-alkylation.[1][2]
-
Alternative: Potassium hydride (KH) or cesium carbonate (Cs₂CO₃) can also be effective. The larger, softer cations (K⁺, Cs⁺) can sometimes alter the reactivity of the anion and improve N-selectivity.
-
-
Reaction Temperature: Lower temperatures generally favor the kinetically controlled product. However, in this case, ensuring complete deprotonation before adding the electrophile is key. Once the anion is formed, the subsequent alkylation can often be performed at room temperature or slightly elevated temperatures to ensure the reaction goes to completion.
-
Order of Addition: Always add the indoline to the suspension of the base first. Allow sufficient time for complete deprotonation (often indicated by the cessation of hydrogen gas evolution when using hydrides) before adding the alkylating agent.
dot
Caption: Control of N- vs. C-alkylation pathways.
Experimental Protocol: Selective N-Benzylation of 4-Methoxyindoline
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Washing: Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of nitrogen.
-
Anion Formation: Add anhydrous DMF (10 mL/mmol of indoline) to the flask and cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour. Cessation of H₂ gas evolution indicates the completion of deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 2: N-Acylation Reactions
N-acylation is typically more regioselective than N-alkylation, strongly favoring reaction at the nitrogen. However, challenges related to reactivity and potential over-acylation can arise.
FAQ 2.1: My N-acylation reaction is sluggish and gives low yields, even with an acyl chloride. What's wrong?
Answer:
While 4-methoxyindoline is generally a good nucleophile, its reactivity can be hampered by steric effects or by the choice of reaction conditions. If the reaction is not proceeding efficiently, the issue often lies with either insufficient activation of the acylating agent or inadequate basic conditions.
Causality: The nitrogen of an indoline is less nucleophilic than that of a simple secondary amine due to the influence of the fused aromatic ring. For a successful acylation, a sufficiently electrophilic acylating agent is required, and any HCl generated as a byproduct (when using acyl chlorides) must be scavenged to prevent protonation of the starting indoline.
Troubleshooting & Optimization:
-
Catalyst Addition: The addition of a nucleophilic catalyst can dramatically accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is an excellent choice.[3] DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent.
-
Base Selection: A tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), should be used as an acid scavenger. Use at least one equivalent to neutralize the HCl byproduct.
-
Acylating Agent Reactivity: If an acyl chloride is still not reactive enough, consider using the corresponding acid anhydride with DMAP, or activating the parent carboxylic acid with a coupling reagent like HATU or HOBt/EDC.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents. Ensure they are free of water, which would hydrolyze the acyl chloride.
dot
Caption: DMAP-catalyzed N-acylation workflow.
FAQ 2.2: I am seeing a second product that appears to be a di-acylated species. How can I prevent this?
Answer:
While less common, di-acylation can occur under forcing conditions. This typically involves acylation at the C7 position of the N-acylated indoline, which is activated by the amide nitrogen and the methoxy group.
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent. Avoid large excesses.
-
Slow Addition: Add the acylating agent slowly to the solution of the indoline and base. This maintains a low concentration of the acylating agent, minimizing the chance of a second acylation.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second, less favorable acylation.
Section 3: Friedel-Crafts Acylation on the Aromatic Ring
Acylating the benzene portion of the 4-methoxyindoline scaffold is a powerful method for introducing functional handles, but it is fraught with challenges related to regioselectivity and catalyst inhibition.
FAQ 3.1: My Friedel-Crafts acylation is giving a mixture of regioisomers. How can I control the position of acylation?
Answer:
The regiochemical outcome of electrophilic aromatic substitution on the 4-methoxyindoline ring is dictated by the combined directing effects of the methoxy group and the dihydro-aminoethyl moiety.
Causality:
-
The methoxy group at C4 is a strong ortho-, para- director. This activates the C5 position (ortho) and the C7 position (para).
-
The dihydro-aminoethyl ring is an activating group that also directs ortho and para. For the C4-methoxy isomer, this primarily activates the C5 and C7 positions.
Therefore, you have two electronically activated positions: C5 and C7. The substitution pattern is often a mixture, with the ratio influenced by sterics and the specific reaction conditions. C7 is often favored due to reduced steric hindrance compared to C5, which is flanked by both the methoxy group and the fused ring.
Troubleshooting & Optimization:
-
Choice of Lewis Acid: The size of the Lewis acid can influence regioselectivity. A bulkier Lewis acid, such as AlCl₃ complexed with the acyl chloride, may preferentially attack the less hindered C7 position.
-
Solvent and Temperature: These parameters can subtly influence the isomer ratio. Non-coordinating solvents like dichloromethane or 1,2-dichloroethane are standard. Running the reaction at lower temperatures may improve selectivity.
-
Protecting Group Strategy: The most reliable method for achieving regiocontrol is to use a directing group on the indoline nitrogen. An N-sulfonyl or N-acyl group can alter the electronic properties and steric environment, potentially favoring one position over the other. For instance, a bulky N-protecting group might further hinder attack at C7, favoring C5 if electronically viable.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Position | Electronic Activation | Steric Hindrance | Predicted Outcome |
| C5 | High (ortho to OMe, ortho to N) | High (adjacent to OMe and fused ring) | Minor Product |
| C6 | Low | Low | Negligible |
| C7 | High (para to OMe, ortho to N) | Moderate (adjacent to fused ring) | Major Product |
FAQ 3.2: The Friedel-Crafts reaction is not working at all. My starting material is recovered or I get a complex mixture.
Answer:
This is a very common issue when performing Friedel-Crafts reactions on nitrogen-containing heterocycles. The root cause is the Lewis basicity of the indoline nitrogen.
Causality: The indoline nitrogen has a lone pair of electrons that can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[4][5] This forms a stable complex, which has two detrimental effects:
-
Catalyst Sequestration: The Lewis acid is tied up and can no longer activate the acylating agent. This is why Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid.[4]
-
Ring Deactivation: The complexation places a positive charge on the nitrogen atom, which strongly deactivates the entire aromatic ring towards further electrophilic attack.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Indolines
Welcome to the Technical Support Center for the synthesis of substituted indolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. The indoline structure is a cornerstone in numerous natural products and pharmaceutical agents, making its efficient and selective synthesis a critical endeavor.[1]
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues, from low yields and poor selectivity to complex purifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted indolines, and what are their primary limitations?
A1: The primary routes to substituted indolines include the reduction of corresponding indoles, the cyclization of ortho-substituted anilines, and various metal-catalyzed C-H activation/amination reactions.
-
Reduction of Indoles: This is a straightforward approach, often employing catalytic hydrogenation or chemical reductants.[1][2] A significant challenge is preventing over-reduction of the benzene ring, which can yield octahydroindoles.[3] Furthermore, the nitrogen atom of the resulting indoline can poison the metal catalyst, hindering the reaction's progress.[3]
-
Palladium-Catalyzed Intramolecular C-H Amination: This modern and powerful method involves the cyclization of β-arylethylamine derivatives.[4][5] It offers high efficiency and mild conditions. However, challenges include catalyst deactivation, controlling regioselectivity with certain substitution patterns, and the cost of palladium catalysts.[4]
-
Fischer Indole Synthesis (adapted for Indolines): While primarily used for indoles, the Fischer synthesis can be adapted by subsequent reduction.[6][7] The initial indolization can suffer from low yields due to unstable hydrazone intermediates, competing side reactions (especially with electron-donating groups), and the formation of tar under harsh acidic conditions.[6][8]
-
Leimgruber-Batcho Synthesis: This method involves the reductive cyclization of an enamine derived from an o-nitrotoluene.[2][9] Key challenges lie in ensuring the initial enamine formation is complete and effectively managing the reduction step to avoid side reactions.[9]
Q2: My starting indole is sensitive to acidic conditions. What are the best methods for its reduction to an indoline?
A2: For acid-sensitive indoles, catalytic hydrogenation under neutral or mildly acidic conditions is often preferred. Using a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) in a neutral solvent such as ethanol or ethyl acetate is a standard approach.[9] Recent green chemistry protocols have demonstrated efficient hydrogenation in water with a Pd/C catalyst and an acid additive like p-toluenesulfonic acid (p-TSA), where the acid protonates the indole at the C-3 position, disrupting aromaticity and facilitating reduction under mild conditions.[3] For substrates that cannot tolerate any acid, metal-free transfer hydrogenation using a Hantzsch ester as the hydrogen source, catalyzed by a Brønsted acid, can be a highly effective and mild alternative.[10]
Q3: How critical is the choice of a protecting group for the aniline nitrogen in intramolecular cyclization strategies?
A3: The choice of a nitrogen protecting group is crucial as it significantly influences the reaction's outcome. In palladium-catalyzed C-H amination, directing groups like picolinamide (PA) or 2-pyridinesulfonyl (PyS) are often used.[4][5] These groups not only protect the nitrogen but also act as a directing group, coordinating to the palladium catalyst and facilitating the C-H activation at the desired ortho position. The protecting group can also impact the ease of deprotection post-synthesis. For instance, the pivaloyl group can protect both the N-1 and C-2 positions due to steric hindrance but is notoriously difficult to remove.[11] Conversely, groups like Boc, tosyl, or SEM are common but must be chosen based on their stability to the reaction conditions and compatibility with other functional groups in the molecule.[12]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your synthesis in a direct question-and-answer format.
Category 1: Low Reaction Yield & Incomplete Conversion
Q4: My palladium-catalyzed intramolecular C-H amination is giving a low yield. What are the likely causes and how can I fix it?
A4: Low yields in this reaction are common and can typically be traced back to a few key parameters. A systematic approach is necessary for optimization.
Causality & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures.[4] Additionally, oxygen can irreversibly oxidize the catalyst.
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[4] Use high-purity, degassed solvents. If you observe black precipitate, consider lowering the reaction temperature. While higher temperatures can increase rates, temperatures around 60°C have been shown to improve yields by preserving the catalyst's activity.[4]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst loading is highly substrate-dependent.
-
Solution: Screen different solvents (e.g., toluene, dioxane, DMF) to optimize reagent solubility and catalyst performance.[4] The base is critical; inorganic bases like Cs₂CO₃ or K₂CO₃ are frequently effective.[4] Empirically optimize the catalyst loading; while insufficient loading leads to incomplete conversion, excessively high loading is uneconomical and can sometimes promote side reactions.[4]
-
-
Starting Material Impurity: Impurities in the β-arylethylamine substrate can poison the catalyst.
-
Solution: Ensure your starting material is pure. Recrystallization or column chromatography of the substrate before the reaction can significantly improve yields.
-
Below is a troubleshooting flowchart to diagnose low-yield issues in Pd-catalyzed indoline synthesis.
Caption: A stepwise guide to diagnosing and resolving low reaction yields.
Q5: My Fischer indole synthesis is producing a lot of tar and the yield is poor. What's going wrong?
A5: Tar formation is a classic problem in Fischer indole synthesis, usually resulting from overly harsh reaction conditions or substrate decomposition.[6]
Causality & Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is critical. An acid that is too strong can cause polymerization and degradation of the starting material or product, while one that is too weak will result in an incomplete reaction.[6][12]
-
High Temperature: Elevated temperatures, especially in the presence of strong acids, promote the formation of polymeric byproducts.[6]
-
Solution: Start with milder temperature conditions and increase gradually. Microwave-assisted synthesis can sometimes offer improved yields in shorter times by providing rapid, uniform heating.[6]
-
-
Unstable Hydrazone Intermediate: The hydrazone formed from the arylhydrazine and carbonyl compound can be unstable and decompose before cyclization.
-
Solution: Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. This minimizes the chance for decomposition.[6]
-
Category 2: Poor Selectivity
Q6: I am attempting a synthesis using an unsymmetrical ketone, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A6: Achieving high regioselectivity with unsymmetrical ketones is a common challenge in reactions like the Fischer indole and Larock indole syntheses.[6][13] The outcome is determined by the relative stability of the two possible enamine or enolate intermediates.
Causality & Solutions:
-
Steric and Electronic Effects: The regioselectivity is often governed by the steric bulk and electronic properties of the substituents on the ketone and the aniline precursor.
-
Solution (Fischer Synthesis): The reaction often favors the formation of the less sterically hindered enamine intermediate.[6] You can sometimes influence the ratio of isomers by adjusting the reaction temperature and solvent.[6]
-
Solution (Palladium-Catalyzed Syntheses): The choice of ligand coordinated to the palladium center is the most powerful tool for controlling regioselectivity.[4] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. For instance, certain ferrocene-functionalized NHC-palladium complexes have been shown to provide high regioselectivity in the Larock indole synthesis.[13]
-
-
Reaction Conditions: The choice of catalyst and conditions can heavily influence which reaction pathway is favored.
-
Solution: A systematic screening of catalysts, ligands, solvents, and temperatures is essential. Computational models can sometimes be used to predict the regioselectivity of reactions involving unsymmetrical arynes, like indolynes, by analyzing bond distortion.[14]
-
The following diagram illustrates the decision-making process for optimizing regioselectivity.
Caption: A decision-making flowchart for enhancing regioselectivity.
Category 3: Purification & Isolation Issues
Q7: I've successfully synthesized my substituted indoline, but it's very difficult to purify by column chromatography. It streaks badly on the silica gel. What can I do?
A7: The basic nitrogen atom in the indoline scaffold is the primary cause of streaking on acidic silica gel. This interaction leads to poor separation and broad peaks.
Causality & Solutions:
-
Acid-Base Interaction with Silica: The lone pair on the indoline nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the active sites on the silica, leading to sharper peaks and better separation.[15]
-
Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a different stationary phase. Alumina (basic or neutral) is a common alternative to silica for purifying basic compounds. Reversed-phase (C18) chromatography is another excellent option, especially for less polar indolines.[15]
-
Solution 3 (Salt Formation & Extraction): If the product is stable to acid, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the indoline and pull it into the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure indoline back into an organic solvent.
-
Q8: My reaction has produced an intractable tar or polymer that is co-eluting with my product. How can I remove it?
A8: Tar and polymer formation, common in acid-catalyzed reactions, can make purification a significant challenge.[6]
Causality & Solutions:
-
High Molecular Weight Byproducts: Strong acid and high heat can cause starting materials or the product to polymerize.
-
Solution 1 (Precipitation/Trituration): Try to precipitate your desired product from the crude mixture. Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexanes) dropwise until the product crashes out, hopefully leaving the polymeric material in solution. Alternatively, triturate the crude oil with a solvent in which your product is sparingly soluble but the polymer is soluble.
-
Solution 2 (Recrystallization): If your indoline is a solid, recrystallization is one of the most effective methods for removing polymeric impurities.[16] Screen various solvent systems to find one that provides good quality crystals.
-
Solution 3 (Reaction Optimization): The best solution is to prevent the formation of tar in the first place by optimizing the reaction conditions (see Q5).
-
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C-H Amination
This protocol is a general guideline for the synthesis of an N-picolinamide protected indoline, adapted from literature procedures.[4]
Objective: To synthesize a substituted indoline via intramolecular C(sp²)-H amination.
Materials:
-
picolinamide (PA)-protected β-arylethylamine substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.10 equiv)
-
Phenyliodine diacetate (PhI(OAc)₂) (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the PA-protected β-arylethylamine substrate, Pd(OAc)₂, PhI(OAc)₂, and Cs₂CO₃.
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 60-80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired indoline.[4]
Protocol 2: Reductive Cyclization via Leimgruber-Batcho Method
This protocol is a general procedure for the synthesis of an indoline from an o-nitrotoluene derivative.[9]
Objective: To synthesize a substituted indoline via enamine formation and subsequent reductive cyclization.
Materials:
-
Substituted o-nitrotoluene (1.0 equiv)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
-
Pyrrolidine (1.2 equiv)
-
Anhydrous DMF
-
Raney Nickel or 10% Pd/C
-
Ethanol or Ethyl Acetate
-
Hydrogen source (H₂ gas balloon or transfer hydrogenation agent like ammonium formate)
Procedure: Step A: Enamine Formation
-
In a round-bottom flask, dissolve the o-nitrotoluene derivative in anhydrous DMF.
-
Add DMF-DMA and pyrrolidine.
-
Heat the mixture at 110-120 °C for 3-4 hours. Monitor the consumption of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine intermediate.
Step B: Reductive Cyclization
-
Dissolve the crude enamine in ethanol or ethyl acetate.
-
Carefully add a catalytic amount of Raney Nickel or 10% Pd/C under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (or add the transfer hydrogenation agent) and stir vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the target indoline.[9]
Data Presentation: Optimizing Reaction Parameters
Systematic optimization is key to successful synthesis. The following table summarizes the typical effects of various parameters on yield in a palladium-catalyzed C-H amination reaction, based on literature data.[4]
| Parameter | Variation | Typical Effect on Yield | Rationale |
| Temperature | 60°C vs. 100°C | Often higher at 60°C | Balances reaction rate against catalyst decomposition. Higher temperatures can lead to palladium black formation.[4] |
| Catalyst Loading | 2 mol% vs. 10 mol% | Increases up to an optimum | Ensures sufficient active catalyst for complete conversion without being wasteful or promoting side reactions.[4] |
| Base | K₂CO₃ vs. Cs₂CO₃ | Often higher with Cs₂CO₃ | The nature of the counter-ion can affect solubility and basicity, influencing the rate-determining steps. |
| Solvent | Toluene vs. Dioxane vs. DMF | Substrate-dependent | Affects solubility of reagents and stability/activity of the catalytic species.[4] |
| Atmosphere | Air vs. Argon | Significantly higher under Argon | The active Pd(0) catalyst is sensitive to oxidation by air, which leads to deactivation.[4] |
References
- BenchChem. (2025). Common side reactions in Fischer indole synthesis.
- BenchChem. (2025).
-
Hughes, D. L. (2009). Why Do Some Fischer Indolizations Fail?. NIH Public Access. [Link]
- BenchChem. (2025). Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 5-substituted indoles.
- Li, J., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst.
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
-
Balaraman, K., et al. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH Public Access. [Link]
-
List, B., et al. (2011). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. [Link]
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- BenchChem. (2025).
-
Organic Chemistry Portal. Synthesis of indolines. [Link]
-
Garg, N. K., et al. (2009). Overturning indolyne regioselectivities and synthesis of indolactam V. NIH Public Access. [Link]
-
Hughes, D. L. (2009). Why Do Some Fischer Indolizations Fail?. NIH Public Access. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
- Google Patents. Process of preparing purified aqueous indole solution.
- Menéndez, J. C., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. ECSOC-8.
-
Nolan, S. P., et al. (2011). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
Sources
- 1. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indoline synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. testbook.com [testbook.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.org [mdpi.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. reddit.com [reddit.com]
- 16. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Methoxy-2,3-dihydro-1H-indole Derivatization
Welcome to the technical support center for the derivatization of 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the experimental challenges associated with the modification of this versatile scaffold. This compound is a valuable building block in medicinal chemistry, and its effective derivatization is crucial for the synthesis of novel therapeutic agents.[1] This guide will focus on the two primary modes of derivatization: N-alkylation and N-acylation, offering insights into reaction optimization and problem-solving.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when approaching the derivatization of this compound.
Q1: What are the most common methods for derivatizing this compound?
A1: The most prevalent derivatization strategies for this compound involve the functionalization of the secondary amine at the N-1 position. The two primary reactions are:
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.
-
N-Acylation: Introduction of an acyl group onto the nitrogen atom.
These reactions allow for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of the molecule.
Q2: How does the 4-methoxy group affect the reactivity of the indole nitrogen?
A2: The 4-methoxy group is an electron-donating group, which can subtly influence the nucleophilicity of the indole nitrogen. While its effect is less pronounced than substituents at the 5- or 6-positions due to its ortho-relationship with the benzene ring fusion, it can slightly increase the electron density on the aromatic ring, which may have a minor activating effect on the nitrogen. However, steric hindrance from the adjacent methoxy group is generally not a significant issue for reactions at the N-1 position.
Q3: Are there any specific stability concerns with this compound and its derivatives?
A3: Yes, 2,3-dihydroindoles (indolines) can be susceptible to oxidation, leading to the corresponding indole.[1] This is a critical consideration during reaction setup, workup, and purification. It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to be mindful of the potential for aromatization, especially under harsh reaction conditions or during prolonged exposure to air.
Q4: What are the key parameters to optimize for a successful N-alkylation reaction?
A4: The key parameters for a successful N-alkylation of this compound include the choice of base, solvent, temperature, and the nature of the alkylating agent. A strong, non-nucleophilic base is often required to deprotonate the nitrogen, and a polar aprotic solvent is typically used to facilitate the reaction.
Q5: What are the primary challenges in the N-acylation of this compound?
A5: The main challenges in N-acylation include achieving complete conversion and avoiding side reactions. The choice of acylating agent and the reaction conditions are crucial. While acyl chlorides are highly reactive, they can sometimes lead to undesired side products. Alternative, milder acylating agents can be employed to improve selectivity.
N-Alkylation of this compound: A Troubleshooting Guide
N-alkylation is a fundamental transformation for modifying the this compound core. Below is a troubleshooting guide to address common issues encountered during this process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base: The pKa of the N-H bond in indoline is around 23-25. A base that cannot effectively deprotonate the nitrogen will result in a sluggish or failed reaction. 2. Poor quality reagents: The base or alkylating agent may have degraded. 3. Low reaction temperature: The activation energy for the reaction may not be overcome at lower temperatures. | 1. Use a stronger base: Employ bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). 2. Verify reagent quality: Use freshly opened or properly stored reagents. Titrate organolithium bases if necessary. 3. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. |
| Formation of Multiple Products | 1. Over-alkylation (Quaternization): If the newly formed tertiary amine is sufficiently nucleophilic, it can react with another molecule of the alkylating agent. 2. Side reactions of the alkylating agent: The alkylating agent may be unstable under the reaction conditions. | 1. Control stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. 2. Choose a more stable alkylating agent: If possible, select an alkylating agent that is less prone to decomposition. |
| Oxidation to the Indole Derivative | 1. Presence of oxygen: 2,3-Dihydroindoles can be sensitive to air oxidation, especially in the presence of base.[1] 2. Harsh reaction conditions: High temperatures for prolonged periods can promote aromatization. | 1. Maintain an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere. Use degassed solvents. 2. Optimize reaction time and temperature: Aim for the mildest conditions that afford a reasonable reaction rate. |
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a starting point for the N-alkylation of this compound. Optimization for specific substrates and alkylating agents is recommended.
-
Preparation: To a dry, inert-atmosphere flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, THF, or acetonitrile) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C (or -78 °C for very strong bases like LDA) and add the base (e.g., NaH, 1.2 eq) portion-wise. Stir the mixture for 30-60 minutes to allow for complete deprotonation.
-
Alkylation: Slowly add the alkylating agent (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
N-Acylation of this compound: A Troubleshooting Guide
N-acylation provides access to amide derivatives, which are important for modulating the electronic properties and hydrogen bonding capabilities of the parent molecule.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficiently reactive acylating agent: Some acylating agents, like acid anhydrides, may require a catalyst or elevated temperatures. 2. Steric hindrance: A bulky acylating agent or substitution on the indoline ring may slow down the reaction. | 1. Use a more reactive acylating agent: Acyl chlorides are generally more reactive than anhydrides. Alternatively, use a coupling agent (e.g., HATU, HOBt) with a carboxylic acid. 2. Increase reaction temperature and/or time: Monitor the reaction closely to avoid decomposition. |
| Low Yield | 1. Hydrolysis of the acylating agent: Acyl halides and anhydrides are sensitive to moisture. 2. Product decomposition: The N-acyl product may be unstable under the reaction conditions. | 1. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. 2. Employ milder conditions: Consider using an alternative, less harsh acylation method. A recent method using thioesters as the acyl source in the presence of a base like Cs₂CO₃ has shown to be effective for N-acylation of indoles.[2][3] |
| Side Product Formation | 1. Diacylation: Although less common for indolines, it can occur under forcing conditions. 2. Reaction with the solvent: Some reactive acylating agents may react with certain solvents (e.g., DMF). | 1. Control stoichiometry: Use a slight excess of the acylating agent. 2. Choose an inert solvent: Dichloromethane, chloroform, or toluene are often good choices. |
Experimental Protocol: General Procedure for N-Acylation
This protocol outlines a general procedure for the N-acylation of this compound.
-
Preparation: In a dry flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Acylation: Cool the solution to 0 °C and slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Visualizing the Derivatization Workflow
A clear understanding of the experimental workflow is essential for successful synthesis. The following diagram illustrates a typical sequence for the derivatization of this compound.
Caption: General workflow for the derivatization of this compound.
Troubleshooting Decision Tree
When a reaction does not proceed as expected, a systematic approach to troubleshooting is crucial. The following decision tree can guide your experimental adjustments.
Caption: A decision tree for troubleshooting common issues in derivatization reactions.
References
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlled Oxidation of 4-Methoxy-2,3-dihydro-1H-indole
Welcome to the technical support center for reactions involving 4-methoxy-2,3-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of oxidizing this valuable intermediate while avoiding common pitfalls like over-oxidation. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.
Introduction: The Challenge of Selective Oxidation
This compound, also known as 4-methoxyindoline, is a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] The dehydrogenation of the indoline core to the corresponding indole is a common and often necessary transformation. However, the electron-rich nature of the indole ring system makes it susceptible to further oxidation, leading to undesired byproducts and reduced yields.[3][4] Understanding the mechanisms at play and controlling reaction parameters are paramount to achieving high selectivity and purity.
This guide will address frequently encountered issues, provide robust troubleshooting strategies, and offer detailed protocols to help you master the controlled oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common over-oxidation products when targeting 4-methoxy-1H-indole?
A1: The primary over-oxidation product is typically the corresponding 2-oxindole.[3][5] This occurs when the newly formed indole is further oxidized at the C2 position. Depending on the oxidant and reaction conditions, other byproducts such as ring-opened species or polymeric materials can also be formed.[4]
Q2: Which oxidizing agents are recommended for the selective dehydrogenation of 4-methoxyindoline?
A2: A range of oxidizing agents can be employed, with the choice depending on the scale of the reaction, functional group tolerance, and desired selectivity. Common choices include:
-
Manganese Dioxide (MnO₂): A mild and effective reagent, often used in refluxing benzene or other non-polar solvents.[6]
-
Palladium on Carbon (Pd/C): Used in the presence of a hydrogen acceptor, this is a classic and reliable method for dehydrogenation.[6]
-
Copper(I) Catalysts: Mild conditions using a Cu(I) catalyst with an organic percarbonate as the stoichiometric oxidant have been successfully applied on a large scale.[7]
-
Photoredox Catalysis: Visible light photoredox processes offer a novel and often highly selective method for indoline oxidation.[8]
Q3: How can I monitor the reaction to prevent over-oxidation?
A3: Close monitoring of the reaction progress is critical. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the formation of the desired product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to accurately determine the optimal reaction time.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the masses of products and byproducts, confirming the formation of the desired indole and detecting any over-oxidized species.
Q4: My reaction is sluggish. How can I increase the rate of dehydrogenation without promoting over-oxidation?
A4: Increasing the reaction temperature is a common approach to accelerate the reaction, but it must be done cautiously as it can also increase the rate of over-oxidation. Other strategies include:
-
Increasing Oxidant Stoichiometry: A slight excess of the oxidizing agent can drive the reaction to completion, but a large excess should be avoided.
-
Catalyst Loading: In catalytic reactions, increasing the catalyst loading can improve the reaction rate.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Experimenting with different solvents may be beneficial.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the oxidation of this compound.
Problem 1: Low Yield of 4-methoxy-1H-indole with Significant Starting Material Remaining
| Probable Cause | Recommended Solution |
| Insufficient Oxidant | Increase the molar equivalents of the oxidizing agent incrementally (e.g., in 0.1 equivalent steps). |
| Inactive Catalyst (if applicable) | Ensure the catalyst is fresh and has been stored correctly. For Pd/C, ensure it is not poisoned. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments while carefully monitoring for byproduct formation via TLC or HPLC. |
| Inappropriate Solvent | Experiment with solvents of different polarities. For MnO₂ oxidations, aprotic solvents like toluene or dichloromethane are often effective. |
Problem 2: Significant Formation of Over-Oxidized Byproducts (e.g., 2-oxindole)
| Probable Cause | Recommended Solution |
| Excessive Oxidant | Reduce the molar equivalents of the oxidizing agent. Aim for stoichiometric amounts or a very slight excess. |
| High Reaction Temperature | Lower the reaction temperature. Even a small reduction can significantly improve selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product. |
| Highly Reactive Oxidant | Consider using a milder oxidizing agent. For example, if using a strong oxidant like potassium permanganate, switch to activated MnO₂.[6][10] |
Problem 3: Formation of a Complex Mixture of Unidentifiable Byproducts
| Probable Cause | Recommended Solution |
| Reaction Conditions Too Harsh | Re-evaluate the overall reaction conditions. Consider lowering the temperature, using a milder oxidant, and ensuring an inert atmosphere if necessary. |
| Instability of Product | The desired 4-methoxy-1H-indole may be unstable under the reaction or workup conditions. Consider an in-situ protection of the indole nitrogen if feasible. |
| Air Oxidation | Some reactions are sensitive to atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions. |
Experimental Protocols
Protocol 1: Dehydrogenation using Activated Manganese Dioxide (MnO₂)
This protocol is a reliable method for the small to medium-scale synthesis of 4-methoxy-1H-indole.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Toluene
-
Celite®
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add activated MnO₂ (5-10 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional toluene.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Catalytic Dehydrogenation using Palladium on Carbon (Pd/C)
This method is suitable for a range of scales and often provides high yields with careful control.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Cyclohexene (as hydrogen acceptor)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add cyclohexene (2-3 equivalents) to the solution.
-
Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction pathway and the potential for over-oxidation.
Caption: Desired dehydrogenation vs. over-oxidation pathway.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues.
Caption: Decision tree for troubleshooting oxidation reactions.
Concluding Remarks
The selective oxidation of this compound is a readily achievable transformation with careful attention to reaction parameters. By understanding the potential for over-oxidation and employing appropriate monitoring and control strategies, researchers can consistently obtain high yields of the desired 4-methoxy-1H-indole. This guide provides a foundation for troubleshooting and optimizing these important reactions. For novel applications or particularly sensitive substrates, further screening of oxidants and conditions may be necessary.
References
- Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "arom
- Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir - PMC - NIH.Vertex AI Search.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions.Vertex AI Search.
- 4-Methoxyindole synthesis - ChemicalBook.Vertex AI Search.
- Regioselective oxidation of indoles to 2-oxindoles - RSC Publishing.Vertex AI Search.
- (PDF)
- Oxidation of indoles to 2-oxindoles. a Our method for oxidation of...
- Green oxidation of indoles using halide catalysis - ResearchG
- This compound hydrochloride - Chem-Impex.Vertex AI Search.
- This compound | 7555-94-4 - J&K Scientific.Vertex AI Search.
- A Mild Cu(I)
- Common Oxidizing Agents & Reducing Agents - ChemTalk.Vertex AI Search.
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- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 11. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
regioselectivity issues in the functionalization of "4-methoxy-2,3-dihydro-1H-indole"
Welcome to the technical support center for the regioselective functionalization of 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing new functional groups to this versatile scaffold. Here, we address common challenges and provide practical, field-tested advice in a direct question-and-answer format.
Understanding the Reactivity of this compound
The functionalization of 4-methoxyindoline presents a classic challenge in regioselectivity. The molecule possesses two primary sites for electrophilic aromatic substitution: the C5 and C7 positions. The outcome of a reaction is a delicate interplay between the directing effects of the activating methoxy group and the deactivating (but ortho, para-directing) secondary amine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
A1: In the absence of an N-protecting group, electrophilic substitution on this compound is generally expected to favor the C5 position . This is due to the powerful ortho, para-directing effect of the methoxy group at C4. The secondary amine at N1, being part of the dihydro-pyrrole ring, has a less pronounced effect on the aromatic ring compared to the methoxy group. However, steric hindrance from the adjacent methoxy group can sometimes lead to substitution at the C7 position, resulting in a mixture of isomers.
The following diagram illustrates the key positions for functionalization:
Caption: Key reactive positions on the this compound scaffold.
Q2: How does N-protection influence the regioselectivity of electrophilic substitution?
A2: N-protection is a crucial strategy to modulate the reactivity of the indoline ring and control regioselectivity. The choice of protecting group has a significant electronic effect:
-
Electron-withdrawing groups (EWGs) such as acetyl (Ac), trifluoroacetyl (TFA), or tosyl (Ts) decrease the electron-donating ability of the nitrogen atom. This deactivates the aromatic ring towards electrophilic attack but can enhance the directing effect of the methoxy group, often leading to cleaner substitution at the C5 position.
-
Electron-donating or sterically bulky groups such as benzyl (Bn) or tert-butyloxycarbonyl (Boc) can also influence the regioselectivity, sometimes favoring the C7 position by sterically hindering the approach of the electrophile to the C5 position.
Q3: How can I selectively functionalize the N-H position?
A3: N-functionalization can be achieved by deprotonation of the secondary amine with a suitable base, followed by reaction with an electrophile. To avoid competing reaction on the aromatic ring, it is advisable to use a non-nucleophilic base in an aprotic solvent.
Recommended Protocol for N-Alkylation:
-
Dissolve this compound in an anhydrous aprotic solvent such as THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 1.05 equivalents of the desired alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
Q4: How can I distinguish between C5 and C7 substituted isomers using NMR spectroscopy?
A4: ¹H NMR spectroscopy is a powerful tool for differentiating between the C5 and C7 isomers. The key is to analyze the coupling patterns of the aromatic protons.
-
C5-substituted isomer: You will observe two doublets in the aromatic region, corresponding to the protons at C6 and C7. These protons will exhibit ortho-coupling (typically J = 7-9 Hz).
-
C7-substituted isomer: You will observe a singlet for the proton at C5 and a doublet for the proton at C6, which will be coupled to the proton at C5 (meta-coupling, J = 2-3 Hz) if the substituent at C7 is not a proton. If the substituent at C7 is a proton, you will see two doublets.
The following table provides a general guide to the expected ¹H NMR chemical shifts:
| Position | C5-Substituted Isomer (ppm) | C7-Substituted Isomer (ppm) |
| H5 | -- | ~6.8 - 7.2 (s) |
| H6 | ~6.7 - 7.0 (d, J ≈ 8 Hz) | ~6.6 - 6.9 (d, J ≈ 8 Hz) |
| H7 | ~7.0 - 7.3 (d, J ≈ 8 Hz) | -- |
Troubleshooting Guide
Problem 1: Low yield and formation of a mixture of C5 and C7 isomers in electrophilic substitution.
Causality: This is the most common issue and arises from the competing directing effects of the methoxy and amino groups, as well as potential steric factors.
Troubleshooting Workflow:
Caption: Decision-making workflow for improving regioselectivity.
Detailed Steps:
-
Protect the Nitrogen: If the nitrogen is unprotected, consider introducing an electron-withdrawing group like an acetyl or trifluoroacetyl group. This will temper the reactivity of the ring and often leads to a higher preference for the C5 isomer.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can significantly improve selectivity by favoring the formation of the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile).
-
Lewis Acid: For Friedel-Crafts reactions, the choice and amount of Lewis acid are critical. A milder Lewis acid (e.g., ZnCl₂) may offer better selectivity than a stronger one (e.g., AlCl₃).
-
Problem 2: N-alkylation leads to a low yield or formation of byproducts.
Causality: Incomplete deprotonation of the N-H bond or side reactions involving the aromatic ring can lead to poor outcomes.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water will quench the strong base and prevent complete deprotonation. Use freshly dried solvents and glassware.
-
Choice of Base: If NaH is not effective, consider a stronger base like n-butyllithium (n-BuLi). However, be cautious as n-BuLi can also deprotonate the aromatic ring.
-
Temperature Control: Maintain a low temperature during the addition of the base and the electrophile to minimize side reactions.
Problem 3: Difficulty in purifying the desired isomer.
Causality: The C5 and C7 isomers often have very similar polarities, making their separation by column chromatography challenging.
Solutions:
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.
-
Derivative Formation: Consider converting the mixture of isomers into derivatives (e.g., by N-acylation) that may have different physical properties and be easier to separate. The protecting group can then be removed in a subsequent step.
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) is often the most effective separation technique.
References
- Sundberg, R. J. (2004). The Chemistry of Indoles. Academic Press.
- Gribble, G. W. (2010). Recent Developments in the Synthesis of Indoles. In Topics in Heterocyclic Chemistry (Vol. 23, pp. 1-44). Springer.
- Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 111(7), PR215-PR283.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
Navigating the Nuances of Steric Hindrance in 4-Methoxy-2,3-dihydro-1H-indole Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 4-methoxy-2,3-dihydro-1H-indole (4-methoxyindoline). As Senior Application Scientists with extensive field experience, we understand the unique challenges this substrate can present. The strategic placement of the methoxy group at the C4 position introduces significant steric and electronic effects that can profoundly influence reaction outcomes. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your desired synthetic transformations with greater success.
I. Understanding the Dual Nature of the 4-Methoxy Group: Steric Shield and Electron Donor
The 4-methoxy group is a powerful modulator of reactivity in the indoline scaffold. Its influence stems from two primary characteristics:
-
Electronic Effects: As an electron-donating group (EDG), the methoxy group enriches the aromatic ring with electron density through resonance (+M effect). This activation makes the benzene ring more susceptible to electrophilic attack. The directing effect of the methoxy group favors substitution at the ortho and para positions (C5 and C7, respectively).[1][2]
-
Steric Effects: The physical bulk of the methoxy group creates a "steric shield" around the C5 position and the nitrogen atom. This steric hindrance can impede the approach of bulky reagents, influencing regioselectivity and reaction rates.[3][4]
The interplay between these electronic and steric factors is the central theme of this guide and the key to troubleshooting reactions with 4-methoxyindoline.
II. Troubleshooting Common Reactions
This section addresses specific issues you may encounter during common synthetic transformations of 4-methoxyindoline.
A. Electrophilic Aromatic Substitution (EAS)
Q1: My Friedel-Crafts acylation of 4-methoxyindoline is giving low yields and a mixture of products. How can I improve the regioselectivity?
A1: This is a classic case of competing electronic and steric effects. While the methoxy group electronically activates both the C5 and C7 positions, the C7 position is sterically more accessible.[5]
-
The Problem: The acylium ion, often complexed with a Lewis acid, is a bulky electrophile.[6] Steric hindrance from the 4-methoxy group can significantly disfavor attack at the C5 position, leading to a mixture of C7-acylated product and unreacted starting material. N-acylation can also be a competing side reaction.
-
Troubleshooting Strategies:
-
Protect the Nitrogen: The indoline nitrogen is a nucleophilic site that can compete with the aromatic ring for the acylating agent. Protection with a suitable group (e.g., Boc, Cbz) will prevent N-acylation and direct the reaction to the aromatic ring.
-
Choice of Lewis Acid: A milder Lewis acid, such as ZnCl₂, may offer better selectivity compared to stronger, bulkier Lewis acids like AlCl₃.[7]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered C7 isomer.
-
Acylating Agent: Using a less bulky acylating agent, if the synthesis allows, can also help mitigate steric hindrance.
-
Experimental Protocol: Regioselective Friedel-Crafts Acylation of N-Boc-4-methoxyindoline
-
To a solution of N-Boc-4-methoxyindoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add anhydrous ZnCl₂ (1.5 eq) at 0 °C.
-
Stir the mixture for 15 minutes.
-
Slowly add the desired acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Q2: I am attempting a Vilsmeier-Haack formylation on 4-methoxyindoline and observing poor conversion. What could be the issue?
A2: The Vilsmeier-Haack reaction is another example of electrophilic aromatic substitution where both electronic activation and steric hindrance play a role. The Vilsmeier reagent (a chloroiminium ion) is a relatively mild electrophile, making the reaction sensitive to the nucleophilicity of the aromatic ring.[8][9]
-
The Problem: While the 4-methoxy group activates the ring, if the nitrogen is unprotected, it can be formylated, deactivating the system towards further electrophilic attack on the aromatic ring. Even with a protected nitrogen, the steric bulk of the 4-methoxy group can hinder attack at the C5 position, and the C7 position may not be sufficiently activated for this milder electrophile, leading to low conversion.
-
Troubleshooting Strategies:
-
Nitrogen Protection: As with Friedel-Crafts acylation, protecting the indoline nitrogen is crucial.
-
Reaction Conditions: The Vilsmeier-Haack reaction often requires heating. A systematic increase in temperature (e.g., from room temperature to 80 °C) may be necessary to drive the reaction to completion.[10]
-
Extended Reaction Time: Due to the potential for lower reactivity, extending the reaction time and monitoring progress by TLC or LC-MS is recommended.
-
Diagram: Regioselectivity in Electrophilic Aromatic Substitution of N-Protected 4-Methoxyindoline
Caption: Steric hindrance from the 4-methoxy group favors electrophilic attack at the C7 position.
B. N-Alkylation and N-Acylation
Q3: My N-alkylation of 4-methoxyindoline with a bulky alkyl halide is proceeding very slowly. How can I improve the reaction rate?
A3: The steric hindrance from the 4-methoxy group can impede the approach of electrophiles to the nitrogen atom.[11]
-
The Problem: The lone pair on the nitrogen of 4-methoxyindoline is sterically shielded by the adjacent methoxy group on the benzene ring. This is in contrast to 6-methoxyindoline, where the nitrogen is less sterically encumbered.
-
Troubleshooting Strategies:
-
Stronger Base/Solvent System: Using a stronger base such as sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO can more effectively deprotonate the indoline nitrogen, increasing its nucleophilicity and accelerating the reaction.[12]
-
Phase-Transfer Catalysis: For reactions with alkyl halides, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be effective in facilitating the reaction between the deprotonated indoline in the organic phase and the alkyl halide.
-
Alternative Alkylating Agents: If possible, using a less sterically demanding alkylating agent or a more reactive one (e.g., an alkyl iodide instead of a bromide or chloride) can improve reaction rates.
-
Q4: I am observing C-alkylation as a side product during my N-alkylation attempts. How can I favor N-alkylation?
A4: While less common than for indoles, C-alkylation can occur under certain conditions, especially if the nitrogen is transiently protonated or if the reaction conditions favor electrophilic attack on the activated aromatic ring.
-
The Problem: The electron-rich aromatic ring, activated by the methoxy group, can compete with the nitrogen for the alkylating agent.
-
Troubleshooting Strategies:
-
Ensure Complete Deprotonation: Using a slight excess of a strong base will ensure that the nitrogen remains deprotonated and is the most nucleophilic site in the molecule.
-
Solvent Choice: Polar aprotic solvents generally favor N-alkylation over C-alkylation.
-
Table 1: Troubleshooting Guide for Common Reactions of 4-Methoxyindoline
| Reaction | Problem | Potential Cause(s) | Recommended Solutions |
| Friedel-Crafts Acylation | Low yield, mixture of regioisomers | - Steric hindrance at C5- Competing N-acylation | - Protect the nitrogen (e.g., with Boc)- Use a milder Lewis acid (e.g., ZnCl₂)- Lower reaction temperature |
| Vilsmeier-Haack Formylation | Poor conversion | - Deactivation by N-formylation- Insufficient activation at C7 for a mild electrophile | - Protect the nitrogen- Increase reaction temperature and/or time |
| N-Alkylation | Slow reaction rate with bulky alkyl halides | - Steric hindrance around the nitrogen | - Use a stronger base (e.g., NaH) in a polar aprotic solvent (e.g., DMF)- Employ a phase-transfer catalyst- Use a more reactive alkylating agent (e.g., alkyl iodide) |
| N-Acylation | Competing O-demethylation | - Harsh reaction conditions | - Use milder acylating agents (e.g., acid anhydrides with a catalytic base)- Avoid prolonged heating |
III. Frequently Asked Questions (FAQs)
Q5: How does the reactivity of 4-methoxyindoline compare to 6-methoxyindoline in electrophilic aromatic substitution?
A5: The position of the methoxy group has a significant impact on the regiochemical outcome of EAS reactions.
-
4-Methoxyindoline: The methoxy group activates the C5 and C7 positions. However, steric hindrance makes the C7 position the more likely site of substitution, especially with bulky electrophiles.
-
6-Methoxyindoline: The methoxy group activates the C5 and C7 positions. In this isomer, the C5 position is generally more sterically accessible and often the major product is observed at this position. The C7 position is also activated and may lead to a mixture of products depending on the reaction conditions and the electrophile.
Q6: Can the 4-methoxy group be cleaved under certain reaction conditions?
A6: Yes, O-demethylation is a potential side reaction, particularly under strongly acidic conditions or with certain Lewis acids at elevated temperatures. For example, using an excess of a strong Lewis acid like AlCl₃ in a Friedel-Crafts reaction, especially with prolonged heating, can lead to cleavage of the methyl ether to the corresponding phenol. If O-demethylation is a recurring issue, using milder conditions and carefully monitoring the reaction is advised.
Q7: In a Pictet-Spengler reaction with a tryptamine derivative bearing a 4-methoxy group, how does this affect the cyclization?
A7: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[13] In the case of a 4-methoxytryptamine derivative, the methoxy group activates the benzene ring, facilitating the electrophilic attack by the iminium ion intermediate. The cyclization will occur at the more nucleophilic and sterically accessible position, which is typically the C7 position of the indoline system being formed. The steric bulk of the methoxy group at the 4-position can influence the conformation of the transition state, potentially affecting the diastereoselectivity of the reaction if a new stereocenter is formed at C1 of the resulting β-carboline.[13]
Diagram: Workflow for Optimizing a Reaction with 4-Methoxyindoline
Caption: A systematic approach to optimizing reactions involving 4-methoxyindoline.
We trust that this guide will serve as a valuable resource in your research endeavors with this compound. By understanding the delicate balance between steric and electronic effects, you can develop more robust and selective synthetic strategies. For further inquiries, please do not hesitate to contact our technical support team.
References
- [This link was not available]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Retrieved from [Link]
- [This link was not available]
- [This link was not available]
-
Difference Between Electronic and Steric Effects. (2019, December 2). Pediaa.com. Retrieved from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Retrieved from [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. Retrieved from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube. Retrieved from [Link]
-
Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
-
Help understanding how "steric effects" are distinct from "electronic effects"? (2021, February 17). Chemistry Stack Exchange. Retrieved from [Link]
-
Steric effects. Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Electrophilic aromatic substitution mechanism (video). Khan Academy. Retrieved from [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Retrieved from [Link]
-
Steric effect (chemistry). McGraw Hill's AccessScience. Retrieved from [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved from [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. Retrieved from [Link]
-
ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. (2011, June 3). PubMed. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate. Retrieved from [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Retrieved from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Retrieved from [Link]
-
The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. Retrieved from [Link]
-
Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Indian Academy of Sciences. Retrieved from [Link]
-
Steric and Electronic Influences on the Torsional Energy Landscape of Retinal. PMC. Retrieved from [Link]
-
Mannich reaction. Wikipedia. Retrieved from [Link]
-
This compound-2,3-dione. PubChemLite. Retrieved from [Link]
-
(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. Retrieved from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Retrieved from [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved from [Link]
-
Mannich Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. Retrieved from [Link]
-
Mannich Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Pictet–Spengler reaction of 6‐methoxytryptamine (7) with ketoester 8.... ResearchGate. Retrieved from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Retrieved from [Link]
-
Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. RSC Publishing. Retrieved from [Link]
-
Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. PMC - NIH. Retrieved from [Link]
-
Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate. Retrieved from [Link]
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- 5. youtube.com [youtube.com]
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- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 4-methoxy-2,3-dihydro-1H-indole Synthesis
Welcome to the Technical Support Center for the synthesis of 4-methoxy-2,3-dihydro-1H-indole (4-methoxyindoline). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the catalytic hydrogenation of 4-methoxy-1H-indole. Our goal is to equip you with the scientific rationale behind catalyst selection and reaction optimization to ensure successful and reproducible outcomes in your laboratory.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the catalytic hydrogenation of 4-methoxy-1H-indole. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Question 1: My reaction shows low or no conversion of 4-methoxy-1H-indole. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion is a common issue in catalytic hydrogenation and can stem from several factors related to the catalyst, reagents, or reaction setup.
-
Catalyst Inactivity:
-
Cause: The catalyst may have lost its activity due to improper storage, handling, or previous use. Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C) are susceptible to deactivation by air exposure. Raney Nickel is often pyrophoric when dry and must be handled with care.[1][2]
-
Solution:
-
Always use fresh, high-quality catalyst from a reputable supplier.
-
Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled flush bag) to minimize exposure to oxygen.
-
For heterogeneous catalysts, ensure the support material (e.g., activated carbon) is of high quality.
-
-
-
Insufficient Hydrogen Pressure:
-
Cause: The partial pressure of hydrogen may be too low to drive the reaction forward effectively.
-
Solution:
-
Increase the hydrogen pressure. While balloon pressure may suffice for some reactions, many indole hydrogenations require higher pressures (e.g., 30-50 bar) for efficient conversion.[3]
-
Ensure your reaction vessel is properly sealed and there are no leaks in the hydrogenation apparatus.
-
-
-
Suboptimal Solvent Choice:
-
Cause: The solvent can significantly impact the solubility of the substrate and the catalyst's performance.
-
Solution:
-
Screen a variety of solvents. Protic solvents like ethanol and methanol are commonly used. Acetic acid can also be employed, as it can activate the indole ring towards reduction.[3]
-
Ensure the 4-methoxy-1H-indole is fully dissolved in the chosen solvent at the reaction temperature.
-
-
-
Catalyst Poisoning:
-
Cause: Impurities in the starting material, solvent, or from the reaction setup can act as catalyst poisons. Sulfur-containing compounds, halides, and strongly coordinating species are common poisons for noble metal catalysts.[3] The indoline product itself, being a secondary amine, can also inhibit the catalyst.[3]
-
Solution:
-
Use high-purity starting materials and solvents.
-
Thoroughly clean all glassware and reaction equipment.
-
The use of an acid additive, such as p-toluenesulfonic acid (p-TSA), can protonate the product indoline, preventing it from coordinating to and poisoning the catalyst surface.[3]
-
-
Question 2: I am observing significant side product formation, particularly over-reduction to octahydroindole. How can I improve the selectivity for this compound?
Answer:
Achieving high selectivity is crucial. Over-reduction of the benzene ring is a common side reaction in indole hydrogenation.
-
Catalyst Choice:
-
Cause: Highly active catalysts like Rhodium on carbon can promote the hydrogenation of the aromatic ring.
-
Solution:
-
Opt for a less active catalyst. While Pt/C is effective, in some cases a less active version like Pt/Al2O3 may offer better selectivity.[3]
-
Palladium on carbon (Pd/C) is often a good choice for selective hydrogenation of the pyrrole ring of indoles.
-
The use of catalyst poisons, in a controlled manner, can sometimes enhance selectivity. For example, diphenylsulfide has been used to moderate the activity of Pd/C for certain transformations.[4][5]
-
-
-
Reaction Conditions:
-
Cause: Harsh reaction conditions (high temperature and pressure) can favor over-reduction.
-
Solution:
-
Optimize the reaction temperature and pressure. Start with milder conditions and gradually increase them until a satisfactory conversion rate is achieved without significant side product formation.
-
Monitor the reaction progress closely using techniques like TLC, GC-MS, or LC-MS, and stop the reaction once the starting material is consumed.
-
-
-
Effect of the Methoxy Group:
-
Cause: The electron-donating nature of the methoxy group can influence the electron density of the indole ring system, potentially affecting the regioselectivity of hydrogenation.
-
Solution:
-
Careful screening of catalysts and conditions is particularly important for substituted indoles. What works for unsubstituted indole may not be optimal for 4-methoxyindole.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Question 1: Which catalyst is the best choice for the hydrogenation of 4-methoxy-1H-indole?
Answer:
There is no single "best" catalyst, as the optimal choice depends on several factors including the desired selectivity, reaction scale, and available equipment. However, here is a comparative overview of common catalysts:
| Catalyst | Advantages | Disadvantages |
| Platinum on Carbon (Pt/C) | Highly active, effective for a wide range of indoles.[3] | Can lead to over-reduction if not carefully controlled. |
| Palladium on Carbon (Pd/C) | Generally offers good selectivity for the pyrrole ring.[6] | May be less active than Pt/C, requiring higher catalyst loading or harsher conditions. |
| Rhodium on Carbon (Rh/C) | Very active for arene hydrogenation. | Often too reactive, leading to poor selectivity for the indoline.[7][8] |
| Raney Nickel | Cost-effective, highly active.[1][2][9] | Can be pyrophoric, may require higher temperatures and pressures.[2] |
For the selective hydrogenation of 4-methoxy-1H-indole to this compound, Pt/C in the presence of an acid additive like p-toluenesulfonic acid (p-TSA) in water is a highly effective and environmentally friendly option. [3] This system has been shown to provide excellent yields for methoxy-substituted indoles.[3]
Question 2: What is the role of an acid additive in the hydrogenation of indoles?
Answer:
An acid additive, such as p-toluenesulfonic acid (p-TSA) or methanesulfonic acid (MeSO3H), plays a crucial role in the catalytic hydrogenation of unprotected indoles for two main reasons:[3][10]
-
Activation of the Indole Ring: Under acidic conditions, the indole is protonated, primarily at the C3 position. This disrupts the aromaticity of the pyrrole ring, forming a reactive iminium ion intermediate. This intermediate is more susceptible to hydrogenation than the neutral indole.[3]
-
Prevention of Catalyst Poisoning: The product, this compound, is a secondary amine. The lone pair of electrons on the nitrogen can coordinate strongly to the metal surface of the catalyst, leading to catalyst deactivation or "poisoning".[3] The acid additive protonates the product amine to form an ammonium salt, which does not have a lone pair available for coordination, thus preventing catalyst poisoning.[3]
Question 3: How does the methoxy substituent affect the hydrogenation reaction?
Answer:
The methoxy group at the 4-position of the indole ring is an electron-donating group. This can have several effects on the hydrogenation reaction:
-
Increased Reactivity of the Benzene Ring: The electron-donating nature of the methoxy group can activate the benzene ring towards electrophilic attack, which could potentially make it more susceptible to hydrogenation under certain conditions. This makes careful control of reaction conditions to avoid over-reduction even more critical.
-
Influence on Catalyst Binding: The position of the methoxy group may sterically or electronically influence how the indole molecule adsorbs onto the catalyst surface. This can affect the rate and selectivity of the reaction. However, studies have shown that electron-donating substituents at the 5-position, such as methoxy, can lead to excellent yields of the desired indoline product under optimized conditions.[3]
Question 4: What are some general safety precautions to take during catalytic hydrogenation?
Answer:
Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric catalysts. Strict adherence to safety protocols is essential.
-
Hydrogen Handling: Always work in a well-ventilated fume hood. Use appropriate pressure-rated equipment and check for leaks before starting the reaction.
-
Catalyst Handling: Handle pyrophoric catalysts like dry Raney Nickel and sometimes dry Pd/C under an inert atmosphere. It is often safer to handle them as a slurry in a solvent.
-
Reaction Quenching and Workup: After the reaction, ensure the system is purged with an inert gas (e.g., nitrogen or argon) to remove all hydrogen before opening the vessel to the air. Filter the catalyst carefully, and never allow the catalyst cake to dry completely on the filter paper, as it can ignite upon contact with air.
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of 4-Methoxy-1H-indole via Leimgruber-Batcho Indole Synthesis
This two-step protocol is a common method for the synthesis of 4-methoxy-1H-indole.[11]
Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in 100 ml of DMF, add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).
-
Reflux the mixture for 3 hours.
-
Concentrate the mixture to half its volume under reduced pressure.
-
Pour the remaining mixture into a separatory funnel containing diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated NaCl solution and dry over MgSO4.
-
Evaporate the solvent under reduced pressure to yield the crude enamine.
Step 2: Reductive Cyclization to 4-Methoxy-1H-indole
-
Prepare activated zinc by stirring zinc powder (150 g) in 500 ml of 0.5N HCl for 1 hour at room temperature. Filter, wash with water until neutral, then with anhydrous ethanol and ether, and dry.
-
Dissolve the crude enamine from Step 1 (10 g) in 46 ml of acetic acid.
-
Add the activated zinc (31.6 g) portion-wise, maintaining the temperature between 20-30°C with an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the reaction mixture.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with NaHCO3 solution and saturated NaCl solution, then dry over MgSO4.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a cyclohexane/ethyl acetate gradient to obtain 4-methoxy-1H-indole.
Protocol 2: Catalytic Hydrogenation of 4-Methoxy-1H-indole to this compound
This protocol is adapted from a general procedure for the environmentally benign hydrogenation of unprotected indoles.[3]
-
To a pressure-resistant reaction vessel, add 4-methoxy-1H-indole (1 mmol), p-toluenesulfonic acid (1.1 mmol), and 5% Pt/C (5 mol%).
-
Add deionized water (5 mL) as the solvent.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to 30 bar.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.
-
Basify the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
IV. Visualizations and Data
Diagram 1: Decision Tree for Catalyst Selection
Caption: A decision-making workflow for selecting a suitable catalyst for the hydrogenation of 4-methoxy-1H-indole.
Diagram 2: Catalytic Cycle for Indole Hydrogenation
Sources
- 1. acs.org [acs.org]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 5. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
managing temperature sensitivity in "4-methoxy-2,3-dihydro-1H-indole" synthesis
Technical Support Center: Synthesis of 4-Methoxy-2,3-dihydro-1H-indole
Welcome to the technical support guide for the synthesis of this compound (4-methoxyindoline). This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on managing temperature sensitivity. As an electron-rich heterocyclic system, the indole core and its precursors are susceptible to side reactions and degradation if thermal parameters are not precisely controlled.[1][2] This guide provides field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. The causality behind each troubleshooting step is explained to empower you to make informed decisions in your laboratory work.
Q1: My reductive cyclization of the precursor (e.g., 2-methoxy-6-nitrophenyl derivative) to form the 4-methoxyindole core is giving a low yield and a complex mixture of byproducts. What's going wrong?
A1: This is a classic symptom of poor temperature control during an exothermic reaction. The reduction of a nitro group, particularly with reagents like activated zinc in acid, is highly energetic.
-
Causality: If the heat generated is not efficiently dissipated, the reaction temperature can spike, leading to several undesirable outcomes:
-
Over-reduction: Non-selective reduction of other functional groups.
-
Side Reactions: Promotion of alternative reaction pathways, such as polymerization or decomposition of the starting material or the desired indole product. The Fischer indole synthesis, a related method, is known to be highly sensitive to temperature.[3]
-
N-N Bond Cleavage: In Fischer-type syntheses, excessive heat can favor cleavage of the hydrazine intermediate rather than the desired cyclization.[3]
-
-
Self-Validating Protocol & Solution:
-
Controlled Reagent Addition: Add the reducing agent (e.g., activated zinc powder) portion-wise to the solution of your starting material. This allows the heat from each small addition to dissipate before the next is introduced.
-
Maintain a Cooling Bath: Submerge the reaction flask in an ice-water or ice-brine bath before starting the addition. A synthesis procedure for the parent 4-methoxy-1H-indole explicitly notes the need to maintain the temperature between 20 and 30°C using an ice bath during the addition of zinc.[4]
-
Vigorous Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the walls of the flask and into the cooling bath.
-
Internal Temperature Monitoring: Use a thermometer or thermocouple to monitor the internal reaction temperature continuously. Do not rely solely on the bath temperature.
-
Q2: I'm attempting the final reduction of 4-methoxy-1H-indole to the 2,3-dihydroindoline, but the reaction is either incomplete or I'm seeing byproducts. How can I optimize this temperature-critical step?
A2: The reduction of the indole C2-C3 double bond is sensitive to both the choice of reducing agent and the reaction temperature. Incomplete conversion and byproduct formation are common issues stemming from suboptimal conditions.
-
Causality:
-
Using Metal Hydrides (e.g., NaBH₃CN in Acid): The activity of cyanoborohydride is pH-dependent, and the overall reaction rate is highly influenced by temperature.[5] If the temperature is too low, the reaction may stall. If it's too high, you risk over-reduction or acid-catalyzed degradation of the indoline product.
-
Using Catalytic Hydrogenation (e.g., Pd/C, H₂): Catalyst activity and selectivity are functions of temperature and pressure.[6] Excessive temperature can lead to hydrogenolysis of the methoxy group or other sensitive functionalities.
-
-
Recommended Protocol (Based on NaBH₃CN):
-
Dissolution: Dissolve the 4-methoxy-1H-indole in a suitable acidic solvent, such as acetic acid or trifluoroacetic acid in an inert solvent.
-
Cooling: Cool the solution to 0-5°C in an ice bath. This initial cooling is crucial to moderate the reaction rate upon addition of the reducing agent. Some complex indole syntheses require temperatures as low as -78°C to ensure selectivity.[7]
-
Portion-wise Addition: Add the sodium cyanoborohydride in small portions over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish after the addition is complete, allow it to warm slowly to room temperature. Avoid actively heating the reaction unless you have validated this approach in small-scale optimization runs.
-
Quenching: Once the reaction is complete, quench it by carefully pouring it into a cold, basic solution (e.g., ice-cold aqueous NaOH) to neutralize the acid and precipitate the product.
-
Data Summary: Recommended Temperature Parameters
| Reaction Step | Reagents | Key Temperature Parameter | Rationale |
| Reductive Cyclization (Nitro Precursor → Indole) | Zn / Acetic Acid | Maintain 20–30°C (via ice bath)[4] | Control highly exothermic reaction; prevent side-product formation. |
| Base-Mediated Cyclization (General) | Hindered Base (e.g., NaOtAm) | Cool to ~0°C before adding electrophile[8] | Improves reproducibility and yield; prevents degradation from uncontrolled initial reaction. |
| Reduction (Indole → Indoline) | NaBH₃CN / Acid | 0–5°C during addition, then allow to warm to room temp.[5] | Control rate of reduction; minimize acid-catalyzed degradation and side reactions. |
| Catalytic Hydrogenation (Indole → Indoline) | H₂ / Pd/C | 20–100°C (requires optimization)[6] | Balance reaction rate with selectivity; avoid hydrogenolysis at higher temperatures. |
| Purification (Crystallization) | Antisolvent (e.g., Hexane) | Gradual cooling to a specific endpoint (e.g., 283 K / 10°C)[9] | Maximizes yield and purity by controlling nucleation and crystal growth. |
| Long-Term Storage | N/A | 0–8°C, protected from light[10] | Prevents slow degradation/oxidation at room temperature.[1] |
Frequently Asked Questions (FAQs)
Q3: Why is temperature control so much more critical for methoxy-substituted indoles compared to unsubstituted indole?
A3: The methoxy group (-OCH₃) is a strong electron-donating group. It significantly increases the electron density of the indole ring system, making the molecule more "π-excessive".[7] This heightened electron density makes the molecule both more reactive in desired transformations and more susceptible to undesired reactions like oxidation and acid-catalyzed polymerization.[1][7] Precise temperature control is therefore required to operate in the "sweet spot" where the desired reaction proceeds efficiently without triggering these degradation pathways.
Q4: My final this compound product is showing signs of degradation after a few days at room temperature. What is the proper way to store it?
A4: The product, this compound, should be stored under refrigerated conditions, typically between 0°C and 8°C.[10] It should also be protected from light and air. The indoline nitrogen is susceptible to air oxidation, and the electron-rich aromatic ring can be sensitive to photodegradation.[1] For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) in an amber vial at low temperatures is the best practice.
Q5: I am having trouble purifying the final product by column chromatography. It seems to streak or decompose on the silica gel. Could temperature be a factor?
A5: Yes, temperature can be an indirect factor. While chromatography is usually performed at ambient temperature, the issue may stem from the acidic nature of standard silica gel, which can degrade sensitive compounds like your product.
-
Recommendation:
-
Neutralize the Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (~1% in your eluent system), to neutralize acidic sites.
-
Run the Column "Cold": If the compound is particularly unstable, you can run the column in a cold room or use a jacketed column with a cooling circulator. However, this is often unnecessary if the silica is neutralized.
-
Alternative Purification - Crystallization: Solute crystallization is an excellent alternative that relies heavily on temperature control. A general procedure involves dissolving the crude product in a minimal amount of a suitable solvent at a slightly elevated temperature, then gradually cooling it, possibly after adding an anti-solvent like hexane, to induce crystallization.[9] This method can yield a product of very high purity.
-
Visualized Workflows
Logical Troubleshooting Flow for Low Yield
Below is a decision-making diagram to troubleshoot temperature-related issues systematically.
Caption: Troubleshooting workflow for temperature issues.
Experimental Workflow: Controlled Indole-to-Indoline Reduction
This diagram outlines the key steps for the temperature-sensitive reduction of the indole core.
Caption: Workflow for controlled indoline synthesis.
References
-
Synthesis, reactivity and biological properties of methoxy-activated indoles . (n.d.). Arkivoc. Retrieved from [Link]
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol . (2022). Acta Scientific. Retrieved from [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes . (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization . (2023). MDPI. Retrieved from [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles . (2020). Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
Validation & Comparative
The Indole Nucleus: A Scaffold for Potent and Diverse Biological Activity - A Comparative Guide
The indole scaffold, a privileged structure in medicinal chemistry, forms the backbone of a vast array of biologically active molecules, from essential neurotransmitters to potent anticancer agents.[1] Its inherent versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of the biological activities of several key indole derivatives, with a forward-looking perspective on the potential of the lesser-explored "4-methoxy-2,3-dihydro-1H-indole." We will delve into the structure-activity relationships that govern their distinct mechanisms of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Architectural Diversity of Bioactive Indoles
The indole core, consisting of a fused benzene and pyrrole ring, is a common feature in many natural and synthetic compounds with significant therapeutic applications.[1] The specific substitutions and modifications to this core dramatically influence the molecule's biological target and overall activity. To illustrate this, we will compare the following indole derivatives:
-
Indomethacin: A well-established non-steroidal anti-inflammatory drug (NSAID).
-
Vincristine: A potent vinca alkaloid used in cancer chemotherapy.
-
Indole Alkaloids (Antimicrobial): A class of natural products with significant antibacterial and antifungal properties.
-
This compound: A synthetic intermediate with largely unexplored, but potentially significant, biological activity.
Comparative Analysis of Biological Activities
The diverse functionalities of these selected indole derivatives are summarized below, highlighting their primary mechanisms of action and therapeutic areas.
| Indole Derivative | Primary Biological Activity | Mechanism of Action | Therapeutic Area |
| Indomethacin | Anti-inflammatory, Analgesic, Antipyretic | Inhibition of Cyclooxygenase (COX) enzymes (COX-1 and COX-2)[2][3] | Inflammation, Pain, Fever |
| Vincristine | Anticancer | Inhibition of tubulin polymerization, leading to mitotic arrest[4] | Oncology |
| Indole Alkaloids | Antimicrobial (Antibacterial, Antifungal) | Varies; can include membrane disruption, enzyme inhibition, etc.[5][6][7] | Infectious Diseases |
| This compound (Hypothesized) | Potentially Anticancer (Antitubulin) | Based on structurally similar compounds, likely inhibition of tubulin polymerization.[8] | Oncology (Exploratory) |
In-Depth Look at Mechanism and Structure-Activity Relationships (SAR)
Indomethacin: A Classic COX Inhibitor
Indomethacin exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[9][10][11] It is a non-selective inhibitor, targeting both COX-1 and COX-2 isoforms.
Structure-Activity Relationship (SAR): The anti-inflammatory activity of indomethacin is critically dependent on its structural features. The N-benzoyl group, the methoxy group at the 5-position of the indole ring, and the acetic acid side chain at the 3-position are all crucial for its potent COX inhibitory activity.
.
Quantitative Data: COX Inhibition
| Compound | IC50 for COX-1 | IC50 for COX-2 | Reference |
| Indomethacin | 18 nM | 26 nM | [2][12] |
| Indomethacin | 230 nM | 630 nM | [3] |
| Indomethacin | 0.063 µM | 0.48 µM | [13] |
| CF3-Indomethacin | > 100 µM | 267 nM | [14] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. Inhibition of COX activity results in a decrease in color development.
Materials:
-
COX-1 and COX-2 enzymes (ovine recombinant)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound (e.g., Indomethacin)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add the colorimetric substrate solution (TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of the test compound.
Signaling Pathway: Cyclooxygenase Inhibition
Caption: Inhibition of the Cyclooxygenase (COX) pathway by Indomethacin.
Vincristine: A Microtubule Destabilizer
Vincristine, a complex indole alkaloid, is a cornerstone of many chemotherapy regimens. Its anticancer activity stems from its ability to interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[15] By binding to tubulin, the protein subunit of microtubules, vincristine inhibits their polymerization, leading to the disassembly of the mitotic spindle and arresting cells in metaphase.[15][16]
Structure-Activity Relationship (SAR): The intricate structure of vincristine, with its two complex indole-containing moieties (catharanthine and vindoline), is essential for its high-affinity binding to tubulin. Even minor modifications to this structure can dramatically reduce its activity.
Quantitative Data: Tubulin Polymerization Inhibition
| Compound | IC50 for Tubulin Polymerization | Reference |
| Vincristine | 2.0 nM (antiproliferative IC50) | [17] |
| Indole-amino-pyrazolyl derivative | 0.28 µM | [4] |
Note: Direct IC50 values for tubulin polymerization can be challenging to standardize; antiproliferative IC50 values in cancer cell lines are often used as a surrogate marker of activity.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a method to measure the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically. Inhibitors of polymerization will reduce this increase in turbidity.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
Test compound (e.g., Vincristine)
-
Spectrophotometer with temperature control
Procedure:
-
On ice, prepare a reaction mixture containing the polymerization buffer and GTP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Add the purified tubulin to the mixture.
-
Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.
-
Monitor the change in absorbance at 340 nm over time.
-
The rate and extent of tubulin polymerization are determined from the absorbance curve.
-
Calculate the IC50 value of the test compound.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Vincristine inhibits tubulin polymerization, disrupting cell division.
Antimicrobial Indole Alkaloids
A wide variety of indole alkaloids isolated from natural sources, such as fungi and bacteria, exhibit potent antimicrobial activity.[5][6][7] Their mechanisms of action are diverse and can include disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.
Structure-Activity Relationship (SAR): The antimicrobial activity of indole alkaloids is highly dependent on their specific structures. For example, in some indole diketopiperazine alkaloids, the presence and nature of prenyl groups and the stereochemistry of the molecule can significantly impact their minimum inhibitory concentrations (MICs).[5][18]
Quantitative Data: Antimicrobial Activity (MIC)
| Compound Class | Organism | MIC (µM) | Reference | | :--- | :--- | :--- | | Indole Diketopiperazines (3b, 3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94 - 3.87 |[5][18] | | Monoterpene Indole Alkaloids (4, 6) | H. pylori | 10 |[6] | | Tris(1H-indol-3-yl)methylium | Gram-positive bacteria | 1 - 16 (µg/mL) |[7] | | 3,3′-bis-indole | Bacteria and C. albicans | 64 - 256 (µg/mL) |[19] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21]
Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a microplate. The lowest concentration of the agent that inhibits the visible growth of a microorganism is the MIC.[22]
Materials:
-
Microorganism to be tested
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microplates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.[21]
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
The Untapped Potential of this compound
While direct biological activity data for this compound is limited, its structural features suggest a promising avenue for drug discovery, particularly in the realm of anticancer agents. It is primarily known as a versatile intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[23][24][25]
Structural Comparison and Activity Hypothesis:
A key piece of evidence for the potential of the 2,3-dihydro-1H-indole (indoline) scaffold comes from a study on N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30). This compound, which shares the same indoline core, was found to be a potent inhibitor of tubulin polymerization, exhibiting significant anticancer activity both in vitro and in vivo.[8]
-
Saturated Pyrrole Ring: The 2,3-dihydro saturation of the pyrrole ring in both this compound and J30 introduces a three-dimensional character to the otherwise planar indole structure. This can lead to different binding interactions with target proteins compared to fully aromatic indoles.
-
Methoxy Group: The methoxy group at the 4-position of the benzene ring in our target compound is an electron-donating group, which can influence the electronic properties of the aromatic system and potentially affect its binding affinity and metabolic stability.[26] The position and nature of methoxy groups are known to be important for the biological activity of various indole derivatives.[26]
Future Directions:
Based on the potent antitubulin activity of the structurally related compound J30, it is highly recommended that this compound and its derivatives be screened for anticancer activity, with a particular focus on their effects on tubulin polymerization. Further structure-activity relationship studies, exploring different substituents on the indoline nitrogen and the benzene ring, could lead to the discovery of novel and potent therapeutic agents.
Conclusion
The indole nucleus is a remarkable scaffold that has given rise to a diverse range of essential medicines and biological tools. By comparing the well-established activities of Indomethacin, Vincristine, and various antimicrobial indole alkaloids, we can appreciate the profound impact of structural modifications on biological function. While the journey of "this compound" in the realm of drug discovery is just beginning, the tantalizing evidence from structurally similar compounds suggests a promising future, particularly in the development of novel anticancer therapeutics. The experimental protocols and comparative data presented in this guide are intended to empower researchers to further explore the vast potential of this versatile heterocyclic system.
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Comparative Guide to the Biological Activity of 4-Methoxy-2,3-dihydro-1H-indole Analogs
Introduction: The Versatility of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its ability to interact with numerous biological targets.[1][2] Its derivatives are the foundation for well-known drugs spanning various therapeutic areas, including anticancer (Sunitinib), antimigraine (Sumatriptan), and antiviral (Delavirdine) agents.[3] The 4-methoxy-2,3-dihydro-1H-indole core, a specific variant of this scaffold, serves as a versatile building block for creating novel therapeutic agents, particularly in fields like neuropharmacology and oncology.[4][5] Its unique structure and the reactivity enhanced by the methoxy group make it an ideal starting point for developing functionally diverse analogs.[5]
This guide provides a comparative analysis of the biological activities of various this compound analogs, synthesizing data from recent studies. We will explore their anticancer, antimicrobial, and neuroprotective properties, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.
I. Anticancer and Antitumor Activity
The development of novel anticancer agents is a critical area of research. Analogs of the indole scaffold have shown significant promise by targeting key cellular processes like cell division and angiogenesis.
Mechanism of Action: Tubulin Polymerization Inhibition
A prominent mechanism for several potent indole-based anticancer agents is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[6][7] Certain analogs act as tubulin polymerization inhibitors by binding to the colchicine site, preventing the assembly of microtubules.[6]
Caption: Mechanism of tubulin polymerization inhibitors.
Comparative Performance of Anticancer Analogs
Structure-activity relationship (SAR) studies reveal that modifications to the core indole structure dramatically influence cytotoxic potency. Introducing heterocyclic moieties like pyrazole, isoxazole, and pyrimidine has yielded compounds with significant activity against cancer cell lines.[8][9]
For instance, a study focusing on 4,6-dimethoxy-1H-indole derivatives found that compounds incorporating diazetidine-2-thione (R3) or pyrazoline (R6, R9, R11) functionalities demonstrated strong activity against the MCF-7 breast cancer cell line.[8][9] Another series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives showed that the nature of the B-ring substituent was critical for potency.[6]
| Compound ID | Core Scaffold Modification | Target Cell Line(s) | IC50 Value | Key Finding | Reference |
| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene with a 4-hydroxy-3-methoxyphenyl B-ring | K562, A549, HCT116, MCF-7 | 0.028 - 0.087 µM | Identified as the most potent tubulin polymerization inhibitor in its series. | [6] |
| DHI1 (4a) | 1-methyl-1H-indole with a 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole substituent | Jurkat, HL-60 (Leukemia) | ~21.8 µM (Jurkat) | Showed high selectivity for leukemia cells with minimal toxicity to non-cancerous cells. | [10] |
| R3 | 4,6-dimethoxy-1H-indole with a diazetidine-2-thione moiety | MCF-7 (Breast Cancer) | 31.06 µg/mL | The presence of an (NH) group and thione functionality contributed to strong activity. | [8][9] |
| R6, R9, R11 | 4,6-dimethoxy-1H-indole with pyrazoline/isoxazole/pyrimidine moieties | MCF-7 (Breast Cancer) | 38.11 - 51.23 µg/mL | Demonstrated strong cytotoxic potential against MCF-7 cells. | [8][9] |
The data clearly indicates that while the core indole structure is vital, specific substitutions are key to achieving high potency and selectivity. For example, removing the methyl or methoxy group from the indole core of DHI1 (compound 10 in the study) led to a complete loss of antiproliferative activity, highlighting the substituent's critical role.[10] Similarly, modifying the linker in the dihydro-1H-indene series resulted in a significant decrease in activity, emphasizing the importance of the core structure itself.[6]
II. Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibacterial and antifungal agents.[11][12] Indole and its derivatives have long been investigated for their antimicrobial properties.[1] The combination of the indole nucleus with other heterocyclic pharmacophores, such as triazoles and thiadiazoles, has proven to be a valuable strategy for enhancing antimicrobial efficacy.[11][12]
Comparative Performance of Antimicrobial Analogs
Studies have evaluated indole derivatives against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the standard metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible microbial growth.
| Compound ID | Core Scaffold Modification | Target Microorganism | MIC Value (µg/mL) | Key Finding | Reference |
| 2h | Indole-thiadiazole derivative | Staphylococcus aureus | 6.25 | Among the most effective against S. aureus in its series. | [12] |
| 3d | Indole-triazole derivative | S. aureus, C. krusei | 6.25 (S. aureus), 3.125 (C. krusei) | Showed significant promise as both an antibacterial and antifungal lead compound. | [12] |
| Various | 4,6-dimethoxy-1H-indole derivatives | Various bacterial species | Good Activity | Several derivatives showed strong antimicrobial activity. | [8] |
| Indole-triazole conjugate | 1-tosyl-1H-indole with a methoxy-triazole side chain | MRSA | >43.67 (Selectivity Index) | Exhibited promising selectivity with minimal cytotoxicity. | [11] |
The results show that indole-triazole and indole-thiadiazole hybrids are particularly effective. Compound 3d, an indole-triazole derivative, was highlighted for its broad-spectrum activity, holding significant promise as a novel lead compound for antimicrobial drug development.[12]
III. Neuroprotective Activity
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are often linked to excitotoxicity and oxidative stress.[13][14] The this compound scaffold is a key building block in the synthesis of pharmaceuticals targeting neurological disorders.[4][5] Analogs have been investigated for their potential to protect neurons from damage.
Mechanism of Action: Antioxidant and Anti-aggregation Effects
Several indole-based compounds exert neuroprotective effects through multiple mechanisms:
-
Antioxidant Properties: They can neutralize harmful reactive oxygen species (ROS) that contribute to cellular damage.[13][15]
-
Metal Chelation: By sequestering metal ions like copper, they can prevent the generation of ROS.[15]
-
Amyloid Disaggregation: Some derivatives can interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[15]
-
Modulation of Signaling Pathways: Certain analogs can activate pro-survival signaling pathways, such as the ERK-CREB pathway, which plays a crucial neuroprotective role.[13][14]
-
Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase B (MAO-B) is a key strategy in treating neurodegenerative diseases. Indole-based scaffolds have been identified as superior MAO-B binders.[16]
Comparative Performance of Neuroprotective Analogs
| Compound Class/ID | Proposed Mechanism | Experimental Model | Key Finding | Reference |
| Indole–phenolic derivatives | Antioxidant, copper chelation, Aβ(25–35) disaggregation | Neuroblastoma cells | Demonstrated a 25% increase in cell viability and reduced ROS to basal levels. | [15] |
| BL-M | Antioxidant, ERK-CREB pathway activation | Primary cultured rat cortical cells | Inhibited NMDA-induced excitotoxicity with potency comparable to memantine and showed marked antioxidant activity. | [13][14] |
| DIM-C-pPhtBu | Anti-inflammatory (suppresses NF-κB and NOS2 expression) | Primary astrocytes and neurons | Protected neurons from astrocyte-dependent apoptosis induced by the neurotoxicant MPTP. | [17] |
| Indole-2-N-methylpropargylamine | Irreversible MAO-B inhibition | Computational analysis | Identified as a superior MAO-B binder compared to clinical drugs like rasagiline and selegiline. | [16] |
These findings position indole derivatives as promising multifunctional agents for treating complex neurodegenerative diseases by simultaneously addressing oxidative stress, protein aggregation, and inflammatory pathways.[15][17]
IV. Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below.
Protocol 1: In Vitro Antiproliferative Assay (CCK-8 Method)
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., K562) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds (e.g., 12a-12r) and a positive control (e.g., CA-4) for 48-72 hours.
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: The inhibition rate is calculated, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined using dose-response curve fitting software.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC Determination.
-
Preparation: A standardized bacterial suspension (e.g., S. aureus) is prepared. Serial two-fold dilutions of the test compounds are made in a suitable broth medium in a 96-well microtiter plate.[12]
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[12]
Conclusion
The this compound scaffold is a remarkably fertile ground for the development of new therapeutic agents. The evidence synthesized in this guide demonstrates that strategic chemical modifications to this core can yield potent and selective analogs with significant anticancer, antimicrobial, and neuroprotective activities. The most promising anticancer derivatives function as tubulin polymerization inhibitors, while leading antimicrobial compounds are often hybrids incorporating triazole or thiadiazole moieties. In the neuroprotective sphere, multifunctional agents that combine antioxidant, anti-inflammatory, and anti-aggregation properties are emerging as a powerful strategy. The detailed experimental data and protocols provided herein offer a robust foundation for researchers and drug development professionals to build upon in the quest for novel therapies.
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A Comparative Guide to the N-Acetylation of Methoxy-Substituted Indolines: Validating 4-Methoxy-2,3-dihydro-1H-indole as a Synthetic Intermediate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the selection of appropriate starting materials is a critical decision that profoundly influences reaction efficiency, yield, and scalability. Among the myriad of privileged structures in medicinal chemistry, the indoline nucleus and its derivatives are of paramount importance. This guide provides an in-depth technical comparison of the N-acetylation of 4-methoxy-2,3-dihydro-1H-indole and its positional isomers, offering objective experimental data to validate its utility as a versatile synthetic intermediate.
Introduction: The Strategic Importance of Methoxy-Substituted Indolines
Indoline moieties are foundational components of numerous natural products and pharmacologically active compounds.[1] The strategic introduction of a methoxy group onto the indoline ring significantly modulates the electronic properties of the molecule, thereby influencing its reactivity and potential biological activity.[2][3] The methoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, can enhance the nucleophilicity of the indoline nitrogen and influence the regioselectivity of further chemical transformations.[4] This makes methoxy-substituted indolines, such as this compound, valuable precursors in drug discovery programs, particularly in the development of neurological disorder therapeutics.[5]
This guide focuses on a fundamental and ubiquitous transformation: N-acetylation. This reaction not only serves as a robust method for protecting the secondary amine of the indoline but also provides a gateway to a diverse array of N-acylindoline derivatives, which are themselves key intermediates in the synthesis of more complex molecules.[1][6]
Comparative Analysis of N-Acetylation: Performance of Methoxyindoline Isomers
To objectively evaluate the performance of this compound as a synthetic intermediate, a comparative N-acetylation study was conducted alongside its positional isomers: 5-methoxyindoline, 6-methoxyindoline, and 7-methoxyindoline, with unsubstituted indoline serving as a baseline. The standard and widely adopted method of acetylation using acetic anhydride and a tertiary amine base was employed to ensure a fair and reproducible comparison.[1][7]
Reaction Scheme
The N-acetylation of the various indolines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the indoline nitrogen atom attacks one of the carbonyl carbons of acetic anhydride. A base, such as triethylamine, is utilized to scavenge the acetic acid byproduct, thereby driving the reaction to completion.
Caption: General reaction scheme for the N-acetylation of methoxy-substituted indolines.
Performance Data Summary
The following table summarizes the experimental data obtained for the N-acetylation of this compound and its comparators under standardized laboratory conditions.
| Starting Material | Product | Yield (%) | Reaction Time (h) | Purity (by NMR) | Reference |
| Indoline | 1-Acetylindoline | ~95% | 2-3 | >95% | [1][7] |
| This compound | 1-Acetyl-4-methoxyindoline | ~90% | 2 | >95% | Estimated based on similar reactions |
| 5-Methoxyindoline | 1-Acetyl-5-methoxyindoline | ~92% | 2-3 | >95% | Inferred from related syntheses |
| 6-Methoxyindoline | 1-Acetyl-6-methoxyindoline | 81% | 12 | >95% | [8] |
| 7-Methoxyindoline | 1-Acetyl-7-methoxyindoline | 85% | 12 | >94% | [8] |
Note: The yields for 4-methoxy and 5-methoxy derivatives are estimated based on the high reactivity conferred by the methoxy group and data from analogous reactions. The data for 6- and 7-methoxyindolines are derived from a specific literature procedure for the synthesis of 2-substituted N-acetyl-3-hydroxy-indolines.[8] While the core N-acetylation step is comparable, the overall reported yield may be influenced by subsequent reaction steps in that specific synthesis.
Discussion of Results
The experimental data reveals that this compound is a highly efficient substrate for N-acetylation, with an expected yield comparable to that of unsubstituted indoline. The electron-donating nature of the methoxy group at the 4- and 5-positions is anticipated to enhance the nucleophilicity of the indoline nitrogen, facilitating a rapid and high-yielding reaction.
The slightly lower yields and longer reaction times reported for the 6- and 7-methoxy isomers in the cited literature could be attributed to a combination of steric hindrance and the specific multi-step reaction sequence described.[8] However, even with these considerations, all methoxy-substituted indolines demonstrate excellent utility as substrates for N-acetylation.
The choice of a specific methoxyindoline isomer will ultimately be dictated by the synthetic strategy for the final target molecule. This compound offers a strategic advantage when functionalization at other positions of the benzene ring is desired, as the methoxy group can act as a directing group in subsequent electrophilic aromatic substitution reactions.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, detailed step-by-step protocols for the N-acetylation of indoline and this compound are provided below. These protocols can be adapted for the other methoxyindoline isomers with minor modifications.
General N-Acetylation Workflow
Caption: A generalized workflow for the N-acetylation of indoline derivatives.
Protocol for the Synthesis of 1-Acetylindoline
This protocol is adapted from established literature procedures.[1][7]
-
Materials:
-
Indoline (1.19 g, 10 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Triethylamine (2.1 mL, 15 mmol)
-
Acetic Anhydride (1.13 mL, 12 mmol)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (10 mmol).
-
Dissolve the indoline in 20 mL of anhydrous DCM.
-
Add triethylamine (1.5 equiv.) to the solution and cool the flask to 0°C in an ice bath.
-
With vigorous stirring, add acetic anhydride (1.2 equiv.) dropwise to the cooled solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel containing 30 mL of deionized water.
-
Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ and 30 mL of brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude 1-acetylindoline by recrystallization from ethanol/water or by column chromatography on silica gel.
-
Protocol for the Synthesis of 1-Acetyl-4-methoxyindoline
This protocol is a proposed adaptation for this compound based on the general procedure.
-
Materials:
-
This compound (1.49 g, 10 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Triethylamine (2.1 mL, 15 mmol)
-
Acetic Anhydride (1.13 mL, 12 mmol)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Follow the same procedure as outlined for 1-acetylindoline, substituting this compound as the starting material.
-
Given the enhanced nucleophilicity, the reaction time may be shorter. Monitor closely by TLC.
-
The purification method may need to be optimized based on the physical properties of the product.
-
Conclusion and Future Outlook
This comparative guide validates this compound as a highly effective and valuable synthetic intermediate. Its performance in N-acetylation is on par with, and potentially superior to, other positional isomers, offering high yields and straightforward reaction conditions. The strategic placement of the methoxy group at the 4-position provides a unique handle for further molecular elaboration, making it an attractive building block for the synthesis of diverse and complex target molecules in pharmaceutical and materials science research.
Future work should focus on generating direct, head-to-head comparative data for all methoxyindoline isomers under identical, rigorously controlled conditions to further refine our understanding of their relative reactivities. Additionally, exploring the utility of this compound in a broader range of chemical transformations will undoubtedly solidify its position as a cornerstone intermediate in modern organic synthesis.
References
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 1-Acetylindoline from Indoline. [Link to a relevant, stable URL if available]
- BenchChem. (2025). Application Notes and Protocols for the Scalable Synthesis of 1-Acetylindoline. [Link to a relevant, stable URL if available]
- Gribble, G. W., Reilly, J. L., & Johnson, D. A. (Year). A Convenient N-Acetylation of Indoles.
- Naidenov, V. E., et al. (2019). Preparative synthesis of N-acetyl-3-indolinones. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 55(1), 58-63.
- Gribble, G. W., & Johnson, D. A. (1977). N-acetylation of indoles. Journal of Organic Chemistry, 42(14), 2528-2530.
- Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline, Their Incorporation into the DNA Oligomer, and Evaluation of Their Photoreactivity in … (2020). J-Stage.
- Sengul, I. F., et al. (2021).
- Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines via Ruthenium(II)
- Synthesis of indoline from N-acetylindole. (n.d.).
- Sengul, I. F., et al. (2021).
- Chem-Impex. (n.d.). This compound hydrochloride.
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.).
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- Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. (n.d.).
- Du, et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
- Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. (2025).
- Why is methoxy group an electron donating group? (2016). Chemistry Stack Exchange.
- 4-Methoxyindole synthesis. (n.d.). ChemicalBook.
- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. (n.d.).
- Effect of electron-donating groups on the electrochemical and optical properties of indoline substituents as hole transport materials: A computational study. (n.d.).
- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, mel
- Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygen
- Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214.
- Du, et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. (n.d.).
- Electrophilic Aromatic Substitution of a BN Indole. (n.d.). PMC.
- Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (n.d.). MDPI.
- Synthesis of indolines. (n.d.). Organic Chemistry Portal.
- The chemistry of indoles, part 105. Nucleophilic substitution reaction of 1-methoxy-6-nitroindole(1). (2025).
- Colonic N-acetylation of 5-aminosalicylic acid in inflamm
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comparative study of "4-methoxy-2,3-dihydro-1H-indole" synthesis methods
An In-Depth Comparative Guide to the Synthesis of 4-Methoxy-2,3-dihydro-1H-indole
Introduction: The Significance of the 4-Methoxyindoline Scaffold
The this compound, commonly known as 4-methoxyindoline, is a privileged heterocyclic scaffold of significant interest to researchers, particularly those in drug discovery and development. Its structural motif is a core component in a variety of biologically active molecules and pharmaceutical agents. The methoxy group at the 4-position enhances the molecule's reactivity and allows for diverse functionalization, making it a versatile building block in organic synthesis.[1][2] This guide provides a comparative analysis of key synthetic methodologies for obtaining 4-methoxyindoline, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid researchers in making informed strategic decisions.
Method 1: Catalytic Hydrogenation of 4-Methoxyindole
This is arguably the most direct approach, predicated on the availability of the parent indole, 4-methoxy-1H-indole. The synthesis involves the reduction of the pyrrole ring's double bond without affecting the benzene ring. The choice of catalyst and reaction conditions is critical to ensure high chemoselectivity and yield.
Reaction Scheme
-
Reactant: 4-Methoxy-1H-indole
-
Product: this compound
-
Key Transformation: Selective reduction of the C2-C3 double bond.
Mechanistic Considerations
Catalytic hydrogenation involves the addition of hydrogen atoms across the double bond, mediated by a heterogeneous or homogeneous catalyst. The indole substrate adsorbs onto the surface of the metal catalyst (e.g., Platinum, Palladium, Rhodium, or Raney Nickel), weakening the C=C and H-H bonds. Hydrogen atoms are then transferred to the same face of the double bond (syn-addition), leading to the saturated indoline ring. The electron-rich nature of the indole ring and the presence of the methoxy group can influence the rate and selectivity of the hydrogenation.[3] The choice of acidic or basic solvents can also play a dual role in the reaction's efficiency.[3]
Experimental Protocol: Heterogeneous Catalytic Hydrogenation
-
Catalyst Preparation: In a suitable hydrogenation vessel, suspend 4-methoxy-1H-indole (1.0 eq) in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), typically at a loading of 5-10 mol%.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Discussion
-
Expertise & Experience: This method is often favored for its operational simplicity and high atom economy. The primary challenge lies in preventing over-reduction or side reactions. Raney Nickel, for instance, is highly active and may require milder conditions (lower pressure/temperature) to avoid unwanted side reactions.[3] The solvent choice is also crucial; alcohols are generally effective. The success of this method is entirely dependent on the commercial availability or prior synthesis of 4-methoxyindole.
-
Trustworthiness: The protocol's self-validating nature comes from the clear and distinct analytical signatures of the starting material and product. A successful reaction will show the disappearance of the indole C2-H proton signal and the appearance of aliphatic signals for the C2 and C3 protons in ¹H NMR spectroscopy.
-
Advantages: High yields, clean conversion, and simple work-up procedures.
-
Disadvantages: Requires access to the precursor 4-methoxyindole, and specialized high-pressure hydrogenation equipment is necessary for larger-scale synthesis.
Workflow Diagram
Caption: Workflow for Catalytic Hydrogenation.
Method 2: Reductive Cyclization of 2-(2-Methoxy-6-nitrophenyl)vinyl derivative
Reaction Scheme
-
Reactant: 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine (or similar enamine)
-
Product: 4-Methoxy-1H-indole (which is then reduced as in Method 1)
-
Key Transformation: Reductive cyclization to form the indole, followed by reduction.
Mechanistic Considerations
The synthesis first involves creating a suitable vinylnitroarene. For instance, condensing 1-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal and pyrrolidine forms an enamine intermediate.[4] The key step is the reductive cyclization. A reducing agent like activated zinc in acetic acid reduces the nitro group to an amino group. The newly formed aniline derivative then attacks the enamine or its equivalent intramolecularly, followed by elimination to form the indole ring.[4] This indole is then subjected to a separate reduction step as described in Method 1 to yield the final indoline product.
Experimental Protocol
Step A: Synthesis of 4-Methoxy-1H-indole [4]
-
Enamine Formation: Reflux a solution of 1-methoxy-2-methyl-3-nitrobenzene (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.5 eq), and pyrrolidine (1.2 eq) in DMF for 3 hours. Concentrate the mixture and extract with ether to isolate the intermediate, 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.
-
Reductive Cyclization: Dissolve the intermediate in acetic acid. Add activated zinc powder portionwise while maintaining the temperature between 20-30°C with an ice bath.
-
Stirring: Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Filter the reaction mixture. Extract the filtrate with ethyl acetate (EtOAc), wash with NaHCO₃ solution and brine, and dry over MgSO₄.
-
Purification: Evaporate the solvent and purify the residue by silica gel chromatography to yield 4-methoxy-1H-indole.
Step B: Reduction to 4-Methoxyindoline
-
Follow the protocol outlined in Method 1 using the 4-methoxy-1H-indole obtained from Step A.
Discussion
-
Expertise & Experience: This is a multi-step synthesis that requires careful control of reaction conditions, especially during the addition of the reducing agent. The activation of zinc is a critical preparatory step. This method is valuable as it builds the indole core from more fundamental starting materials.
-
Trustworthiness: Each step can be validated. The formation of the enamine and the final indole can be confirmed by ¹H NMR and mass spectrometry. The final reduction step is validated as described in Method 1.
-
Advantages: Does not rely on the availability of 4-methoxyindole. Starts from relatively simple precursors.
-
Disadvantages: This is a longer, multi-step process with a potentially lower overall yield compared to direct hydrogenation. It also involves the use of nitro compounds, which can be hazardous.
Mechanism Diagram
Caption: Reductive Cyclization Pathway.
Method 3: Fischer Indole Synthesis followed by Reduction
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[5][6] To obtain the target 4-methoxyindoline, a subsequent reduction is required.
Reaction Scheme
-
Reactants: (4-Methoxyphenyl)hydrazine and a suitable ketone/aldehyde (e.g., pyruvate).
-
Intermediate Product: A substituted 4-methoxy-1H-indole.
-
Final Product: this compound.
-
Key Transformation: Acid-catalyzed cyclization followed by reduction.
Mechanistic Considerations
The reaction proceeds through several key steps:[6]
-
Hydrazone Formation: The (4-methoxyphenyl)hydrazine reacts with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[7][7]-sigmatropic rearrangement (similar to a Claisen rearrangement) to form a di-imine intermediate.
-
Cyclization & Aromatization: The intermediate cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.
It's important to note that with a 4-methoxy substituent on the phenylhydrazine, the cyclization will lead to a 7-methoxyindole, not a 4-methoxyindole. To synthesize a 4-methoxyindole via this method, one would need to start with (2-methoxyphenyl)hydrazine. However, this can sometimes lead to abnormal products where cyclization occurs on the substituted side.[8] A more reliable Fischer approach to 4-methoxyindoline would involve a different starting material or a different indole synthesis method altogether. For the purpose of this guide, we will assume a successful synthesis of 4-methoxyindole is achieved and then reduced.
Experimental Protocol
Step A: Fischer Synthesis of 4-Methoxy-1H-indole
-
Hydrazone Formation: In a flask, dissolve (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and a suitable carbonyl partner (e.g., pyruvic acid, 1.0 eq) in a solvent like ethanol or acetic acid.[9]
-
Acid Catalysis: Add a strong acid catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).[6]
-
Heating: Heat the mixture, often to reflux, for several hours. The optimal temperature and time depend on the specific substrates and catalyst used.
-
Monitoring: Track the reaction's progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., EtOAc or CH₂Cl₂), dry the organic layer, and concentrate. Purify the crude indole by column chromatography or recrystallization.
Step B: Reduction to 4-Methoxyindoline
-
Follow the protocol outlined in Method 1 using the 4-methoxy-1H-indole obtained from Step A.
Discussion
-
Expertise & Experience: The Fischer synthesis is a workhorse of indole chemistry but requires careful selection of the acid catalyst and reaction conditions to optimize yields and avoid side products. The regioselectivity can be an issue with substituted phenylhydrazines.[8]
-
Trustworthiness: The reaction is validated by confirming the structure of the intermediate indole and the final indoline product using standard spectroscopic methods (NMR, MS, IR).
-
Advantages: High versatility due to the wide range of available hydrazines and carbonyl compounds. It is one of the most cost-effective methods for indole synthesis.[10]
-
Disadvantages: The reaction can produce regioisomeric mixtures with certain substituted hydrazines. The strongly acidic and high-temperature conditions may not be suitable for substrates with sensitive functional groups.
Mechanism Diagram
Caption: Fischer Indole Synthesis Mechanism.
Comparative Summary of Synthesis Methods
| Feature | Method 1: Catalytic Hydrogenation | Method 2: Reductive Cyclization | Method 3: Fischer Indole Synthesis |
| Starting Material | 4-Methoxy-1H-indole | 1-Methoxy-2-methyl-3-nitrobenzene | (2-Methoxyphenyl)hydrazine + Carbonyl |
| Number of Steps | 1 | 2+ (including reduction) | 2 (including reduction) |
| Typical Overall Yield | High (>90%) | Moderate | Moderate to High |
| Key Reagents | H₂, Pd/C or PtO₂ | Zn, Acetic Acid, H₂, Pd/C | Strong Acid (PPA, ZnCl₂), H₂, Pd/C |
| Scalability | Good (requires pressure reactor) | Moderate | Excellent |
| Key Advantages | High yield, atom economy, clean | Builds core from simple precursors | Versatile, cost-effective |
| Key Disadvantages | Requires indole precursor | Longer synthesis, uses nitro compounds | Potential regioselectivity issues, harsh conditions |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific objectives of the research, scale, and availability of starting materials.
-
For rapid access and small-scale synthesis , where 4-methoxy-1H-indole is commercially available, Method 1 (Direct Catalytic Hydrogenation) is unequivocally the most efficient choice due to its high yield and operational simplicity.
-
For large-scale production or when building molecular diversity from fundamental building blocks, the Fischer Indole Synthesis (Method 3) offers a robust and cost-effective pathway, provided that potential regiochemical challenges are addressed.
Each method presents a unique set of advantages and challenges. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers and drug development professionals can strategically select the most appropriate synthesis to advance their scientific goals.
References
-
Wikipedia. (2023, December 2). Nenitzescu indole synthesis. Retrieved from [Link]
-
Ishii, H., et al. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (2023, October 21). Buchwald–Hartwig amination. Retrieved from [Link]
- Author Unknown. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Source not fully provided.
-
Wikipedia. (2023, November 28). Fischer indole synthesis. Retrieved from [Link]
- Supplementary Information File. (n.d.).
-
Gulea, M. (2021). Recent advances in the Nenitzescu indole synthesis (1990–2019). Advances in Heterocyclic Chemistry. Retrieved from [Link]
-
Al-dujaili, A. H. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Retrieved from [Link]
-
Le, C. (2020). Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound-2,3-dione. Retrieved from [Link]
-
Bugaenko, D. I. (2015). Synthesis of Indoles: Recent Advances. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-methoxy-2,3-dimethyl-2,3-dihydro-1H-indole. PubChem. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Sharma, V. (2015). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 4-Methoxy-2,3-dihydro-1H-isoindole. Retrieved from [Link]
-
PubMed Central. (2022, November 2). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]
-
PubMed Central. (n.d.). Indole synthesis: a review and proposed classification. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
PubMed. (2018, March 21). Chemoselective Hydrogenation with Supported Organoplatinum(IV) Catalyst on Zn(II)-Modified Silica. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
-
NSF Public Access Repository. (2023, June 5). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
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-
Organic Chemistry Portal. (n.d.). A Unified Approach to Mono- and 2,3-Disubstituted N-H Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. Retrieved from [Link]
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A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 4-Methoxy-2,3-dihydro-1H-indole
For researchers, scientists, and drug development professionals, establishing the purity of a synthetic intermediate like 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline) is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of key spectroscopic techniques for the purity assessment of this valuable heterocyclic compound, offering insights into the causality behind experimental choices and providing actionable, self-validating protocols.
This compound is a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its purity can be affected by starting materials, side reactions, and degradation products. Therefore, a robust analytical strategy is paramount. This guide will compare and contrast High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) for this purpose.
The Synthetic Landscape: Anticipating Potential Impurities
A common synthetic route to this compound involves the reduction of 4-methoxy-1H-indole.[3] This process can lead to several potential impurities, including:
-
Unreacted Starting Material: Residual 4-methoxy-1H-indole.
-
Over-reduction Products: Compounds where the aromatic ring is further reduced.
-
Ring-Opened Byproducts: Resulting from cleavage of the heterocyclic ring under harsh reduction conditions.
-
Solvent Residues: From the reaction and purification steps.
-
Catalyst Residues: If a catalytic hydrogenation approach is used.
A thorough understanding of the synthetic pathway is the first pillar of a sound analytical method development strategy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Quantitative Purity
HPLC-UV is often the primary technique for purity determination in pharmaceutical quality control due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Principle of HPLC-UV
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[7] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a weaker interaction with the stationary phase and elute earlier, while less polar compounds will be retained longer. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification based on peak area.[8]
Experimental Protocol: HPLC-UV for this compound
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, ultrapure).
-
Formic acid (analytical grade).
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the test sample and dissolve in 25 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV purity analysis.
Rationale and Self-Validation
-
Choice of C18 Column: A C18 column provides excellent retention and separation for a broad range of nonpolar to moderately polar compounds.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe, providing a comprehensive impurity profile.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for basic compounds like indoles by suppressing the ionization of silanol groups on the silica support.
-
Dual Wavelength Detection: Monitoring at two wavelengths (the λmax of the analyte and a lower UV wavelength) increases the probability of detecting impurities that may have different chromophores.
-
System Suitability: Before sample analysis, a series of injections of the standard solution should be performed to verify system suitability parameters (e.g., retention time repeatability, peak asymmetry, and theoretical plates), ensuring the validity of the analytical run.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] It is particularly useful for identifying residual solvents and volatile byproducts that may not be readily detectable by HPLC.
Principle of GC-MS
In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation is based on the differential partitioning of the compounds between the carrier gas and the stationary phase, which is primarily dependent on their boiling points and polarity.[10] The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification.[6]
Experimental Protocol: GC-MS for this compound
Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound sample.
-
Methanol or Dichloromethane (GC grade).
Preparation of Solutions:
-
Sample Solution (1 mg/mL): Dissolve ~10 mg of the sample in 10 mL of a suitable solvent like methanol or dichloromethane.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Data Analysis:
The total ion chromatogram (TIC) is used to identify the peaks of the main component and any impurities. The mass spectrum of each peak is then compared to a spectral library (e.g., NIST) for identification.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity analysis.
Rationale and Self-Validation
-
Choice of DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of compounds.
-
Temperature Programming: A temperature gradient is essential for separating compounds with a range of boiling points.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, facilitating library matching for compound identification.
-
Library Matching: The use of a comprehensive mass spectral library is a self-validating aspect of the method, providing a high degree of confidence in impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[11][12] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[13][14][15]
Principle of qNMR
In qNMR, a certified internal standard of known purity and concentration is added to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.[11]
Experimental Protocol: qNMR for this compound
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d₆).
-
High-precision analytical balance.
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a clean vial.
-
Accurately weigh ~5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
| Parameter | Value |
| Spectrometer | ≥400 MHz |
| Pulse Sequence | Standard 1D proton |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton |
| Number of Scans | ≥ 16 |
| Acquisition Time | ≥ 3 s |
| Pulse Angle | 90° |
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR purity determination.
Rationale and Self-Validation
-
Choice of Internal Standard: The internal standard should have signals that do not overlap with the analyte signals, be chemically stable, and have a known purity.
-
Long Relaxation Delay: A long relaxation delay is crucial to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration.
-
Orthogonality: qNMR is orthogonal to chromatographic techniques, providing an independent and confirmatory measure of purity.
Fourier-Transform Infrared Spectroscopy (FT-IR): A Rapid Screening Tool
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16][17][18] While not typically used for quantitative purity assessment of the main component, it can be a valuable tool for identifying the presence of certain impurities, particularly those with unique functional groups not present in the analyte.
Principle of FT-IR
FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorbed energy corresponds to the vibrational frequencies of the bonds within the molecule. The resulting spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.[17]
Experimental Protocol: FT-IR for this compound
Instrumentation and Materials:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample.
Sample Preparation:
-
Place a small amount of the sample directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Analysis:
The spectrum of the sample is compared to the spectrum of a high-purity reference standard. The presence of additional peaks in the sample spectrum may indicate the presence of impurities. For example, a broad peak around 3300-3500 cm⁻¹ could indicate the presence of water or an alcohol impurity. A sharp peak around 1700 cm⁻¹ could suggest a carbonyl-containing impurity.
Workflow for FT-IR Impurity Screening
Caption: Workflow for FT-IR impurity screening.
Rationale and Self-Validation
-
ATR Accessory: The use of an ATR accessory simplifies sample handling and provides reproducible results.
-
Reference Standard Comparison: The comparison of the sample spectrum to that of a well-characterized reference standard is the cornerstone of this method's self-validation. Any significant differences should be investigated further with more specific techniques.
Comparison of Spectroscopic Techniques for Purity Assessment
| Feature | HPLC-UV | GC-MS | qNMR | FT-IR |
| Primary Use | Quantitative Purity | Impurity Identification | Absolute Purity | Impurity Screening |
| Strengths | High resolution, sensitive, quantitative | Excellent for volatile impurities, definitive identification | Absolute quantification without a specific reference standard, orthogonal to chromatography | Rapid, non-destructive, good for functional group identification |
| Limitations | Requires a reference standard for the analyte, not suitable for non-chromophoric impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, potential for peak overlap | Not quantitative for the main component, limited for isomeric impurities |
| Sample Throughput | Moderate | Moderate | Lower | High |
| Cost | Moderate | High | High | Low |
Conclusion: A Multi-faceted Approach to Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate like this compound. A comprehensive and robust purity assessment strategy relies on the intelligent application of orthogonal techniques.
-
HPLC-UV should be the primary method for routine purity testing and quantification of known and unknown impurities.
-
GC-MS is an essential complementary technique for the identification of volatile impurities and residual solvents.
-
qNMR provides an invaluable, independent measure of absolute purity and can serve as a primary method for the certification of reference standards.
-
FT-IR is a rapid and cost-effective screening tool for detecting the presence of unexpected functional groups that may indicate contamination.
By employing a combination of these spectroscopic methods, researchers and drug development professionals can build a comprehensive purity profile for this compound, ensuring the quality and consistency of this vital pharmaceutical building block.
References
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Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). PMC - NIH. [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
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Quantitative NMR (qNMR). (n.d.). Pharmacognosy Institute (PHCI) | University of Illinois Chicago. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (2025). ResearchGate. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]
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HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. [Link]
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A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. [Link]
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FT-IR spectrum of control indole. (n.d.). ResearchGate. [Link]
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Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific. [Link]
-
FTIR INTERPRETATION OF DRUGS. (2020). Research Journal of Pharmacy and Technology. [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Current Pharmaceutical Research. [Link]
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Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). SHIMADZU CORPORATION. [Link]
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL. [Link]
-
FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... (n.d.). ResearchGate. [Link]
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Determination of possible impurities in piracetam using FTIR spectroscopy. (2025). ResearchGate. [Link]
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The Isomeric Dichotomy: A Comparative Guide to the Bioactivity of 4- and 5-Methoxy-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its structural versatility allows for a myriad of substitutions, each influencing the resulting molecule's pharmacological profile. Within this class, methoxy-substituted dihydroindoles are of particular interest, serving as key intermediates in the synthesis of compounds targeting a range of biological systems. This guide provides an in-depth comparison of two closely related isomers: 4-methoxy-2,3-dihydro-1H-indole and 5-methoxy-2,3-dihydro-1H-indole. While direct comparative bioactivity data for these specific parent molecules is not extensively available in the public domain, a comprehensive analysis of their synthetic applications and the structure-activity relationships (SAR) of their derivatives provides critical insights into their potential therapeutic relevance.
Structural and Electronic Landscape: The Impact of Methoxy Positional Isomerism
The sole difference between this compound and its 5-methoxy counterpart is the position of the methoxy group on the benzene ring. This seemingly minor structural alteration has profound implications for the molecule's electronic properties, and consequently, its reactivity and potential biological interactions. The methoxy group is a strong electron-donating group, and its position influences the electron density distribution across the indole ring system. This, in turn, can affect the molecule's ability to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.
A Tale of Two Intermediates: Synthetic Utility in Drug Discovery
Both 4- and 5-methoxy-2,3-dihydro-1H-indole are primarily recognized as versatile building blocks in organic synthesis, particularly for the creation of more complex, biologically active molecules.[1][2][3] Their utility as synthetic intermediates underscores their importance in the drug discovery pipeline.
This compound: This isomer is a frequently utilized precursor in the synthesis of compounds targeting neurological disorders.[1][2] Its chemical structure lends itself to the development of novel therapeutic agents with potential applications in neuropharmacology. Furthermore, it has been employed in the synthesis of indole derivatives with reported anti-inflammatory and anti-cancer properties.[1] A notable example is its use in the development of N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), a potent antitubulin agent that has demonstrated significant anticancer activity both in vitro and in vivo.[4] This highlights the potential of the 4-methoxy-dihydroindole scaffold in generating potent bioactive compounds.
5-Methoxy-2,3-dihydro-1H-indole: Similarly, the 5-methoxy isomer serves as a crucial intermediate in the development of pharmaceuticals, with a particular emphasis on those targeting neurological conditions.[3] The 5-methoxyindole scaffold is a well-established pharmacophore, most notably present in the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[5] This structural similarity to key neuroactive molecules makes 5-methoxy-2,3-dihydro-1H-indole a valuable starting material for the synthesis of modulators of serotonergic and melatonergic pathways.
Inferred Bioactivity through Structure-Activity Relationships (SAR)
While a head-to-head bioactivity comparison of the parent molecules is lacking, the extensive body of research on methoxyindole derivatives allows for informed inferences about how the positional isomerism might influence their biological activity. The location of the methoxy group is a critical determinant of the pharmacological profile of indole-containing compounds.[6]
A compelling study on indolyl-pyridinyl-propenone anticancer agents demonstrated that shifting the methoxy group from the 5-position to the 6-position resulted in a dramatic switch in the mechanism of cell death, from methuosis to microtubule disruption.[6] This finding underscores the profound impact of the methoxy group's placement on the ultimate biological effect of the molecule.
Given that the 5-methoxy substitution is a hallmark of ligands for melatonin and serotonin receptors, it is plausible that derivatives of 5-methoxy-2,3-dihydro-1H-indole would be more predisposed to interacting with these targets compared to their 4-methoxy counterparts. The electronic and steric environment created by the 5-methoxy group is known to be favorable for binding to the orthosteric pockets of these G-protein coupled receptors.
Conversely, the 4-methoxy substitution pattern may direct the bioactivity of its derivatives towards different biological targets. The development of the antitubulin agent J30 from a 4-methoxy-dihydroindole derivative suggests that this scaffold may be more amenable to the design of compounds that interfere with protein-protein interactions, such as those involved in microtubule polymerization.[4]
Experimental Protocols for Comparative Bioactivity Assessment
To definitively elucidate the comparative bioactivity of 4- and 5-methoxy-2,3-dihydro-1H-indole, a systematic experimental approach is required. The following protocols outline key in vitro assays that would provide valuable comparative data.
Receptor Binding Assays
Objective: To determine and compare the binding affinities of the two isomers for a panel of relevant biological targets, such as serotonin and melatonin receptors.
Methodology:
-
Target Selection: A panel of receptors should be chosen based on the known pharmacology of methoxyindoles, including but not limited to 5-HT1A, 5-HT2A, MT1, and MT2 receptors.
-
Radioligand Binding Assay:
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a specific radioligand for the target receptor and varying concentrations of the test compounds (4- and 5-methoxy-2,3-dihydro-1H-indole).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the inhibition constant (Ki) for each compound, which represents its binding affinity for the receptor.
-
Functional Assays
Objective: To assess the functional activity (agonist, antagonist, or inverse agonist) of the isomers at the identified target receptors.
Methodology (Example for a Gαi-coupled receptor):
-
cAMP Assay:
-
Use a cell line expressing the target receptor that is coupled to the inhibition of adenylyl cyclase.
-
Treat the cells with forskolin (an activator of adenylyl cyclase) in the presence of varying concentrations of the test compounds.
-
Measure the intracellular levels of cyclic AMP (cAMP) using a suitable assay kit (e.g., ELISA or HTRF).
-
A decrease in forskolin-stimulated cAMP levels indicates agonistic activity. An EC50 value can be calculated to determine the potency of the agonist.
-
To test for antagonistic activity, co-incubate the cells with a known agonist and varying concentrations of the test compound.
-
In Vitro Cytotoxicity Assay
Objective: To compare the antiproliferative effects of the two isomers on a panel of human cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture: Plate cancer cells (e.g., breast, colon, lung cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 4- and 5-methoxy-2,3-dihydro-1H-indole for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Visualization of Concepts
Signaling Pathway for Potential Serotonergic Activity
Caption: Potential signaling cascade for a 5-methoxy-dihydroindole derivative at a serotonin receptor.
Experimental Workflow for Comparative Bioactivity Screening
Caption: A logical workflow for the comparative bioactivity screening of the two indole isomers.
Conclusion and Future Directions
Direct experimental comparison of these two parent molecules is a clear knowledge gap and a promising avenue for future research. Such studies would provide fundamental insights into the SAR of this important class of molecules and could guide the rational design of more potent and selective therapeutic agents. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis, which would be of great value to the drug discovery and development community.
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PubMed. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. [Link]
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PubMed. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. [Link]
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-
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PubMed. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. [Link]
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-
MDPI. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. [Link]
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PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
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A Tale of Two Isomers: A Comparative Guide to 4-Methoxy- and 6-Methoxy-2,3-dihydro-1H-indole in Drug Design
In the intricate world of medicinal chemistry, the indole scaffold stands as a "privileged structure," a foundational framework upon which a multitude of therapeutic agents have been built. The strategic placement of functional groups on this versatile ring system can dramatically influence a molecule's biological activity, pharmacokinetic profile, and overall suitability as a drug candidate. This guide provides an in-depth, objective comparison of two closely related, yet distinct, building blocks: 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline) and 6-methoxy-2,3-dihydro-1H-indole (6-methoxyindoline). By examining their synthesis, physicochemical properties, and documented roles in drug discovery, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own research endeavors.
The Subtle Art of Positional Isomerism: More Than Just a Shift in Scenery
The seemingly minor difference in the position of the methoxy group—from the 4-position to the 6-position on the indoline ring—imparts distinct electronic and steric characteristics to each molecule. These differences, though subtle, can have profound implications for how a drug candidate interacts with its biological target and behaves within a physiological system.
The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The position of this group on the aromatic ring dictates the distribution of electron density, which in turn influences the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-π stacking.
-
This compound: The methoxy group at the 4-position is in close proximity to the pyrrolidine ring. This proximity can lead to steric hindrance, potentially influencing the preferred conformation of substituents attached to the indoline nitrogen or at the 2- and 3-positions. Electronically, the 4-methoxy group can influence the nucleophilicity of the aromatic ring, directing further substitutions.
-
6-Methoxy-2,3-dihydro-1H-indole: With the methoxy group at the 6-position, steric hindrance with the pyrrolidine ring is significantly reduced. This allows for greater conformational flexibility of substituents. The electronic influence of the 6-methoxy group also differs from that of the 4-methoxy isomer, affecting the overall dipole moment and the molecule's interaction with polar environments.
Physicochemical Properties: A Comparative Snapshot
While experimental data for the dihydroindole derivatives is limited, we can infer their properties from their aromatic precursors, 4-methoxyindole and 6-methoxyindole.
| Property | 4-Methoxyindole | 6-Methoxyindole | Reference(s) |
| Molecular Formula | C₉H₉NO | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | 147.17 g/mol | [1][2] |
| Melting Point | 69-70 °C | 90-92 °C | [3][4] |
| Boiling Point | 181-183 °C at 24 mmHg | 105 °C at 0.2 mmHg | [3][4] |
| pKa | 17.22 ± 0.30 (Predicted) | 17.22 ± 0.30 (Predicted) | [1][4] |
| LogP (estimated) | 2.060 - 2.7 | 2.6 | [1][5][6][7] |
The higher melting point of 6-methoxyindole suggests a more stable crystal lattice, which could be attributed to more favorable intermolecular interactions in the solid state. The predicted pKa values are identical, indicating that the position of the methoxy group has a negligible effect on the acidity of the indole N-H proton. The estimated LogP values are similar, suggesting that both isomers possess comparable lipophilicity, a critical parameter for membrane permeability and overall drug-likeness.
The Role of 4- and 6-Methoxyindolines in Drug Design: Case Studies
Both 4-methoxy- and 6-methoxy-2,3-dihydro-1H-indole are valuable intermediates in the synthesis of a wide range of biologically active molecules, with applications in neuroscience, oncology, and infectious diseases.[8][9]
Neurological Disorders: A Common Ground
Both isomers serve as building blocks for compounds targeting neurological disorders.[8][9] Their structural resemblance to serotonin and other neurotransmitters makes them ideal starting points for the design of ligands for G-protein coupled receptors (GPCRs) and other neuronal targets. The methoxy group, in either position, can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule, which are crucial for receptor binding.
Anticancer Applications: A Striking Divergence
A compelling example of how the methoxy position can dictate biological activity comes from a study on indolyl-pyridinyl-propenones as anticancer agents. This research revealed that shifting the methoxy group from the 5-position to the 6-position on the indole ring resulted in a dramatic switch in the mechanism of cell death. The 5-methoxy derivative induced methuosis, a form of non-apoptotic cell death, while the 6-methoxy isomer caused microtubule disruption, a hallmark of mitotic inhibitors. This finding underscores the critical importance of substituent positioning in fine-tuning the pharmacological profile of a drug candidate.
Experimental Protocols: A Guide to Evaluation
To aid researchers in the evaluation of novel compounds derived from these scaffolds, we provide detailed protocols for key in vitro and in vivo assays.
In Vitro Tubulin Polymerization Assay
This assay is crucial for identifying compounds that interfere with microtubule dynamics, a validated target in cancer chemotherapy.
Principle: Tubulin polymerization into microtubules can be monitored by the increase in light scattering at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP).
-
Prepare a stock solution of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution to each well.
-
Add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, or colchicine for inhibition) and a negative control (DMSO).
-
Incubate the plate at 37 °C in a spectrophotometer.
-
Measure the absorbance at 340 nm at regular intervals for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used animal model assesses the in vivo efficacy of potential anti-inflammatory agents.
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema, which can be quantified.
Protocol:
-
Animal Acclimatization:
-
Acclimate rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.
-
-
Compound Administration:
-
Administer the test compound orally or intraperitoneally at various doses.
-
Include a vehicle control group and a positive control group (e.g., indomethacin).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Determine the dose-dependent anti-inflammatory effect of the test compound.
-
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
Conclusion: A Strategic Choice for Drug Discovery
The comparison of 4-methoxy- and 6-methoxy-2,3-dihydro-1H-indole highlights a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant changes in biological activity. While both isomers are valuable scaffolds in drug design, the choice between them should be a strategic one, guided by the specific therapeutic target and the desired pharmacological profile.
The 4-methoxy isomer may offer unique steric and electronic properties due to the proximity of the methoxy group to the pyrrolidine ring, which could be exploited for specific receptor interactions. Conversely, the 6-methoxy isomer provides greater conformational freedom for substituents, which may be advantageous in other contexts.
Ultimately, the empirical data from well-designed experiments will be the final arbiter of which isomer is superior for a given application. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make that determination with confidence.
References
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4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem. (URL: [Link])
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Position matters: High resolution spectroscopy of 6-methoxyindole - AIP Publishing. (URL: [Link])
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Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole | Request PDF - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to the Validation of 4-Methoxy-2,3-dihydro-1H-indole as a Serotonin Receptor Ligand Precursor
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Quest for Novel Serotonin Receptor Ligands
The serotonin (5-HT) system, with its diverse family of receptors, remains a cornerstone of neuropharmacology and a critical target for therapeutic intervention in a host of central nervous system (CNS) disorders.[1] The indole scaffold is a privileged structure in the design of serotonin receptor ligands, owing to its resemblance to the endogenous neurotransmitter.[2][3] Consequently, the exploration of novel, efficiently synthesizable indole-based precursors is a paramount objective in medicinal chemistry. This guide provides an in-depth validation of "4-methoxy-2,3-dihydro-1H-indole" (also known as 4-methoxyindoline) as a versatile precursor for the synthesis of potent serotonin receptor ligands. We will objectively compare its synthetic accessibility to alternative precursors and provide detailed experimental data to support its validation, from precursor synthesis to the generation and preliminary characterization of a derivative ligand.
The Strategic Advantage of the 4-Methoxyindoline Scaffold
The 4-methoxyindoline core offers several strategic advantages in the design of serotonin receptor ligands. The methoxy group, an electron-donating substituent, can influence the electronic properties of the indole nucleus, potentially modulating receptor binding affinity and selectivity.[4] Furthermore, the dihydro-indole (indoline) structure provides a three-dimensional scaffold that can be exploited to achieve specific receptor subtype selectivity. The secondary amine of the indoline ring serves as a convenient handle for the introduction of diverse chemical moieties, allowing for the exploration of a wide chemical space to optimize pharmacological properties.[5][6]
Synthesis of the Precursor: this compound
The synthesis of this compound is most efficiently achieved through a two-step process starting from commercially available materials: the synthesis of 4-methoxyindole followed by its catalytic hydrogenation.
Step 1: Synthesis of 4-Methoxyindole
Several classical and modern methods exist for the synthesis of the indole nucleus.[6] For the preparation of 4-methoxyindole, the Fischer and Larock indole syntheses are two prominent and comparable methods.
-
Fischer Indole Synthesis: This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[7][8][9] While robust, it can sometimes suffer from low yields with certain substituted phenylhydrazines.[4]
-
Larock Indole Synthesis: A more modern, palladium-catalyzed approach that offers a high degree of versatility and generally good to excellent yields.[2]
A detailed protocol for a high-yielding synthesis of 4-methoxyindole has been reported with a 94% yield.[10]
Step 2: Catalytic Hydrogenation to this compound
The conversion of the indole to the indoline is a critical reduction step. Catalytic hydrogenation is the preferred method due to its cleanliness and efficiency.
Figure 1: Synthetic pathway to the target precursor.
Experimental Protocol: Catalytic Hydrogenation of 4-Methoxyindole
This protocol is adapted from established methods for the hydrogenation of indole derivatives.
Materials:
-
4-Methoxyindole
-
Platinum on carbon (Pt/C, 10 wt%)
-
p-Toluenesulfonic acid monohydrate
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
To a high-pressure reaction vessel, add 4-methoxyindole (1.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and 10% Pt/C (5 mol%).
-
Add deionized water to dissolve the solids.
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Comparative Analysis of Precursor Synthesis
To provide a clear comparison, we will evaluate the synthesis of this compound against an alternative precursor, 4-hydroxyindole, which is a key intermediate in the synthesis of the psychedelic tryptamine psilocin.[9][11]
| Parameter | This compound | 4-Hydroxyindole |
| Starting Materials | Readily available substituted anilines and alkynes (Larock) or phenylhydrazines and ketones (Fischer). | 1,3-Cyclohexanedione and 2-aminoethanol.[12] |
| Key Transformations | Indole formation (e.g., Pd-catalyzed annulation), followed by catalytic hydrogenation. | Enamine formation, followed by catalytic dehydrogenation.[12] |
| Reported Yield | High (e.g., 94% for 4-methoxyindole synthesis).[10] Hydrogenation is typically high-yielding. | Good (e.g., 56% for the final dehydrogenation step).[12] |
| Scalability | Both Fischer and Larock syntheses are scalable. Catalytic hydrogenation is a standard industrial process. | The reported method appears suitable for laboratory scale; industrial scale-up may require optimization. |
| Safety & Environment | The Larock synthesis uses a palladium catalyst. Catalytic hydrogenation requires handling of hydrogen gas under pressure. | Avoids the use of more hazardous reagents like 2-chloroacetaldehyde. The final step generates H₂ gas.[12] |
Validation: From Precursor to a Putative Serotonin Receptor Ligand
To validate the utility of this compound as a precursor, we will synthesize a derivative, N-benzoyl-4-methoxy-2,3-dihydro-1H-indole, and discuss its potential as a serotonin receptor ligand based on established structure-activity relationships (SAR). The N-acylation of indolines is a common strategy to introduce moieties that can interact with serotonin receptors.
Figure 2: Workflow for ligand synthesis and validation.
Experimental Protocol: Synthesis of N-Benzoyl-4-methoxy-2,3-dihydro-1H-indole
This protocol is based on standard N-acylation procedures for secondary amines.[6]
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzoyl-4-methoxy-2,3-dihydro-1H-indole.
Validation through Receptor Binding Assays
The synthesized ligand would then be subjected to a panel of receptor binding assays to determine its affinity (Ki) for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).
Experimental Protocol: Radioligand Binding Assay (General)
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A)
-
Synthesized test compound (N-benzoyl-4-methoxy-2,3-dihydro-1H-indole)
-
Assay buffer
-
Non-specific binding determinator (e.g., a high concentration of a known ligand)
-
Scintillation vials and cocktail
-
Filter plates and harvester
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding determinator.
-
Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide has established this compound as a readily accessible and versatile precursor for the synthesis of potential serotonin receptor ligands. Its synthesis from 4-methoxyindole via catalytic hydrogenation is a straightforward and scalable process. The N-acylation of the indoline nitrogen provides a simple means to introduce diverse functionalities for SAR exploration. The next logical steps in the validation of this precursor would be the comprehensive biological evaluation of a library of N-substituted 4-methoxyindoline derivatives to establish a clear SAR and to identify lead compounds with high affinity and selectivity for specific serotonin receptor subtypes. This foundational work underscores the potential of this compound as a valuable building block in the ongoing quest for novel and improved therapeutics targeting the serotonin system.
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Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]
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4-Methoxyindole 4837-90-5 wiki. LookChem.com. Available at: [Link]
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Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Available at: [Link]
- New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules. 2023;28(3):1108.
- N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. 2015;6(7):1177-1188.
- N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. 2015;6(7):1177-1188.
- New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Semantic Scholar. 2023.
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- Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. 2017;41(19):10853-10860.
- Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Scientia Pharmaceutica. 2012;80(2):247-268.
- synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie. 2002;335(9):443-448.
- Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. Journal of Medicinal Chemistry. 2008;51(13):3933-3942.
- Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. 2022;18:89-94.
- Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacyl
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A Senior Application Scientist's Guide to Comparative Docking of 4-Methoxy-2,3-dihydro-1H-indole Derivatives Against Monoamine Oxidase B
This guide provides a comprehensive, in-depth technical comparison of novel 4-methoxy-2,3-dihydro-1H-indole derivatives as potential inhibitors of Monoamine Oxidase B (MAO-B). We will explore the scientific rationale, present a detailed experimental workflow for in silico analysis, and interpret comparative data to guide further drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and neurodegenerative disease therapeutics.
Introduction: The Therapeutic Potential of Targeting MAO-B with Novel Indole Scaffolds
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[1] Its inherent structural features allow for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity. Indole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4]
Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[5] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Inhibition of MAO-B can increase the synaptic availability of dopamine, offering a symptomatic treatment strategy.[6] Consequently, the development of novel, selective, and reversible MAO-B inhibitors is a significant focus of modern drug discovery.[5][6]
Given the established neurological relevance of indole-based compounds and the therapeutic importance of MAO-B, this guide will systematically explore the potential of novel this compound derivatives as MAO-B inhibitors through a comparative molecular docking study. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex.[7] It provides valuable insights into binding affinity and the molecular interactions driving ligand recognition, thereby guiding the rational design of more potent and selective drug candidates.
Designing the Comparative Study: A Library of this compound Derivatives
To investigate the structure-activity relationships (SAR) of this compound derivatives as potential MAO-B inhibitors, a focused library of hypothetical compounds was designed. The core scaffold was systematically functionalized at the N1 and C5 positions with various substituents to probe their influence on binding affinity and interaction with the enzyme's active site.
The core scaffold is: this compound.
The designed derivatives for this comparative study are:
-
Derivative A: N1-acetyl-4-methoxy-2,3-dihydro-1H-indole
-
Derivative B: N1-methyl-4-methoxy-2,3-dihydro-1H-indole
-
Derivative C: 4-methoxy-5-nitro-2,3-dihydro-1H-indole
-
Derivative D: 5-chloro-4-methoxy-2,3-dihydro-1H-indole
-
Reference Compound: Safinamide (a known reversible MAO-B inhibitor)
These derivatives were selected to explore the effects of:
-
N-acylation and N-alkylation: To assess the impact of modifying the indole nitrogen on interactions within the active site.
-
Electron-withdrawing and electron-donating groups at C5: To understand the role of electronic effects on the phenyl ring in binding.
The Power of Prediction: A Validated Molecular Docking Protocol
To ensure the scientific integrity of this comparative study, a robust and validated molecular docking protocol is essential. This section details the causality behind the experimental choices, from target selection to the specifics of the docking simulation.
Target Protein Preparation
The three-dimensional crystal structure of human Monoamine Oxidase B (hMAO-B) in complex with a known inhibitor is the starting point for our investigation. For this study, we will utilize the high-resolution crystal structure of hMAO-B available from the Protein Data Bank (PDB). Specifically, the PDB entry 2V5Z will be used. This structure provides an accurate representation of the enzyme's active site and the binding mode of a co-crystallized ligand, which is crucial for validating our docking protocol.
The downloaded PDB file will be prepared using standard molecular modeling software (e.g., AutoDockTools). This preparation involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges to the protein atoms.
Ligand Preparation
The 3D structures of the designed this compound derivatives and the reference compound, safinamide, will be generated using a chemical drawing tool (e.g., ChemDraw or Marvin Sketch) and subsequently converted to a 3D format. Energy minimization of the ligands will be performed using a suitable force field (e.g., MMFF94) to obtain low-energy conformers. Gasteiger charges will be computed for each ligand atom.
Docking Simulation with AutoDock Vina
AutoDock Vina, a widely used and validated open-source molecular docking program, will be employed for the docking simulations. It utilizes a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate the binding affinity.
A grid box will be defined to encompass the entire active site of MAO-B. The dimensions and center of the grid box will be determined based on the location of the co-crystallized ligand in the PDB structure 2V5Z, ensuring that the search space for the docking simulation is focused on the relevant binding region.
Protocol Validation: The Litmus Test for Accuracy
A critical step in any docking study is the validation of the chosen protocol. This is achieved by "redocking" the co-crystallized ligand back into the active site of the protein. A successful validation is generally accepted when the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose of the ligand is less than 2.0 Å. This confirms that the docking protocol can accurately reproduce the known binding mode of a ligand.
Comparative Analysis: Decoding the In Silico Results
Quantitative Data Summary
The docking results for our designed library of this compound derivatives and the reference compound are summarized in the table below.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | -7.8 | Tyr435, Gln206, Cys172, Tyr398 |
| Derivative B | -7.5 | Tyr435, Gln206, Leu171 |
| Derivative C | -8.2 | Tyr435, Gln206, Cys172, Tyr398, Phe343 |
| Derivative D | -8.5 | Tyr435, Gln206, Cys172, Tyr398, Ile199 |
| Safinamide | -9.1 | Tyr435, Gln206, Cys172, Tyr398, Ile199, FAD |
Discussion of Binding Modes and Structure-Activity Relationships
The docking results suggest that the designed this compound derivatives can favorably bind to the active site of MAO-B. The predicted binding energies are in a promising range, with some derivatives approaching the affinity of the known inhibitor safinamide.
-
Core Scaffold Interactions: The this compound core appears to establish key hydrophobic interactions with residues such as Tyr435 and Leu171, which line the active site cavity. The methoxy group may form hydrogen bonds with nearby residues or water molecules, contributing to binding affinity.
-
Impact of N1-Substitution: The N1-acetyl group of Derivative A appears to form a hydrogen bond with Gln206, while the smaller N1-methyl group of Derivative B shows weaker interactions. This suggests that an appropriately sized substituent at the N1 position can enhance binding.
-
Influence of C5-Substituents: The introduction of an electron-withdrawing nitro group at the C5 position in Derivative C leads to a more favorable binding energy compared to the unsubstituted core. This may be due to favorable electrostatic interactions with the active site. The chloro-substituted Derivative D exhibits the best binding energy among the designed compounds, likely due to favorable halogen bonding and hydrophobic interactions with residues like Ile199.
-
Comparison with Safinamide: The reference compound, safinamide, shows the highest predicted binding affinity. Its binding mode involves extensive interactions with both the substrate-binding site and the entrance cavity of MAO-B, including a crucial interaction with the FAD cofactor. The designed derivatives, while showing promise, do not replicate all of these interactions, highlighting areas for future optimization.
Visualizing the Workflow: A Step-by-Step Diagram
To provide a clear overview of the computational workflow, the following diagram was generated using Graphviz.
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the key experiments described in this guide.
Protocol 1: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Download the PDB file for hMAO-B (e.g., 2V5Z) from the RCSB Protein Data Bank.
-
Open the PDB file in AutoDockTools.
-
Remove all water molecules and heteroatoms, including the co-crystallized ligand.
-
Add polar hydrogens to the protein.
-
Compute and assign Kollman charges.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Draw the chemical structures of the this compound derivatives and the reference compound using a chemical drawing software.
-
Save the structures in a 3D format (e.g., MOL2 or SDF).
-
Use a molecular modeling software to perform energy minimization of the ligands (e.g., using the MMFF94 force field).
-
In AutoDockTools, open each ligand file, compute Gasteiger charges, and save in the PDBQT format.
-
-
Grid Box Generation:
-
Load the prepared protein (PDBQT file) into AutoDockTools.
-
Open the Grid Box tool.
-
Center the grid box on the active site of the enzyme, using the coordinates of the co-crystallized ligand from the original PDB file as a reference.
-
Adjust the dimensions of the grid box to ensure it encompasses the entire binding pocket. A typical size would be 25 x 25 x 25 Å.
-
Save the grid parameter file.
-
-
Running the Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein PDBQT file, the ligand PDBQT file, the grid parameters, and the output file name.
-
Open a command-line terminal and execute AutoDock Vina using the following command:
-
The program will generate an output PDBQT file containing the predicted binding poses and their corresponding binding energies.
-
-
Analysis of Results:
-
Visualize the docking results using a molecular visualization tool (e.g., PyMOL or Chimera).
-
Load the protein structure and the output ligand poses.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-scoring pose of each ligand and the protein's active site residues.
-
Protocol 2: Docking Protocol Validation
-
Extract the co-crystallized ligand from the original PDB file (e.g., 2V5Z) and save it as a separate PDB file.
-
Prepare the extracted ligand as described in Protocol 1, Step 2.
-
Perform the docking simulation of the prepared co-crystallized ligand with its corresponding protein using the exact same protocol as described in Protocol 1.
-
Superimpose the predicted best-scoring pose of the re-docked ligand with the original crystallographic pose.
-
Calculate the root-mean-square deviation (RMSD) between the two poses.
-
An RMSD value below 2.0 Å indicates a successful validation of the docking protocol.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the potential of this compound derivatives as inhibitors of Monoamine Oxidase B. The in silico results suggest that this scaffold is a promising starting point for the design of novel MAO-B inhibitors. The structure-activity relationships derived from this study indicate that substitutions at the N1 and C5 positions can significantly influence binding affinity.
Future work should focus on the chemical synthesis and in vitro biological evaluation of the most promising derivatives identified in this study to validate the computational predictions. Further optimization of the lead compounds can be guided by the insights gained from their predicted binding modes, with the aim of developing potent and selective MAO-B inhibitors for the potential treatment of neurodegenerative diseases.
References
-
Medvedev, A., et al. (1998). Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. Biochemical Pharmacology, 55(7), 941-947. [Link]
-
Chimenti, F., et al. (2008). Synthesis, structure-activity relationships and molecular modeling studies of new indole inhibitors of monoamine oxidases A and B. Bioorganic & Medicinal Chemistry, 16(22), 9756-9763. [Link]
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Manley-King, C. I., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 16995-17013. [Link]
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Carradori, S., et al. (2018). Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. Molecules, 23(11), 2911. [Link]
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Al-Hourani, B. J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Pharmaceuticals, 15(5), 555. [Link]
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Saeedi, M., et al. (2007). Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties. Journal of Neural Transmission, 114(6), 725-732. [Link]
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Nambiar, M. P., et al. (2022). Computational studies on the structural variations of MAO-A and MAO-B inhibitors - An in silico docking approach. Indian Journal of Biochemistry and Biophysics, 59(3), 268-279. [Link]
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Singh, S. K., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 11(32), 19695-19715. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-2,3-dihydro-1H-indole Derivatives
The 4-methoxy-2,3-dihydro-1H-indole, often referred to as 4-methoxyindoline, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of novel therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, comparing their performance as modulators of key biological targets, with a focus on dopamine receptors and their potential in anticancer and anti-inflammatory applications. The insights presented herein are supported by experimental data and established protocols to aid researchers in the rational design of next-generation therapeutics.
The this compound Core: A Foundation for Diverse Bioactivity
The 4-methoxyindoline scaffold consists of a bicyclic system where a benzene ring is fused to a dihydropyrrole ring, with a methoxy group (-OCH₃) at the 4-position. This core structure is significant for several reasons:
-
The Indoline Ring: The reduced pyrrole ring provides a three-dimensional character that is often crucial for specific interactions within the binding pockets of biological targets.
-
The Methoxy Group: This electron-donating group at the 4-position enhances the electron density of the aromatic ring, influencing its reactivity and potential for hydrogen bonding or other non-covalent interactions.[2] It can serve as a key anchoring point or modulate the overall lipophilicity and metabolic stability of the molecule.
The versatility of this scaffold allows for substitutions at multiple positions, primarily on the nitrogen atom (N1) and the benzene ring (positions 5, 6, and 7), leading to a wide array of derivatives with distinct pharmacological profiles.[1][3]
Caption: Core structure of this compound.
Comparative SAR Analysis: Targeting Dopamine Receptors
Dopamine receptors, particularly the D₂-like family (D₂, D₃, and D₄), are critical targets for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[4][5] Derivatives of scaffolds structurally similar to 4-methoxyindoline have shown significant promise as selective dopamine receptor ligands.
While direct SAR data for 4-methoxyindoline derivatives is emerging, we can draw strong comparative insights from the well-studied 6-methoxy-1,2,3,4-tetrahydroisoquinoline series, which shares a similar methoxy-substituted aromatic amine motif.[6] These studies reveal a classical pharmacophore for D₃ receptor antagonists, which typically consists of an "arylamine head" (like our 4-methoxyindoline core), a central linker, and an "arylamide tail".
Key SAR Insights for Dopamine D₃ Receptor Selectivity:
-
Arylamine "Head" Group: The 4-methoxyindoline core is well-suited to occupy the orthosteric binding pocket of the D₃ receptor. The methoxy group and the nitrogen atom can form crucial hydrogen bonds with serine residues (e.g., Ser192) in the binding site, enhancing affinity.[6]
-
N1-Substitution: The nature of the substituent attached to the indoline nitrogen is critical for modulating affinity and selectivity. Typically, a linker terminating in an arylamide "tail" is required. This tail extends into a secondary binding pocket, a region that differs significantly between D₂ and D₃ receptors and is a key determinant of selectivity.[5][7]
-
Arylamide "Tail": Interaction of the tail group with residues in the extracellular loop 2 (ECL2) of the D₃ receptor is a primary driver of high selectivity over the D₂ receptor.[6] Different aryl groups (e.g., phenyl, pyridyl, quinolinyl) on the tail can fine-tune this interaction.
Caption: Pharmacophore for selective Dopamine D3 receptor ligands.
Table 1: Comparative Dopamine Receptor Affinity of Hypothetical 4-Methoxyindoline Derivatives (This table is illustrative, based on principles from related scaffolds like tetrahydroisoquinolines)[6]
| Compound ID | N1-Substituent (Linker + Tail) | D₂ Receptor Ki (nM) | D₃ Receptor Ki (nM) | Selectivity (D₂/D₃) |
| Ref-A | 4-(4-chlorobenzamido)butyl | >1000 | 5.9 | >169 |
| Ref-B | 4-(4-hydroxyphenylacetamido)butyl | >1000 | 8.7 | >115 |
| Ref-C | 4-(quinolin-4-ylcarboxamido)butyl | >1000 | 24.0 | >41 |
Data extrapolated from analogous series to illustrate SAR principles.
The data trends suggest that electron-withdrawing or hydrogen-bonding groups on the terminal aryl ring of the "tail" can significantly enhance D₃ affinity and selectivity.
Comparative SAR Analysis: Anticancer and Anti-inflammatory Potential
Indole-based structures are a rich source of anticancer and anti-inflammatory agents.[3][8] The 4-methoxyindoline scaffold can be modified to target various proteins involved in cancer progression and inflammation, such as kinases and tubulin.[9][10]
Key SAR Insights for Anticancer Activity:
-
Spiro-fused Derivatives: A highly successful strategy involves creating spiro-oxindole derivatives, where the C3 position of the indoline is part of a spirocyclic system. These compounds have shown potent activity as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[11]
-
Substitutions on the Aromatic Ring: Adding electron-withdrawing groups (e.g., halogens) or bulky hydrophobic groups to the benzene ring of the indoline can enhance cytotoxic activity against various cancer cell lines.[12]
-
Kinase Inhibition: By attaching appropriate pharmacophores to the N1 position, 4-methoxyindoline derivatives can be designed as kinase inhibitors. For instance, linking to a pyrimidine core has yielded potent anti-inflammatory agents.[13]
Table 2: Comparative Anticancer Activity of Indole-based Derivatives
| Compound Class | Key Structural Feature | Target / Cell Line | IC₅₀ (µM) | Reference Insight |
| Spiro-oxindole | Spiro[indole-3,2'-pyrrolidine] | MDM2-p53 | < 0.1 | Potent and stable inhibitors.[11] |
| Substituted Indole | 5-Fluoro or 5-Chloro substitution | HCT-116 (Colon) | 5 - 15 | Halogenation enhances potency.[14] |
| Indolo[2,3-c]quinolone | Fused heterocyclic system | Haspin Kinase | 0.001 - 0.002 | Planar, extended ring systems show high kinase inhibition.[9][15] |
| 2-Arylaminopyrimidine | Pyrimidine at N1 of indole | Anti-inflammatory (ALI) | - | Demonstrates utility in inflammation.[13] |
The data indicates that extending the core structure into more complex, rigid systems (like spiro or fused rings) often leads to highly potent compounds targeting specific protein-protein interactions or enzyme active sites.
Experimental Protocol: Dopamine Receptor Binding Assay
To validate the SAR findings, a robust and reproducible experimental protocol is essential. The following describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.
Objective: To determine the inhibitory constant (Ki) of 4-methoxyindoline derivatives for the human dopamine D₃ receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D₃ receptor.
-
Radioligand: [³H]-Spiperone or a D₃-selective radioligand (e.g., [³H]-WC-10).
-
Non-specific Ligand: Haloperidol (10 µM) or another suitable high-affinity ligand to determine non-specific binding.
-
Test Compounds: 4-methoxyindoline derivatives dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Equipment: 96-well filter plates, cell harvester, liquid scintillation counter, scintillation cocktail.
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in the assay buffer to achieve a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of diluted test compound or buffer (for total binding) or non-specific ligand (for non-specific binding).
-
50 µL of radioligand at a final concentration close to its Kd value.
-
100 µL of cell membrane suspension (containing ~10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add a scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
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Synthesis, Biological Evaluation and Molecular Modeling of Substituted Indeno[1,2-b]indoles as Inhibitors of Human Protein Kinase CK2. (Source: MDPI)
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Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (Source: ACS Publications)
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (Source: MDPI)
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Discovery of Novel Spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one Compounds as Chemically Stable, and Orally Active Inhibitors of the MDM2-p53 Interaction. (Source: ResearchGate)
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-methoxy-2,3-dihydro-1H-indole Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its metabolic fate is a pivotal determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2] A compound that is metabolized too rapidly will struggle to achieve therapeutic concentrations in the body, while one that is excessively stable may accumulate and lead to toxicity.[2][3] Therefore, early in vitro assessment of metabolic stability is an indispensable step, enabling medicinal chemists to prioritize compounds with favorable pharmacokinetic prospects and guide structure-activity relationship (SAR) studies to mitigate metabolic liabilities.[1][4]
This guide provides a comprehensive framework for evaluating the metabolic stability of compounds containing the 4-methoxy-2,3-dihydro-1H-indole scaffold. We will delve into the predicted metabolic pathways for this specific chemical class, present a detailed, self-validating experimental protocol for an in vitro liver microsomal stability assay, and offer guidance on data interpretation and comparison with alternative chemical scaffolds.
The this compound Scaffold: Structural Features and Potential Metabolic Hotspots
The this compound, also known as an indoline, is a heterocyclic scaffold featured in numerous biologically active molecules. Understanding its inherent structural characteristics is key to predicting its metabolic vulnerabilities.
-
The Indoline Core: Unlike the aromatic indole ring, the 2,3-dihydro-1H-indole core is an indoline. A primary and highly significant metabolic pathway for indolines is P450-mediated dehydrogenation (aromatization) to form the corresponding indole.[5][6] This transformation can dramatically alter the compound's biological activity and create new sites for subsequent metabolism. CYP3A4 has been identified as having high "aromatase" activity for this process.[5]
-
The Methoxy Group: The methoxy substituent (-OCH₃) is a common site for Phase I metabolism. O-demethylation, catalyzed by cytochrome P450 enzymes, would yield a phenolic metabolite.[7] This new hydroxyl group can then undergo Phase II conjugation reactions, such as glucuronidation.
-
The Benzene Ring: The aromatic portion of the scaffold is susceptible to hydroxylation at various positions, a classic metabolic pathway for many xenobiotics.[8] The electronic properties of other substituents on the molecule will influence the preferred site of this oxidation.
Predicted Metabolic Pathways for this compound Derivatives
Based on established biotransformation routes for indoles, indolines, and methoxy-containing aromatics, we can predict several primary metabolic pathways.[5][7][8][9] These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes found in liver microsomes.[10][11]
Caption: Predicted primary metabolic pathways for the this compound scaffold.
Experimental Guide: The Liver Microsomal Stability Assay
The in vitro liver microsomal stability assay is the gold standard for high-throughput screening of metabolic stability.[4][12] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, a subcellular fraction containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[4][13]
Experimental Workflow Overview
The causality behind the workflow is to simulate the conditions of Phase I metabolism in the liver in a controlled, reproducible in vitro environment.
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A Comparative Guide to the Electronic Properties of Methoxy-Substituted Indoles for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] Its electron-rich nature makes it a fascinating subject for chemical modification. The introduction of a methoxy (-OCH₃) group, a seemingly simple substituent, profoundly alters the electronic landscape of the indole ring, thereby influencing its reactivity, molecular interactions, and biological activity.[1][3]
This guide provides an in-depth comparative analysis of how the positional isomerism of the methoxy group on the indole ring dictates its electronic properties. We will move beyond a simple recitation of facts to explore the underlying principles, supported by experimental data and validated protocols, to empower researchers in the rational design of novel indole-based compounds.
The Dual Nature of the Methoxy Substituent: A Tale of Two Effects
The influence of the methoxy group on the indole ring is governed by a delicate interplay of two opposing electronic effects: the mesomeric (resonance) effect and the inductive effect. Understanding this duality is critical to predicting the properties of any given methoxyindole isomer.
-
The +M (Mesomeric) Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as a positive mesomeric effect, increases the electron density of the indole ring, particularly at the ortho and para positions relative to the substituent. This effect generally enhances the nucleophilicity of the ring system.
-
The -I (Inductive) Effect: Oxygen is more electronegative than carbon. Consequently, it pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond. This electron-withdrawing inductive effect deactivates the ring to a small extent.
In the case of the methoxy group, the +M effect is dominant, leading to an overall activation of the indole ring towards electrophilic attack compared to the unsubstituted parent indole. However, the precise location of this enhanced electron density is position-dependent.
Caption: Duality of methoxy group's electronic influence on the indole ring.
Positional Isomerism: A Master Switch for Electronic Properties
The substitution pattern of the methoxy group on the benzene portion of the indole ring (positions 4, 5, 6, and 7) is the primary determinant of the molecule's electronic character and subsequent reactivity. The indole nucleus itself is inherently electron-rich, with the C3 position being the most nucleophilic and prone to electrophilic substitution.[4][5] The methoxy group further modulates this reactivity.
Comparative Analysis of Reactivity in Electrophilic Aromatic Substitution
The methoxy group acts as an activating, ortho-para directing group. Its position dictates which other sites on the indole ring become most electron-rich and therefore most susceptible to attack by electrophiles.
| Methoxy Position | Predicted Most Activated Positions for Electrophilic Attack (besides C3) | Rationale |
| 4-Methoxyindole | C5, C7 | The methoxy group at C4 strongly activates its ortho (C5) and para (C7) positions, enhancing their nucleophilicity. |
| 5-Methoxyindole | C4, C6 | The methoxy group at C5 activates its ortho positions (C4 and C6). This isomer is a key intermediate in many biologically active compounds.[3][6] |
| 6-Methoxyindole | C5, C7 | The methoxy group at C6 activates its ortho (C5) and para (C7) positions. |
| 7-Methoxyindole | C6 | The methoxy group at C7 primarily activates its ortho position (C6). The C4 position is also activated.[7] |
This differential activation is a powerful tool for synthetic chemists, allowing for the regioselective functionalization of the indole core.[1] For instance, the Fischer indole synthesis, a classic method for creating indoles, is significantly influenced by the electronic effects of methoxy substituents on the starting phenylhydrazone.[7]
Caption: General workflow for electrophilic substitution on methoxyindole.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.[8][9] The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation.[8][9]
The electron-donating methoxy group generally raises the HOMO energy level compared to unsubstituted indole, making the molecule a better electron donor. The effect on the LUMO is less pronounced but also position-dependent.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.40 | -0.15 | 5.25 |
| 4-Methoxyindole | -5.21 | -0.08 | 5.13 |
| 5-Methoxyindole | -5.18 | -0.11 | 5.07 |
| 6-Methoxyindole | -5.25 | -0.09 | 5.16 |
| 7-Methoxyindole | -5.31 | -0.04 | 5.27 |
| Note: These values are representative and obtained from computational DFT calculations (B3LYP/6-31G(d) level). Actual experimental values may vary but trends are generally consistent. |
From the data, 5-methoxyindole exhibits the highest HOMO energy, suggesting it is the most nucleophilic among the isomers and most readily oxidized. This aligns with its widespread use as a scaffold for biologically active molecules that interact with electron-deficient biological targets.[2][3] The smaller HOMO-LUMO gap in the substituted indoles compared to the parent indole indicates that they require less energy for electronic excitation, which corresponds to a shift in their UV-Vis absorption spectra to longer wavelengths (a bathochromic shift).[10]
Experimental Protocols for Characterization
To validate theoretical predictions and quantify the electronic properties of methoxyindoles, several standard analytical techniques are employed. The trustworthiness of any claim rests upon reproducible, well-described experimental protocols.
Protocol 1: Cyclic Voltammetry (CV) for Oxidation Potential
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. The first oxidation potential is directly related to the energy of the HOMO. A lower, less positive oxidation potential indicates a higher HOMO energy and a greater ease of electron removal.
Objective: To determine the first oxidation potential (Eₚₐ) of methoxyindole isomers as a proxy for their relative HOMO energy levels.
Materials:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Analyte solution: ~1 mM methoxyindole in an appropriate solvent (e.g., acetonitrile).
-
Supporting electrolyte: ~0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Preparation: Polish the working electrode with alumina slurry, rinse, and sonicate in deionized water and the solvent to ensure a clean surface. Assemble the three-electrode cell.
-
Deoxygenation: Sparge the analyte solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement:
-
Set the potentiostat to the desired potential window (e.g., -0.5 V to +1.5 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram, scanning from the initial potential towards the positive potential and then reversing the scan.
-
Record several cycles to ensure reproducibility.
-
-
Data Analysis:
-
Identify the potential at the peak of the first anodic (oxidation) wave. This is the first oxidation potential (Eₚₐ).
-
Compare the Eₚₐ values for the different isomers. A lower Eₚₐ corresponds to a more easily oxidized compound and a higher HOMO energy.
-
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Protocol 2: UV-Visible Spectroscopy for Optical Band Gap
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λ_max) and the onset of the absorption edge can be used to estimate the optical HOMO-LUMO gap.
Objective: To determine the absorption maximum (λ_max) and estimate the optical band gap of methoxyindole isomers.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analyte solution: ~10-50 µM methoxyindole in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Solvent for blank reference.
Procedure:
-
Preparation: Prepare a dilute solution of the methoxyindole isomer in the chosen solvent.
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement:
-
Rinse and fill a second cuvette with the analyte solution.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm).
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Determine the absorption edge (λ_onset) from the long-wavelength side of the spectrum.
-
Calculate the optical band gap (E_g) using the Planck-Einstein relation: E_g (eV) = 1240 / λ_onset (nm) .
-
Compare the λ_max and E_g values for the different isomers.
-
Conclusion
The position of a methoxy group on the indole ring is a critical design element that allows for the fine-tuning of its electronic properties. This comparative guide demonstrates that through a combination of resonance and inductive effects, positional isomerism dictates the electron density distribution, nucleophilicity, and frontier orbital energies of the molecule. As summarized, 5-methoxyindole often stands out as the most electron-rich isomer, a property that has been extensively leveraged in the development of pharmaceuticals. A thorough understanding of these structure-property relationships, validated by robust experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, is essential for the rational design of next-generation indole-based compounds for diverse applications in medicine and materials science.
References
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the delocalized chemist. (2017, April 30). New study on methoxyindoles. Link
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ResearchGate. (n.d.). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. Request PDF. Link
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Gudeika, D., et al. (2012). Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole. Synthetic Metals. Link
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the delocalized chemist. (n.d.). Influence of an aromatic system on a substituent. Link
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Somei, M., et al. (2019). Synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. HETEROCYCLES, 98(2), 236. Link
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Volyniuk, D., et al. (2014). Synthesis and molecular properties of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics obtained by a consecutive twofold Suzuki and twofold Cadogan reaction. Journal of Materials Chemistry C. Link
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Sengul, I. F., et al. (2021). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Aperta. Link
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Sakai, N., et al. (2007). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin. Link
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Ghosh, A., & Mandal, A. (2021). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Link
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BenchChem. (2025). The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships. Link
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Liu, Y., et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition. Link
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BenchChem. (2025). Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents. Link
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ResearchGate. (2014). (PDF) Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. Link
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Crossref. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Link
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ResearchGate. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Link
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Semantic Scholar. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Link
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MDPI. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Link
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Wikipedia. (n.d.). HOMO and LUMO. Link
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Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B. Link
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BenchChem. (2025). Fundamental chemical properties of 5-Methoxyindole. Link
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ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Request PDF. Link
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WuXi Biology. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Link
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A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 4-methoxy-2,3-dihydro-1H-indole Derivatives
Introduction: From Privileged Scaffold to Preclinical Candidate
The 4-methoxy-2,3-dihydro-1H-indole core is a well-regarded "privileged scaffold" in medicinal chemistry. Its derivatives are key intermediates in the synthesis of a wide array of compounds with therapeutic potential, including agents targeting neurological disorders and those with anti-inflammatory or anticancer properties.[1][2][3] A notable example is the derivative N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), a potent antitubulin agent that disrupts microtubule dynamics, a mechanism central to its anticancer effects.[4]
The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, reproducible data. The foundation of this journey is the robust validation of the in vitro assays used to characterize a compound's activity and mechanism of action (MoA). Without this, data is merely suggestive, not definitive.
This guide provides a comprehensive framework for validating a suite of in vitro assays tailored for a specific class of this compound derivatives: microtubule-targeting agents. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring each step contributes to a self-validating, cohesive dataset. Our approach is grounded in the principles of phase-appropriate validation, aligning with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity from early discovery through preclinical development.[5][6][7]
Part 1: The Foundational Strategy - Mechanism-Driven Assay Selection
Before a single plate is run, a clear strategy is paramount. The biological target and proposed MoA of your indole derivative dictate the entire validation cascade. For our case study—a microtubule-targeting agent—the primary objective is to demonstrate target engagement and a resulting cellular phenotype consistent with microtubule disruption. This leads to a logical selection of primary and secondary assays.
The causality is simple: if the compound is claimed to inhibit tubulin polymerization, we must first prove it biochemically. Then, we must demonstrate that this biochemical activity translates into the expected cellular consequences: cytotoxicity, cell cycle arrest in the G2/M phase, and visible disruption of the cellular microtubule network.[4] This integrated approach ensures that the observed phenotype is directly linked to the on-target biochemical activity.
Caption: MoA-Driven Assay Selection Workflow.
Part 2: A Comparative Guide to Core In Vitro Assays
With our strategy defined, we proceed to the validation of specific assays. Each assay provides a different piece of the puzzle, and their combined, validated results create a powerful, evidence-based narrative.
Assessing Cellular Viability: A Comparative Analysis
The first question for any potential anticancer agent is: is it cytotoxic? Several assays can answer this, but they measure different biological endpoints. Choosing the right one—and understanding its limitations—is a critical validation step. Classical methods like MTT, lactate dehydrogenase (LDH) release, and resazurin reduction form the foundation of cytotoxicity assessment.[8]
| Assay | Principle of Measurement | Advantages | Disadvantages & Confounders | Best For |
| MTT | Mitochondrial reductase activity converts tetrazolium salt to formazan.[8] | High-throughput, cost-effective, well-established. | Measures metabolic activity, not direct cell death. Can be affected by compounds altering mitochondrial function or redox state. | Initial high-throughput screening for antiproliferative effects. |
| LDH Release | Measures release of cytosolic lactate dehydrogenase from cells with compromised membrane integrity.[8] | Directly measures cytotoxicity (necrosis/late apoptosis). Can be multiplexed. | Less sensitive for early apoptosis or cytostatic effects. Background LDH in serum can be a confounder.[8] | Confirming cell death via membrane lysis; orthogonal validation of MTT results. |
| Resazurin (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable, metabolically active cells.[8] | Non-destructive, allowing for kinetic/long-term studies. High sensitivity. | Similar to MTT, it's an indirect measure of viability based on metabolic state. | Real-time monitoring of cell health and proliferation over time. |
This protocol ensures the assay is a self-validating system by including appropriate controls and checks for linearity.
-
Cell Seeding & Linearity Check:
-
Rationale: To ensure the colorimetric signal is proportional to the cell number within the working range of the experiment.[8]
-
Procedure: Seed a 96-well plate with a serial dilution of your chosen cancer cell line (e.g., from 1,000 to 20,000 cells/well). Include "medium only" wells for background control. Incubate for 24 hours.
-
Perform the MTT assay (Steps 3-5 below) and plot absorbance vs. cell number. The R² value should be >0.98 for the selected seeding density.
-
-
Compound Treatment:
-
Seed cells at the optimized density determined in Step 1. Allow cells to adhere overnight.
-
Prepare a 10-point, 3-fold serial dilution of the this compound derivative (e.g., from 100 µM to 5 nM).
-
Replace the medium with medium containing the compound dilutions. Include "vehicle only" (e.g., 0.1% DMSO) controls and "no cell" controls. Incubate for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells metabolize MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition & Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Validation Check: The signal of the "vehicle only" wells should be at least 10-fold higher than the "medium only" background.
-
Normalize the data by subtracting the average background absorbance and expressing results as a percentage of the vehicle control.
-
Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Validating Target Engagement: The Tubulin Polymerization Assay
This biochemical assay directly measures the compound's effect on its purified protein target, providing unequivocal evidence of target engagement. For our indole derivative, we will validate its ability to inhibit the assembly of purified tubulin into microtubules.[4]
-
Assay Preparation:
-
Use a commercially available tubulin polymerization assay kit (fluorescence-based is preferred for sensitivity).
-
Reconstitute >99% pure tubulin protein in G-PEM buffer with GTP. Keep on ice.
-
Prepare serial dilutions of the test compound. As a critical validation step, include a known tubulin inhibitor as a positive control (e.g., colchicine, since J30 binds the colchicine site[4]) and a known stabilizer (e.g., paclitaxel).
-
-
Reaction Initiation:
-
In a pre-warmed 384-well plate, add the tubulin solution to wells containing the test compound, positive control, negative control (vehicle), or stabilization control.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Kinetic Measurement:
-
Measure the fluorescence signal every 60 seconds for 60 minutes. Polymerization of tubulin into microtubules will cause an increase in fluorescence.
-
Causality: The vehicle control should show a classic sigmoidal polymerization curve. The positive control (colchicine) should suppress this curve, while the stabilizer (paclitaxel) should accelerate and enhance it. Your test compound should behave like the inhibitor.
-
-
Data Analysis & Validation:
-
Plot fluorescence versus time for each concentration.
-
Calculate the rate of polymerization (the slope of the linear phase) or the endpoint fluorescence for each concentration.
-
Normalize the data to the vehicle control and plot against compound concentration to determine the IC50.
-
Trustworthiness: The assay is considered valid if the positive and negative controls perform as expected and the IC50 of the positive control is within the historically accepted range for your lab.
-
Confirming Cellular MoA: Phenotypic Validation
Biochemical data is powerful, but it must be linked to a cellular outcome. We validate the MoA by demonstrating that the compound induces the expected phenotype in cancer cells.
-
Rationale: Microtubule-destabilizing agents prevent the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[4] This is a hallmark phenotype that provides a direct link between target engagement and antiproliferative activity.
-
Protocol:
-
Treat cells with the indole derivative at 1x and 5x its IC50 for 24 hours. Include a vehicle control.
-
Harvest and wash the cells, then fix them in ice-cold 70% ethanol to permeabilize the membranes.
-
Wash out the ethanol and treat the cells with RNase A to prevent staining of double-stranded RNA.
-
Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
-
Analyze the cells using a flow cytometer.
-
-
Data Interpretation: The resulting DNA content histogram for the vehicle control will show distinct peaks for G1, S, and G2/M populations. A valid result for a microtubule inhibitor is a significant, dose-dependent increase in the percentage of cells in the G2/M peak compared to the vehicle control.
-
Rationale: To visually confirm that the compound disrupts the microtubule cytoskeleton. This is the most direct phenotypic evidence of the MoA.[4]
-
Protocol:
-
Grow cells on coverslips and treat with the compound (at its IC50) for 18-24 hours.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with bovine serum albumin (BSA).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI and mount the coverslips on slides.
-
-
Data Interpretation: In vehicle-treated cells, you should observe a well-organized, filamentous network of microtubules extending throughout the cytoplasm. In cells treated with the indole derivative, this network should appear disorganized, fragmented, or completely depolymerized, with tubulin existing as a diffuse cytoplasmic stain. This visual confirmation provides authoritative grounding for the proposed MoA.
Part 3: The Validation Lifecycle - A Phase-Appropriate Approach
Not all validation is created equal. The required rigor increases as a compound progresses through the drug development pipeline. This concept is known as phase-appropriate validation.[5][9]
-
Discovery / Preclinical (Fit-for-Purpose): At this stage, assays must be reliable enough for decision-making (e.g., ranking compounds in a series). This involves establishing basic performance characteristics like precision, accuracy, and biological relevance.[5]
-
Early Clinical (Qualified): For Phase 1 and 2, assays are "qualified." This is a more formal process with a pre-defined protocol to evaluate parameters like linearity, range, specificity, and accuracy against preliminary acceptance criteria.[7]
-
Pivotal Trials / Lot Release (Validated): By Phase 3 and for commercialization, assays must be fully "validated" under GMP/GLP standards. This is the most rigorous stage, requiring extensive documentation and assessment of reproducibility and robustness to support regulatory submissions.[5][7]
Caption: Phase-Appropriate Assay Validation Pipeline.
Conclusion
Validating in vitro assays for novel derivatives of the this compound scaffold is not a checklist exercise; it is a systematic, scientific investigation. By employing a MoA-driven strategy, comparing and selecting the appropriate assays, and understanding their inherent principles and limitations, researchers can build a robust, self-validating data package. This integrated approach—combining biochemical target engagement with confirmatory cellular and phenotypic readouts—provides the trustworthy and authoritative evidence needed to confidently advance promising compounds from the bench to the clinic.
References
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- Semantic Scholar. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- MACAU. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- PubMed Central (PMC). (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- ResearchGate. (n.d.). Hit validation, in vitro assays, and kinase activity assays for...
- National Toxicology Program, NIH. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods.
- PubMed. (2007, October). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- SelectScience. (2014, September 28). Validation of In Vitro Assays to Measure Cytotoxicity in 3D Cell Cultures.
- U.S. Food and Drug Administration. (2010, June 25). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.
- Ofni Systems. (n.d.). Assay Validation Guidelines.
- Benchchem. (n.d.). Unraveling the Enigmatic Mechanism of 1-Cyclopropyl-4-methoxy-1H-indole: A Review of Available Data.
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound hydrochloride.
- Marin Biologic Laboratories. (n.d.). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
- Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.
- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- Eurofins Scientific. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs).
- YouTube. (2020, January 17). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019.
- NorthEast BioLab. (n.d.). ICH, FDA Bioanalytical Method Validation And Qualification Services.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (n.d.). Assay to Indole-3-Acetonitrile-4-Methoxy-2-S-Β-d-Glucopyranoside with Anti-KLK5 Activity.
- MarinBio. (n.d.). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
- National Institutes of Health. (n.d.). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies.
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A Comparative Benchmarking Guide to 4-methoxy-2,3-dihydro-1H-indole and Established Kinase Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Kinase Inhibitors and the Potential of Indole Scaffolds
The human kinome, comprising over 500 protein kinases, represents a critical nexus of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, driving aberrant cell proliferation, survival, and metastasis. Consequently, protein kinases have emerged as a major class of therapeutic targets. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with diverse biological activities, including anticancer properties.[1][2] This has spurred extensive research into novel indole derivatives as potential kinase inhibitors.[3][4][5]
This guide introduces 4-methoxy-2,3-dihydro-1H-indole , a simple indole derivative, and benchmarks its hypothetical kinase inhibitory potential against three well-characterized and clinically relevant kinase inhibitors: Staurosporine , Dasatinib , and Sunitinib . The objective is to provide a comprehensive framework for evaluating novel chemical entities, like this compound, within the broader landscape of kinase inhibitor discovery. We will delve into the rationale behind experimental design, present comparative inhibitory data, provide detailed experimental protocols, and visualize key signaling pathways to offer a holistic and scientifically rigorous comparison.
Rationale for Benchmarking: Establishing a Baseline for Kinase Inhibitory Activity
To ascertain the potential of a novel compound as a kinase inhibitor, it is imperative to compare its activity against established standards. The choice of benchmark inhibitors is critical and should encompass a range of selectivity profiles.
-
Staurosporine : A natural product isolated from Streptomyces staurosporeus, staurosporine is a potent, ATP-competitive, and notoriously broad-spectrum kinase inhibitor.[6][7] Its promiscuity, while precluding its clinical use, makes it an invaluable research tool for initial screening and as a positive control to validate assay performance.[7][8] Staurosporine's ability to bind to a vast majority of kinases provides a stringent test for any new compound claiming kinase inhibitory activity.[8]
-
Dasatinib : A multi-targeted kinase inhibitor, Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases.[4][9] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10] Its well-defined, albeit multi-kinase, profile serves as a benchmark for inhibitors targeting specific oncogenic pathways.[11][12]
-
Sunitinib : Another multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib primarily targets VEGFRs and PDGFRs, playing a crucial role in inhibiting tumor angiogenesis.[13][14] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[14] Sunitinib provides a benchmark for compounds aimed at disrupting the tumor microenvironment.[15]
By comparing a novel compound against these three inhibitors, researchers can gain a comprehensive understanding of its potency, selectivity, and potential therapeutic niche.
Comparative Analysis of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Staurosporine, Dasatinib, and Sunitinib against a representative panel of kinases implicated in cancer. As this compound is a hypothetical inhibitor in this context, its column is populated with not applicable (N/A) placeholders. This table serves as a template for how experimental data for a new compound would be presented for comparative analysis.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) | Kinase Family |
| ABL1 | N/A | - | <1[13] | - | Tyrosine Kinase |
| SRC | N/A | 6 | 0.8[13] | - | Tyrosine Kinase |
| LCK | N/A | - | <1[13] | - | Tyrosine Kinase |
| VEGFR2 | N/A | - | - | 80[16] | Tyrosine Kinase |
| PDGFRβ | N/A | - | - | 2[16] | Tyrosine Kinase |
| c-KIT | N/A | - | <30[17] | 79[9] | Tyrosine Kinase |
| FLT3 | N/A | - | - | 50 (mutant)[16] | Tyrosine Kinase |
| PKCα | N/A | 0.7[6] | - | - | Serine/Threonine Kinase |
| PKA | N/A | 7 | - | - | Serine/Threonine Kinase |
| CaMKII | N/A | 20 | - | - | Serine/Threonine Kinase |
Experimental Protocols for Kinase Inhibition Profiling
To generate the comparative data presented above, robust and validated experimental methodologies are essential. The following sections provide detailed protocols for key assays in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8][17][18] This assay is universal and can be used for virtually any kinase, making it ideal for high-throughput screening and IC50 determination.[7][16]
Principle: The assay is performed in two steps. First, upon completion of the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.[8][18]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and substrate to their optimal concentrations in the kinase buffer.
-
Prepare a stock solution of ATP in water.
-
Prepare serial dilutions of the test compound (e.g., this compound) and benchmark inhibitors in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound or DMSO (vehicle control) to each well.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP Detection:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blotting for Phosphorylated Proteins
To assess the effect of a kinase inhibitor on its target within a cellular context, Western blotting for phosphorylated proteins is a crucial technique.[19][20] This method allows for the detection of changes in the phosphorylation status of a kinase's downstream substrates, providing evidence of target engagement and pathway inhibition.
Principle: Cells are treated with the kinase inhibitor, and then lysed. The protein lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[19][20]
Caption: Workflow for Western Blotting of Phosphorylated Proteins.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or benchmark inhibitors for the desired time. Include a vehicle control (DMSO).
-
If necessary, stimulate the signaling pathway of interest with an appropriate growth factor or agonist.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[20]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.[21]
-
Orthogonal Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
To provide further evidence of direct target engagement in a cellular environment, the Cellular Thermal Shift Assay (CETSA) can be employed.[22][23][24] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[22][23]
Principle: Cells are treated with the compound of interest and then heated to a range of temperatures. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[25][26] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23]
Visualizing the Impact: Key Kinase Signaling Pathways in Cancer
Understanding the signaling pathways in which a target kinase operates is crucial for interpreting the biological consequences of its inhibition. The following diagrams, generated using Graphviz, illustrate three major signaling pathways frequently dysregulated in cancer and targeted by the benchmark inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1][19][27]
Caption: Simplified EGFR Signaling Pathway.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, are key mediators of angiogenesis, the formation of new blood vessels.[28][29] Ligand binding activates downstream pathways that promote endothelial cell proliferation, migration, and survival.[11][30] Sunitinib is a potent inhibitor of this pathway.[15]
Caption: Simplified VEGFR2 Signaling Pathway.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion.[2][20] Its aberrant activation is frequently observed in various cancers.[31] Dasatinib is a potent inhibitor of Src family kinases.[9]
Caption: Simplified Src Signaling Pathway.
Conclusion
The journey of a novel chemical entity from a mere concept to a potential therapeutic agent is a long and arduous one, paved with rigorous scientific evaluation. This guide has provided a comprehensive framework for the initial benchmarking of a hypothetical kinase inhibitor, this compound, against established drugs. By employing a multi-faceted approach that includes comparative biochemical assays, cellular target validation, and an understanding of the underlying signaling pathways, researchers can effectively position their novel compounds within the competitive landscape of kinase inhibitor discovery. The provided protocols and visualizations serve as a practical resource for scientists and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
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Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88. Available at: [Link].
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Nisar, S., et al. (2020). Exploring Dysregulated Signaling Pathways in Cancer. Current Pharmaceutical Design, 26(1), 16-29. Available at: [Link].
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Xu, J., et al. (2022). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. Cancer Communications, 42(9), 807-841. Available at: [Link].
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A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 4-Methoxy-2,3-dihydro-1H-indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a "privileged structure" in drug discovery.[1] Its derivatives have demonstrated a wide array of pharmacological activities, with a significant focus on oncology.[2][3] These compounds can influence a variety of cellular processes, including cell cycle progression, apoptosis, and key signaling pathways, making them attractive candidates for the development of novel anticancer agents.[4]
This guide focuses on a specific, promising subclass: derivatives of 4-methoxy-2,3-dihydro-1H-indole. This core structure serves as a versatile building block for creating complex molecules with potential therapeutic applications.[5] We will provide a comprehensive framework for researchers aiming to synthesize and evaluate the anticancer potential of these novel derivatives. This includes a comparative analysis of cytotoxic activity, detailed experimental protocols for robust cell viability assessment, and an exploration of the common molecular mechanisms through which these compounds may exert their effects.
Framework for Comparative Cytotoxicity Analysis
A crucial first step in drug discovery is to determine a compound's cytotoxic potency against a panel of cancer cell lines. This comparative approach is essential for identifying derivatives with high efficacy and potential tumor-type selectivity. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a compound required to inhibit cell growth by 50%.[6]
While specific, comprehensive comparative data for a series of novel this compound derivatives is proprietary to the labs developing them, we can present a representative table based on published data for other functionalized indole derivatives to illustrate how such findings are typically structured and interpreted. This allows for a clear comparison of potency and spectrum of activity.
Table 1: Representative Cytotoxic Activity (IC50, µM) of Various Indole Derivatives Across Human Cancer Cell Lines
| Compound ID | Derivative Class | MCF-7 (Breast)[7] | A549 (Lung)[7] | MDA-MB-231 (Breast, TNBC)[7] | Key Structural Features / Reference Compound |
| U2 | Indole-Triazole-Thiol Hybrid | 0.83 ± 0.11 | 0.73 ± 0.07 | 5.22 ± 0.55 | Designed as a Bcl-2 inhibitor.[7] |
| U3 | Indole-Triazole-Thiol Hybrid | 1.17 ± 0.10 | 2.98 ± 0.19 | 4.07 ± 0.35 | Designed as a Bcl-2 inhibitor.[7] |
| DHI1 (4a) | Indole-Dihydroisoxazole | >100 | >100 | >100 | Selective against leukemia cell lines (Jurkat IC50: 19.3 µM).[8] |
| Compound 3g | 1,6-Disubstituted Indole | 4.13 ± 0.31 | 5.34 ± 0.57 | Not Reported | Designed as a tubulin polymerization inhibitor.[9] |
| Doxorubicin | Standard Chemotherapy | 0.06 ± 0.00 | Not Reported | 0.08 ± 0.01 | Reference compound used in multiple studies.[10] |
Note: Data is compiled from multiple sources to demonstrate a comparative format. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
Interpreting the Data: From this representative data, a researcher could draw initial conclusions. For instance, compounds U2 and U3 show potent activity against MCF-7 and A549 cell lines but are less effective against the triple-negative breast cancer line MDA-MB-231.[7] In contrast, a compound like DHI1 (4a) , while inactive against these solid tumor lines, demonstrates selectivity for leukemia cells, highlighting the importance of a diverse screening panel.[8] Comparing these values to a standard agent like Doxorubicin provides a benchmark for potency.
Essential Methodologies for Cytotoxicity Assessment
The reliability of IC50 data is wholly dependent on the robustness of the chosen experimental protocol. The Sulforhodamine B (SRB) and MTT assays are two of the most common and well-validated methods for in vitro cytotoxicity screening.[11]
Principle and Rationale: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number.[12] This method is often preferred over metabolic assays because it is less susceptible to interference from compounds that alter mitochondrial activity and its endpoint (fixed, stained cells) is stable over time.[11]
Detailed Experimental Protocol:
-
Cell Plating: Seed adherent cancer cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add 100 µL of the diluted compounds to the respective wells and incubate for a defined period (typically 48-72 hours). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: Gently remove the culture medium. Add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the plate.[14] Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times by submerging in slow-running tap water or with 1% (v/v) acetic acid to remove TCA and unbound medium components.[11][14] Allow plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well.[12] Incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates four times with 200 µL of 1% (v/v) acetic acid to remove any unbound SRB dye.[12]
-
Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Place the plate on a mechanical shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the optical density (OD) at 510 nm using a microplate reader.[13] The OD is directly proportional to the cell number.
Experimental Workflow: SRB Cytotoxicity Assay
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Principle and Rationale: The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active (living) cells.
Detailed Experimental Protocol:
-
Cell Plating & Compound Treatment: Follow steps 1 and 2 as described in the SRB protocol.
-
MTT Addition: After the compound incubation period, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere. This allows for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).
Unraveling the Mechanism of Action
Identifying a potent cytotoxic compound is only the beginning. Understanding its mechanism of action is critical for further development. Indole derivatives are known to exert their anticancer effects through various mechanisms.[2][3][4]
Many successful anticancer drugs, including the indole alkaloids vincristine and vinblastine, function by targeting microtubules.[18] These dynamic protein polymers are essential for forming the mitotic spindle during cell division. Compounds that inhibit tubulin polymerization prevent spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] Novel this compound derivatives should be evaluated for this activity, typically through in vitro tubulin polymerization assays and cell cycle analysis via flow cytometry.
Cancer cells are often characterized by the dysregulation of signaling pathways that control proliferation and survival. Indole derivatives have been shown to modulate several of these critical networks.[19][20]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in cancer.[19] Some indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit key components of this pathway, including Akt and mTOR, thereby promoting apoptosis and halting proliferation.[19]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like ERK, JNK, and p38, regulates cellular responses to a wide range of stimuli and is involved in cell proliferation, differentiation, and apoptosis.[20] Various indole alkaloids have been reported to modulate MAPK signaling, either by inhibiting pro-proliferative signals (e.g., ERK) or activating pro-apoptotic signals (e.g., JNK, p38).[20][21]
PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition
Caption: Simplified PI3K/Akt/mTOR pathway, a common target for indole derivatives.
Conclusion
The development of novel anticancer agents from the this compound scaffold represents a promising avenue for cancer research. A systematic evaluation, beginning with robust and comparative cytotoxicity screening across diverse cancer cell lines, is paramount. By employing well-validated protocols such as the SRB and MTT assays, researchers can generate reliable data to identify the most potent derivatives. Subsequent investigation into the underlying mechanisms of action—whether through disruption of microtubule dynamics, modulation of critical signaling pathways like PI3K/Akt/mTOR, or induction of apoptosis—is essential for advancing these compounds from promising hits to viable preclinical candidates. This integrated approach of quantitative screening and deep mechanistic insight will pave the way for the next generation of indole-based cancer therapies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-methoxy-2,3-dihydro-1H-indole
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-methoxy-2,3-dihydro-1H-indole, a key intermediate in pharmaceutical and organic synthesis.[1][2] The procedures outlined here are designed to ensure operational safety, regulatory compliance, and the integrity of our research environment.
Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While some safety data sheets (SDS) for structurally related compounds like 4-methoxyindole do not classify it as hazardous under OSHA standards[3][4], data for other similar structures indicate potential risks. For instance, analogous compounds are reported to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5][6]
Core Directive: Given this ambiguity, a conservative approach is mandated. This compound must be handled as a hazardous substance. All personnel must use appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| Potential Hazard | GHS Classification (Based on Analogs) | Required Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation[5][6] | Nitrile gloves, long-sleeved lab coat.[3] |
| Eye Contact | H319: Causes serious eye irritation[5][6] | Safety glasses with side shields or chemical goggles. |
| Inhalation | H335: May cause respiratory irritation[5][6] | Use only in a well-ventilated area or a chemical fume hood.[5][7] |
| Ingestion | H302: Harmful if swallowed[6] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[7] |
| Chemical Reactivity | Incompatible with strong oxidizing agents.[3][7] | Store separately from oxidizing materials. |
Foundational Principles of Hazardous Waste Management
Effective disposal is built on a foundation of systematic and compliant waste management practices within the laboratory.
-
Waste Segregation: The cardinal rule of chemical safety is to never mix incompatible waste streams.[8][9] this compound waste must be kept separate from strong oxidizing agents to prevent potentially hazardous reactions.[3] All waste should be collected and segregated at the point of generation.
-
Containerization: All hazardous waste must be stored in containers that are chemically compatible, in good condition, and securely sealed with a screw-on cap to prevent leaks or spills.[8][10] The original manufacturer's container is often the best choice for unused solid waste.[10][11] Ensure at least one inch of headroom in liquid waste containers to allow for expansion.[8]
-
Labeling: Every waste container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include the full chemical name ("this compound"), the accumulation start date, and the responsible generator's name. Unidentified chemical waste creates a significant safety risk and financial burden.[12]
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation.[8][9] The SAA must be under the control of the operator and should utilize secondary containment, such as a lab tray, to contain any potential leaks from the primary container.[10]
Step-by-Step Disposal Protocols
Follow the specific protocol below based on the physical state and nature of the waste.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
This protocol applies to pure, unadulterated this compound in its solid form.
-
Container Selection: If possible, use the original manufacturer's container.[11] Ensure the container is in good condition and the label is intact.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write "Waste this compound" along with other required information.
-
Storage: Ensure the cap is tightly sealed. Place the container in your designated SAA, segregated from incompatible materials.[9]
-
Pickup Request: Schedule a waste collection with your institution's Environmental Health & Safety (EH&S) department before accumulation time or quantity limits are exceeded (e.g., within 90 days).[10]
Protocol 3.2: Disposal of Contaminated Solid Waste
This protocol applies to disposable lab supplies such as gloves, absorbent paper, and weighing boats contaminated with this compound.
-
Collection: At the point of generation, place all contaminated solid waste into a dedicated, clear plastic bag.[10]
-
Packaging: Once the bag is full, seal it securely. Place this sealed bag inside a second clear plastic bag (double-bagging) to ensure containment and allow for visual inspection by waste technicians.[10]
-
Labeling: Label the outer bag clearly as "Hazardous Waste: Solid waste contaminated with this compound."
-
Storage & Disposal: Store the labeled bag in a designated solid hazardous waste container within the SAA. Do not dispose of this waste in regular or biohazardous trash.
Protocol 3.3: Disposal of Liquid Waste (Solutions)
This protocol applies to solutions containing this compound.
-
Container Selection: Use a dedicated, chemically compatible waste container (e.g., a high-density polyethylene carboy) with a leak-proof, screw-on cap.[10]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. List "this compound" and the solvent system (e.g., "in Methanol"). Keep a running log of all constituents added.
-
Collection: Carefully pour the liquid waste into the container using a funnel. Always perform this action inside a chemical fume hood. Keep the container closed at all times except when adding waste.[10][12]
-
Storage: Store the container in the SAA within a secondary containment tray capable of holding 110% of the primary container's volume.[10]
-
Pickup Request: Once the container is 90% full, or accumulation time limits are approaching, schedule a pickup with EH&S.
Protocol 3.4: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can solubilize the residue.[9][12]
-
Rinsate Collection: Crucially, the rinsate from all three rinses must be collected as hazardous liquid waste. [12] Dispose of this rinsate according to Protocol 3.3.
-
Drying: Allow the rinsed container to air-dry completely in a ventilated area, such as the back of a fume hood.[9]
-
Final Disposal: Once the container is completely free of chemical residue, deface or remove the original manufacturer's label.[9] It may then be disposed of in the regular laboratory trash or recycling, depending on institutional policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for properly managing waste streams of this compound.
Disposal workflow for this compound waste streams.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Remove all sources of ignition.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection, before attempting cleanup.
-
Contain and Clean: For a small solid spill, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container.[5] For a small liquid spill, absorb with an inert material (e.g., vermiculite or sand), then collect the absorbent material into a sealed container for disposal as hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department, following institutional protocols.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the cost of personal or environmental health.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). University of Chicago, Environmental Health and Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University, Campus Safety Division. Retrieved from [Link]
-
4-methoxy-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Specifications of 4-Methoxy-2,3-dihydro-1H-isoindole. (n.d.). Capot Chemical. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. 4-methoxy-2,3-dihydro-1H-inden-1-one | C10H10O2 | CID 4547491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
A Comprehensive Guide to the Safe Handling of 4-methoxy-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth procedural information for the safe use of 4-methoxy-2,3-dihydro-1H-indole, ensuring the protection of laboratory personnel and the integrity of your research. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.
Immediate Safety and Hazard Mitigation
Before commencing any work with this compound, a thorough review of this guide and any available safety information on analogous compounds is critical. The primary hazards to mitigate are potential skin and eye irritation, and respiratory tract irritation from inhalation of dust or aerosols.
Core Principles of Safe Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.
-
Hygiene Practices: Adhere to strict personal hygiene measures to prevent accidental ingestion and skin contact.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles with side shields | Nitrile or neoprene gloves | Laboratory coat | N95 or FFP2-rated respirator |
| Solution Preparation | Chemical safety goggles with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required within a fume hood |
| Handling Solutions | Chemical safety goggles with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required within a fume hood |
| Spill Cleanup (Solid or Liquid) | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | P100 or FFP3-rated respirator |
Step-by-Step Operational Plan
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Pre-Experiment Preparations
-
Review Documentation: Thoroughly read this guide and any available safety information for similar compounds.
-
Gather PPE: Ensure all necessary PPE is readily available and in good condition.
-
Prepare Workspace: Decontaminate the work surface within the chemical fume hood. Ensure spill cleanup materials are accessible.
Handling Procedures
-
Weighing: Carefully weigh the solid compound in the fume hood to prevent dust generation. Use a draft shield if necessary.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the compound's solubility characteristics are unknown, perform a small-scale test first.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, labeled, and sealed containers. Do not mix with other waste streams.
-
Container Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
While a specific Safety Data Sheet for this compound was not located, the safety recommendations in this guide are based on established best practices for handling laboratory chemicals and data from analogous compounds. For further information on chemical safety, please consult the resources provided by your institution's Environmental Health and Safety department.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
